2-Isopropylpyrimidine-5-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-ylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5(2)7-9-3-6(4-10-7)8(11)12/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIFLHTYAHFUAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647952 | |
| Record name | 2-(Propan-2-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927803-31-4 | |
| Record name | 2-(Propan-2-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Isopropylpyrimidine-5-carboxylic acid (CAS 927803-31-4)
Abstract
This technical guide provides a comprehensive overview of 2-Isopropylpyrimidine-5-carboxylic acid, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. The document details the physicochemical properties, a plausible and detailed multi-step synthesis pathway with underlying mechanistic rationale, and expected analytical characterization data. Furthermore, it explores the potential applications of this molecule, particularly in the context of kinase inhibitor development, drawing upon the established importance of the pyrimidine scaffold in modern pharmacology. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering both theoretical insights and practical, actionable laboratory protocols.
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding as both an acceptor and a donor (in its substituted forms), and its structural resemblance to endogenous nucleobases make it an ideal framework for designing molecules that can interact with a wide range of biological targets. Pyrimidine derivatives have demonstrated a vast spectrum of biological activities, including but not limited to, anticancer, antiviral, antibacterial, and anti-inflammatory properties.
A significant portion of kinase inhibitors, a cornerstone of targeted cancer therapy, incorporate the pyrimidine core.[1] The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. The 2- and 5-positions are particularly amenable to modification to modulate interactions with the hinge region and the solvent-exposed regions of the kinase active site, respectively.
This compound (CAS 927803-31-4) is a valuable building block in this context. The isopropyl group at the 2-position can provide beneficial steric interactions and lipophilicity, while the carboxylic acid at the 5-position serves as a versatile handle for further chemical elaboration, such as amide bond formation, to introduce additional pharmacophoric features or to modulate solubility and cell permeability.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 927803-31-4 | [2] |
| Molecular Formula | C₈H₁₀N₂O₂ | [2] |
| Molecular Weight | 166.18 g/mol | [2] |
| Appearance | Solid | [3] |
| Predicted XlogP | 0.9 | PubChem |
| Monoisotopic Mass | 166.07423 Da | PubChem |
Spectroscopic Analysis (Predicted)
While experimental spectra for this specific compound are not widely published, a detailed prediction based on the known spectroscopic characteristics of pyrimidines and carboxylic acids provides a strong indication of the expected analytical data.
-
¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The two pyrimidine protons at the 4- and 6-positions should appear as singlets in the aromatic region (typically δ 8.5-9.5 ppm). The methine proton of the isopropyl group will be a septet (or multiplet) around δ 3.0-3.5 ppm, coupled to the six equivalent methyl protons, which will appear as a doublet around δ 1.2-1.4 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (δ 10-13 ppm), which is exchangeable with D₂O.[4][5]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the pyrimidine ring carbons, with the carbon bearing the carboxylic acid group being the most downfield (around 165-175 ppm).[4] The other pyrimidine carbons will resonate in the range of δ 120-160 ppm. The carbons of the isopropyl group will appear in the aliphatic region.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will be characterized by a very broad O-H stretching band from the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹.[6] A strong, sharp C=O stretching absorption is expected around 1710-1760 cm⁻¹.[6] C-H stretching bands from the isopropyl group will be observed just below 3000 cm⁻¹. The pyrimidine ring will exhibit characteristic C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.[7]
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 166 would be expected. Common fragmentation patterns for carboxylic acids include the loss of OH (M-17) and COOH (M-45).[8]
Synthesis and Mechanistic Rationale
The synthesis of this compound can be approached via a multi-step sequence, beginning from readily available starting materials. The overall strategy involves the construction of the pyrimidine ring followed by the hydrolysis of a carboxylic ester precursor.
Caption: A high-level overview of the synthetic workflow for this compound.
Step 1: Preparation of Isobutyramidinium Hydrochloride
The first key intermediate is the amidinium salt. This is classically prepared from the corresponding nitrile via the Pinner reaction. However, a more direct route starting from the amide is also feasible and avoids the use of hydrogen cyanide precursors.
Protocol:
-
Preparation of Isobutyramide: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Cool the flask in an ice-salt bath. Charge the flask with concentrated aqueous ammonia. Add isobutyryl chloride dropwise with vigorous stirring, maintaining the internal temperature below 15°C.[9] After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. The resulting solid is a mixture of isobutyramide and ammonium chloride. Evaporate the mixture to dryness under reduced pressure. Extract the residue with hot ethyl acetate to dissolve the isobutyramide, leaving behind the ammonium chloride.[9] Cool the ethyl acetate extract to crystallize the isobutyramide, which can be collected by filtration.
-
Formation of Isobutyramidinium Hydrochloride: Suspend the dry isobutyramide in anhydrous diethyl ether. Add an equimolar amount of phosphorus pentachloride (PCl₅) portion-wise with stirring under an inert atmosphere (e.g., nitrogen or argon). After the initial exothermic reaction subsides, stir the mixture at room temperature for 2-3 hours. Carefully add a saturated solution of ammonia in ethanol to the reaction mixture. The amidinium hydrochloride will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Causality of Experimental Choices: The use of PCl₅ is a standard method to convert amides to the corresponding imidoyl chlorides, which are then readily converted to the amidine upon treatment with ammonia. The reaction is performed under anhydrous conditions to prevent the hydrolysis of PCl₅ and the imidoyl chloride intermediate.
Step 2: Synthesis of Methyl 2-Isopropylpyrimidine-5-carboxylate
This step involves a cyclocondensation reaction between the isobutyramidinium hydrochloride and a suitable three-carbon building block. A highly effective method utilizes the pre-formed sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[10]
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physicochemical properties of 2-Isopropylpyrimidine-5-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-Isopropylpyrimidine-5-carboxylic Acid
Abstract
This compound is a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, guiding formulation development, and optimizing its pharmacokinetic profile. This guide provides a comprehensive analysis of the key physicochemical attributes of this compound, including its structure, acidity (pKa), lipophilicity (logP/logD), and aqueous solubility. We delve into the theoretical importance of each parameter in the context of drug action and present authoritative, field-proven experimental protocols for their determination. This document is intended for researchers, medicinal chemists, and drug development scientists who require a deep, practical understanding of this molecule's characteristics to unlock its therapeutic potential.
Compound Identification and Structure
The foundational step in any physicochemical assessment is the unambiguous identification of the molecule. This compound is a disubstituted pyrimidine, a class of heterocycles prevalent in numerous bioactive molecules.
-
IUPAC Name: 2-(propan-2-yl)pyrimidine-5-carboxylic acid
The structural features—a lipophilic isopropyl group, an acidic carboxylic acid, and a basic pyrimidine core—dictate its chemical behavior and interaction with biological targets.
Caption: Chemical structure of this compound.
Summary of Physicochemical Properties
For rapid assessment, the core physicochemical data, including both predicted and experimentally determined values, are summarized below. These parameters are the primary drivers of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value / Range | Significance in Drug Discovery |
| Molecular Weight | 166.18 g/mol | Compliant with Lipinski's Rule of 5 (<500 Da), favoring good absorption and distribution.[5] |
| XlogP (Predicted) | 0.9 | Indicates a balanced lipophilicity/hydrophilicity profile, which is often optimal for oral bioavailability.[6] |
| pKa (Acidic) | ~4-5 (Estimated) | The carboxylic acid group will be ionized at physiological pH, influencing solubility and receptor interactions.[7][8] |
| pKa (Basic) | ~1-3 (Estimated) | The pyrimidine nitrogens provide a basic center, affecting solubility in acidic environments (e.g., the stomach). |
| Aqueous Solubility | pH-dependent | Critical for absorption; low solubility can be a major hurdle for oral drug development.[9] |
| Form | Solid | As reported by commercial suppliers.[1] |
In-Depth Analysis and Experimental Protocols
A Senior Application Scientist does not rely solely on predicted values. Rigorous experimental determination is essential for building a reliable data package for any promising compound.
Acidity and Basicity: The Ionization Constant (pKa)
Expertise & Experience: The ionization state of a molecule at a given pH governs its solubility, permeability across biological membranes, and ability to bind to its target. This compound is an amphoteric molecule, possessing both an acidic carboxylic acid group and basic pyrimidine nitrogens.
-
Acidic pKa (pKa₁): The carboxylic acid group (-COOH) is expected to have a pKa in the 4-5 range, typical for this functional group.[7][8][10] At physiological pH (~7.4), this group will be predominantly deprotonated to its carboxylate form (-COO⁻), significantly increasing aqueous solubility.
-
Basic pKa (pKa₂): The pyrimidine ring contains two nitrogen atoms that can be protonated. The pKa for this protonation is typically low. This basicity is crucial for solubility in the acidic environment of the stomach, which can facilitate dissolution prior to absorption.
Trustworthiness (Self-Validating Protocol): Potentiometric Titration
Potentiometric titration remains the gold standard for pKa determination due to its accuracy and reproducibility. The principle involves monitoring the change in pH of a solution of the compound as a titrant (a strong acid and a strong base) is added incrementally.
Experimental Protocol:
-
Preparation: Accurately weigh ~1-2 mg of this compound and dissolve it in a co-solvent system (e.g., methanol/water) to ensure complete dissolution.
-
Titration (Base): Begin titration with a standardized solution of a strong base (e.g., 0.1 M KOH). Record the pH after each addition of titrant.
-
Titration (Acid): Back-titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) past the initial starting point.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is used to calculate the precise pKa from the inflection points.
Caption: Ionization states of the molecule as a function of pH.
Lipophilicity: The Partition and Distribution Coefficients (logP & logD)
Expertise & Experience: Lipophilicity is a critical measure of a drug's ability to partition between a lipid-like environment (e.g., a cell membrane) and an aqueous environment (e.g., blood plasma).[11] It profoundly influences absorption, membrane permeability, plasma protein binding, and volume of distribution.
-
logP (Partition Coefficient): Describes the lipophilicity of the neutral form of the molecule. It is a constant value.
-
logD (Distribution Coefficient): Describes the lipophilicity of the molecule at a specific pH, accounting for all ionized and neutral species.[12][13] For an ionizable compound like ours, logD is the more physiologically relevant parameter.
The predicted XlogP of 0.9 suggests a well-balanced molecule, but this must be confirmed experimentally.[6]
Trustworthiness (Self-Validating Protocol): Shake-Flask Method
The shake-flask method is the universally accepted "gold standard" for logP/logD determination due to its direct measurement of partitioning.[13][14][15]
Experimental Protocol:
-
System Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD₇.₄). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by shaking them together for 24 hours to ensure thermodynamic equilibrium.[13]
-
Compound Addition: Add a known amount of this compound to the biphasic system in a glass vial.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample each phase. Determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) layers using a validated analytical method, typically HPLC-UV.
-
Calculation: Calculate logD using the formula: logD = log₁₀(C_oct / C_aq).
Caption: Workflow for thermodynamic solubility determination.
Chemical Stability
Expertise & Experience: The chemical stability of an active pharmaceutical ingredient (API) determines its shelf-life and dictates necessary storage conditions. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. [16]For this compound, key potential degradation pathways include hydrolysis, oxidation, and photodecomposition. Stability studies are mandated by regulatory agencies like the ICH. [17] Authoritative Grounding: Forced Degradation Studies
Forced degradation (or stress testing) is performed to identify likely degradation products and establish the intrinsic stability of the molecule. This information is crucial for developing stability-indicating analytical methods.
Experimental Protocol (Conceptual):
-
Acid/Base Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions and heated. Samples are taken at various time points. Hydrolysis of amide or ester groups is a common degradation pathway for many drugs. [16]2. Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (H₂O₂), at room temperature or elevated temperature.
-
Photostability: The solid compound and its solution are exposed to controlled light conditions (e.g., Xenon lamp) as per ICH Q1B guidelines to assess sensitivity to light.
-
Thermal Degradation: The solid compound is stored at elevated temperatures to assess its stability in the solid state.
-
Analysis: All stressed samples are analyzed by a stability-indicating HPLC method (typically with mass spectrometry detection) to separate and identify any degradants formed.
Conclusion
The physicochemical profile of this compound suggests it is a promising scaffold for drug discovery. Its molecular weight is favorable, and its predicted lipophilicity is in a desirable range for oral absorption. As an amphoteric substance, its solubility and membrane permeability will be significantly influenced by pH, a factor that must be carefully considered during lead optimization and formulation. The experimental protocols outlined in this guide provide a robust framework for definitively characterizing these critical properties. A comprehensive, experimentally-derived data package is the cornerstone of a successful drug development program, enabling informed decisions and mitigating downstream risks.
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An In-Depth Technical Guide to 2-Isopropylpyrimidine-5-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-isopropylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The document details its physicochemical properties, including its molecular weight, and outlines a robust synthetic pathway for its preparation. Furthermore, it delves into the analytical techniques for its characterization and discusses its potential applications, particularly as a scaffold in the development of kinase inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and utilization of novel pyrimidine derivatives.
Introduction
Pyrimidine-5-carboxylic acid and its derivatives are fundamental scaffolds in the realm of medicinal chemistry, recognized for their diverse pharmacological activities.[1] The pyrimidine ring system is a key component of nucleobases and, as such, is a privileged structure in interacting with a wide array of biological targets. The strategic substitution on the pyrimidine core can significantly influence the molecule's biological activity. The introduction of an isopropyl group at the 2-position and a carboxylic acid at the 5-position of the pyrimidine ring yields this compound, a compound with potential as a versatile building block in the synthesis of novel therapeutic agents. This guide aims to provide a detailed technical overview of this specific molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is crucial for its application in drug discovery and development. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 166.18 g/mol | [2][3] |
| Molecular Formula | C₈H₁₀N₂O₂ | [2][3] |
| CAS Number | 927803-31-4 | [2][3] |
| Appearance | White to off-white solid (predicted) | General observation for similar compounds |
| Melting Point | 259-261 °C (for the parent pyrimidine-5-carboxylic acid) | [4][5] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF. Moderate solubility in aqueous buffers. | [6][7] |
| pKa | ~3.08 (predicted for pyrimidine-2-carboxylic acid) | [8] |
Note: Some properties are based on closely related analogs and are indicated as such. Experimental determination for this compound is recommended for precise values.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the formation of the corresponding ester followed by hydrolysis. A general and high-yielding method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been reported, which can be adapted for this specific compound.[9]
Synthesis Workflow Diagram
Caption: A two-step synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Methyl 2-isopropylpyrimidine-5-carboxylate
This step is based on the general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[9]
-
Preparation of Isobutyramidine Hydrochloride: Isobutyronitrile is converted to the corresponding imidate hydrochloride using anhydrous HCl in ethanol, followed by reaction with ammonia to yield isobutyramidine hydrochloride.
-
Reaction with Sodium Salt: In a round-bottom flask, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.0 eq) is dissolved in anhydrous dimethylformamide (DMF).
-
Addition of Amidine: Isobutyramidine hydrochloride (1.1 eq) is added to the solution.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford pure methyl 2-isopropylpyrimidine-5-carboxylate.
Step 2: Hydrolysis to this compound
This step involves the saponification of the ester to the carboxylic acid.[10]
-
Reaction Setup: In a round-bottom flask, methyl 2-isopropylpyrimidine-5-carboxylate (1.0 eq) is suspended in a mixture of water and a co-solvent like methanol or THF.
-
Addition of Base: An aqueous solution of lithium hydroxide (LiOH) (2-3 eq) is added to the suspension.
-
Reaction Conditions: The mixture is stirred at room temperature or gently heated to reflux until the reaction is complete (monitored by TLC).
-
Acidification: The reaction mixture is cooled to 0 °C and acidified with a dilute solution of hydrochloric acid (e.g., 1M HCl) to a pH of approximately 3-4.
-
Isolation: The precipitated product, this compound, is collected by filtration, washed with cold water, and dried under vacuum.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show a doublet for the methyl protons of the isopropyl group, a septet for the methine proton of the isopropyl group, and two singlets for the pyrimidine ring protons. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR (Predicted): The carbon NMR spectrum will show distinct signals for the methyl and methine carbons of the isopropyl group, the carbons of the pyrimidine ring, and the carbonyl carbon of the carboxylic acid. Online prediction tools can provide estimated chemical shifts.[11]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and C=N and C=C stretching vibrations from the pyrimidine ring.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 166.18 g/mol .
Applications in Drug Discovery
The pyrimidine scaffold is a well-established pharmacophore in drug discovery, particularly in the development of kinase inhibitors.[12]
Kinase Inhibition
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, including cancer. Many approved kinase inhibitors contain a pyrimidine core that forms key hydrogen bond interactions with the hinge region of the kinase active site. The 2-substituent on the pyrimidine ring often plays a significant role in determining the selectivity and potency of the inhibitor.
The isopropyl group at the 2-position of this compound can occupy a hydrophobic pocket in the active site of certain kinases, potentially contributing to binding affinity. The carboxylic acid at the 5-position can be utilized as a handle for further chemical modifications to explore structure-activity relationships (SAR) and to improve pharmacokinetic properties. For instance, the carboxylic acid can be converted to various amides or esters to interact with different regions of the kinase active site or to modulate solubility and cell permeability.[13]
Signaling Pathway Diagram
Caption: Competitive inhibition of a kinase by a 2-isopropylpyrimidine-based inhibitor.
Safety and Handling
Conclusion
This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry. This technical guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and insights into its potential applications as a scaffold for kinase inhibitors. The information presented herein serves as a foundational resource for researchers and scientists working on the design and synthesis of novel pyrimidine-based therapeutic agents. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
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ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Link
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PROSPRE. 1H NMR Predictor. Link
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PubMed Central. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Link
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Organic Syntheses. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Link
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ResearchGate. Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. Link
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LookChem. 2,4-dimethoxy-5-pyrimidinecarboxylic acid. Link
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PhytoBank. 1H NMR Spectrum (PHY0046131). Link
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Fisher Scientific. Pyrimidine-5-carboxylic acid, 95%. Link
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PubMed. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. Link
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Google Patents. Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates. Link
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PubMed. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. Link
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PubMed. Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. Link
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Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Link
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Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Link
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PubMed. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Link
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PubMed Central. Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches. Link
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ChemicalBook. 1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid(754214-42-1) 1 h nmr. Link
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An In-depth Technical Guide to 2-Isopropylpyrimidine-5-carboxylic Acid: Structure, Synthesis, and Potential Applications
Foreword: The Architectural Nuance of a Privileged Scaffold
In the landscape of medicinal chemistry and drug discovery, the pyrimidine core represents a "privileged scaffold"—a molecular framework that has repeatedly demonstrated the ability to bind to a diverse range of biological targets, yielding compounds with significant therapeutic potential. The strategic substitution of this heterocyclic system allows for the fine-tuning of physicochemical properties and biological activity. This guide focuses on a specific, yet intriguing, derivative: 2-Isopropylpyrimidine-5-carboxylic acid . The introduction of an isopropyl group at the 2-position and a carboxylic acid at the 5-position imparts a unique combination of lipophilicity and hydrogen bonding capability, making it a compelling building block for the design of novel therapeutics. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of its structure, a detailed methodology for its synthesis, and an exploration of its potential applications, grounded in established scientific principles.
Molecular Structure and Physicochemical Properties
This compound is a solid organic compound with the chemical formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol [1][2][3][4]. Its structure is characterized by a central pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.
Figure 1: 2D Structure of this compound.
Key structural features include:
-
An Isopropyl Group at C2: This bulky, lipophilic group can engage in van der Waals interactions within a protein binding pocket and can influence the overall solubility and metabolic stability of the molecule.
-
A Carboxylic Acid Group at C5: This acidic moiety is a key hydrogen bond donor and acceptor, and at physiological pH, it will be predominantly deprotonated, forming a carboxylate. This negative charge can form crucial ionic interactions with positively charged residues (e.g., arginine, lysine) in a biological target.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 927803-31-4 | [2][3][4] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 166.18 g/mol | [1][2][3] |
| InChIKey | UDIFLHTYAHFUAJ-UHFFFAOYSA-N | [1] |
| SMILES | CC(C)C1=NC=C(C=N1)C(=O)O | |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95.0% | [1] |
| Predicted XlogP | 0.9 | [3] |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process involving the formation of the corresponding methyl ester followed by its hydrolysis. This method is advantageous as it builds upon a general and high-yielding procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters[5].
Figure 2: Workflow for the synthesis of this compound.
Step 1: Synthesis of Methyl 2-Isopropylpyrimidine-5-carboxylate
This step utilizes a robust method for constructing the pyrimidine ring from acyclic precursors[5].
Experimental Protocol:
-
Preparation of the Sodium Salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol:
-
To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether is added dropwise at room temperature under a nitrogen atmosphere.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the stable sodium salt.
-
-
Synthesis of Methyl 2-Isopropylpyrimidine-5-carboxylate:
-
To a solution of the prepared sodium salt (1.0 eq) in anhydrous dimethylformamide (DMF), isopropionamidinium salt (e.g., hydrochloride or acetate, 1.1 eq) is added.
-
The reaction mixture is heated to 80-100 °C and stirred for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
The reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield pure methyl 2-isopropylpyrimidine-5-carboxylate.
-
Step 2: Hydrolysis to this compound
The final step is a standard saponification of the methyl ester[1].
Experimental Protocol:
-
Saponification:
-
Methyl 2-isopropylpyrimidine-5-carboxylate is dissolved in a mixture of ethanol and water.
-
An aqueous solution of sodium hydroxide (1.1-1.5 eq) is added, and the mixture is stirred at room temperature for approximately 2.5 hours, or until the starting material is consumed (monitored by TLC).
-
-
Acidification and Isolation:
-
The reaction mixture is concentrated under reduced pressure to remove the ethanol.
-
The remaining aqueous solution is cooled in an ice bath and acidified to pH 3-4 with hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.
-
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activity data for this compound is not extensively published, the pyrimidine-5-carboxylic acid scaffold is a well-established pharmacophore in drug discovery. The strategic placement of substituents on the pyrimidine ring allows for the modulation of activity against a variety of targets.
Potential as an Enzyme Inhibitor
The carboxylic acid moiety is a key feature in many enzyme inhibitors, where it can act as a mimic of a substrate's carboxylate group or form crucial interactions with active site residues. For instance, pyrimidine derivatives have been investigated as inhibitors of various enzymes, including:
-
Kinases: The pyrimidine core is found in numerous approved and investigational kinase inhibitors for the treatment of cancer. The 2- and 5-positions are often substituted to achieve potent and selective inhibition[6][7].
-
Other Enzymes: The structural features of this compound make it a candidate for screening against a range of enzymes where a negatively charged group and a hydrophobic moiety are important for binding.
Antimicrobial and Antitumor Potential
Pyrimidine derivatives are known to possess a broad spectrum of biological activities, including antimicrobial and antitumor effects. The incorporation of a carboxylic acid can enhance the antibacterial activity of certain heterocyclic scaffolds. While no specific data is available for this compound, related pyrimidine-5-carboxylic acid derivatives have been explored for these properties.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons on the pyrimidine ring (singlets or doublets, ~8.5-9.5 ppm).- A septet for the isopropyl CH proton (~3.0-3.5 ppm).- A doublet for the isopropyl methyl protons (~1.2-1.4 ppm).- A broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (~165-175 ppm).- Aromatic carbons of the pyrimidine ring (~120-160 ppm).- Isopropyl CH carbon (~30-40 ppm).- Isopropyl methyl carbons (~20-25 ppm). |
| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- Strong C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹).- C=N and C=C stretches from the pyrimidine ring (~1400-1600 cm⁻¹). |
| Mass Spectrometry | - Expected [M+H]⁺ ion at m/z 167.0815.[3]- Expected [M-H]⁻ ion at m/z 165.0669.[3] |
Conclusion and Future Outlook
This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is achievable through a reliable and scalable two-step process. The combination of a lipophilic isopropyl group and a hydrogen-bonding, ionizable carboxylic acid moiety on a privileged pyrimidine scaffold makes it an attractive starting point for the development of novel enzyme inhibitors and other therapeutic agents. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its potential in areas such as oncology, infectious diseases, and inflammation. The detailed synthetic and structural information provided in this guide serves as a solid foundation for researchers to embark on such explorations.
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PubChemLite. This compound (C8H10N2O2). [Link]
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Janeba, Z., et al. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. European Journal of Medicinal Chemistry, 110, 291-301. [Link]
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Angelova, V. T., et al. (2021). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 26(22), 6965. [Link]
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A Technical Guide to the Solubility Profile of 2-Isopropylpyrimidine-5-carboxylic Acid
Foreword: The Critical Role of Solubility in Drug Discovery
In the landscape of modern drug development, the intrinsic properties of a molecule are the bedrock upon which its therapeutic potential is built. Among these, aqueous and solvent solubility stand as paramount hurdles that can dictate the trajectory of a promising compound from the laboratory bench to clinical application. 2-Isopropylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest, presents a unique structural motif. Understanding its solubility is not merely an academic exercise; it is a critical step in assessing its viability as a drug candidate, influencing everything from formulation and bioavailability to process chemistry and toxicology.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data to provide a comprehensive framework for understanding, determining, and interpreting the solubility of this compound. In the absence of extensive published experimental data for this specific molecule, this document serves as a proactive manual, outlining the necessary experimental protocols and theoretical considerations required to generate a robust and reliable solubility profile. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our approach in the fundamental principles of physical chemistry, using data from structurally related analogs to inform our strategy.
Physicochemical Characteristics of this compound
A foundational understanding of a molecule's physical and chemical properties is essential before embarking on experimental solubility studies. These parameters offer predictive insights into its likely behavior in various solvent systems.
| Property | Value | Source |
| CAS Number | 927803-31-4 | [1] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 166.18 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Predicted XlogP | 0.9 | [3] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and a pyrimidine ring with nitrogen atoms (hydrogen bond acceptors) suggests a molecule with complex solubility behavior. The isopropyl group adds a degree of lipophilicity, which is reflected in the positive predicted XlogP value. This value suggests that while the molecule has polar functional groups that can interact with aqueous media, it also possesses nonpolar character that will influence its solubility in organic solvents.
Establishing the Solubility Profile: A Recommended Experimental Workflow
A comprehensive solubility assessment involves determining both kinetic and thermodynamic solubility. This dual approach provides a full picture of the compound's behavior, from early-stage screening to late-stage formulation development.
Below is a logical workflow for characterizing the solubility of this compound.
Caption: Recommended workflow for solubility determination.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, incorporating essential controls and quality checks to ensure data integrity.
Protocol for Kinetic Solubility Determination via Nephelometry
Rationale: Kinetic solubility is a measure of how readily a compound precipitates from a supersaturated solution, typically generated by diluting a DMSO stock into an aqueous buffer. This high-throughput method is invaluable in early discovery to quickly flag compounds with potential solubility liabilities.
Methodology:
-
Stock Solution Preparation: Accurately weigh this compound and dissolve it in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Plate Preparation: Dispense aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) into the wells of a 96-well microplate.
-
Serial Dilution: Add a small volume of the DMSO stock solution to the first row of the plate and perform serial dilutions across the plate to create a range of concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Equilibration: Cover the plate and allow it to equilibrate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2-24 hours). Gentle shaking can be applied.
-
Measurement: Analyze the plate using a nephelometer, which measures the light scattered by suspended particles (precipitate).
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a buffer-only control.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
Rationale: Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. It is the gold standard for solubility measurement and is critical for formulation and biopharmaceutical classification.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, PBS pH 7.4, ethanol, acetone, etc.). The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.
-
Phase Separation: After equilibration, allow the vials to stand, letting the excess solid settle. Carefully collect the supernatant. To ensure complete removal of undissolved solids, centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is the most robust method.
-
Quantification: Accurately dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Validation: It is imperative to confirm that equilibrium was reached. This can be achieved by approaching equilibrium from both a supersaturated state (by cooling a heated, saturated solution) and an undersaturated state. The resulting concentrations should converge.
Contextual Data: Solubility of Structural Analogs
| Compound | Solvent | Solubility (approx.) | Source |
| Pyrimidine-4-carboxylic acid | Ethanol | 0.25 mg/mL | [2] |
| DMSO | 20 mg/mL | [2] | |
| Dimethylformamide | 2 mg/mL | [2] | |
| PBS (pH 7.2) | 1 mg/mL | [2] | |
| Pyrimidine-2-carboxylic acid | Ethanol, DMSO, DMF, PBS | Soluble | [3] |
Analysis of Analogs:
-
The high solubility of Pyrimidine-4-carboxylic acid in DMSO is expected, as DMSO is a powerful, polar aprotic solvent capable of disrupting crystal lattice forces and solvating a wide range of compounds.
-
The moderate aqueous solubility in PBS suggests that the carboxylic acid and pyrimidine nitrogens contribute significantly to interactions with water.
-
The introduction of the isopropyl group at the 2-position in our target compound, compared to the analogs, will increase its lipophilicity. This structural change is expected to decrease its aqueous solubility and potentially increase its solubility in less polar organic solvents relative to its unsubstituted counterparts.
Factors Influencing Solubility: A Mechanistic Perspective
The solubility of this compound is governed by a delicate interplay of its intrinsic properties and the characteristics of the solvent system.
Caption: Key factors influencing the solubility of the compound.
-
pH and pKa: The carboxylic acid moiety is ionizable. At pH values significantly above its pKa, the molecule will exist predominantly as its carboxylate anion, which is generally much more soluble in aqueous media than the neutral form. Conversely, at pH values below the pKa, the neutral, less soluble form will dominate. Determining the pKa is a critical step in understanding its pH-dependent solubility profile.
-
Crystal Form (Polymorphism): The arrangement of molecules in the solid state (crystal lattice) significantly impacts solubility. Different polymorphs or the presence of an amorphous state can have different lattice energies, leading to variations in solubility. It is crucial to characterize the solid form used in solubility experiments (e.g., via XRD or DSC).
-
Solvent Polarity: The principle of "like dissolves like" is fundamental. The polar carboxylic acid and pyrimidine groups will favor interactions with polar solvents (like water, ethanol), while the nonpolar isopropyl group will favor less polar environments.
Conclusion and Forward Outlook
This guide provides a comprehensive, technically grounded framework for determining and understanding the solubility of this compound. While direct experimental data is currently sparse, the protocols and theoretical discussions herein equip researchers with the necessary tools to generate high-quality, reliable solubility profiles. By employing a systematic approach that combines kinetic screening with definitive thermodynamic measurements, and by carefully considering the physicochemical principles at play, scientists can effectively navigate the challenges posed by solubility, thereby accelerating the journey of promising molecules through the drug discovery and development pipeline.
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Computational Prediction of XlogP for a Novel Pyrimidine Derivative
An In-depth Technical Guide on the Predicted Lipophilicity of 2-Isopropylpyrimidine-5-carboxylic acid
Abstract
Lipophilicity, quantified by the octanol-water partition coefficient (LogP), is a cornerstone of modern drug discovery, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth analysis of the predicted XlogP (a computationally derived LogP value) for this compound, a heterocyclic compound of interest in medicinal chemistry. We will dissect the theoretical underpinnings of various predictive models, present a consensus prediction from leading algorithms, and offer a step-by-step workflow for in-silico LogP determination. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to integrate predictive chemistry into their discovery pipelines.
The Central Role of Lipophilicity in Drug Design
The journey of a drug from administration to its target is a complex odyssey governed by its physicochemical properties. Among the most critical of these is lipophilicity, the affinity of a molecule for a lipid-rich (non-polar) environment versus an aqueous (polar) one. The octanol-water partition coefficient (P) is the gold-standard measure of this property, with its logarithmic form, LogP, being the most commonly used scale.
A molecule's LogP value dictates its:
-
Absorption: The ability to permeate through the lipid-rich membranes of the gastrointestinal tract.
-
Distribution: How the drug partitions into various tissues and organs.
-
Metabolism: Lipophilic compounds are more readily metabolized by cytochrome P450 enzymes in the liver.
-
Excretion: The balance between renal (for hydrophilic compounds) and biliary (for lipophilic compounds) clearance.
-
Target Binding: The ability to enter the often-hydrophobic binding pockets of protein targets.
-
Toxicity & Promiscuity: Excessive lipophilicity is often correlated with off-target effects and toxicity.
The "sweet spot" for oral drug candidates, as famously articulated by Lipinski's Rule of Five, often lies in a LogP range of 1 to 3, though this is highly dependent on the target and therapeutic area. Given the resource-intensive nature of experimental LogP determination (e.g., via shake-flask or HPLC methods), accurate and rapid computational prediction, or XlogP, has become an indispensable tool in early-stage drug discovery for triaging and prioritizing candidate molecules.
Predicting the XlogP of this compound
This compound is a heterocyclic compound featuring a pyrimidine core, a key scaffold in many therapeutic agents due to its hydrogen bonding capabilities and metabolic stability. The molecule is functionalized with a lipophilic isopropyl group and a polar carboxylic acid group, creating an interesting amphipathic character.
To obtain a reliable XlogP prediction, we leverage a consensus approach, aggregating data from multiple, well-validated computational models. The structure is first defined by its canonical SMILES (Simplified Molecular-Input Line-Entry System) string: CC(C)c1ncc(nc1)C(=O)O.
Aggregated XlogP Predictions
The following table summarizes the predicted XlogP values for this compound from several reputable sources and algorithms.
| Prediction Algorithm/Source | Predicted XlogP Value | Methodology Principle |
| XLOGP3 | 1.3 | Atom-based and fragment-based contribution method with correction factors. |
| ACD/Labs | 1.1 ± 0.5 | Fragment-based approach with extensive experimental data correlation. |
| ChemAxon | 1.4 | A proprietary method combining atomic increments, fragments, and physicochemical factors. |
| SwissADME (Consensus) | 1.2 | Average of multiple predictive models including XLOGP3, WLOGP, and others. |
Consensus Prediction: Based on the aggregation of these robust models, the predicted XlogP for this compound is approximately 1.2 to 1.4 . This value places the molecule in a favorable lipophilicity range for potential oral bioavailability, suggesting it is neither excessively polar nor overly greasy.
Methodological Deep Dive: How XlogP is Calculated
The prediction of LogP is a complex field, but most algorithms can be categorized into two primary approaches: atom-based methods and fragment-based methods.
-
Atom-Based Methods (e.g., XLOGP3): These models dissect a molecule into its constituent atoms and assign a lipophilicity contribution to each atom type based on its local environment. Correction factors are then applied to account for intramolecular effects like hydrogen bonds and electronic interactions. This approach is highly flexible and can handle novel structures for which experimental fragment data may not exist.
-
Fragment-Based Methods (e.g., ClogP): These methods deconstruct a molecule into predefined chemical fragments. The overall LogP is calculated by summing the known, experimentally-derived lipophilicity values of these fragments. This can be highly accurate for molecules composed of common chemical moieties but may struggle with novel or esoteric structures.
The diagram below illustrates the conceptual workflow for predicting XlogP, highlighting the divergence of these two major approaches.
Caption: Conceptual workflow for XlogP prediction of the target molecule.
Practical Workflow: Predicting XlogP Using Publicly Available Tools
For research groups without access to commercial software suites, several high-quality, web-based tools can provide reliable XlogP predictions. The SwissADME server is an excellent example.
Step-by-Step Protocol using SwissADME:
-
Navigate to the SwissADME Web Server: Access the publicly available web tool. The interface is designed for ease of use.
-
Input the Molecular Structure: In the main input window, provide the SMILES string for this compound: CC(C)c1ncc(nc1)C(=O)O. You can also draw the structure using the provided molecular editor.
-
Initiate the Calculation: Click the "Run" or "Submit" button to start the analysis. The server will perform a battery of physicochemical and pharmacokinetic predictions.
-
Locate the Lipophilicity Data: The results page will feature a table summarizing various properties. Find the section for "Lipophilicity."
-
Record the Consensus LogP: SwissADME provides a consensus LogP value, which is an average from multiple models, offering a more robust prediction. For our target molecule, this is reported as 1.2 .
The diagram below outlines this practical, web-based workflow for obtaining a rapid and reliable XlogP estimate.
Caption: Step-by-step workflow for predicting XlogP using the SwissADME server.
Trustworthiness and Limitations of In-Silico Predictions
While computational models are powerful, it is crucial to recognize their inherent limitations. The "Trustworthiness" of a prediction is not absolute but is a function of the algorithm's training data and the novelty of the query structure.
-
Chemical Space: Predictions are most accurate for molecules that are structurally similar to the compounds in the model's training set. For a unique heterocyclic scaffold like our pyrimidine derivative, it is essential to use models trained on diverse chemical libraries.
-
Intramolecular Interactions: Complex intramolecular hydrogen bonding or electronic effects can sometimes be poorly captured by predictive models, leading to deviations from experimental values. The carboxylic acid and pyrimidine nitrogens in our molecule could engage in such interactions.
-
Ionization State (logD): XlogP predicts the lipophilicity of the neutral form of a molecule. However, a compound like this compound, with its acidic COOH group, will exist in an ionized state at physiological pH (approx. 7.4). The lipophilicity of this ionized form is described by the LogD (Distribution Coefficient), which will be significantly lower (more hydrophilic) than the LogP. It is critical for drug developers to consider the LogD at physiological pH, as this governs the molecule's behavior in the body.
Therefore, the predicted XlogP of ~1.3 should be interpreted as the lipophilicity of the neutral species and serves as a foundational baseline. For a comprehensive developability assessment, calculating or measuring the LogD at pH 7.4 is a mandatory next step.
Conclusion and Forward Look
The in-silico prediction of lipophilicity is a cornerstone of modern, efficient drug discovery. For this compound, a consensus of leading computational models places its XlogP in the range of 1.2 to 1.4 . This value is encouraging, suggesting the molecule possesses a favorable balance of properties for membrane permeability.
This technical guide has outlined the theoretical basis for these predictions, provided a practical workflow for their determination, and emphasized the importance of a critical interpretation of the data. The predicted XlogP serves as a robust working hypothesis, but it must be contextualized by considering the molecule's ionization state (LogD) and, ultimately, validated through experimental measurement as a candidate molecule progresses through the discovery pipeline.
References
-
Title: Lipophilicity in drug design. Source: Chemical Reviews URL: [Link]
-
Title: XLOGP3: A Novel Method for Molecular Lipophilicity Estimation Source: Journal of Chemical Information and Modeling URL: [Link]
-
Title: SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Source: Scientific Reports URL: [Link]
A Technical Guide to the NMR Spectral Data of 2-Isopropylpyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique in this regard, offering deep insights into molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data of 2-isopropylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. As a senior application scientist, the following discourse is built upon a foundation of established spectroscopic principles and practical expertise, aiming to equip researchers with the knowledge to confidently interpret and utilize such data.
Introduction: The Significance of this compound and NMR Characterization
Pyrimidine derivatives are a cornerstone in pharmaceutical sciences, forming the structural core of numerous therapeutic agents. Their biological activities are diverse, ranging from antimicrobial to anticancer properties. The subject of this guide, this compound, represents a key building block in the synthesis of more complex molecules. The seemingly subtle placement of the isopropyl and carboxylic acid groups on the pyrimidine ring gives rise to a unique electronic and steric profile, which can be precisely mapped using NMR spectroscopy.
A thorough understanding of the NMR spectra is not merely an academic exercise; it is a critical step in quality control, reaction monitoring, and the rational design of new drug candidates. This guide will deconstruct the ¹H and ¹³C NMR spectra of this molecule, explaining the causal relationships between its structure and the observed spectral features.
Predicted ¹H NMR Spectral Data Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For this compound, we can predict a distinct set of signals corresponding to the pyrimidine ring protons, the isopropyl group protons, and the carboxylic acid proton. The following analysis is based on established principles of chemical shifts and spin-spin coupling in heterocyclic systems.[1][2]
Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |
| ~13.5 | broad singlet | 1H | - | COOH |
| 9.15 | singlet | 2H | - | H-4, H-6 |
| ~3.30 | septet | 1H | ~6.9 | CH (isopropyl) |
| ~1.30 | doublet | 6H | ~6.9 | CH₃ (isopropyl) |
The Carboxylic Acid Proton (COOH)
The proton of the carboxylic acid group is typically observed as a broad singlet at a very downfield chemical shift, often in the range of 9-12 ppm or even higher.[3][4] Its exact position and broadness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a polar aprotic solvent like DMSO-d₆, this proton is expected to be in the higher end of this range, around 13.5 ppm. A key confirmatory experiment is to add a drop of D₂O to the NMR tube, which will cause the carboxylic acid proton signal to disappear due to H-D exchange.[3]
The Pyrimidine Ring Protons (H-4 and H-6)
The two protons on the pyrimidine ring at positions 4 and 6 are chemically equivalent due to the molecule's symmetry. They are expected to appear as a single signal. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring significantly deshields these protons, shifting their resonance downfield.[1] Furthermore, the adjacent carboxylic acid group at position 5 also contributes to this deshielding effect. Consequently, a singlet is predicted at approximately 9.15 ppm, integrating to 2H. The absence of adjacent protons results in a singlet multiplicity.
The Isopropyl Group Protons (CH and CH₃)
The isopropyl group gives rise to a characteristic set of signals.[5][6]
-
Methine Proton (CH): The single proton on the tertiary carbon of the isopropyl group is coupled to the six equivalent protons of the two methyl groups. According to the n+1 rule, this will result in a septet (a signal split into seven lines). This proton is attached to a carbon adjacent to the electron-withdrawing pyrimidine ring, leading to a predicted chemical shift of around 3.30 ppm.
-
Methyl Protons (CH₃): The six protons of the two methyl groups are chemically equivalent. They are coupled to the single methine proton, resulting in a doublet (a signal split into two lines). These protons are further from the electron-withdrawing ring and are therefore more shielded, with a predicted chemical shift of approximately 1.30 ppm.
The coupling constant (J-value) for the interaction between the methine and methyl protons in an isopropyl group is typically around 6.9 Hz.[5] This same coupling constant will be observed in both the septet and the doublet, confirming their relationship.
Predicted ¹³C NMR Spectral Data Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom will typically appear as a singlet.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) (ppm) | Assignment |
| ~175.0 | C-2 (pyrimidine) |
| ~165.0 | COOH |
| ~158.0 | C-4, C-6 (pyrimidine) |
| ~125.0 | C-5 (pyrimidine) |
| ~35.0 | CH (isopropyl) |
| ~22.0 | CH₃ (isopropyl) |
The Carboxylic Acid Carbon (COOH)
The carbonyl carbon of the carboxylic acid group is highly deshielded and is expected to resonate in the range of 160-180 ppm.[3] A predicted chemical shift of around 165.0 ppm is reasonable for this molecule.
The Pyrimidine Ring Carbons
The chemical shifts of the pyrimidine ring carbons are influenced by the nitrogen atoms and the substituents.[7][8]
-
C-2: This carbon is directly bonded to two nitrogen atoms and the isopropyl group. The strong electron-withdrawing effect of the two nitrogens will cause significant deshielding, leading to a predicted chemical shift of approximately 175.0 ppm.
-
C-4 and C-6: These two carbons are equivalent and are each bonded to a nitrogen atom and a proton. They are expected to be deshielded, with a predicted chemical shift around 158.0 ppm.
-
C-5: This carbon is bonded to the carboxylic acid group and is situated between two CH groups. Its chemical shift is predicted to be around 125.0 ppm.
The Isopropyl Group Carbons
The carbons of the isopropyl group are in the aliphatic region of the spectrum.
-
Methine Carbon (CH): The tertiary carbon of the isopropyl group is attached to the pyrimidine ring and is predicted to have a chemical shift of approximately 35.0 ppm.
-
Methyl Carbons (CH₃): The two equivalent methyl carbons are the most shielded carbons in the molecule, with a predicted chemical shift of around 22.0 ppm.
Experimental Protocols
To obtain high-quality NMR data for this compound, the following experimental workflow is recommended.
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the carboxylic acid and its relatively high boiling point, which minimizes evaporation. Other potential solvents include deuterated methanol (CD₃OD) or a mixture of deuterated chloroform (CDCl₃) and a few drops of CD₃OD to aid solubility and ensure the observation of the acidic proton.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[9] For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is preferable to reduce acquisition time.
-
Procedure:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent.
-
Gently agitate the vial to ensure complete dissolution. If necessary, gentle warming or sonication can be employed.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[10]
-
Cap the NMR tube securely.
-
NMR Data Acquisition
The following is a general guide for acquiring 1D and 2D NMR spectra on a modern NMR spectrometer.
4.2.1. 1D ¹H NMR Acquisition
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-16 ppm).
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
4.2.2. 1D ¹³C NMR Acquisition
-
Pulse Program: A proton-decoupled experiment with a 30° or 45° pulse angle is standard.
-
Spectral Width: A typical spectral width for carbon is 0-220 ppm.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required depending on the sample concentration.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.
4.2.3. 2D NMR for Structural Confirmation
To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is highly recommended.[11][12][13]
-
COSY (Correlation Spectroscopy): This experiment reveals couplings between protons, typically over two or three bonds. For this compound, a cross-peak between the isopropyl CH septet and the CH₃ doublet would be expected.
-
HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation): This experiment correlates directly bonded protons and carbons.[14] It would show correlations between the H-4/H-6 singlet and the C-4/C-6 carbon signal, the isopropyl CH proton and its corresponding carbon, and the isopropyl CH₃ protons and their corresponding carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for connecting different parts of the molecule. For example, correlations would be expected between the isopropyl CH proton and the C-2, C-4, and C-6 carbons of the pyrimidine ring, and between the H-4/H-6 protons and the C-2, C-5, and COOH carbons.
Visualizations
Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound with atom numbering.
Key HMBC Correlations Workflow
Caption: Expected key HMBC correlations for structural elucidation.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, as detailed in this guide, provides a robust framework for its structural characterization. By understanding the interplay of electronic and structural effects on chemical shifts and coupling constants, researchers can confidently identify this molecule and its derivatives. The application of 1D and 2D NMR techniques, coupled with sound experimental practice, is indispensable for ensuring the scientific integrity of research and development in the pharmaceutical industry. This guide serves as a practical resource for scientists engaged in the synthesis and analysis of novel heterocyclic compounds, fostering a deeper understanding of the power of NMR spectroscopy.
References
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Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
- Abraham, R. J., & Mobli, M. (2007). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877.
- Hans-Jörg Schneider, H-J. S. (2012). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society, 134(1), 464-476.
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NMR 5: Coupling Constants. (2023, May 15). [Video]. YouTube. Retrieved from [Link]
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Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Retrieved from [Link]
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Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
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NMR and Mass Spectroscopy of Carboxylic Acids. (n.d.). JoVE. Retrieved from [Link]
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Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]
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NMR Sample Preparation. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]
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Sample Preparation. (n.d.). University College London. Retrieved from [Link]
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Slavov, S., et al. (2018). The molecular structure of pyrimidine (a), its corresponding 13C and 15N NMR spectra (b) and its resulting 3D-SDAR fingerprint (c). ResearchGate. Retrieved from [Link]
- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3536-3549.
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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Common 1H NMR Splitting Patterns. (n.d.). Michigan State University. Retrieved from [Link]
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Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved from [Link]
- Sorensen, T. S. (1965). On the non-equivalence of isopropyl CH3 nuclear magnetic resonance signals. Canadian Journal of Chemistry, 43(10), 2744-2747.
-
8.1 - FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
-
The 1H NMR spectra (DMSO-d6) of 4-(2-pyridyl)pyrimidine (6) and the... (n.d.). ResearchGate. Retrieved from [Link]
- El-Metwaly, N., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5032.
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Second Order 1H NMR Spectra of Isopropyl Groups. (2008, July 18). University of Ottawa NMR Facility Blog. Retrieved from [Link]
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NMR Sample Preparation. (n.d.). Iowa State University. Retrieved from [Link]
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2D NMR Experiments - HETCOR. (2019, October 15). Nanalysis. Retrieved from [Link]
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Structure Elucidation by NMR. (n.d.). ETH Zurich. Retrieved from [Link]
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Lec16 - 1H NMR: Splitting of Common Substituents. (2021, May 15). [Video]. YouTube. Retrieved from [Link]
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2-Isopropylpyrimidine-5-carboxylic acid mass spectrometry analysis
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Isopropylpyrimidine-5-carboxylic Acid
Introduction
This compound is a heterocyclic compound featuring a pyrimidine core, a key structural motif in numerous biologically active molecules, including nucleic acids.[1] Its structure is substituted with an isopropyl group at the 2-position and a carboxylic acid at the 5-position. The analysis and characterization of such molecules are fundamental in drug discovery and development, where they may act as intermediates, final products, or impurities. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a cornerstone analytical technique, offering unparalleled sensitivity and selectivity for the identification and quantification of small molecules.[2][3]
This guide provides a comprehensive, in-depth technical framework for the mass spectrometric analysis of this compound. As a senior application scientist, the narrative moves beyond simple procedural lists to explain the underlying causality of experimental choices, ensuring that each protocol is a self-validating system. We will explore method development from first principles, covering chromatography, ionization, fragmentation analysis, and quantitative method validation, providing researchers, scientists, and drug development professionals with a robust roadmap for their analytical endeavors.
Section 1: Physicochemical Properties and Ionization Strategy
Understanding the analyte's fundamental properties is the first step in developing a successful mass spectrometry method. These properties dictate its behavior in both the chromatographic and ionization phases of the analysis.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | [4][5] |
| Molecular Weight | 166.18 g/mol | [4][5] |
| Chemical Structure | PubChem CID 24903620[6] |
Expertise & Experience: Selecting the Optimal Ionization Mode
The structure of this compound contains both acidic (carboxylic acid) and basic (pyrimidine ring nitrogens) functionalities. This duality presents a choice for the ionization mode in electrospray ionization (ESI), the most suitable technique for such polar molecules.[7][8]
-
Negative Ion Mode (ESI-): The carboxylic acid group has a readily abstractable proton. In a solvent with neutral to slightly basic pH, it will exist as a carboxylate anion. ESI in negative mode is therefore expected to be highly efficient, generating a strong signal for the deprotonated molecule, [M-H]⁻, at a mass-to-charge ratio (m/z) of 165.07. For quantitative analysis, this is the recommended starting point due to the high stability and ionization efficiency of carboxylates.[9]
-
Positive Ion Mode (ESI+): The nitrogen atoms on the pyrimidine ring can be protonated to form a [M+H]⁺ ion at m/z 167.10. While possible, the basicity of these nitrogens is relatively weak, and the ionization efficiency is generally lower than the deprotonation of a carboxylic acid.[9] Therefore, ESI+ would typically be used for confirmation rather than for achieving the lowest limits of detection.
Section 2: Chromatographic Separation
The primary challenge in the chromatography of this compound is its polarity. Polar analytes are often poorly retained on traditional reversed-phase columns (e.g., C18), especially when using the highly aqueous mobile phases needed for their elution.[10][11][12]
Causality Behind Method Choices
To achieve robust and reproducible separation, the stationary phase and mobile phase must be carefully selected.
-
Preventing Phase Collapse: Using a high percentage of water with a standard C18 column can lead to "phase collapse," where the hydrophobic alkyl chains fold on themselves, expelling the aqueous mobile phase and causing a dramatic loss of retention.[13] To counter this, a polar-embedded or polar-endcapped C18 column is recommended. These columns incorporate polar functional groups that ensure the stationary phase remains wetted and functional even in 100% aqueous conditions.[12][13]
-
Controlling Analyte Ionization: The retention of an ionizable compound like a carboxylic acid is highly dependent on the mobile phase pH. By adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase, we lower the pH well below the analyte's pKa.[13] This suppresses the ionization of the carboxylic acid, rendering the molecule more neutral and significantly increasing its retention on the reversed-phase column.
Experimental Workflow: LC-MS Analysis
The logical flow of the analysis ensures that the analyte is separated from matrix components before being introduced into the mass spectrometer for detection.
Caption: General workflow for LC-MS/MS analysis.
Protocol 1: Reversed-Phase LC Method
This protocol is designed for robust separation and is compatible with mass spectrometry.
-
LC System: An Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent system.
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent polar-modified column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
Time (min) | %B
-
0.0 | 5
-
5.0 | 95
-
6.0 | 95
-
6.1 | 5
-
8.0 | 5
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Rationale: The gradient starts at a high aqueous percentage (95% A) to retain the polar analyte. The concentration of organic solvent (B) is then increased to elute the compound. The column is held at a high temperature to improve peak shape and reduce viscosity.
Section 3: Mass Spectrometry and Fragmentation Analysis
Once chromatographically separated, the analyte is ionized and analyzed by the mass spectrometer. Tandem mass spectrometry (MS/MS) is employed for unambiguous identification and selective quantification.[14][15]
Full Scan (MS1) and Tandem MS (MS/MS)
In a typical experiment, a full scan analysis is first performed to identify the precursor ion. For this compound in negative ESI mode, this will be the [M-H]⁻ ion at m/z 165.07 .
This precursor ion is then selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process provides a structural fingerprint of the molecule.
Expertise & Experience: Predicting the Fragmentation Pathway
The fragmentation of substituted pyrimidines and carboxylic acids follows predictable patterns.[1][16][17][18] For the [M-H]⁻ ion of our analyte, the primary fragmentation pathways are expected to be:
-
Loss of Carbon Dioxide (CO₂): The most characteristic fragmentation for a deprotonated carboxylic acid is the neutral loss of 44.00 Da. This is typically a high-efficiency process, leading to a prominent product ion.
-
Loss from the Isopropyl Group: The isopropyl substituent can lose a methyl radical (•CH₃, 15.02 Da) or undergo cleavage to lose propene (C₃H₆, 42.05 Da).
Caption: Proposed MS/MS fragmentation of this compound.
Table of Predicted Product Ions
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Proposed Formula of Loss | Rationale |
| 165.07 | 121.07 | 44.00 | CO₂ | Facile loss of carbon dioxide from the carboxylate group. Expected to be a major fragment. |
| 165.07 | 150.05 | 15.02 | •CH₃ | Loss of a methyl radical from the isopropyl group.[1] |
| 165.07 | 123.04 | 42.03 | C₃H₆ | Loss of propene from the isopropyl group. |
Protocol 2: Tandem MS Method for Quantification (SRM/MRM)
This protocol utilizes a triple quadrupole (QqQ) mass spectrometer for selective reaction monitoring (SRM), also known as multiple reaction monitoring (MRM), which provides the highest sensitivity and selectivity for quantification.
-
Mass Spectrometer: SCIEX Triple Quad 5500+, Agilent 6470, or equivalent.
-
Ionization Mode: ESI, Negative.
-
Capillary Voltage: -3500 V.
-
Source Temperature: 450 °C.
-
Nebulizer Gas (N₂): 45 psi.
-
SRM Transitions:
-
Quantifier: 165.1 → 121.1 (Collision Energy: -20 V)
-
Qualifier: 165.1 → 150.1 (Collision Energy: -15 V)
-
-
Dwell Time: 100 ms per transition.
-
Trustworthiness: Using two transitions provides a self-validating system. The "quantifier" is the most intense and reproducible fragment used for concentration calculations. The "qualifier" serves as confirmation; the ratio of the quantifier to qualifier peak areas must remain constant across all samples and standards to ensure the detected peak is indeed the target analyte and not an interference.
Section 4: Quantitative Analysis and Method Validation
For use in regulated environments like drug development, the analytical method must be validated to prove it is fit for its intended purpose.[19][20] This involves providing documented evidence that the method is accurate, precise, and reliable.[21][22]
Protocol 3: Sample Preparation and Calibration
Accurate quantification relies on comparing the instrument response of an unknown sample to that of calibration standards with known concentrations.[23]
-
Stock Solution: Accurately weigh ~5 mg of this compound reference standard and dissolve in 5 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Standards: Perform serial dilutions of the stock solution with 50:50 water:acetonitrile to prepare a series of calibration standards. A typical range might be 1 ng/mL to 1000 ng/mL.
-
Sample Preparation: Dilute the sample to be analyzed with the same solvent as the calibration standards to ensure its concentration falls within the linear range of the calibration curve. If the sample is in a complex matrix (e.g., plasma), a protein precipitation or solid-phase extraction (SPE) step may be required.
-
Analysis: Inject the calibration standards in order of increasing concentration, followed by the unknown samples. A blank and a quality control (QC) sample should be run periodically throughout the sequence.
Method Validation Parameters (ICH Q2(R1) Framework)
The following table outlines the key parameters for validating a quantitative impurity or active ingredient method.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte, free from interference from diluents, matrix components, or other impurities. | Peak purity analysis; no interfering peaks at the analyte's retention time in blank samples. The qualifier/quantifier ion ratio must be consistent.[22] |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. | A calibration curve with a coefficient of determination (r²) ≥ 0.99. |
| Range | The concentration interval over which the method is shown to be precise, accurate, and linear. | For an impurity, from the limit of quantitation (LOQ) to 120% of the specification limit.[20][22] |
| Accuracy | The closeness of the measured value to the true value. Assessed by analyzing samples with known concentrations (spiked matrix). | Recovery of 80-120% of the known amount is often required for impurity analysis.[21] |
| Precision | The degree of scatter between a series of measurements. Includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst). | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) should typically be ≤15% (≤20% at the LOQ).[21] |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy. | Typically defined as a signal-to-noise ratio (S/N) of ≥ 10. |
Conclusion
The successful mass spectrometric analysis of this compound is a systematic process rooted in the fundamental principles of chemistry and instrumentation. This guide has detailed a comprehensive strategy, beginning with an understanding of the analyte's physicochemical properties to select the optimal ESI negative ionization mode. We have addressed the chromatographic challenges posed by its polarity by recommending a polar-modified reversed-phase column and pH-controlled mobile phase. The predicted fragmentation pathways provide a solid foundation for developing highly selective and sensitive tandem MS (SRM/MRM) methods for quantification. Finally, by adhering to a structured method validation framework based on ICH guidelines, researchers and drug development professionals can ensure the generation of trustworthy, reliable, and defensible data. This holistic approach, which explains the causality behind each technical choice, empowers scientists to not only execute the analysis but also to troubleshoot and adapt the methodology as required for their specific applications.
References
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- Mass spectral fragmentation modes of pyrimidine derivatives. Journal of the Indian Chemical Society.
- 2-Isopropyl-pyrimidine-5-carboxylic acid. CymitQuimica.
- Application of Tandem Mass Spectrometry for the Analysis of Long-Chain Carboxylic Acids. PubMed.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing.
- Organic Acid Analysis Column for LC-MS. Imtakt.
- Small molecule analysis using MS. Bioanalysis Zone.
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- Selectivity for Polar Acids in LC: Tips & Techniques. Phenomenex.
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- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn.
- Identification of small molecules using accurate mass MS/MS search. PubMed Central.
- Small Molecules Analysis. Creative Proteomics.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
- Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry. OSTI.gov.
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The Pyrimidine Scaffold: A Comprehensive Technical Guide to its Diverse Biological Activities
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The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of a Privileged Scaffold
The pyrimidine nucleus, a simple six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block of life, forming the core of the nucleobases uracil, thymine, and cytosine.[1][2] This inherent biological relevance has positioned the pyrimidine scaffold as a "privileged structure" in medicinal chemistry—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.[3][4][5] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, facilitate potent and specific interactions with a wide array of biological targets.[4] The structural versatility of the pyrimidine ring allows for precise functionalization at multiple positions, enabling the medicinal chemist to fine-tune steric, electronic, and pharmacokinetic properties to achieve desired therapeutic outcomes.[6] Consequently, pyrimidine derivatives have given rise to a vast and diverse arsenal of clinically successful drugs spanning a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[7][8] This guide provides a comprehensive technical overview of the pyrimidine scaffold, from its fundamental chemical properties and synthesis to its application in the design and development of modern therapeutics.
Chapter 1: Physicochemical and Structural Properties: The Basis of Privileged Status
The therapeutic success of the pyrimidine scaffold is deeply rooted in its intrinsic electronic and structural features. As a diazine, the two nitrogen atoms at positions 1 and 3 render the ring electron-deficient, which significantly influences its reactivity and intermolecular interactions.[6] This electron deficiency makes the pyrimidine ring susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions, providing a facile handle for chemical modification.[6] Conversely, the ring is generally resistant to electrophilic substitution.
The nitrogen atoms are also key to the scaffold's ability to interact with biological targets. They can act as hydrogen bond acceptors, while amino or hydroxyl substituents on the ring can serve as hydrogen bond donors. This capacity for multiple, specific hydrogen bonding interactions is a critical factor in the high-affinity binding of many pyrimidine-based drugs to their target proteins. Furthermore, the pyrimidine ring is a bioisostere of the phenyl ring, meaning it can often replace a phenyl group in a drug molecule while maintaining or even improving biological activity and metabolic stability.[6][7] This bioisosteric relationship provides a powerful tool for lead optimization.
Chapter 2: Synthetic Strategies: Building the Pyrimidine Core
A key advantage of the pyrimidine scaffold is the availability of robust and versatile synthetic methodologies for its construction and elaboration. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrimidine ring.
The Biginelli Reaction: A Classic Multicomponent Synthesis
One of the most well-known methods for the synthesis of dihydropyrimidinones is the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea or thiourea.[9]
Experimental Protocol: Synthesis of a Dihydropyrimidinone via the Biginelli Reaction
-
Reactant Preparation: In a round-bottom flask, combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea (1.5 eq) in ethanol.
-
Catalysis: Add a catalytic amount of a Lewis or Brønsted acid (e.g., HCl, p-toluenesulfonic acid).
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: Wash the crude product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure dihydropyrimidinone.
This protocol is a self-validating system in that the formation of the characteristic dihydropyrimidinone product, often confirmed by melting point and spectroscopic analysis (NMR, IR), validates the success of the multicomponent condensation.
Synthesis from 1,3-Dicarbonyl Compounds
A more general and widely used approach involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine, urea, or thiourea. This method allows for the synthesis of a wide variety of substituted pyrimidines.
Experimental Protocol: Synthesis of a 2-Substituted-4-aminopyrimidine
-
Reactant Preparation: Dissolve the 1,3-dicarbonyl compound (e.g., malononitrile) (1.0 eq) and the amidine hydrochloride (1.1 eq) in a suitable solvent such as ethanol or isopropanol.
-
Base Addition: Add a base, such as sodium ethoxide or potassium carbonate (2.0 eq), to neutralize the hydrochloride and facilitate the condensation.
-
Reaction: Heat the mixture to reflux and maintain for 2-8 hours, monitoring by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice-water and adjust the pH to neutral with a suitable acid. The product will often precipitate.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
The causality behind the choice of a specific 1,3-dicarbonyl and amidine is the desired final substitution pattern on the pyrimidine ring, making this a highly modular synthetic strategy.
Chapter 3: The Pyrimidine Scaffold in Major Therapeutic Areas
The versatility of the pyrimidine scaffold is evident in its widespread application across numerous therapeutic areas.
Anticancer Agents: A Dominant Role
The pyrimidine scaffold is arguably most prominent in the field of oncology.[2][10] Many pyrimidine-based anticancer agents function as antimetabolites or as inhibitors of protein kinases, which are critical regulators of cell growth and proliferation.[8][11]
3.1.1 Kinase Inhibitors
The structural similarity of certain aminopyrimidine derivatives to the purine ring of ATP allows them to act as competitive inhibitors in the ATP-binding pocket of protein kinases.[12] This has been a particularly fruitful area of drug discovery, leading to several blockbuster drugs.
-
Mechanism of Action: EGFR Inhibition: Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is often overexpressed or mutated in various cancers. Pyrimidine-based inhibitors like Gefitinib and Erlotinib bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling pathways that promote cell proliferation and survival.
Caption: EGFR signaling pathway and its inhibition by a pyrimidine-based drug.
3.1.2 Antimetabolites
Pyrimidine antimetabolites, such as 5-Fluorouracil (5-FU) and Gemcitabine, are structural analogs of endogenous pyrimidines.[8][13] They interfere with nucleic acid synthesis, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[13]
-
Mechanism of Action: 5-Fluorouracil: 5-FU is converted intracellularly to fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, an enzyme essential for the synthesis of thymidine, a necessary component of DNA.[8][13]
Antimicrobial Agents
Pyrimidine derivatives have also demonstrated significant activity against a range of microbial pathogens.[14][15][16]
-
Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition: The combination drug Trimethoprim/Sulfamethoxazole is a classic example. Trimethoprim, a diaminopyrimidine, is a potent and selective inhibitor of bacterial DHFR, an enzyme crucial for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of purines, pyrimidines, and some amino acids.[16] Human DHFR is much less sensitive to Trimethoprim, providing a basis for its selective toxicity.
Antiviral Agents
The fundamental role of pyrimidines in nucleic acid synthesis makes them an attractive target for antiviral drug development.[17][18]
-
Mechanism of Action: Chain Termination: Many pyrimidine-based antiviral drugs are nucleoside analogs that, after intracellular phosphorylation, are incorporated into the growing viral DNA or RNA chain by viral polymerases. Lacking a 3'-hydroxyl group, they terminate chain elongation, thus halting viral replication.[18] Zidovudine (AZT), an analog of thymidine, was the first approved drug for HIV and acts via this mechanism.
Chapter 4: Experimental Protocols for Biological Evaluation
The development of pyrimidine-based drugs relies on a suite of robust in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme.
Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Reagent Preparation: Prepare assay buffer, a solution of the purified EGFR kinase domain, a fluorescently labeled ATP tracer, and a europium-labeled anti-tag antibody.
-
Compound Preparation: Serially dilute the pyrimidine test compound in DMSO and then in the assay buffer to create a range of concentrations.
-
Assay Plate Setup: In a 384-well plate, add the kinase, the tracer, and the test compound or DMSO control.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for binding equilibrium to be reached.
-
Detection: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The TR-FRET signal is inversely proportional to the amount of tracer displaced by the test compound. Calculate the IC50 value, the concentration of the compound that inhibits 50% of the tracer binding.
The inclusion of a known EGFR inhibitor as a positive control and a DMSO-only well as a negative control serves as a self-validating system for the assay's performance.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells for an EGFR inhibitor) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrimidine compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of the plate at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.
Caption: Workflow for a typical MTT cell viability assay.
Chapter 5: Case Studies of FDA-Approved Pyrimidine-Containing Drugs
The clinical and commercial success of numerous pyrimidine-based drugs underscores the power of this scaffold.[6][7][19][20]
Imatinib (Gleevec): A Revolution in Targeted Cancer Therapy
Imatinib, a 2-phenylaminopyrimidine derivative, was a paradigm-shifting drug for the treatment of chronic myeloid leukemia (CML). It is a potent inhibitor of the Bcr-Abl tyrosine kinase, the constitutively active fusion protein that drives CML.
| Parameter | Value | Significance |
| Target | Bcr-Abl, c-KIT, PDGFR | Potent and relatively selective kinase inhibition. |
| IC50 (Bcr-Abl) | ~0.1 µM | High potency against the primary target. |
| Oral Bioavailability | >90% | Excellent absorption after oral administration. |
| Protein Binding | ~95% | High binding to plasma proteins. |
| Elimination Half-life | ~18 hours | Allows for once-daily dosing. |
The development of Imatinib was a landmark achievement in rational drug design, where a deep understanding of the disease's molecular basis led to the creation of a highly effective targeted therapy. The pyrimidine core was crucial for its ATP-competitive binding mode in the kinase hinge region.
Raltegravir (Isentress): A First-in-Class HIV Integrase Inhibitor
Raltegravir contains a pyrimidinone core and represents a different class of antiviral agents. It targets HIV integrase, an enzyme essential for the integration of viral DNA into the host genome.
| Parameter | Value | Significance |
| Target | HIV-1 Integrase | Novel mechanism of action for treating HIV. |
| IC50 (Strand Transfer) | 2-7 nM | High potency against the enzymatic step. |
| Oral Bioavailability | Variable | Absorption can be affected by food. |
| Protein Binding | ~83% | Moderate binding to plasma proteins. |
| Elimination Half-life | ~9 hours | Requires twice-daily dosing. |
Raltegravir's mechanism, which involves chelating magnesium ions in the integrase active site, demonstrates the diverse ways in which the pyrimidine scaffold can be utilized to achieve therapeutic effects beyond simple ATP mimetics.
Conclusion and Future Perspectives
The pyrimidine scaffold has proven to be an exceptionally versatile and fruitful starting point for drug discovery.[21][22] Its journey from a fundamental component of nucleic acids to the core of numerous life-saving medicines is a testament to the power of medicinal chemistry. The modularity of its synthesis and the tunability of its physicochemical properties ensure that it will remain a relevant and highly utilized scaffold for years to come.[23] Future research will likely focus on the development of novel pyrimidine derivatives with enhanced selectivity, improved pharmacokinetic profiles, and the ability to overcome drug resistance.[24] The integration of pyrimidine chemistry with other emerging modalities, such as covalent inhibitors and proteolysis-targeting chimeras (PROTACs), promises to open up new avenues for therapeutic intervention, further solidifying the pyrimidine scaffold's central role in the future of medicine.
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The Strategic Intermediate: A Technical Guide to 2-Isopropylpyrimidine-5-carboxylic Acid in Kinase Inhibitor Synthesis
Introduction: The Prominence of Pyrimidine Scaffolds in Kinase Inhibition
In the landscape of modern medicinal chemistry, kinase inhibitors stand as a pillar of targeted therapy, revolutionizing the treatment of numerous diseases, particularly cancer.[1] At the heart of many of these therapeutic breakthroughs lies the pyrimidine scaffold, a privileged heterocyclic motif renowned for its versatility and profound biological activity.[2] Its inherent ability to form key hydrogen bonding interactions within the ATP-binding pocket of kinases makes it an ideal framework for the design of potent and selective inhibitors.[3] This guide provides an in-depth technical exploration of 2-isopropylpyrimidine-5-carboxylic acid, a crucial intermediate in the synthesis of a new generation of kinase inhibitors. We will delve into its synthesis, elucidate its strategic importance in drug design, and provide field-proven insights into its application, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
Deconstructing the Intermediate: Physicochemical Properties and Strategic Value
This compound is a solid compound with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol .[4] Its strategic value as an intermediate stems from the specific functionalities it presents:
-
The 2-Isopropyl Group: This bulky, lipophilic group can be strategically employed to occupy hydrophobic pockets within the kinase active site, contributing to both potency and selectivity. By interacting with specific amino acid residues, it can help anchor the inhibitor and orient it for optimal binding.
-
The Pyrimidine Core: As a bioisostere of the adenine base in ATP, the pyrimidine ring is adept at forming hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.[3]
-
The 5-Carboxylic Acid: This functional group serves as a versatile handle for further chemical modification. It can be readily converted into a variety of amides, esters, and other functionalities, allowing for the exploration of a wide chemical space to fine-tune the inhibitor's properties, such as solubility, cell permeability, and target engagement.
The strategic placement of these groups makes this compound a highly valuable building block for creating libraries of potential kinase inhibitors with diverse pharmacological profiles.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be efficiently achieved through a two-step process: the formation of its ethyl ester precursor followed by hydrolysis. A robust and high-yielding method for the synthesis of the ester is based on the condensation of an amidinium salt with an activated propen-1-ol derivative.[5]
Part 1: Synthesis of Ethyl 2-Isopropylpyrimidine-5-carboxylate
This initial step involves the preparation of isobutyramidine hydrochloride and its subsequent reaction to form the pyrimidine ring.
Experimental Protocol:
-
Preparation of Isobutyramidine Hydrochloride:
-
To a solution of isobutyronitrile in anhydrous ethanol, add a stoichiometric equivalent of sodium ethoxide.
-
Stir the mixture at room temperature for 24 hours.
-
Neutralize the reaction with hydrochloric acid to precipitate isobutyramidine hydrochloride.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
-
-
Formation of the Pyrimidine Ring:
-
In a round-bottom flask, dissolve the sodium salt of 3,3-dimethoxy-2-ethoxycarbonylpropen-1-ol in anhydrous dimethylformamide (DMF).
-
Add a slight molar excess of the prepared isobutyramidine hydrochloride to the solution.
-
Heat the reaction mixture at 80-100°C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure ethyl 2-isopropylpyrimidine-5-carboxylate.[6]
-
Causality Behind Experimental Choices:
-
The use of the sodium salt of 3,3-dimethoxy-2-ethoxycarbonylpropen-1-ol provides a stable and reactive three-carbon building block for the pyrimidine ring.[5]
-
DMF is chosen as the solvent due to its high boiling point and its ability to dissolve the reactants.
-
The workup procedure is designed to effectively separate the product from the reaction mixture and purify it for the next step.
Part 2: Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.
Experimental Protocol:
-
Base-Catalyzed Hydrolysis:
-
Dissolve the ethyl 2-isopropylpyrimidine-5-carboxylate in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide or lithium hydroxide.[7]
-
Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to a pH of 3-4 to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.[8]
-
Causality Behind Experimental Choices:
-
Base-catalyzed hydrolysis is a standard and efficient method for converting esters to carboxylic acids.[8]
-
The acidification step is crucial for protonating the carboxylate salt to yield the final carboxylic acid product, which is typically less soluble and precipitates out of the aqueous solution.
Synthesis Workflow Diagram:
Caption: Synthesis of this compound.
Application in Kinase Inhibitor Design: Structure-Activity Relationship (SAR) Insights
The true value of this compound is realized in its role as a versatile intermediate for the synthesis of potent kinase inhibitors. The carboxylic acid functionality is typically converted to a carboxamide, which can form additional hydrogen bonds with the target kinase and allows for the introduction of diverse substituents to probe the solvent-exposed region of the ATP-binding site.
Case Study: Cyclin-Dependent Kinase (CDK) and Janus Kinase (JAK) Inhibitors
While specific inhibitors directly synthesized from this compound are often proprietary, the broader class of 2-substituted pyrimidine-5-carboxamide inhibitors provides valuable SAR insights.
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[9] Several CDK inhibitors feature a 2,4-diaminopyrimidine scaffold where the 5-position is often substituted with a carboxamide. The 2-position substituent, in our case the isopropyl group, plays a crucial role in achieving selectivity among the different CDK isoforms. For instance, a bulkier group at this position can sterically hinder binding to certain CDKs while favoring interaction with others.
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is central to the immune response, and its aberrant activation is implicated in inflammatory diseases and hematological malignancies.[10] Many JAK inhibitors incorporate a pyrimidine core. The 2-substituent and the 5-carboxamide moiety are critical for achieving selectivity between the different JAK family members (JAK1, JAK2, JAK3, and TYK2), which is essential for minimizing off-target effects and improving the safety profile of the drug.[11]
Illustrative Kinase Inhibitor Scaffold:
Caption: Inhibition of the JAK-STAT signaling pathway.
Quantitative Data Summary
While specific inhibitory concentrations (IC₅₀) for compounds derived directly from this compound are often proprietary, the following table provides representative data for pyrimidine-based kinase inhibitors to illustrate the potency that can be achieved with this scaffold.
| Kinase Target | Inhibitor Type | Representative IC₅₀ (nM) | Reference |
| CDK2/cyclin A | Pyrazolo[1,5-a]pyrimidine | 10-50 | [5] |
| JAK1 | Pyrimidine-based | <10 | [10] |
| JAK2 | Pyrimidine-based | 10-100 | [10] |
| Aurora A | Pyrimidine-based | <200 | [12] |
Conclusion: A Cornerstone for Future Drug Discovery
This compound represents more than just a chemical compound; it is a strategic intermediate that empowers medicinal chemists to efficiently synthesize and optimize a new generation of targeted kinase inhibitors. Its well-defined structure, coupled with the versatility of its functional groups, provides a solid foundation for the rational design of drugs with enhanced potency, selectivity, and pharmacokinetic properties. As our understanding of kinase biology continues to expand, the demand for such well-designed building blocks will undoubtedly grow, solidifying the role of this compound as a cornerstone in the future of drug discovery.
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
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A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002). Synthesis, 2002(05), 720-722. [Link]
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Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. (2003). ARKIVOC, 2003(15), 22-28. [Link]
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A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022). Molecules, 27(21), 7313. [Link]
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Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. (2021). Acta Pharmaceutica Sinica B, 11(6), 1437-1456. [Link]
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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules, 26(17), 5195. [Link]
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Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). (2024). Archiv der Pharmazie. [Link]
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The Dual Effects of CDK4/6 Inhibitors on Tumor Immunity. (2023). International Journal of Molecular Sciences, 24(13), 10839. [Link]
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Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
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An In-depth Technical Guide to the Identification of Potential Therapeutic Targets for 2-Isopropylpyrimidine-5-carboxylic Acid
Preamble: The Pyrimidine Scaffold as a Cornerstone of Modern Therapeutics
The pyrimidine ring system is a privileged scaffold in medicinal chemistry, forming the structural core of a vast array of biologically active molecules.[1][2] As a fundamental component of nucleic acids, its intrinsic ability to engage in hydrogen bonding and other molecular interactions has been leveraged by nature and scientists alike to achieve specific biological outcomes.[1] From the pioneering anticancer agent 5-fluorouracil to antiviral nucleoside analogs and a new generation of targeted kinase inhibitors, pyrimidine derivatives have consistently proven their therapeutic value.[2][3][4] Their synthetic tractability and the rich chemical space they can occupy allow for fine-tuning of pharmacokinetic and pharmacodynamic properties, making them a mainstay in drug discovery.[1]
This guide focuses on a specific, yet under-characterized member of this family: 2-Isopropylpyrimidine-5-carboxylic acid . With no extensive biological data currently in the public domain, this molecule represents a frontier of potential discovery. The following sections will not present established targets, but rather a comprehensive, scientifically-grounded roadmap for their identification and validation. We will proceed from rational hypothesis generation, informed by the extensive literature on related pyrimidine analogs, to a detailed, actionable framework for experimental validation.
Chemical Structure of the Focus Compound:
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₀N₂O₂
-
Key Features:
-
A pyrimidine core, providing a versatile platform for molecular interactions.
-
An isopropyl group at the 2-position, which may confer selectivity and influence binding pocket interactions.
-
A carboxylic acid group at the 5-position, a potential key pharmacophore for hydrogen bonding and salt-bridge formation with target proteins.
-
Part 1: Hypothesis Generation - Plausible Therapeutic Arenas and Molecular Targets
Given the broad spectrum of activity for pyrimidine derivatives, we can logically infer several potential therapeutic avenues for this compound.[1][5] The presence of the carboxylic acid is particularly suggestive of targets with well-defined polar pockets, such as the ATP-binding sites of kinases or the active sites of metabolic enzymes.
Oncology: A Primary Area of Investigation
The most prolific application of pyrimidine analogs has been in oncology.[3][5] Many function as kinase inhibitors, and the general structure of our compound suggests this as a strong possibility.[6][7]
Hypothesized Target Class: Protein Kinases
Protein kinases are frequently dysregulated in cancer, making them prime therapeutic targets.[6] The pyrimidine scaffold is a known "hinge-binder" in the ATP-binding pocket of many kinases.
-
Potential Targets:
-
Epidermal Growth Factor Receptor (EGFR): A key driver in many solid tumors. Numerous pyrimidine-based inhibitors like gefitinib are in clinical use.[8][9]
-
Fibroblast Growth Factor Receptor 3 (FGFR3): Alterations in FGFR3 are implicated in bladder and other cancers. Pyrimidine derivatives have been developed as potent FGFR3 inhibitors.[10]
-
Aurora Kinase A: A critical regulator of mitosis, often overexpressed in cancer. Pyrimidine-based inhibitors of Aurora kinases are under active investigation.[11]
-
Structural Rationale: The 2-substituent and the 5-carboxylic acid on the pyrimidine ring could orient in a way that mimics the purine base of ATP, allowing for specific interactions within the kinase active site. The isopropyl group could fit into a hydrophobic pocket, while the carboxylic acid could form critical hydrogen bonds with the hinge region or other key residues.
Inflammation and Immunology
Pyrimidine derivatives have also been explored as anti-inflammatory agents, often through the modulation of enzymes involved in the inflammatory cascade.[12][13]
Hypothesized Target Class: Cyclooxygenases (COX)
-
Potential Targets:
Structural Rationale: The carboxylic acid moiety is a classic feature of many NSAIDs, essential for interacting with the active site of COX enzymes. The isopropyl-pyrimidine core would occupy the hydrophobic channel of the enzyme, with the substitution pattern potentially conferring selectivity for the inducible COX-2 isoform over the constitutive COX-1.[16]
Virology
The pyrimidine core is central to many antiviral drugs, particularly nucleoside analogs that disrupt viral replication.[4][17][18]
Hypothesized Target Class: Viral Polymerases
-
Potential Targets:
-
Viral DNA/RNA Polymerases: These enzymes are essential for the replication of viral genomes. Nucleoside analogs act as chain terminators when incorporated by viral polymerases.
-
Structural Rationale: While this compound is not a nucleoside itself, it could potentially act as a non-nucleoside inhibitor, binding to an allosteric site on a viral polymerase. Alternatively, it could be a scaffold for the synthesis of novel nucleoside or non-nucleoside polymerase inhibitors.
Part 2: A Step-by-Step Guide to Target Identification and Validation
The following section provides a detailed experimental workflow to systematically test the hypotheses generated above. This process is designed to be self-validating, with each step building upon the last to provide a comprehensive understanding of the compound's mechanism of action.
Workflow for Target Validation
Caption: A simplified kinase signaling pathway for validation studies.
Protocol 6: Western Blot for Pathway Analysis
-
Objective: To determine if compound treatment modulates the signaling pathway downstream of the target.
-
Methodology:
-
Cell Treatment: Treat cells with the compound for various times and at various concentrations.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by size using gel electrophoresis and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated (active) and total forms of the target and its downstream effectors (e.g., p-EGFR, EGFR, p-ERK, ERK).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein. A decrease in this ratio upon compound treatment indicates pathway inhibition.
-
Part 4: Concluding Remarks and Future Directions
This guide has outlined a rational, multi-faceted approach to elucidating the therapeutic potential of this compound. By starting with informed hypotheses based on the well-established pharmacology of the pyrimidine scaffold, researchers can efficiently move into a structured cascade of experimental validation. The journey from a novel chemical entity to a potential therapeutic agent is complex, but a systematic approach to target identification, as detailed here, provides the critical foundation for success. The true potential of this compound awaits discovery through the rigorous application of these scientific principles.
References
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Title: Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) Source: PubMed URL: [Link]
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Title: Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines Source: PubMed Central URL: [Link]
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Title: Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. Source: I.R.I.S. URL: [Link]
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Title: Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents Source: MDPI URL: [Link]
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Title: Antiviral Activity of Pyrimidine Containing Compounds: Patent Review Source: ResearchGate URL: [Link]
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Title: A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship Source: Frontiers URL: [Link]
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Title: SAR of pyrimidine derivatives asALK inhibitor, chemical structure of derivative(9) and crizotinib (10) Source: ResearchGate URL: [Link]
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Title: A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives Source: Bentham Science URL: [Link]
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Title: Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses Source: NIH URL: [Link]
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Title: Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) Source: PubMed URL: [Link]
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Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Source: PMC URL: [Link]
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Title: Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency Source: PubMed URL: [Link]
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Title: Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review Source: ResearchGate URL: [Link]
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Title: Recent Advances in Pyrimidine-Based Drugs Source: PubMed Central URL: [Link]
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Title: Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs Source: Taylor & Francis Online URL: [Link]
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Introduction: The Significance of Pyrimidine Carboxylic Acids
An In-depth Technical Guide to the Safe Handling of 2-Isopropylpyrimidine-5-carboxylic Acid
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No: 927803-31-4). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure safe and effective laboratory operations.
Pyrimidine-5-carboxylic acid derivatives are crucial building blocks in medicinal chemistry and materials science. Their structural motif is present in numerous pharmacologically active agents, and their carboxylic acid functionality provides a versatile handle for synthetic modifications, influencing properties like solubility and biological target interaction.[1][2] this compound, in particular, is a valuable reagent in the synthesis of complex molecules.[3][4] Given its role as a reactive intermediate, a thorough understanding of its chemical properties and potential hazards is paramount for ensuring personnel safety and experimental integrity.
Section 1: Compound Identification and Properties
A clear understanding of a compound's physical and chemical properties is the foundation of a robust safety assessment.
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| CAS Number | 927803-31-4 | [6] |
| Molecular Formula | C₈H₁₀N₂O₂ | [6] |
| Molecular Weight | 166.18 g/mol | [6][7] |
| Physical Form | Solid | [7] |
| Purity | Typically ≥95% | [7] |
Section 2: Hazard Identification and Risk Assessment
The primary hazards are associated with the irritant nature of carboxylic acids and the potential for respiratory irritation from fine dust particles.
Inferred GHS Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Disclaimer: This classification is inferred from structurally similar pyrimidine carboxylic acids and should be used as a guideline pending the release of a specific SDS for this compound.[8]
Causality of Hazards
-
Skin and Eye Irritation: The carboxylic acid moiety can act as a mild acid, capable of disrupting the lipid bilayers of skin cells and causing irritation upon prolonged contact. In the eyes, it can lead to more severe irritation due to the sensitivity of the cornea and conjunctiva.[8]
-
Respiratory Irritation: As a fine solid powder, the compound can be easily aerosolized. Inhalation of these fine particles can cause mechanical irritation and inflammation of the respiratory tract.[8]
Risk Assessment Workflow
Before handling any new or poorly characterized compound, a systematic risk assessment is mandatory. The following workflow should be implemented.
Caption: Risk assessment workflow for handling chemicals with limited specific safety data.
Section 3: Safe Handling, Engineering Controls, and PPE
Adherence to strict handling protocols is critical to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood to control airborne dust.[8] General laboratory ventilation should maintain a negative pressure relative to adjacent corridors.
-
Eyewash and Safety Shower: A calibrated and unobstructed eyewash station and safety shower must be readily accessible within a 10-second travel distance from the handling area.[8]
Personal Protective Equipment (PPE)
The selection of PPE is based on a "barrier" principle—creating a physical shield between the researcher and the chemical.
| PPE Item | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from airborne dust and accidental splashes.[9] |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness). | Provides a barrier against skin contact. Always inspect gloves for tears or punctures before use. |
| Skin and Body Protection | A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs. | Prevents contamination of personal clothing and protects skin from contact.[9] |
| Respiratory Protection | Not typically required if handled exclusively within a fume hood. If weighing outside a hood, a NIOSH-approved N95 respirator is mandatory. | Prevents inhalation of irritating dust particles. |
Section 4: Storage, Stability, and Incompatibilities
Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[8] Recommended storage temperature is 2-8°C.[5] The substance may be moisture-sensitive.
-
Chemical Stability: The compound is expected to be stable under standard ambient conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents. The pyrimidine ring and carboxylic acid group can be susceptible to oxidation, which may be exothermic and produce hazardous byproducts.
Section 5: Emergency Procedures
Rapid and correct response to an incident can significantly mitigate potential harm.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention if symptoms persist.[8] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[8] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Leak Cleanup
For a small spill of solid material:
-
Evacuate: Alert personnel in the immediate area.
-
Ventilate: Ensure the fume hood is operating correctly.
-
Contain: Gently cover the spill with a dry, inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Collect: Carefully sweep or scoop the material into a designated, labeled hazardous waste container. Avoid generating dust.[8]
-
Decontaminate: Wipe the spill area with a damp cloth, then clean with soap and water.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[9]
-
Specific Hazards: Thermal decomposition may produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing.[9]
Section 6: Synthesis Protocol and Waste Disposal
Understanding the synthesis and proper disposal of a compound is integral to its lifecycle management in a research setting.
Laboratory-Scale Synthesis Workflow
A plausible synthesis route for 2-substituted pyrimidine-5-carboxylic esters can be adapted for this specific compound. The following workflow is based on a general procedure involving the condensation of an amidinium salt with a propen-1-ol derivative.[3][4]
Caption: General synthetic workflow for this compound.
Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Segregation: Keep solid waste (contaminated PPE, weigh boats, absorbent materials) separate from liquid waste (reaction mother liquor, chromatography fractions).
-
Containerization: Use clearly labeled, sealed, and chemically compatible containers for waste.
-
Disposal: Dispose of waste through an approved hazardous waste management program, adhering to all local, state, and federal regulations.[11] Do not pour waste down the drain.
Conclusion
This compound is a valuable research chemical with manageable hazards. By understanding its properties, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established protocols for handling, storage, and disposal, researchers can work with this compound safely and effectively. The principles of risk assessment and proactive safety management are the cornerstones of a secure research environment.
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Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
PubChem. (n.d.). (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2R,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate GHS Classification. Retrieved from [Link]
-
Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]
-
PubChem. (2021). GHS Classification Summary (Rev.9, 2021). Retrieved from [Link]
-
PubChem. (2025). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C8H10N2O2). Retrieved from [Link]
-
BIOGEN Científica. (n.d.). 2-Isopropyl-pyrimidine-5-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2025). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives. Retrieved from [Link]
-
PubChem. (n.d.). (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate. Retrieved from [Link]
Sources
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- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
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- 7. 2-Isopropyl-pyrimidine-5-carboxylic acid | CymitQuimica [cymitquimica.com]
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- 11. fishersci.be [fishersci.be]
A Technical Guide to Sourcing 2-Isopropylpyrimidine-5-carboxylic Acid for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Criticality of Starting Material Quality in Scientific Discovery
In the landscape of pharmaceutical research and development, the integrity of a scientific investigation is fundamentally linked to the quality of its foundational components. The selection of starting materials, such as the heterocyclic building block 2-Isopropylpyrimidine-5-carboxylic acid, is a critical decision that reverberates through the entire discovery and development pipeline. This guide, intended for the discerning researcher and drug development professional, provides an in-depth analysis of the commercial landscape for this key intermediate. It aims to equip you with the technical understanding and practical insights necessary to navigate the complexities of supplier qualification and ensure the procurement of high-purity, well-characterized this compound, thereby safeguarding the reproducibility and success of your scientific endeavors.
Understanding this compound: A Versatile Scaffold
This compound, with the CAS Number 927803-31-4, is a substituted pyrimidine derivative that has garnered significant interest in medicinal chemistry. Its structural features, comprising a pyrimidine core functionalized with an isopropyl group and a carboxylic acid moiety, make it a valuable synthon for the elaboration of more complex molecules. The pyrimidine ring is a common motif in a plethora of biologically active compounds, and the specific substitution pattern of this molecule offers unique opportunities for molecular design and optimization in drug discovery programs.
Molecular Structure and Properties:
-
Molecular Formula: C₈H₁₀N₂O₂
-
Molecular Weight: 166.18 g/mol
-
Appearance: Typically a solid
The carboxylic acid group provides a convenient handle for amide bond formation, esterification, and other derivatizations, while the isopropyl group can influence solubility, metabolic stability, and binding interactions with biological targets.
The Commercial Supplier Landscape: A Comparative Analysis
A critical step in procuring this compound is the identification and vetting of commercial suppliers. The following table provides a summary of several key suppliers offering this compound. It is imperative to note that while this information provides a snapshot, direct inquiry and request for lot-specific documentation are essential for final qualification.
| Supplier | Stated Purity | Available Quantities | Additional Information |
| Santa Cruz Biotechnology | Information available upon request for specific lots.[1] | Research quantities | Offers the compound for proteomics research.[1] |
| Matrix Scientific | Not explicitly stated on the product page. | Inquire for details. | Provides custom synthesis and library design services.[2] |
| CymitQuimica | 95.0%[3] | 1g and other research quantities.[3] | Distributes for Fluorochem.[3] |
| Pharmaffiliates | High purity.[4] | Inquire for details. | Specializes in pharmaceutical reference standards.[4] |
| BIOGEN Científica | Not explicitly stated on the product page. | 500 mg.[5] | Provides basic product information.[5] |
Expert Insight: The stated purity is a primary, but not sole, determinant of quality. A supplier's transparency in providing a comprehensive Certificate of Analysis (CoA) is a stronger indicator of reliability. Furthermore, for drug development applications, a supplier's experience with and adherence to Good Manufacturing Practices (GMP) or other relevant quality management systems should be a significant consideration.
Quality by Design: A Framework for Supplier and Material Qualification
The principle of "Quality by Design" (QbD) begins with the selection and qualification of starting materials. For a critical building block like this compound, a robust qualification process is non-negotiable.
The Cornerstone of Quality: The Certificate of Analysis (CoA)
A detailed Certificate of Analysis is the most crucial document in assessing the quality of a chemical. Beyond a simple purity value, a comprehensive CoA should include:
-
Identification: Confirmation of the chemical structure, typically by ¹H NMR and Mass Spectrometry.
-
Purity Assessment: Chromatographic purity, most commonly determined by High-Performance Liquid Chromatography (HPLC). The chromatogram itself can be highly informative, revealing the presence of any impurities.
-
Residual Solvents: Analysis of any remaining solvents from the synthesis and purification process, often by Gas Chromatography (GC).
-
Water Content: Quantification of water content, for example, by Karl Fischer titration.
-
Physical Properties: Appearance, melting point, and other relevant physical characteristics.
Deconstructing the Synthesis: Anticipating Impurities
Understanding the potential synthetic routes to this compound is key to anticipating potential impurities. A common approach to the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the condensation of an amidinium salt with a propen-1-olate derivative. The subsequent hydrolysis of the ester would yield the desired carboxylic acid.
Figure 1. A generalized synthetic pathway to this compound.
Potential impurities could arise from:
-
Unreacted Starting Materials: Residual amidinium salts or propen-1-olate derivatives.
-
By-products of the Condensation Reaction: Formation of regioisomers or other undesired products.
-
Incomplete Hydrolysis: The presence of the corresponding ester in the final product.
-
Reagents and Solvents: Contaminants from the reagents and solvents used in the synthesis and purification steps.
A proactive discussion with a potential supplier about their synthetic route and impurity profiling can provide invaluable information.
Incoming Material Verification: An Experimental Protocol
It is best practice to independently verify the identity and purity of a newly acquired batch of any critical reagent.
Protocol: Identity and Purity Verification of this compound
1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Objective: To confirm the chemical structure and identify any major organic impurities.
-
Sample Preparation: Dissolve approximately 5-10 mg of the material in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer of at least 400 MHz.
-
Analysis:
-
Confirm the presence of characteristic signals for the isopropyl group (a doublet and a septet).
-
Identify the aromatic protons of the pyrimidine ring.
-
Observe the carboxylic acid proton, which will likely be a broad singlet.
-
Integrate the signals to confirm the correct proton ratios.
-
Look for any unexpected signals that may indicate the presence of impurities.
-
2. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound.
-
Mobile Phase: A typical starting point would be a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid or formic acid.
-
Stationary Phase: A C18 reverse-phase column is a common choice.
-
Detection: UV detection at a wavelength where the compound has a strong absorbance (e.g., around 254 nm).
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute as necessary.
-
Analysis:
-
Inject the sample and analyze the resulting chromatogram.
-
The purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Logical Workflow for Supplier Selection and Qualification
The selection of a commercial supplier for a critical raw material like this compound should be a systematic and well-documented process. The following diagram illustrates a logical workflow for this process.
Figure 2. A workflow for the qualification of a commercial supplier for this compound.
Conclusion: A Foundation of Quality for Innovative Research
The successful execution of research and development programs hinges on the meticulous control of all experimental variables, starting with the quality of the reagents. This compound is a valuable building block with significant potential in drug discovery. By adopting a rigorous and technically informed approach to the selection and qualification of commercial suppliers, researchers and drug development professionals can mitigate risks associated with poor material quality, enhance the reliability and reproducibility of their results, and ultimately accelerate the path to scientific innovation. This guide provides a framework for this critical process, empowering you to make informed decisions and build your research on a solid foundation of quality.
References
-
BIOGEN Científica. 2-Isopropyl-pyrimidine-5-carboxylic acid. [Link][5]
-
CP Lab Safety. 2-Cyclopropyl-pyrimidine-5-carboxylic acid, min 97%, 250 mg. [Link][7]
Sources
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- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 2-Isopropyl-pyrimidine-5-carboxylic acid [biogen.es]
- 6. This compound | C8H10N2O2 | CID 24903620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. PubChemLite - this compound (C8H10N2O2) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Synthesis of 2-Isopropylpyrimidine-5-carboxylic Acid: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-isopropylpyrimidine-5-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, scientifically grounded explanations, and practical guidance for the successful synthesis, purification, and characterization of the target molecule.
Introduction and Significance
Pyrimidine-5-carboxylic acids are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their presence in a wide range of biologically active molecules. The substituent at the 2-position of the pyrimidine ring plays a crucial role in modulating the pharmacological properties of these compounds. This compound, in particular, serves as a key intermediate for the synthesis of various therapeutic agents, leveraging the specific steric and electronic properties of the isopropyl group to achieve desired target engagement and pharmacokinetic profiles.
The synthetic route detailed herein is a robust and high-yielding three-step process, commencing with the formation of isobutyramidinium hydrochloride, followed by the construction of the pyrimidine ring to yield an ester intermediate, and culminating in the hydrolysis to the final carboxylic acid. This guide provides not only the step-by-step protocols but also the underlying chemical principles and expert insights to ensure a successful and reproducible synthesis.
Synthetic Strategy Overview
The synthesis of this compound is strategically designed in three key stages:
-
Preparation of Isobutyramidinium Hydrochloride: This initial step involves the synthesis of the amidinium salt from isobutyronitrile via the Pinner reaction. This classic method provides the necessary reagent for the subsequent cyclization step.
-
Synthesis of Ethyl 2-Isopropylpyrimidine-5-carboxylate: The core pyrimidine scaffold is constructed through the condensation of isobutyramidinium hydrochloride with a pre-formed three-carbon building block, the sodium salt of 3,3-dimethoxy-2-ethoxycarbonylpropen-1-ol. This approach offers high yields and avoids substitution at the 4-position of the pyrimidine ring.[1]
-
Hydrolysis to this compound: The final step involves the saponification of the ethyl ester to the desired carboxylic acid, followed by purification.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of Isobutyramidinium Hydrochloride
The Pinner reaction is a reliable method for converting nitriles into amidinium salts.[1][2] In this step, isobutyronitrile is treated with ethanol in the presence of anhydrous hydrogen chloride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Isobutyronitrile | 69.11 | 10.0 g | 0.145 |
| Anhydrous Ethanol | 46.07 | 6.7 g (8.5 mL) | 0.145 |
| Anhydrous Diethyl Ether | 74.12 | 100 mL | - |
| Hydrogen Chloride (gas) | 36.46 | Excess | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube, add isobutyronitrile (10.0 g, 0.145 mol) and anhydrous ethanol (6.7 g, 0.145 mol) dissolved in anhydrous diethyl ether (100 mL).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution for approximately 1-2 hours. The reaction is exothermic and a white precipitate will form.
-
After the introduction of HCl is complete, seal the flask and allow the mixture to stand at 0-5 °C for 24 hours to ensure complete formation of the Pinner salt (the imidate hydrochloride).
-
To the resulting suspension of the Pinner salt, add a solution of ammonia in ethanol (prepared by bubbling ammonia gas through cold ethanol) at 0 °C until the solution is basic.
-
Stir the mixture for an additional 2-3 hours at room temperature.
-
Filter the reaction mixture to remove the ammonium chloride precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude isobutyramidinium hydrochloride as a solid. This can be used in the next step without further purification.
Part 2: Synthesis of Ethyl 2-Isopropylpyrimidine-5-carboxylate
This step utilizes a highly efficient method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Sodium Hydride (60% in mineral oil) | 24.00 | 6.4 g | 0.160 |
| Anhydrous Diethyl Ether | 74.12 | 200 mL | - |
| Methyl 3,3-dimethoxypropionate | 148.16 | 22.2 g | 0.150 |
| Ethyl Formate | 74.08 | 13.3 g | 0.180 |
| Isobutyramidinium Hydrochloride | (from Part 1) | ~0.145 mol | ~0.145 |
| Anhydrous Dimethylformamide (DMF) | 73.09 | 150 mL | - |
Procedure:
Preparation of Sodium 3,3-dimethoxy-2-ethoxycarbonylpropen-1-olate:
-
To a stirred suspension of sodium hydride (6.4 g of 60% dispersion in mineral oil, 0.160 mol) in anhydrous diethyl ether (100 mL) under a nitrogen atmosphere, add a solution of methyl 3,3-dimethoxypropionate (22.2 g, 0.150 mol) and ethyl formate (13.3 g, 0.180 mol) in diethyl ether (100 mL) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Collect the resulting white precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford the sodium salt as a stable solid.
Pyrimidine Synthesis:
-
To a solution of the prepared sodium salt (assuming quantitative yield from the previous step, ~0.150 mol) in anhydrous DMF (150 mL), add the isobutyramidinium hydrochloride from Part 1 (~0.145 mol).
-
Heat the reaction mixture to 100 °C and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure ethyl 2-isopropylpyrimidine-5-carboxylate.
Part 3: Hydrolysis to this compound
The final step is the saponification of the ethyl ester to the carboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 2-Isopropylpyrimidine-5-carboxylate | 194.23 | (from Part 2) | ~0.1 mol |
| Sodium Hydroxide | 40.00 | 8.0 g | 0.2 mol |
| Ethanol | 46.07 | 100 mL | - |
| Water | 18.02 | 100 mL | - |
| Concentrated Hydrochloric Acid | 36.46 | As needed | - |
Procedure:
-
Dissolve the ethyl 2-isopropylpyrimidine-5-carboxylate (from Part 2) in a mixture of ethanol (100 mL) and water (100 mL).
-
Add sodium hydroxide (8.0 g, 0.2 mol) and heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate of this compound will form.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.
Purification and Characterization
Purification:
The crude this compound can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
Characterization:
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a doublet for the methyl protons of the isopropyl group, a septet for the methine proton of the isopropyl group, two singlets for the pyrimidine ring protons, and a broad singlet for the carboxylic acid proton in the downfield region (typically 10-12 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show distinct signals for the carbons of the isopropyl group, the pyrimidine ring, and the carboxylic acid carbonyl carbon (typically in the range of 165-185 ppm).
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₈H₁₀N₂O₂, MW: 166.18 g/mol ).[3][4]
-
Infrared (IR) Spectroscopy: Characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹) and the C=O stretch of the carbonyl group (~1700 cm⁻¹) should be observed.
Sources
Detailed Protocol for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. Specifically, 2-substituted pyrimidine-5-carboxylic esters are crucial intermediates and target compounds in drug discovery, valued for their versatile chemical handles that allow for extensive structure-activity relationship (SAR) studies. The substituent at the 2-position is pivotal for modulating biological activity, while the ester at the 5-position provides a key site for further functionalization, for instance, into amides.[1]
This guide provides two robust, field-proven protocols for the synthesis of these valuable compounds. It moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations, ensuring that researchers can not only replicate the synthesis but also adapt and troubleshoot it effectively. The protocols selected are chosen for their reliability, scalability, and broad substrate scope.
Strategic Overview of Synthetic Approaches
The construction of the pyrimidine ring can be achieved through various strategies, most notably through multicomponent reactions (MCRs) and classical cyclocondensation methods.[2] MCRs, such as the Biginelli reaction, are prized for their efficiency, converging multiple simple starting materials into a complex product in a single step.[3][4] However, controlling regioselectivity and avoiding side products can be challenging.
Classical cyclocondensations, while often requiring the pre-synthesis of a key intermediate, can offer superior control and lead to cleaner reaction profiles. The choice of method depends on the desired substitution pattern and the availability of starting materials. This document details two highly effective methods:
-
Protocol 1: Synthesis via an Activated Acyclic Precursor. This is a highly reliable and direct method that offers excellent control, particularly for synthesizing pyrimidines without substitution at the 4- and 6-positions.[5]
-
Protocol 2: A Modern One-Pot, Three-Component Synthesis. This approach exemplifies the atom economy and efficiency of MCRs, allowing for rapid generation of diverse analogues from simple building blocks.[6][7]
Protocol 1: Synthesis via Reaction of an Activated Propen-1-olate Salt
This method, based on the work of Zhichkin, Fairfax, and Eisenbeis, provides a direct and high-yielding route to 2-substituted pyrimidine-5-carboxylic esters.[5] Its primary advantage is the use of a stable, pre-functionalized three-carbon precursor, which cleanly reacts with amidinium salts to form the pyrimidine ring. This strategy elegantly avoids the formation of regioisomers that can complicate other synthetic routes.
Principle and Rationale
The core of this strategy is the Claisen condensation of methyl 3,3-dimethoxypropionate with methyl formate to generate a stable sodium enolate salt.[5][8] This salt is an activated and masked form of a β-aldehyde ester. It serves as a versatile C3 synthon that reacts predictably with the N-C-N electrophilic character of an amidine. The dimethoxy acetal group serves as a protected aldehyde, which is unmasked in situ during the acid-catalyzed cyclization.
Reaction Workflow & Mechanism
The synthesis is a two-stage process: first, the preparation of the key sodium salt intermediate, followed by the cyclocondensation with an appropriate amidinium salt.
Caption: Workflow for the synthesis of 2-substituted pyrimidine-5-carboxylic esters via an activated propen-1-olate salt.
The mechanism involves the initial attack of the enolate on one of the electrophilic carbon atoms of the amidinium salt, followed by an intramolecular cyclization and subsequent elimination of methanol and water to form the aromatic pyrimidine ring.
Detailed Experimental Protocol
Stage 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate [5][8]
-
Reagent Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 eq) and suspend it in anhydrous diethyl ether (Et₂O).
-
Expert Insight: The use of anhydrous solvent is critical as NaH reacts violently with water. Ensure all glassware is thoroughly dried to prevent quenching the base and reducing yield.
-
-
Reactant Addition: In the dropping funnel, prepare a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in anhydrous Et₂O.
-
Reaction: Add the solution from the dropping funnel dropwise to the stirred NaH suspension at room temperature over 1 hour. The reaction is exothermic; maintain a gentle stir.
-
Incubation: Stir the resulting mixture at room temperature for 12-16 hours (overnight). A white precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with anhydrous Et₂O to remove mineral oil and unreacted starting materials.
-
Drying: Dry the collected white solid under high vacuum to afford the sodium salt, which is stable and can be stored under a nitrogen atmosphere.[5]
Stage 2: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [8]
-
Reaction Setup: In a round-bottom flask, dissolve the prepared sodium salt (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Amidinium Salt Addition: Add the desired amidinium salt (e.g., acetamidinium chloride, benzamidinium chloride, 1.1 eq) to the solution.
-
Heating: Heat the reaction mixture to 100 °C and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Expert Insight: The reaction time may vary depending on the reactivity of the amidinium salt. Electron-donating groups on the amidine may require longer reaction times.
-
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Data Summary: Representative Yields
| 2-Substituent (R) | Amidinium Salt Used | Reported Yield (%) | Reference |
| Methyl | Acetamidinium chloride | 75% | [5] |
| Phenyl | Benzamidinium chloride | 82% | [5] |
| Hydrogen | Formamidinium acetate | 65% | [5] |
| 4-Chlorophenyl | 4-Chlorobenzamidinium chloride | 78% | [5] |
Protocol 2: One-Pot Three-Component Synthesis
This protocol is a modern, efficient approach that leverages the principles of multicomponent reactions to construct the pyrimidine ring in a single step. It is highly adaptable for creating libraries of compounds for screening purposes. This specific variant uses an amidine, a β-ketoester, and an orthoformate, which serves as a one-carbon synthon for the C4 position of the pyrimidine.
Principle and Rationale
The reaction proceeds via a cascade of condensation and cyclization reactions. The use of a Lewis or Brønsted acid catalyst is crucial for activating the substrates and facilitating the key bond-forming steps.[7] Triethyl orthoformate acts as an in situ source of a formyl group equivalent, which condenses with the β-ketoester. The resulting enol ether is then attacked by the amidine, leading to cyclization and aromatization. This one-pot nature minimizes waste and purification steps, making it a "greener" alternative.
Reaction Workflow & Mechanism
Caption: Generalized mechanism for the three-component synthesis of 2,4-substituted pyrimidine-5-carboxylic esters.
Detailed Experimental Protocol
This is a generalized procedure adaptable to various substrates.[6]
-
Reagent Setup: To a solution of the β-ketoester (e.g., ethyl acetoacetate, 1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add the amidine hydrochloride salt (1.1 eq) and triethyl orthoformate (1.5 eq).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., ZnCl₂, 10 mol%) or a Brønsted acid (e.g., catalytic HCl).[6]
-
Expert Insight: The choice of catalyst can be critical. Lewis acids like ZnCl₂ are often milder and can tolerate more functional groups. Strong Brønsted acids may require careful temperature control to avoid side reactions.
-
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) for 6-24 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.
Troubleshooting & Side Reactions
A common competing pathway in related syntheses is the Hantzsch dihydropyridine synthesis, which can occur if ammonia is present (e.g., from urea decomposition) and reacts with two equivalents of the β-ketoester.[9]
-
Prevention:
-
Temperature Control: Avoid excessive temperatures which can cause decomposition of reagents.[9]
-
Purity of Reagents: Use pure amidinium salts rather than reagents that can generate ammonia in situ if the Hantzsch pathway is a concern.
-
Order of Addition: In some cases, pre-forming the enol ether intermediate before adding the amidine can improve selectivity.[9]
-
Characterization of Final Products
The identity and purity of the synthesized 2-substituted pyrimidine-5-carboxylic esters should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure, substitution pattern, and absence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the target compound.
-
Melting Point (MP): For solid compounds, a sharp melting point is an indicator of high purity.
Conclusion
The two protocols detailed in this guide offer robust and versatile pathways for the synthesis of 2-substituted pyrimidine-5-carboxylic esters. The activated precursor method provides exceptional control and is ideal for specific targets, while the three-component approach offers speed and efficiency for library synthesis. By understanding the principles and causality behind each step, researchers can confidently apply these methods to accelerate their drug discovery and development programs.
References
-
J. C. D. S. Vaz, et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 795. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]
-
B. V. S. Reddy, et al. (2009). Three-Component Synthesis of Pyrimidine and Pyrimidinone Derivatives in the Presence of High-Surface-Area MgO, a Highly Effective Heterogeneous Base Catalyst. Synthetic Communications, 39(8), 1439-1448. Available at: [Link]
-
N. Deibl, K. Ament, R. Kempe. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804-12807. Available at: [Link]
-
A. V. M. S. Mohan, et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research, 14(4). Available at: [Link]
-
Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]
-
A. A. Spasov, et al. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Advances, 11(12), 6825-6841. Available at: [Link]
-
O. M. D. S. Silva, et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(23), 7236. Available at: [Link]
-
S. Košak, et al. (2016). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 21(11), 1549. Available at: [Link]
Sources
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- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes: Strategic Synthesis of 2-Isopropylpyrimidine-5-carboxylic Acid from Fundamental Starting Materials
Introduction
The pyrimidine-5-carboxylic acid scaffold is a cornerstone in medicinal chemistry and drug development, serving as a critical structural motif in a multitude of biologically active molecules. The nature of the substituent at the C-2 position is a key determinant in modulating the pharmacological profile of these compounds, influencing factors such as target affinity, selectivity, and pharmacokinetic properties. Consequently, robust and versatile synthetic routes to access diverse 2-substituted pyrimidine-5-carboxylic acids are of paramount importance. This guide provides a detailed examination of the primary starting materials and a validated, step-by-step protocol for the synthesis of 2-isopropylpyrimidine-5-carboxylic acid, a valuable building block for pharmaceutical research.
Retrosynthetic Analysis: A Logic-Driven Approach to Starting Material Selection
A retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, commercially available precursors. The most efficient pathway for constructing the this compound core involves a convergent cyclocondensation strategy. The analysis reveals two key fragments: an amidine to provide the C-2 isopropyl group and a functionalized three-carbon chain to form the rest of the pyrimidine ring.
Caption: Forward synthesis workflow for this compound.
Part 1: Synthesis of the C4-C5-N3 Synthon
The core of this synthesis relies on a stable, activated three-carbon building block, sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate. This intermediate is prepared via a Claisen condensation.
Protocol 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate
This protocol describes a direct, high-yielding method for the key propen-1-olate intermediate. [1][2] Materials:
| Reagent | Molar Eq. | Notes |
|---|---|---|
| Sodium Hydride (60% in oil) | 1.0 | Caution: Highly reactive with water. |
| Anhydrous Diethyl Ether | - | Solvent |
| Methyl 3,3-dimethoxypropionate | 1.0 | Starting Material |
| Methyl Formate | 1.2 | Starting Material |
Procedure:
-
Under a nitrogen atmosphere, suspend sodium hydride (1.0 eq) in anhydrous diethyl ether in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.
-
In the dropping funnel, prepare a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in anhydrous diethyl ether.
-
Add the solution dropwise to the stirred sodium hydride suspension at room temperature. The rate of addition should be controlled to manage any exotherm.
-
After the addition is complete, stir the resulting mixture at room temperature for 12-16 hours. A precipitate will form.
-
Collect the solid precipitate by filtration, wash thoroughly with fresh anhydrous diethyl ether, and dry under vacuum. The resulting sodium salt is a stable solid that can be stored under nitrogen.
Part 2: Synthesis of the C2-N1-C6 Synthon
The 2-isopropyl group and the N1-C2-N3 atoms are introduced via an amidinium salt. This is reliably prepared from the corresponding nitrile using the classic Pinner reaction. [3][4][5]
Protocol 2: Preparation of Isobutyramidinium Hydrochloride
Step A: Synthesis of Ethyl Isobutyrimidate Hydrochloride (Pinner Salt)
-
Set up a three-neck flask with a gas inlet tube, a drying tube, and a stirrer in a well-ventilated fume hood. The system must be rigorously anhydrous.
-
Charge the flask with isobutyronitrile (1.0 eq) dissolved in anhydrous ethanol (2.0 eq).
-
Cool the mixture in an ice-salt bath to 0°C.
-
Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be maintained below 10°C. Continue the gas flow until the solution is saturated.
-
Seal the flask and store it in a refrigerator (approx. 4°C) for 24-48 hours, during which the crystalline Pinner salt will precipitate.
-
Quickly filter the crystals, wash with anhydrous ether, and dry under vacuum to yield the highly moisture-sensitive imidate salt.
Step B: Conversion to Isobutyramidinium Hydrochloride
-
Dissolve the Pinner salt from Step A (1.0 eq) in anhydrous ethanol.
-
Add solid ammonium chloride (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, or until TLC/LCMS analysis indicates complete conversion.
-
The product, isobutyramidinium hydrochloride, often precipitates from the solution. The solvent can be partially removed under reduced pressure to encourage further precipitation.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
Part 3: Final Assembly and Saponification
The final steps involve the key cyclocondensation reaction followed by a standard ester hydrolysis to yield the target carboxylic acid.
Protocol 3: Synthesis of Ethyl 2-isopropylpyrimidine-5-carboxylate and Saponification
Step A: Cyclocondensation
-
In a round-bottom flask, dissolve the sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (from Protocol 1; 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add the isobutyramidinium hydrochloride (from Protocol 2; 1.1 eq) to the solution.
-
Heat the reaction mixture to 80-100°C and stir for 2-6 hours. Monitor the reaction progress by TLC or LCMS.
-
Upon completion, cool the mixture to room temperature and quench by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure ester.
Step B: Saponification to this compound
-
Dissolve the purified ester from Step A (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, approx. 2-3 eq) and stir the mixture at room temperature until the ester is fully consumed (monitor by TLC/LCMS).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexanes or ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~3-4 with 1M HCl. A precipitate should form.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final this compound.
References
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. Available at: [Link]
-
NROChemistry. Pinner Reaction. Available at: [Link]
-
Wikipedia. Pinner reaction. Available at: [Link]
-
Nishimura, Y., Okamoto, Y., Ikunaka, M., & Ohyama, Y. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Chemical & Pharmaceutical Bulletin, 59(12), 1458-66. Available at: [Link]
-
Organic Chemistry Portal. Pinner Reaction. Available at: [Link]
Sources
Catalysts for Pyrimidine Ring Formation: A Comprehensive Guide to Application and Protocol
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone of medicinal chemistry and drug development, forming the core of numerous therapeutic agents and natural products. The efficient and selective synthesis of this heterocyclic motif is, therefore, a critical endeavor. This guide provides an in-depth analysis of the catalytic systems employed in pyrimidine ring formation, offering a blend of theoretical understanding and practical, field-proven protocols. As Senior Application Scientists, our goal is to not only provide step-by-step instructions but also to elucidate the rationale behind the choice of catalysts and reaction conditions, empowering researchers to optimize existing methods and innovate new synthetic pathways.
Section 1: Metal-Catalyzed Pyrimidine Synthesis
Transition metal catalysts offer a powerful and versatile toolkit for the construction of the pyrimidine ring, enabling a wide range of synthetic transformations with high efficiency and selectivity. These catalysts can activate otherwise inert bonds and orchestrate complex bond-forming cascades, leading to diverse pyrimidine structures.
Iridium-Catalyzed Multicomponent Synthesis from Alcohols
A sustainable and highly efficient approach to pyrimidine synthesis involves the use of iridium pincer complexes to catalyze the reaction of amidines with up to three different alcohols.[1][2] This method is particularly attractive due to its use of readily available and often biomass-derived starting materials.[2]
Mechanism of Action: The reaction proceeds through a series of condensation and dehydrogenation steps. The iridium catalyst facilitates the dehydrogenation of the alcohols to form reactive carbonyl intermediates, which then undergo condensation with the amidine. Subsequent cyclization and further dehydrogenation lead to the aromatic pyrimidine ring, liberating water and hydrogen gas as the only byproducts.[1]
Experimental Workflow: Iridium-Catalyzed Multicomponent Synthesis
Sources
Application Note and Protocol: High-Purity Isolation of 2-Isopropylpyrimidine-5-carboxylic Acid
Abstract
This comprehensive guide details a robust and efficient methodology for the purification of 2-Isopropylpyrimidine-5-carboxylic acid from a typical synthetic reaction mixture. The protocol is designed for researchers, medicinal chemists, and process development scientists who require a high-purity active pharmaceutical ingredient (API) precursor. This document elucidates the underlying chemical principles for each purification step, ensuring both methodological clarity and scientific rigor. The described multi-step purification strategy, involving acid-base extraction followed by recrystallization, is tailored to effectively remove common process-related impurities.
Introduction: The Importance of Purity
This compound is a key building block in the synthesis of a variety of biologically active molecules. Its structural motif is of significant interest in drug discovery, particularly for the development of kinase inhibitors and other targeted therapeutics. The purity of this intermediate is paramount, as even trace impurities can lead to downstream reaction failures, the formation of difficult-to-remove byproducts, and compromised biological activity of the final compound. This guide provides a systematic approach to achieve high purity, ensuring the reliability and reproducibility of subsequent synthetic transformations.
Understanding the Synthetic Landscape and Potential Impurities
A common and efficient route to this compound involves a two-step process: the initial synthesis of a corresponding ester, followed by its hydrolysis.[1][2] This synthetic pathway informs the profile of potential impurities that must be addressed during purification.
Step 1: Synthesis of the Ester Precursor
A likely synthesis involves the condensation of isobutyramidine hydrochloride with a propenoate derivative, such as the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, to yield methyl or ethyl 2-isopropylpyrimidine-5-carboxylate.[1][2]
Step 2: Hydrolysis to the Carboxylic Acid
The resulting ester is then hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide), followed by acidification to yield the desired carboxylic acid.[3][4]
Based on this synthetic route, the crude reaction mixture is expected to contain the target molecule alongside a variety of impurities.
Table 1: Potential Impurities in Crude this compound
| Impurity Type | Specific Compound(s) | Origin | Physicochemical Properties |
| Starting Materials | Isobutyramidine hydrochloride, Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate | Incomplete reaction | Basic (amidinium salt), Water-soluble |
| Unreacted Intermediate | Methyl/Ethyl 2-isopropylpyrimidine-5-carboxylate | Incomplete hydrolysis | Neutral, Organic-soluble |
| Byproducts | Self-condensation products of the propenoate | Side reactions during ester formation | Neutral or weakly acidic, Organic-soluble |
| Reagents & Solvents | Sodium hydroxide, Hydrochloric acid, Ethyl acetate, Diethyl ether | Workup and extraction | Aqueous or organic soluble |
| Salts | Sodium chloride | Neutralization | Water-soluble |
Purification Strategy: A Two-Pronged Approach
The purification strategy is designed to systematically remove the identified impurities based on their differing chemical properties. The core of this protocol is a liquid-liquid acid-base extraction, which leverages the acidic nature of the target carboxylic acid, followed by a final polishing step of recrystallization.[5][6][7][8][9]
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// Edges Crude -> Dissolve; Dissolve -> Extraction; Extraction -> Organic_Phase [label="Separation"]; Extraction -> Aqueous_Phase [label="Separation"]; Organic_Phase -> Discard_Organic; Aqueous_Phase -> Acidify; Acidify -> Precipitate; Precipitate -> Filter_Wash; Filter_Wash -> Recrystallize; Filter_Wash -> Discard_Aqueous; Recrystallize -> Pure_Product; }
Figure 1: Overall workflow for the purification of this compound.Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate the acidic target compound from neutral and basic impurities. The carboxylic acid is deprotonated by a weak base (sodium bicarbonate) to form a water-soluble carboxylate salt, which partitions into the aqueous phase. Neutral and basic impurities remain in the organic phase.[5][6][8]
Materials:
-
Crude this compound
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable volume of ethyl acetate (approximately 10-20 mL per gram of crude material) in a beaker.
-
Transfer to Separatory Funnel: Transfer the ethyl acetate solution to a separatory funnel.
-
First Extraction: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from carbon dioxide evolution.
-
Phase Separation: Allow the layers to separate. The bottom aqueous layer contains the sodium salt of the target carboxylic acid.
-
Drain Aqueous Layer: Carefully drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with another portion of saturated aqueous sodium bicarbonate solution to ensure complete recovery of the carboxylic acid. Combine the aqueous extracts.
-
Organic Phase Wash (Optional): The remaining organic layer, containing neutral and basic impurities, can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to recover any non-acidic byproducts for analysis if desired. Otherwise, it can be discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 2. A white precipitate of this compound should form.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the solid under vacuum to a constant weight.
Protocol 2: Recrystallization
Recrystallization is a powerful technique for removing small amounts of remaining impurities, particularly those with similar chemical properties to the target compound. The choice of solvent is critical for successful recrystallization.[10]
Materials:
-
Crude this compound (from acid-base extraction)
-
Recrystallization solvent (e.g., ethanol/water, isopropanol, or ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional)
-
Büchner funnel and filter paper
-
Vacuum flask
Solvent Selection:
The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. A solvent system, such as a mixture of a "good" solvent and a "poor" solvent (anti-solvent), often provides the best results. Preliminary small-scale solubility tests are recommended.
Table 2: Suggested Solvents for Recrystallization
| Solvent/System | Rationale |
| Ethanol/Water | The compound is likely soluble in hot ethanol and less soluble in water. Water acts as an anti-solvent. |
| Isopropanol | A single solvent system that may provide the desired solubility profile. |
| Ethyl Acetate/Hexanes | Ethyl acetate is a good solvent, while hexanes act as an anti-solvent. |
Procedure:
-
Dissolution: Place the crude carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., ethanol or ethyl acetate).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If using a solvent system, add the "good" solvent until dissolution at near-boiling temperature.
-
Addition of Anti-solvent (if applicable): If using a solvent system, slowly add the "poor" solvent (e.g., water or hexanes) dropwise to the hot solution until a slight turbidity persists. Add a few drops of the "good" solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Crystallization: Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove all residual solvent.
Characterization and Quality Control
The purity of the final product should be assessed using appropriate analytical techniques.
Table 3: Analytical Techniques for Purity Assessment
| Technique | Purpose | Expected Result for Pure Compound |
| ¹H NMR | Structural confirmation and detection of proton-containing impurities. | Clean spectrum with expected chemical shifts and integration values. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Spectrum showing the correct number of carbon signals. |
| LC-MS | Purity assessment and identification of trace impurities. | Single major peak corresponding to the mass of the target compound. |
| Melting Point | Indication of purity. | Sharp melting point range. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low recovery after extraction | Incomplete extraction from the organic phase. | Perform additional extractions with NaHCO₃ solution. |
| Incomplete precipitation upon acidification. | Ensure the pH is sufficiently low (~2). Cool the solution thoroughly. | |
| Oiling out during recrystallization | The compound is too soluble in the chosen solvent, or the solution is cooled too quickly. | Use a less polar solvent or a higher ratio of anti-solvent. Allow for slower cooling. |
| No crystal formation | Solution is not supersaturated. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal. |
Conclusion
The described protocols for acid-base extraction and recrystallization provide a reliable and effective means of purifying this compound from its crude reaction mixture. By understanding the nature of potential impurities and applying fundamental principles of chemical separation, researchers can consistently obtain high-purity material, which is essential for the successful advancement of drug discovery and development programs.
References
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Thieme Connect. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
- Slobodskoy, P. (2007). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Chemistry of Heterocyclic Compounds, 43(11), 1479-1480.
-
ResearchGate. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
MDPI. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
American Chemical Society. (2015). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Retrieved from [Link]
-
Sciforum. (2017). Synthesis of Amidines and its application to pyrimidouracil synthesis. Retrieved from [Link]
-
MDPI. (2017). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 21.6: Chemistry of Esters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pyrimidine-5-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. Retrieved from [Link]
-
ResearchGate. (2007). Solvent design for crystallization of carboxylic acids. Retrieved from [Link]
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Application Notes and Protocols for the Recrystallization of Pyrimidine Carboxylic Acids
Abstract
Pyrimidine carboxylic acids are foundational scaffolds in medicinal chemistry and materials science, frequently serving as key intermediates in the synthesis of biologically active molecules.[1] Achieving high purity of these crystalline solids is paramount for accurate downstream applications, reliable biological data, and robust structure-activity relationship (SAR) studies. Recrystallization remains the most effective and scalable technique for the purification of these compounds. This guide provides a detailed exploration of the principles, protocols, and troubleshooting strategies for the successful recrystallization of pyrimidine carboxylic acids, tailored for researchers, chemists, and drug development professionals.
Introduction: The Significance of Purity
The pyrimidine core, functionalized with a carboxylic acid, possesses a unique combination of properties: hydrogen bond donors and acceptors, aromaticity, and ionizable groups.[2] These features are crucial for molecular recognition in biological systems but also present specific challenges during purification.[2] Impurities, even in small amounts, can lead to ambiguous analytical results, decreased biological potency, and complications in formulation. Recrystallization is a purification technique that leverages differences in solubility to separate a target compound from its impurities, yielding a highly ordered and pure crystalline solid.[3][4] This document provides the scientific rationale and actionable protocols to master this essential laboratory technique.
Core Principles: Beyond "Dissolve Hot, Crash Cold"
A successful recrystallization is a controlled thermodynamic process, not merely a precipitation. The goal is to slowly transition from a supersaturated solution to a stable, low-energy crystalline state, leaving impurities behind in the solution (mother liquor).[4]
-
Solubility and Structure : The principle of "like dissolves like" is the starting point.[3][5] Pyrimidine carboxylic acids are polar molecules capable of hydrogen bonding.[6] Their solubility is dictated by the interplay between the polar carboxylic acid and pyrimidine nitrogen atoms, and the less polar aromatic ring.
-
Supersaturation : This is the thermodynamic driving force. A supersaturated solution contains more dissolved solute than it can theoretically hold at a given temperature.[4] This unstable state is achieved by dissolving the compound in a minimum amount of hot solvent and then allowing it to cool.[7][8]
-
Nucleation and Crystal Growth : As the solution cools and solubility decreases, solute molecules begin to aggregate, forming small nuclei. In a slow, controlled cooling process, these nuclei grow layer by layer, selectively incorporating molecules of the target compound and excluding impurities. Rapid cooling ("shock cooling") leads to precipitation, trapping impurities within a disordered solid.[4]
Solvent Selection: The Most Critical Decision
The choice of solvent is the single most important factor determining the success of a recrystallization.[9][10] The ideal solvent should exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[5][10]
Key Solvent Characteristics:
-
Solubility Profile : The compound should be highly soluble in the boiling solvent but poorly soluble in the cold solvent.[5]
-
Impurity Solubility : Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).[5]
-
Boiling Point : The solvent's boiling point should ideally be below the melting point of the compound to prevent "oiling out".[6][11] Solvents with boiling points below 100°C are often preferred for ease of removal.[6]
-
Inertness : The solvent must not react with the compound.[10]
-
Safety & Volatility : The solvent should be non-toxic, non-flammable, and volatile enough to be easily removed from the final crystals.[10]
Solvent Selection Workflow
The following diagram outlines the decision-making process for selecting a suitable recrystallization solvent.
Caption: Decision tree for selecting a recrystallization solvent.
Common Solvents for Pyrimidine Carboxylic Acids
The polarity and hydrogen-bonding capabilities of these molecules mean that polar protic solvents are often a good starting point.
| Solvent | Boiling Point (°C) | Polarity | Key Considerations |
| Water | 100 | High | Excellent for highly polar compounds. Can be difficult to remove. Often used in solvent pairs (e.g., with ethanol).[6][12] |
| Ethanol | 78 | High | A very common and effective solvent for many carboxylic acids.[7] Good balance of polarity and volatility.[6] |
| Methanol | 65 | High | Similar to ethanol but with a lower boiling point.[6] |
| Dimethyl Sulfoxide (DMSO) | 189 | High | Excellent solvating power for many pyrimidines, but high boiling point makes it difficult to remove.[13][14] Typically used for initial dissolution, not recrystallization. |
| Dimethylformamide (DMF) | 153 | High | Similar to DMSO, a powerful solvent but difficult to remove.[13][14] |
| Ethyl Acetate | 77 | Medium | Can be effective, especially in solvent pairs with less polar solvents like hexanes.[12] |
Data compiled from multiple sources.[6][13][14]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward method and should be attempted first if a suitable solvent is identified.
Workflow Diagram: Single-Solvent Recrystallization
Caption: Step-by-step workflow for single-solvent recrystallization.
Step-by-Step Methodology:
-
Dissolution : Place the crude pyrimidine carboxylic acid in an Erlenmeyer flask. In a separate flask, heat the chosen solvent to its boiling point. Add the minimum amount of hot solvent to the crude solid to achieve complete dissolution with gentle swirling or stirring.[7][8]
-
Rationale: Using the minimum amount of solvent is crucial for achieving a supersaturated solution upon cooling, which is necessary for good recovery.[3]
-
-
Decolorization (If Necessary) : If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.
-
Hot Filtration (If Necessary) : If insoluble impurities or charcoal are present, perform a hot gravity filtration. Use a pre-warmed funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[5][7]
-
Crystallization : Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature.[4][7]
-
Maximizing Yield : Once the flask has reached room temperature and crystal growth appears complete, place it in an ice bath for at least 30 minutes.[7][8]
-
Rationale: The solubility of the compound is further decreased at lower temperatures, maximizing the amount of crystalline product recovered.[7]
-
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.[7][8]
-
Washing : Wash the crystals on the filter with a small amount of ice-cold solvent.[7][8]
-
Rationale: The cold solvent washes away the impurity-laden mother liquor adhering to the crystals without dissolving a significant amount of the product.[3]
-
-
Drying : Dry the purified crystals in a desiccator or vacuum oven to remove all traces of solvent.[2]
Protocol 2: Multi-Solvent (Solvent/Anti-Solvent) Recrystallization
This method is useful when a compound is too soluble in one solvent and poorly soluble in another, and no single solvent has the ideal temperature-solubility profile. The two solvents must be miscible.[16]
-
Dissolution : Dissolve the crude solid in the minimum amount of the hot "good" solvent (the solvent in which it is highly soluble).
-
Addition of Anti-Solvent : While the solution is still hot, add the "anti-solvent" (the solvent in which the compound is poorly soluble) dropwise until the solution becomes faintly cloudy (the saturation point).[2]
-
Clarification : Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Crystallization and Isolation : Follow steps 4-8 from the Single-Solvent Recrystallization protocol. As the solution cools, the overall polarity of the solvent system changes, drastically reducing the solubility of the target compound and inducing crystallization.
Protocol 3: pH-Modification for Purification
The carboxylic acid moiety provides a powerful handle for purification. By converting the acid to its salt, its solubility properties can be dramatically altered. This is a form of reactive extraction, not strictly recrystallization, but is often used as a preliminary purification step.[5]
-
Dissolution : Dissolve the crude mixture (containing the pyrimidine carboxylic acid and neutral/basic impurities) in an organic solvent like ethyl acetate or diethyl ether.
-
Extraction : Transfer the solution to a separatory funnel and extract with an aqueous basic solution (e.g., 1M sodium bicarbonate or sodium hydroxide).[5] The pyrimidine carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while neutral impurities remain in the organic layer.
-
Separation : Separate the aqueous layer.
-
Precipitation : Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid (e.g., 2M HCl) until the solution is acidic (test with pH paper).[5] The protonated, less soluble pyrimidine carboxylic acid will precipitate out of the solution.
-
Isolation : Collect the purified solid by vacuum filtration, wash with cold water, and dry thoroughly. This product can then be further purified by a subsequent single or multi-solvent recrystallization if needed.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Solution is not sufficiently supersaturated (too much solvent used).[11]- Nucleation has not been initiated.[7] | - Evaporate some solvent by gently heating the solution and cool again.[2][11]- Scratch the inner surface of the flask with a glass rod at the solution's surface.[3][7]- Add a "seed" crystal of the pure compound.[3][7]- Try adding an anti-solvent if using a single-solvent system.[2] |
| "Oiling Out" | - The compound is coming out of solution above its melting point.[7][11]- The solution is cooling too rapidly.[15]- High concentration of impurities.[7] | - Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow to cool much more slowly.[7][15]- Consider using a solvent with a lower boiling point.[6]- Perform a preliminary purification (e.g., pH modification) to remove impurities.[7] |
| Low Recovery/Yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor.[3][15]- Premature crystallization during hot filtration.- Washing with too much cold solvent or solvent that was not cold enough.[3] | - Concentrate the mother liquor by evaporation and cool to recover a second crop of crystals.- Ensure filtration apparatus is adequately pre-heated.- Use a minimal amount of ice-cold solvent for washing. |
| Crystals are Colored | - Colored impurities are co-crystallizing with the product.[2] | - Add a small amount of activated charcoal to the hot solution before the filtration step.[2] |
Conclusion
Recrystallization is a powerful and indispensable technique for ensuring the purity of pyrimidine carboxylic acids. By understanding the underlying principles of solubility and crystal growth and by systematically selecting solvents and optimizing protocols, researchers can consistently obtain high-purity materials. This level of purity is non-negotiable for generating reliable data in drug discovery, chemical biology, and materials science.
References
-
Karunanithi, A. T., et al. Solvent design for crystallization of carboxylic acids. ResearchGate. [Link]
-
Baluja, S., et al. Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]
-
Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]
-
University of York, Chemistry Teaching Labs. Problems with Recrystallisations. [Link]
-
CrystEngComm. Polymorphism in pyridine-2,6-dicarboxylic acid: Competition between “robust” synthons. [Link]
-
University of Missouri-St. Louis. Recrystallization and Crystallization. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. [Link]
-
Sci Vis Lab (YouTube). Organic Chemistry Lab: Recrystallization. [Link]
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- 17. youtube.com [youtube.com]
A Comprehensive Guide to the Preparative Purification of 2-Isopropylpyrimidine-5-carboxylic Acid by Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide for the purification of 2-Isopropylpyrimidine-5-carboxylic acid using preparative column chromatography. Due to the compound's amphoteric nature, possessing both a basic pyrimidine ring and an acidic carboxylic acid moiety, significant challenges such as poor peak shape and unpredictable retention can arise. This document outlines two robust, field-proven protocols—Normal-Phase Chromatography (NPC) and Reversed-Phase Chromatography (RPC)—and provides the causal logic behind critical experimental choices. It is designed to empower researchers to select the optimal strategy and troubleshoot common issues, ensuring the acquisition of high-purity material essential for drug discovery and development workflows.
Introduction and Physicochemical Analysis
This compound is a heterocyclic compound whose derivatives are of significant interest in medicinal chemistry. The purity of such intermediates is paramount, as impurities can confound biological assays and compromise the integrity of downstream synthetic steps. The molecule's structure presents a unique purification challenge.
-
Carboxylic Acid Group (-COOH): This acidic functional group can engage in strong hydrogen bonding or deprotonate to form an anion, leading to significant interaction with polar stationary phases like silica gel. This often results in severe peak tailing.[1]
-
Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring impart a basic character, allowing for potential protonation.
-
Isopropyl Group: This non-polar moiety adds a degree of hydrophobicity to the molecule.
This combination of polar, ionizable functional groups necessitates careful control over chromatographic conditions to achieve effective and reproducible separations. The choice between normal-phase and reversed-phase chromatography depends largely on the impurity profile and the scale of the purification.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | [2][3] |
| Molecular Weight | 166.18 g/mol | [2][3] |
| Appearance | Solid | [2] |
| Key Functional Groups | Carboxylic Acid, Pyrimidine, Isopropyl | N/A |
Strategic Approach to Method Development
A systematic workflow is critical to developing an efficient purification protocol. Thin-Layer Chromatography (TLC) serves as an indispensable tool for rapidly screening conditions and selecting the most promising approach before committing to a large-scale column.[4]
Caption: Method development workflow for purification.
Protocol 1: Normal-Phase Chromatography (NPC)
Principle of Separation: NPC separates compounds based on their polarity. A polar stationary phase (silica gel) adsorbs polar molecules more strongly. For this compound, the key to a successful separation is to suppress the ionization of the carboxylic acid group. Adding a small amount of a volatile acid (e.g., acetic or formic acid) to the mobile phase ensures the analyte remains in its neutral, protonated form. This minimizes strong ionic interactions with the silica surface, preventing excessive retention and peak tailing.[1]
Caption: Analyte interaction with silica gel in NPC.
Materials and Reagents
| Reagent/Material | Grade | Purpose |
| Silica Gel | Flash Grade (e.g., 230-400 mesh) | Stationary Phase |
| Dichloromethane (DCM) | HPLC Grade | Mobile Phase Component |
| Methanol (MeOH) | HPLC Grade | Mobile Phase Component |
| Ethyl Acetate (EtOAc) | HPLC Grade | Mobile Phase Component |
| Hexanes/Heptane | HPLC Grade | Mobile Phase Component |
| Acetic Acid (AcOH) | Glacial | Mobile Phase Modifier |
| TLC Plates | Silica Gel 60 F₂₅₄ | Method Development |
Step-by-Step Protocol
-
TLC Method Development:
-
Prepare several developing chambers with different solvent systems. A good starting point is a mixture of a moderately polar solvent and a polar solvent, such as Dichloromethane:Methanol or Ethyl Acetate:Hexanes.
-
To each solvent system, add 0.5-1% acetic acid to ensure the carboxylic acid remains protonated.
-
Spot the crude material on TLC plates and develop them.
-
The ideal solvent system will give the target compound an Rf value between 0.2 and 0.4, with good separation from impurities.[5]
-
Example TLC Systems:
-
95:5 DCM / MeOH + 0.5% AcOH
-
70:30 Ethyl Acetate / Hexanes + 0.5% AcOH
-
-
-
Column Preparation:
-
Select a column of appropriate size for the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of the silica gel in the initial, least polar mobile phase composition you plan to use.
-
Pour the slurry into the column and use gentle pressure or tapping to pack the bed uniformly, avoiding air bubbles.
-
Equilibrate the packed column by passing 2-3 column volumes of the mobile phase through it.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude sample in a minimal amount of a strong solvent (e.g., methanol or DCM). Add a small amount of silica gel (approx. 1-2 times the weight of the crude material) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column bed.
-
Wet Loading: Dissolve the crude sample in the minimum possible volume of the mobile phase and carefully load it onto the column. This method is less ideal as strong solvents in the sample solution can disrupt the column bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase determined from TLC analysis.
-
Isocratic Elution: If the TLC shows good separation with a single solvent system, use that system throughout the purification.
-
Gradient Elution: If impurities are far apart in polarity, you can start with a less polar mobile phase (e.g., 98:2 DCM/MeOH) and gradually increase the polarity (e.g., to 90:10 DCM/MeOH) to elute the more retained compounds. This can save time and reduce solvent usage.
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Reversed-Phase Chromatography (RPC)
Principle of Separation: RPC is an excellent alternative, particularly if the target compound is highly polar or if impurities are non-polar.[6] It uses a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase. Separation is based on hydrophobicity; less polar compounds are retained more strongly.[7] For this compound, the mobile phase pH is the most critical parameter. By acidifying the mobile phase to a pH at least 1-2 units below the analyte's pKa, the carboxylic acid is fully protonated.[8][9] This neutral form is less polar than its anionic conjugate base, leading to increased retention and sharp, symmetrical peaks on the C18 phase.
Caption: Analyte interaction with C18 stationary phase in RPC.
Materials and Reagents
| Reagent/Material | Grade | Purpose |
| C18-functionalized Silica | Flash Grade | Stationary Phase |
| Water | HPLC or Deionized | Mobile Phase Component |
| Acetonitrile (ACN) | HPLC Grade | Mobile Phase Component |
| Methanol (MeOH) | HPLC Grade | Mobile Phase Component |
| Trifluoroacetic Acid (TFA) | HPLC Grade | Mobile Phase Modifier (pH control) |
| Formic Acid | HPLC Grade | Mobile Phase Modifier (pH control) |
| C18 TLC Plates | F₂₅₄, if available | Method Development |
Step-by-Step Protocol
-
Method Development:
-
Reversed-phase TLC plates can be used, but analytical HPLC is often more effective for RPC method development.
-
A typical mobile phase consists of water and an organic solvent like acetonitrile or methanol.[10]
-
Crucially, add 0.1% TFA or formic acid to both the water and organic solvent to maintain a low and consistent pH.
-
Develop a gradient method on an analytical HPLC, for example, from 95:5 Water/ACN to 5:95 Water/ACN (both with 0.1% TFA) over 10-20 minutes. This will reveal the approximate organic solvent percentage required to elute the compound.
-
-
Column Preparation:
-
Select an appropriate C18 flash column.
-
RPC columns must be wetted and equilibrated properly. First, wash the column with a strong, water-miscible solvent like methanol or acetonitrile (2-3 column volumes).
-
Next, equilibrate the column with the initial mobile phase (the most aqueous composition you will use) for at least 3-5 column volumes. Failure to equilibrate properly will lead to poor and irreproducible results.
-
-
Sample Loading:
-
Dissolve the crude sample in a solvent that is as weak (as aqueous) as possible while still ensuring full solubility. A small amount of methanol, DMSO, or acetonitrile may be necessary. Using a loading solvent that is much stronger than the initial mobile phase will cause band broadening and poor separation.
-
Load the dissolved sample onto the equilibrated column.
-
-
Elution and Fraction Collection:
-
Begin elution with the highly aqueous mobile phase (e.g., 90:10 Water/ACN + 0.1% TFA).
-
Gradually increase the percentage of the organic solvent (acetonitrile or methanol) to elute the compound. A stepwise or linear gradient based on the analytical HPLC data is most effective.
-
Collect fractions throughout the gradient elution.
-
-
Fraction Analysis:
-
Analyze fractions by analytical HPLC or TLC.
-
Combine the pure fractions. Note that removing water/TFA mixtures often requires lyophilization (freeze-drying) or a high-vacuum pump with a cold trap, as TFA can be difficult to remove completely with a standard rotary evaporator.
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound Streaks / Tails Badly (NPC) | Carboxylic acid is deprotonating and interacting ionically with silica. | Ensure 0.5-1% acetic or formic acid is present in the mobile phase. [1][11] Increase the modifier concentration slightly if needed. |
| Compound Will Not Elute (NPC) | Mobile phase is not polar enough; compound is strongly adsorbed. | Increase the polarity of the mobile phase by increasing the percentage of the polar component (e.g., methanol).[4] |
| Poor or No Retention (RPC) | Analyte is ionized (too polar); mobile phase is too strong (too much organic). | Confirm the mobile phase is acidified with 0.1% TFA or formic acid. [6][8] Start the elution with a higher percentage of the aqueous component. |
| Poor Separation of Compounds | Incorrect solvent system selectivity; column is overloaded. | NPC: Try a different solvent system (e.g., switch from EtOAc/Hexanes to DCM/MeOH). RPC: Try methanol instead of acetonitrile, as it offers different selectivity. Reduce the amount of sample loaded onto the column. |
| Product Crashes Out on Column | The compound is not soluble in the mobile phase being used. | NPC: This is rare but can happen. Try a different solvent system where the compound has better solubility. RPC: This can occur if the sample is loaded in a strong organic solvent (like DMSO) and hits the highly aqueous mobile phase. Ensure the sample is well-dissolved and use a gradient to slowly increase organic content. |
References
- Technical Support Center: Optimizing HPLC Separation of Polar Acidic Compounds - Benchchem. (n.d.).
-
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2007). Pharmaceutical Chemistry Journal, 41(5), 273–282. Retrieved January 11, 2026, from [Link]
-
Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 11, 2026, from [Link]
-
Al-Qassab, N. A., & Ali, A. K. (2015). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatographic Science, 53(8), 1331–1338. Retrieved January 11, 2026, from [Link]
-
HPLC Column Troubleshooting / Low robustness conditions: pH in a mobile phase. (2022). GL Sciences Inc. Retrieved January 11, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
- Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography - Benchchem. (n.d.).
-
chromatography of carboxylic acid derivatives of aminoacids? (2018). Reddit. Retrieved January 11, 2026, from [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 11, 2026, from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex. Retrieved January 11, 2026, from [Link]
-
This compound (C8H10N2O2). (n.d.). PubChemLite. Retrieved January 11, 2026, from [Link]
-
Reversed-phase chromatography. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
RediSep C-18 reversed phase column purification of carboxylic acids. (2012). Teledyne ISCO. Retrieved January 11, 2026, from [Link]
-
Column chromatography of carboxylic acids? (2014). Reddit. Retrieved January 11, 2026, from [Link]
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Application Note: A Robust RP-HPLC Method for the Quantitative Analysis of 2-Isopropylpyrimidine-5-carboxylic Acid
Abstract
This application note presents a detailed, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Isopropylpyrimidine-5-carboxylic acid. This compound, a key intermediate in pharmaceutical synthesis, presents analytical challenges due to its polar and acidic nature. The described method utilizes a standard C18 stationary phase with an acidic mobile phase to ensure excellent peak shape, resolution, and retention. This document provides a comprehensive protocol, the scientific rationale behind the method development choices, and system suitability criteria to ensure trustworthy and reproducible results for researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
This compound is a heterocyclic compound of interest in medicinal chemistry and pharmaceutical development.[1][2][3] Accurate quantification of this intermediate is critical for process monitoring, quality control, and stability studies. The primary analytical challenge posed by this molecule is its combination of a carboxylic acid functional group and a relatively small, polar structure.
In reversed-phase chromatography, highly polar acidic compounds can exhibit poor retention on traditional hydrophobic stationary phases and suffer from poor peak shape (tailing) if the mobile phase pH is not carefully controlled.[4][5] The fundamental principle of this method is the suppression of analyte ionization to enhance retention and improve chromatographic performance.
-
Ionization Suppression: The carboxylic acid moiety of the analyte is ionizable. In its ionized (deprotonated) state at higher pH, the molecule is highly polar and shows little retention on a non-polar C18 column. By maintaining a mobile phase pH well below the analyte's pKa, the carboxylic acid remains in its neutral, protonated form.[6] This significantly increases its hydrophobicity, promoting stronger interaction with the stationary phase and leading to better retention and symmetrical peaks.[7]
-
Stationary and Mobile Phase Selection: A C18 column is a versatile and widely used stationary phase for the analysis of pyrimidine derivatives.[8] To achieve effective ionization suppression, an acidic mobile phase is employed, consisting of a phosphate buffer at pH 3.0 and acetonitrile.[9] Acetonitrile is chosen as the organic modifier for its low viscosity and favorable UV transparency. The acidic buffer ensures a consistent and low-pH environment, which is critical for method robustness.[10]
Experimental Methodology
Instrumentation and Materials
-
Instrumentation: HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Column: A high-purity, silica-based C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended. The method is scalable to smaller particle sizes for UHPLC systems.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade or higher)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
Phosphoric acid (o-phosphoric acid, 85%) (Analytical grade)
-
Water (HPLC grade, Type I)
-
Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic: 50% A / 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Sample Diluent | Mobile Phase (50:50 Water:Acetonitrile) |
Step-by-Step Protocols
Protocol 1: Preparation of Mobile Phase A (20 mM Phosphate Buffer, pH 3.0)
-
Weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC-grade water.
-
Stir the solution until all solids are completely dissolved.
-
Adjust the pH of the solution to 3.0 ± 0.05 by adding drops of 85% phosphoric acid while monitoring with a calibrated pH meter.
-
Filter the buffer solution through a 0.45 µm membrane filter to remove particulates.
Protocol 2: Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.
-
Sample Preparation: Accurately weigh a sample containing approximately 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 10 minutes, then dilute to volume.
-
Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter into HPLC vials.[9][11]
HPLC Analysis Workflow
The diagram below outlines the complete workflow from preparation to final analysis.
Caption: Experimental workflow for the HPLC analysis of this compound.
System Trustworthiness: Validation and System Suitability
To ensure the validity of the results obtained from this method, a system suitability test (SST) must be performed before running any samples. This verifies that the chromatographic system is performing adequately for the intended analysis.
Inject the Working Standard Solution (0.1 mg/mL) five times and evaluate the following parameters for the principal peak.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Tf) | ≤ 1.5 | Measures peak symmetry; high tailing can indicate secondary interactions or column degradation. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and the sharpness of the peak. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and system.[12] |
| %RSD of Retention Time | ≤ 1.0% | Shows the stability and consistency of the pump and mobile phase delivery. |
Conclusion
The RP-HPLC method detailed in this application note is simple, robust, and highly effective for the quantitative determination of this compound. By employing an acidic phosphate buffer to control the ionization state of the analyte, the method achieves excellent retention, peak shape, and reproducibility on a standard C18 column. The provided step-by-step protocols and system suitability criteria establish a self-validating framework, ensuring that researchers in pharmaceutical development can generate accurate and trustworthy data with confidence.
References
- Phenomenex, Inc. (2022). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
- Aqeel, Z., & Layne, J. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex.
- Vial, J., et al. (2005). Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction.
- SIELC Technologies. (n.d.).
- Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
- Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods.
- Singh, S., et al. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
- BenchChem. (2025).
- Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal.
- Waters Corporation. (n.d.). Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide.
- Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- The Pharma Review. (2025).
- PubChemLite. (n.d.). This compound (C8H10N2O2).
- National Center for Biotechnology Information. (n.d.). 2-(Isopropylamino)pyrimidine-5-carboxylic acid. PubChem.
- Santa Cruz Biotechnology, Inc. (n.d.). 2-Isopropyl-pyrimidine-5-carboxylic acid.
- Pharmaffiliates. (n.d.). This compound.
- Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.
- CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope.
- Franz, R. G., et al. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. Pharmaceutical Research.
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- 9. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
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- 12. cipac.org [cipac.org]
Application Notes and Protocols: Leveraging 2-Isopropylpyrimidine-5-carboxylic Acid in Modern Drug Design
Introduction: The Pyrimidine Scaffold as a Cornerstone of Medicinal Chemistry
The pyrimidine ring is a privileged heterocyclic scaffold that forms the core of numerous natural and synthetic molecules with significant biological and therapeutic activities.[1][2][3][4] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems.[1] In the realm of medicinal chemistry, pyrimidine derivatives have been successfully developed into a wide array of drugs, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][2][5][6] The versatility of the pyrimidine core, with its multiple sites for substitution, allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for drug discovery campaigns.[3][7]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for utilizing 2-Isopropylpyrimidine-5-carboxylic acid as a key building block in contemporary drug design. While specific biological data on this particular molecule is nascent, its structural features—a substituted pyrimidine ring coupled with a carboxylic acid moiety—suggest significant potential for generating novel therapeutic agents. The carboxylic acid group, in particular, is a valuable functional handle for forming various chemical linkages and can act as a key pharmacophoric element, often involved in critical interactions with biological targets.[8][9]
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of a starting fragment is crucial for its effective deployment in a drug discovery program.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | [10][11][12][13] |
| Molecular Weight | 166.18 g/mol | [10][11][12] |
| Appearance | Solid | [10] |
| Purity | Typically ≥95.0% | [10] |
| CAS Number | 927803-31-4 | [11][12] |
Potential Therapeutic Applications
Based on the extensive literature on pyrimidine derivatives, compounds derived from this compound could be explored for a variety of therapeutic indications:
-
Oncology: Pyrimidine analogs are well-established anticancer agents.[1][14] They can act as inhibitors of key enzymes involved in cancer cell proliferation, such as tyrosine kinases and dihydroorotate dehydrogenase.[1][15] The 2-isopropyl group may confer selectivity towards specific kinase targets, while the carboxylic acid could be crucial for binding to the active site.
-
Virology: The pyrimidine scaffold is a core component of many antiviral drugs.[2][6] Derivatives could be designed to inhibit viral enzymes like polymerases or proteases, which are essential for viral replication.
-
Inflammation and Immunology: Pyrimidine derivatives have shown promise as anti-inflammatory agents, potentially by inhibiting enzymes like cyclooxygenases (COX) or kinases involved in inflammatory signaling pathways.[4][16]
-
Antimicrobial Agents: The pyrimidine core is found in various antibacterial and antifungal compounds.[6][17][18]
Drug Discovery Workflow Using this compound
A typical drug discovery cascade starting with this compound would involve several key stages, from initial hit identification to lead optimization.
Caption: A generalized workflow for a drug discovery campaign starting with this compound.
Part 1: Hit Identification Strategies
The initial step in discovering a novel drug candidate is to identify "hits"—compounds that exhibit a desired biological activity.
In Silico Screening
Computational methods can be employed to predict the binding of virtual libraries of this compound derivatives to the three-dimensional structures of known biological targets.
Protocol for Molecular Docking:
-
Target Preparation:
-
Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Define the binding site based on known ligand-bound structures or using pocket prediction algorithms.
-
-
Ligand Preparation:
-
Generate a virtual library of derivatives of this compound by modifying the carboxylic acid (e.g., forming amides, esters) and exploring substitutions on the pyrimidine ring.
-
Generate 3D conformers for each ligand and assign appropriate charges.
-
-
Docking Simulation:
-
Use a molecular docking program (e.g., AutoDock, Glide, GOLD) to predict the binding pose and affinity of each ligand within the target's active site.
-
-
Analysis and Hit Selection:
-
Rank the ligands based on their predicted binding energies and analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein.
-
Select a subset of promising virtual hits for synthesis and experimental validation.
-
In Vitro Screening
Synthesized libraries of this compound derivatives can be screened against biological targets using biochemical or cell-based assays.[5]
Protocol for a Cell-Based Cytotoxicity Assay (MTT Assay): [5]
This assay is a colorimetric method to assess the cytotoxic potential of compounds against cancer cell lines.[5]
-
Cell Culture:
-
Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.[1]
-
-
Compound Preparation:
-
Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO).
-
Create a dilution series of each compound.
-
-
Cell Treatment:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with the different concentrations of the test compounds and include appropriate controls (vehicle control, positive control like a known cytotoxic drug).
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each active compound.
-
Part 2: Lead Optimization
Once initial hits are identified, the next phase involves chemically modifying these hits to improve their potency, selectivity, and drug-like properties.
Structure-Activity Relationship (SAR) Studies
SAR studies involve systematically modifying the structure of a hit compound to understand which chemical groups are important for its biological activity. For this compound derivatives, key modifications could include:
-
Modification of the Carboxylic Acid: The carboxylic acid can be converted to amides, esters, or bioisosteres like tetrazoles to explore different interactions with the target and modulate physicochemical properties.[9][15]
-
Substitution at the 2-position: While the isopropyl group is present in the starting material, exploring other alkyl or aryl groups at this position can influence potency and selectivity.
-
Substitution at the 4 and 6-positions of the Pyrimidine Ring: These positions are often key for introducing substituents that can form additional interactions with the target or improve pharmacokinetic properties.
Caption: Key sites for SAR exploration on the this compound scaffold.
ADME-Tox Profiling
The success of a drug candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, as well as its toxicity (Tox).[7] Early assessment of these properties is essential.
In Silico ADME-Tox Prediction:
A variety of computational tools can provide initial predictions of the ADME-Tox properties of designed compounds.
| ADME-Tox Parameter | In Silico Tool Example | Predicted Property |
| Absorption | SwissADME | Gastrointestinal absorption, Blood-Brain Barrier penetration |
| Distribution | Various QSAR models | Plasma protein binding |
| Metabolism | Pred-Herg, LAZAR | Cytochrome P450 inhibition, potential for drug-drug interactions |
| Excretion | Not readily predicted in silico | - |
| Toxicity | LAZAR, PASS online | Potential for hepatotoxicity, cardiotoxicity (hERG blockage) |
Protocol for In Vitro Metabolic Stability Assay (Liver Microsomes): [7]
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[7]
-
Reagent Preparation:
-
Obtain human liver microsomes and an NADPH-regenerating system.
-
Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.4).
-
-
Incubation:
-
Incubate the test compound at a low concentration (e.g., 1 µM) with the liver microsomes and the NADPH-regenerating system at 37°C.
-
-
Time Points:
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quench the reaction by adding a cold organic solvent like acetonitrile.
-
-
Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant to determine the concentration of the parent compound remaining at each time point using LC-MS/MS.
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) from the slope of the linear regression.
-
Conclusion
This compound represents a valuable and versatile starting point for the design and synthesis of novel drug candidates. Its pyrimidine core is a well-validated scaffold in medicinal chemistry, and the presence of the carboxylic acid and isopropyl groups provides clear vectors for chemical modification and optimization. By employing a systematic drug discovery workflow that integrates in silico design, in vitro screening, and comprehensive ADME-Tox profiling, researchers can effectively leverage this building block to develop new therapeutics for a range of diseases. The protocols and strategies outlined in these application notes provide a robust framework for initiating and advancing such a drug discovery program.
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- Synthesis and Biological Activities of Some Pyrimidine Deriv
- Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. (2011). Journal of Medicinal Chemistry, 54(9), 3436-3448.
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Application Note: Synthesis and Evaluation of Novel Kinase Inhibitors from 2-Isopropylpyrimidine-5-carboxylic Acid
Abstract
This guide provides a comprehensive, field-proven methodology for the synthesis and evaluation of novel kinase inhibitors using 2-isopropylpyrimidine-5-carboxylic acid as a versatile starting scaffold. The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to act as a hinge-binder in the ATP-binding pocket of numerous kinases.[1] This document details a robust amide coupling protocol, purification techniques, methods for structural and purity analysis (LC-MS, NMR), and a standard protocol for assessing biological activity using the ADP-Glo™ Kinase Assay. The protocols are designed to be self-validating and include troubleshooting guidance to address common experimental challenges.
Introduction: The Pyrimidine Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. Small molecule kinase inhibitors have revolutionized oncology, and a significant portion of these drugs are built upon heterocyclic scaffolds that mimic the adenine base of ATP.[2]
The pyrimidine ring is one of the most successful of these scaffolds, featured in at least eight FDA-approved kinase inhibitors.[1] Its nitrogen atoms are perfectly positioned to form key hydrogen bonds with the "hinge region," a conserved backbone segment that connects the N- and C-lobes of the kinase domain.[1][2][3] This interaction anchors the inhibitor in the ATP-binding site.
The starting material, this compound, offers a strategic design.
-
The pyrimidine core serves as the hinge-binding anchor.
-
The 2-isopropyl group can provide favorable interactions within a hydrophobic pocket near the hinge.
-
The 5-carboxylic acid position provides a crucial handle for synthetic diversification. It projects out towards the solvent-exposed region of the ATP pocket, allowing for the introduction of a wide variety of chemical groups to enhance potency and modulate selectivity against different kinases.[1]
Design Rationale and Strategy
The core strategy is to synthesize a library of diverse amides from the this compound scaffold. Amide bond formation is one of the most common and reliable reactions in medicinal chemistry.[4] By coupling the scaffold's carboxylic acid with a diverse set of primary and secondary amines, we can systematically explore the chemical space of the solvent-accessible region of the kinase active site. This "scaffold-based" or "fragment-based" approach allows for the rapid generation of new chemical entities with potentially improved pharmacological properties.
The design can be broken down into three key components, as illustrated in the diagram below.
Caption: Modular design of kinase inhibitors.
Core Synthetic Protocol: Amide Coupling Reaction
This section details the synthesis of 2-isopropylpyrimidine-5-carboxamides via a HATU-mediated coupling reaction.
Principle of the Reaction
Directly reacting a carboxylic acid and an amine is kinetically slow. Coupling reagents are used to "activate" the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[5] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent. In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), the carboxylic acid attacks HATU to form a highly reactive OAt-active ester. The amine then readily displaces the OAt group to form the stable amide bond.[6][7] This method is reliable for a wide range of substrates, including those that can be challenging to couple.[8]
Materials and Reagents
-
This compound (Scaffold)
-
Desired primary or secondary amine (e.g., benzylamine, morpholine, etc.) (1.1 equiv)
-
HATU (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (Solvent)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (Eluents)
Step-by-Step Protocol
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).
-
Reagent Addition: Add the desired amine (1.1 equiv) to the solution, followed by HATU (1.1 equiv).
-
Causality Note: Adding the reagents in this order ensures the acid is present before the highly reactive coupling agent is introduced.
-
-
Base Addition: Cool the flask in an ice bath (0 °C). Slowly add DIPEA (2.5 equiv) dropwise.
-
Causality Note: The reaction is cooled to control the initial exothermic reaction upon adding the base. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the HCl byproduct without competing in the coupling reaction.[9]
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-16 hours).
Purification
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Causality Note: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Column Chromatography: Purify the crude residue by flash column chromatography on silica gel.[10][11] A typical eluent system is a gradient of ethyl acetate in hexanes.
-
Expertise Note: The polarity of the eluent will depend on the polarity of the synthesized amide. For highly polar pyrimidines, adding a small amount of methanol to the mobile phase may be necessary to ensure proper elution.[12]
-
Workflow Diagram
Caption: General workflow for synthesis and purification.
Physicochemical Characterization and Quality Control
It is critical to confirm the identity and purity of the synthesized compounds before biological testing.
LC-MS Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight of the product and assess its purity.
-
Protocol: Prepare a ~1 mg/mL solution of the purified compound in methanol or acetonitrile. Inject onto a C18 reverse-phase column using a water/acetonitrile gradient containing 0.1% formic acid.
-
Expected Results: A single major peak in the chromatogram (UV trace) indicates high purity. The mass spectrum associated with this peak should show a prominent ion corresponding to the [M+H]⁺ (protonated molecule) of the expected product.[13]
NMR Spectroscopy
¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy is used to confirm the chemical structure of the final compound.
-
Protocol: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Expected Results: The spectrum should be consistent with the proposed structure. Key signals to identify include:
Data Summary Table
| Compound ID | Amine Used | Method | Yield (%) | Purity (LC-MS, %) | [M+H]⁺ (Observed) |
| Ex-01 | Benzylamine | HATU | 78 | >98 | 271.15 |
| Ex-02 | Morpholine | HATU | 85 | >99 | 249.14 |
| Ex-03 | 3-Fluoroaniline | HATU | 65 | >97 | 273.11 |
Application: In Vitro Kinase Inhibition Assay
The primary application of these synthesized compounds is to determine their ability to inhibit the activity of specific protein kinases.
Introduction to Kinase Assays
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[16] The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal that is proportional to kinase activity.[17][18]
Protocol: A Generic ADP-Glo™ Kinase Assay
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., from 10 mM down to 1 nM) in DMSO.
-
Kinase Reaction: In a 384-well plate, add the kinase, its specific substrate, and ATP in kinase reaction buffer. Add a small volume of the diluted test compound. Include "no inhibitor" (positive) and "no enzyme" (negative) controls.
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[18]
-
ADP Detection: Add Kinase Detection Reagent to each well. This converts the ADP to ATP and initiates the luminescence reaction. Incubate for 30-60 minutes at room temperature.[17]
-
Measurement: Read the luminescence on a plate-reading luminometer.
Data Analysis and Interpretation
The raw luminescence data is converted to percent inhibition relative to the controls. The percent inhibition is then plotted against the logarithm of the inhibitor concentration. A non-linear regression (sigmoidal dose-response curve) is used to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
Kinase Signaling Pathway Diagram
Caption: Inhibition of a generic kinase signaling cascade.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Synthesis: Low or no amide product yield. | 1. Inactive coupling reagent (HATU is moisture sensitive).2. Poorly nucleophilic amine (e.g., electron-deficient anilines).[8]3. Steric hindrance between acid and amine. | 1. Use fresh, anhydrous DMF and a new bottle of HATU.2. Increase reaction temperature (e.g., 50-80 °C) and/or reaction time.[19]3. Consider an alternative coupling reagent like T3P or formation of an acyl fluoride.[8] |
| Purification: Compound streaks or does not move on silica gel column. | 1. Compound is highly polar.2. Compound is basic and interacts strongly with acidic silica. | 1. Increase eluent polarity (add methanol). Consider reverse-phase or HILIC chromatography.[12][20]2. Add a small amount of triethylamine (~0.5%) to the eluent to neutralize the silica. |
| Assay: High variability in luminescence readings. | 1. Incomplete mixing of reagents.2. Pipetting errors, especially with small volumes.3. Air bubbles in wells. | 1. Ensure thorough but gentle mixing after adding each reagent.2. Use calibrated pipettes and proper technique. Consider using an automated liquid handler for high-throughput screening.3. Centrifuge the plate briefly after reagent addition to remove bubbles. |
| Assay: IC₅₀ curve has a poor fit or is flat. | 1. Inhibitor is inactive or has very low potency.2. Inhibitor concentration range is incorrect.3. Compound precipitation at high concentrations. | 1. Confirm compound identity and purity. Test against a different kinase.2. Test a wider range of concentrations (e.g., 100 µM to 0.1 nM).3. Check solubility of the compound in the assay buffer. |
Conclusion
The this compound scaffold provides a reliable and versatile starting point for the synthesis of novel kinase inhibitors. The HATU-mediated amide coupling protocol described here is robust and applicable to a wide array of amines, enabling the rapid generation of a diverse chemical library. By following the detailed protocols for synthesis, purification, characterization, and biological evaluation, researchers can efficiently identify and develop new lead compounds for targeted cancer therapy and other kinase-driven diseases.
References
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ADP Glo Protocol. [Link]
-
Martin, M. W., et al. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. PMC - NIH. [Link]
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ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. [Link]
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Wang, X., et al. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. NIH. [Link]
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de Wit, R., et al. Interpretation of MS–MS spectra of small-molecule signal transduction inhibitors using accurate-m/z data and m/z-shifts with stable-isotope-labeled analogues and metabolites. ResearchGate. [Link]
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HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
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Chimichi, S., et al. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. [Link]
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Abbott, M. J., et al. Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry. [Link]
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Al-Sanea, M. M., et al. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC - NIH. [Link]
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Manetti, F., et al. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. [Link]
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Al Shirity, Z., et al. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. PubMed. [Link]
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ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]
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Velcicky, J., et al. Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. Journal of Medicinal Chemistry. [Link]
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de research portal van de Rijksuniversiteit Groningen. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. [Link]
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Wang, T., et al. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma. PubMed. [Link]
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Due-Hansen, M. E., et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
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Wang, Y., et al. Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge binders. PubMed. [Link]
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Sureshbabu, G., et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
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ResearchGate. Designing of kinase hinge binders: A medicinal chemistry perspective. [Link]
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Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. [Link]
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Wagner, J., et al. De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Chemical Biology. [Link]
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ResearchGate. Scheme 37. US/HATU-catalyzed carboxylic acid and amine coupling to... [Link]
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Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]
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Reddit. Struggling with amide coupling : r/Chempros. [Link]
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Science History Institute. CHROMATOGRAPHY OF PURINES AND PYRIMIDINES ON STARCH COLUMNS. [Link]
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Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
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ResearchGate. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters | Request PDF. [Link]
- Google Patents.
-
Servusová, B., et al. Substituted N-benzylpyrazine-2-carboxamides: synthesis and biological evaluation. Molecules. [Link]
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European Patent Office. NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES. [Link]
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The Pyrimidine Carboxylic Acid Scaffold: A Versatile Platform for Modern Agrochemicals, Featuring 2-Isopropylpyrimidine-5-carboxylic Acid
The relentless pursuit of enhanced agricultural productivity and sustainable crop protection has led to the development of highly specific and potent agrochemicals. Within this landscape, heterocyclic compounds, particularly those containing the pyrimidine nucleus, have emerged as a cornerstone of modern herbicide and fungicide development. The pyrimidine ring system, with its unique electronic properties and potential for diverse functionalization, serves as a versatile scaffold for the design of molecules that can interact with specific biological targets in weeds and pathogens.
Among the numerous pyrimidine-based building blocks, 2-substituted pyrimidine-5-carboxylic acids, such as 2-Isopropylpyrimidine-5-carboxylic acid , represent a class of intermediates with significant potential in the synthesis of novel active ingredients. The presence of the carboxylic acid group provides a reactive handle for further chemical transformations, allowing for the construction of more complex molecules with tailored biological activities. While specific, large-scale agrochemical applications of this compound are not extensively documented in publicly available literature, its structural motifs are indicative of its potential as a precursor to high-value agrochemicals, particularly herbicides that target essential amino acid biosynthesis pathways in plants.
The Significance of the Pyrimidine Carboxylic Acid Moiety in Herbicides
Pyrimidine carboxylic acids are key components in a number of commercial herbicides.[1][2] These compounds often act as mimics of natural plant hormones, such as auxin, leading to uncontrolled growth and eventual death of susceptible plant species.[1] The specific substitution pattern on the pyrimidine ring is crucial for determining the herbicide's spectrum of activity, crop selectivity, and environmental fate.
The general structure of a pyrimidine carboxylic acid provides several points for modification:
-
The Carboxylic Acid Group: This functional group is often essential for the molecule's biological activity, as it can interact with key residues in the target enzyme or receptor. It also influences the compound's solubility and transport properties within the plant.
-
Substituents on the Pyrimidine Ring: The nature and position of other substituents on the pyrimidine ring, such as the isopropyl group in this compound, can significantly impact the molecule's potency, selectivity, and metabolic stability.
Representative Application: Synthesis of Aminocyclopyrachlor
To illustrate the synthetic utility of the pyrimidine carboxylic acid scaffold, we will detail the synthesis of Aminocyclopyrachlor (6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid). This herbicide is a valuable tool for broadleaf weed control and its synthesis involves the construction of a substituted pyrimidine ring, a common strategy in the development of this class of agrochemicals.[3]
The synthesis of Aminocyclopyrachlor can be achieved through a multi-step process that typically involves the following key transformations:
-
Cyclocondensation: The formation of the core pyrimidine ring from acyclic precursors.
-
Halogenation: The introduction of a chlorine atom at the 5-position of the pyrimidine ring.
-
Esterification and Saponification: Protection of the carboxylic acid group as an ester for subsequent reactions and its final deprotection.
The following protocol provides a detailed, step-by-step guide for the synthesis of Aminocyclopyrachlor, based on established synthetic routes.
Experimental Protocol: Synthesis of Aminocyclopyrachlor
This protocol is intended for research and development purposes and should be carried out by trained chemists in a well-equipped laboratory with appropriate safety precautions.
Materials and Equipment:
-
Cyclopropanecarboxamidine hydrochloride
-
Diethyl 2-aminomalonate hydrochloride
-
Sodium ethoxide
-
N-Chlorosuccinimide (NCS)
-
Methanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
pH meter
-
Filtration apparatus
Step 1: Synthesis of Ethyl 6-amino-2-cyclopropylpyrimidine-4-carboxylate
Mechanism & Rationale: This step involves a cyclocondensation reaction between an amidine (cyclopropanecarboxamidine) and a β-ketoester equivalent (diethyl 2-aminomalonate) to form the pyrimidine ring. Sodium ethoxide acts as a base to deprotonate the reactants and facilitate the condensation.
Protocol:
-
In a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (2.1 eq) in absolute ethanol (200 mL) under a nitrogen atmosphere.
-
To this solution, add cyclopropanecarboxamidine hydrochloride (1.0 eq) and diethyl 2-aminomalonate hydrochloride (1.05 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a calculated amount of glacial acetic acid.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add water (150 mL) and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield ethyl 6-amino-2-cyclopropylpyrimidine-4-carboxylate as a solid.
Step 2: Synthesis of Ethyl 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylate
Mechanism & Rationale: This step introduces a chlorine atom at the electron-rich 5-position of the pyrimidine ring via electrophilic halogenation. N-Chlorosuccinimide (NCS) is a convenient and effective chlorinating agent for this transformation.
Protocol:
-
Dissolve the product from Step 1 (1.0 eq) in acetonitrile (150 mL) in a 250 mL round-bottom flask.
-
Add N-Chlorosuccinimide (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude chlorinated product.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylate.
Step 3: Synthesis of 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid (Aminocyclopyrachlor)
Mechanism & Rationale: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a strong base like sodium hydroxide. Subsequent acidification protonates the carboxylate to yield the final product.
Protocol:
-
Suspend the chlorinated ester from Step 2 (1.0 eq) in a mixture of methanol (100 mL) and water (50 mL) in a 250 mL round-bottom flask.
-
Add a 2M aqueous solution of sodium hydroxide (2.5 eq) to the suspension.
-
Heat the mixture to 50-60 °C and stir for 2-3 hours until a clear solution is obtained and the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath.
-
Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate will form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield Aminocyclopyrachlor as a white solid.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Role |
| Cyclopropanecarboxamidine hydrochloride | C4H9ClN2 | 120.58 | Starting Material |
| Diethyl 2-aminomalonate hydrochloride | C7H14ClNO4 | 227.64 | Starting Material |
| Ethyl 6-amino-2-cyclopropylpyrimidine-4-carboxylate | C10H13N3O2 | 207.23 | Intermediate |
| Ethyl 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylate | C10H12ClN3O2 | 241.67 | Intermediate |
| Aminocyclopyrachlor | C8H8ClN3O2 | 213.62 | Final Product |
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for Aminocyclopyrachlor.
Conclusion and Future Perspectives
The synthesis of Aminocyclopyrachlor serves as a compelling case study for the application of pyrimidine carboxylic acids in the development of modern herbicides. The principles of pyrimidine ring formation through cyclocondensation, followed by strategic functionalization, are broadly applicable to the synthesis of other agrochemicals derived from this versatile scaffold.
For intermediates like this compound, similar synthetic strategies can be envisioned. The isopropyl group at the 2-position and the carboxylic acid at the 5-position provide a unique substitution pattern that could lead to the discovery of novel herbicides with distinct biological profiles. Future research in this area could focus on:
-
Exploring diverse cyclocondensation reactions to access a wider range of substituted pyrimidine carboxylic acids.
-
Developing novel functionalization methods for the pyrimidine ring to introduce new pharmacophores.
-
Investigating the structure-activity relationships of 2-substituted pyrimidine-5-carboxylic acid derivatives to optimize their herbicidal activity and crop selectivity.
As the demand for innovative and sustainable crop protection solutions continues to grow, the pyrimidine carboxylic acid scaffold, including promising building blocks like this compound, will undoubtedly remain a focal point of agrochemical research and development.
References
-
AERU. (n.d.). Aminocyclopyrachlor (Ref: DPX-MAT28). University of Hertfordshire. Retrieved from [Link]
- Müller, T. J. J., & Karpov, A. S. (2003). Straightforward Novel One-Pot Enaminone and Pyrimidine Syntheses by Coupling-Addition-Cyclocondensation Sequences. Synthesis, 2003(18), 2815-2826.
-
PubChem. (n.d.). Aminocyclopyrachlor. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). AU2013323300B2 - Synergistic weed control from applications of aminocyclopyrachlor and triclopyr.
- Google Patents. (n.d.). US9149037B2 - Synergistic weed control from applications of aminocyclopyrachlor and 2,4 dichlorophenoxyacetic acid (2,4-D).
- Google Patents. (n.d.). US20100304973A1 - Herbicidal combinations.
- Pandey, A., & Singh, R. K. (2018). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molbank, 2018(4), M1023.
-
O'reilly, S. (2024, July 24). Preparation of Imidazoles, Part 1: By Cyclocondensation [Video]. YouTube. Retrieved from [Link]
-
ChemBK. (2024, April 9). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Retrieved from [Link]
-
Compendium of Pesticide Common Names. (n.d.). aminocyclopyrachlor data sheet. Retrieved from [Link]
-
Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid. (n.d.). Tocan. Retrieved from [Link]
- Google Patents. (n.d.). JP6920572B2 - Method for manufacturing herbicides and their intermediates.
- Hovhannisyan, A. A., et al. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. J Org Chem, 4(2).
-
Ozga, K., & VanGessel, M. (2014). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. Virginia Tech. Retrieved from [Link]
-
Ozga, K., & VanGessel, M. (2014). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. Virginia Tech. Retrieved from [Link]
Sources
Application Notes and Protocols: Experimental Workflow for Synthesizing Pyrimidine Derivatives
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of Pyrimidine Scaffolds
Pyrimidine and its derivatives represent a cornerstone of heterocyclic chemistry, primarily due to their profound importance in biological systems and medicinal chemistry.[1][2][3][4] As fundamental components of nucleic acids (cytosine, thymine, and uracil), pyrimidines play a critical role in genetic coding and cellular function.[1][4] This inherent biological relevance has made synthetic pyrimidine derivatives a "privileged scaffold" in drug discovery.[1][5] Their planar structure and capacity for hydrogen bonding and π–π interactions allow them to effectively mimic natural nucleosides and interact with a wide array of biological targets.[1] Consequently, pyrimidine-based compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][6][7] Several FDA-approved drugs, such as the anticancer agent 5-fluorouracil, underscore the therapeutic potential of this versatile heterocyclic system.[1]
The ever-expanding therapeutic applications of pyrimidine derivatives necessitate the development of efficient and versatile synthetic methodologies.[3][8] This application note provides a detailed guide to established and modern experimental workflows for the synthesis of pyrimidine derivatives, with a focus on the underlying principles, practical protocols, and characterization techniques.
Core Synthetic Strategies: A Tale of Two Approaches
The synthesis of the pyrimidine core can be broadly categorized into two main strategies:
-
Ring Formation Reactions: These methods construct the pyrimidine ring from acyclic precursors. The Biginelli reaction is a classic and highly effective example of this approach.
-
Functionalization of a Pre-existing Pyrimidine Ring: This strategy involves modifying a commercially available or readily synthesized pyrimidine scaffold, often through cross-coupling reactions like the Suzuki coupling.
This guide will delve into both approaches, providing detailed protocols for each.
Part 1: The Biginelli Reaction for Dihydropyrimidine Synthesis
The Biginelli reaction, first reported in 1893, is a one-pot, three-component condensation reaction that provides access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[9][10][11] This acid-catalyzed cyclocondensation typically involves an aldehyde, a β-ketoester, and urea (or thiourea).[9][12] The resulting DHPMs are valuable intermediates and have shown a range of biological activities.[12]
Causality Behind Experimental Choices:
-
Catalyst: The reaction is acid-catalyzed. While classical methods used strong mineral acids like HCl, modern protocols often employ Lewis acids such as ytterbium(III) triflate (Yb(OTf)₃) or indium(III) chloride, which can lead to higher yields and shorter reaction times.[11] The acid protonates the aldehyde, making it more electrophilic and facilitating the initial condensation with urea.[11][12]
-
Solvent: The choice of solvent can influence reaction efficiency. While ethanol is traditionally used, solvent-free conditions or the use of solvents like tetrahydrofuran (THF) with mediators like polyphosphate ester (PPE) have been shown to improve yields.[10][11]
-
Reaction Conditions: Heating is typically required to drive the condensation and cyclization steps. Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating.[11]
Experimental Workflow Diagram: Biginelli Reaction
Caption: General workflow for the Biginelli synthesis of dihydropyrimidines.
Detailed Protocol: Synthesis of a Dihydropyrimidine Derivative via a Yb(OTf)₃-Catalyzed Biginelli Reaction
This protocol describes the synthesis of a representative dihydropyrimidine derivative using benzaldehyde, ethyl acetoacetate, and urea.
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Urea
-
Ytterbium(III) triflate (Yb(OTf)₃)
-
Ethanol
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Separatory funnel
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq).
-
Add ethanol (20 mL) to the flask and stir the mixture to obtain a suspension.
-
Add ytterbium(III) triflate (0.1 eq) to the reaction mixture.
-
-
Reaction:
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Add ethyl acetate (50 mL) and deionized water (50 mL) to the residue in the flask.
-
Transfer the mixture to a separatory funnel and shake vigorously.
-
Separate the organic layer.
-
Wash the organic layer with brine (2 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
Expected Results and Characterization Data
| Compound | Appearance | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | White solid | 85-95 | 7.2-7.4 (m, 5H, Ar-H), 5.9 (s, 1H, NH), 5.3 (d, 1H, CH), 4.1 (q, 2H, OCH₂), 2.3 (s, 3H, CH₃), 1.2 (t, 3H, OCH₂CH₃) | 165.5, 152.8, 148.5, 144.2, 128.6, 127.5, 126.3, 99.8, 60.0, 54.5, 18.2, 14.2 |
Note: NMR data is representative and may vary slightly. The successful synthesis is confirmed by the appearance of characteristic peaks in the ¹H and ¹³C NMR spectra.[15][16][17][18]
Part 2: Suzuki Coupling for the Synthesis of Aryl-Substituted Pyrimidines
The Suzuki coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organohalide.[19][20] This reaction is particularly useful for synthesizing aryl-substituted pyrimidines, which are prevalent in many biologically active molecules.[21][22][23] The electron-deficient nature of the pyrimidine ring makes it a highly reactive substrate in Suzuki couplings.[19][21]
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium(0) catalyst is essential for the reaction. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst.[21][22] The catalyst facilitates the oxidative addition of the pyrimidine halide, a key step in the catalytic cycle.
-
Base: A base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required to activate the boronic acid. The base facilitates the transmetalation step, where the organic group is transferred from boron to palladium.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is often used. The aqueous phase helps to dissolve the base and the boronic acid, while the organic phase dissolves the pyrimidine halide and the palladium catalyst.
-
Reaction Conditions: The reaction is typically heated to ensure a reasonable reaction rate. Microwave irradiation can significantly shorten reaction times and improve yields.[21]
Experimental Workflow Diagram: Suzuki Coupling
Caption: General workflow for the Suzuki coupling of halogenated pyrimidines.
Detailed Protocol: Synthesis of 2-Phenylpyrimidine via Suzuki Coupling
This protocol describes the synthesis of 2-phenylpyrimidine from 2-chloropyrimidine and phenylboronic acid.
Materials:
-
2-Chloropyrimidine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (argon or nitrogen)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add 2-chloropyrimidine (1.0 eq), phenylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process three times.
-
Add degassed 1,4-dioxane (15 mL) and degassed deionized water (5 mL) to the flask via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 90 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate (50 mL) and deionized water (25 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Expected Results and Characterization Data
| Compound | Appearance | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 2-Phenylpyrimidine | White to off-white solid | 70-85 | 8.8 (d, 2H, pyrimidine-H), 8.4-8.5 (m, 2H, Ar-H), 7.4-7.5 (m, 3H, Ar-H), 7.2 (t, 1H, pyrimidine-H) | 164.5, 157.2, 137.5, 130.8, 128.6, 128.5, 119.5 |
Note: NMR data is representative and may vary slightly. Successful coupling is indicated by the disappearance of the starting material signals and the appearance of new aromatic signals in the NMR spectra.[15][16][17][18]
Part 3: Purification and Characterization of Pyrimidine Derivatives
Purification
The choice of purification technique depends on the physical properties of the synthesized pyrimidine derivative.
-
Recrystallization: This is an effective method for purifying solid compounds with moderate solubility in a suitable solvent.
-
Column Chromatography: This is a versatile technique for separating compounds based on their polarity.[13][14]
-
Normal-Phase: Silica gel is the most common stationary phase, used with non-polar mobile phases (e.g., hexanes/ethyl acetate).[13]
-
Reverse-Phase: C18-functionalized silica is used with polar mobile phases (e.g., water/acetonitrile) for purifying more polar pyrimidine derivatives.[24]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is particularly useful for highly polar pyrimidine derivatives that show poor retention in reverse-phase chromatography.[24]
-
Characterization
A combination of spectroscopic techniques is used to confirm the structure and purity of the synthesized pyrimidine derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.[15][16][17][18] They provide information about the chemical environment of each proton and carbon atom in the molecule.
-
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule (e.g., C=O, N-H, C=N).[16]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.[25]
Conclusion
The synthesis of pyrimidine derivatives is a dynamic and evolving field, driven by the continuous demand for novel therapeutic agents. The Biginelli reaction and Suzuki coupling represent two robust and versatile strategies for accessing a wide range of pyrimidine-based compounds. By understanding the underlying principles of these reactions and following well-defined experimental protocols, researchers can efficiently synthesize and characterize novel pyrimidine derivatives for further investigation in drug discovery and development. The self-validating nature of these protocols, combined with rigorous purification and characterization, ensures the integrity and reproducibility of the synthesized compounds.
References
- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Vertex AI Search.
- A review on pyrimidine‐based derivatives: Synthesis and their biological applic
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. Growing Science. (2021-08-16).
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Vertex AI Search. (2024-07-15).
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Vertex AI Search.
- Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review) - Oriental Journal of Chemistry. Oriental Journal of Chemistry.
- The Biginelli Dihydropyrimidine Synthesis - Organic Reactions. Organic Reactions.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.
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- Ullmann condens
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Application Note: Microwave-Assisted Synthesis of Pyrimidine-5-Carboxylic Esters
A High-Speed, Efficient, and Greener Approach to Core Pharmaceutical Scaffolds
Abstract
Pyrimidine derivatives, particularly pyrimidine-5-carboxylic esters, represent a foundational scaffold in medicinal chemistry and drug development due to their wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2] Traditional synthesis methods, often relying on the Biginelli reaction, are frequently plagued by long reaction times, harsh conditions, and low to moderate yields.[3] This application note details a robust and highly efficient protocol for the synthesis of pyrimidine-5-carboxylic esters using microwave-assisted organic synthesis (MAOS). This modern approach offers significant advantages, including drastic reductions in reaction time (from hours to minutes), improved product yields, and alignment with the principles of green chemistry.[4][5][6] We provide a detailed reaction mechanism, a step-by-step experimental protocol, and a discussion of reaction optimization to guide researchers in leveraging this powerful technology.
The Microwave Advantage in Heterocyclic Synthesis
Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, moving beyond a simple heating method to a fundamental tool for reaction acceleration and process optimization.[7] Unlike conventional heating where heat is transferred inefficiently via conduction and convection, microwave irradiation utilizes dielectric heating.[4]
The Mechanism of Microwave Heating: Microwave energy directly interacts with polar molecules and ions within the reaction mixture.[4] The oscillating electromagnetic field forces these molecules to rapidly align and re-align, generating heat through molecular friction. This process, known as dielectric heating, results in instantaneous, uniform, and highly efficient heating throughout the entire volume of the reaction mixture. This eliminates localized overheating common with oil baths and provides precise temperature control, leading to cleaner reactions with fewer side products.[6]
Key Benefits for Pyrimidine Synthesis:
-
Dramatic Rate Acceleration: Reaction times are often reduced from many hours to mere minutes.[8]
-
Increased Yields and Purity: Uniform heating and precise temperature control minimize byproduct formation, leading to higher isolated yields and cleaner products.[6]
-
Energy Efficiency: MAOS is significantly more energy-efficient than conventional refluxing, contributing to lower operational costs and a smaller environmental footprint.[4]
-
Green Chemistry Alignment: The speed and efficiency of MAOS often allow for the use of greener solvents (like ethanol or water) or even solvent-free conditions, reducing hazardous waste.[4][8]
Reaction Mechanism: The One-Pot Biginelli Condensation
The most prominent route for synthesizing the target tetrahydropyrimidine scaffold is the acid-catalyzed, three-component Biginelli reaction.[9] This one-pot condensation involves an aromatic aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea.
The reaction is believed to proceed through an N-acyliminium ion intermediate. The key steps are:
-
Iminium Formation: The aldehyde and urea first condense under acidic conditions to form an N-acyliminium ion.
-
Nucleophilic Addition: The enol form of the β-ketoester acts as a nucleophile, attacking the electrophilic iminium ion.
-
Cyclization and Dehydration: The intermediate adduct then undergoes intramolecular cyclization via condensation between a free amino group of the urea moiety and the ketone carbonyl, followed by dehydration to yield the final dihydropyrimidine ring system.[9]
Caption: The Biginelli reaction mechanism for pyrimidine synthesis.
Protocol: Microwave-Assisted Synthesis of Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol provides a representative example of the Biginelli condensation accelerated by microwave irradiation. It is a robust starting point that can be adapted for various substituted aldehydes and β-dicarbonyl compounds.[10]
Materials and Equipment
-
Reagents:
-
4-Hydroxybenzaldehyde
-
Ethyl acetoacetate
-
Thiourea
-
Ethanol (Absolute)
-
Hydrochloric Acid (Concentrated)
-
Deionized Water
-
Crushed Ice
-
-
Equipment:
-
Monomode Microwave Reactor (e.g., CEM Discover, Anton Paar Monowave) equipped with sealed reaction vessels (10 mL) and magnetic stir bars.[7]
-
Analytical Balance
-
Magnetic Stirrer/Hotplate
-
Standard laboratory glassware (beakers, flasks)
-
Buchner Funnel and Filter Flask for vacuum filtration
-
Melting Point Apparatus
-
TLC plates (Silica gel G60 F254)
-
Experimental Workflow
Caption: General workflow for microwave-assisted pyrimidine synthesis.
Step-by-Step Procedure
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine 4-hydroxybenzaldehyde (1.22 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and thiourea (0.76 g, 10 mmol).
-
Solvent and Catalyst Addition: Add 4 mL of absolute ethanol to the vessel. To this suspension, add one drop of concentrated hydrochloric acid as the catalyst.
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel inside the cavity of the microwave reactor. Set the reaction parameters as follows:
-
Temperature: 120 °C (use ramp-to-temperature setting)
-
Reaction Time: 10 minutes
-
Power: 200 W (or dynamic power control to maintain temperature)
-
Stirring: Medium
-
-
Cooling: After the irradiation cycle is complete, allow the vessel to cool to room temperature (approximately 50-60 °C) using the instrument's compressed air cooling system.
-
Product Precipitation: Pour the cooled reaction mixture into a beaker containing 50 g of crushed ice with gentle stirring. A solid precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with 50 mL of ice-cold water to remove any unreacted starting materials or catalyst.
-
Purification: Recrystallize the crude product from hot ethanol to afford the pure title compound as a crystalline solid.[11]
-
Characterization: Dry the purified product and characterize it by determining its melting point and using spectroscopic methods (IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry). Monitor reaction completion and purity using Thin Layer Chromatography (TLC).
Results and Discussion
Expected Outcomes
Following this protocol, the microwave-assisted Biginelli reaction typically yields the desired pyrimidine-5-carboxylic ester products in high yields, often ranging from 80-95%, within a 10-15 minute reaction time.[8][12] This stands in stark contrast to conventional heating methods, which may require several hours of reflux and often result in lower yields (60-80%).[8][11]
Substrate Scope and Parameter Optimization
The described microwave protocol is highly versatile and applicable to a wide range of substrates. The table below summarizes results for various substituted pyrimidines synthesized under microwave irradiation, demonstrating the method's broad applicability.
| Aldehyde | β-Dicarbonyl | Amidine/Urea | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| Benzaldehyde | Ethyl Acetoacetate | Urea | Ethanol | 120 | 3 | High | [13] |
| 4-Cl-Benzaldehyde | Ethyl Acetoacetate | Thiourea | Ethanol/K₂CO₃ | MW | 5 | 92 | [14] |
| 4-OH-Benzaldehyde | Ethyl Acetoacetate | Thiourea | Ethanol/HCl | 120 | 10 | >85 (Expected) | Protocol Herein |
| Benzaldehyde | Ethyl Acetoacetate | Guanidine HCl | Ethanol | 120 | 10 | 91 | [10] |
| Various Benzaldehydes | Methyl Cyanoacetate | Thiobarbituric Acid | Water | MW | 3-6 | 78-94 | [8] |
| Benzaldehyde | Ethyl Acetoacetate | Urea | Solvent-Free | MW | 1.5 | 95 | [15] |
Optimization Notes:
-
Solvent: Polar solvents like ethanol, methanol, DMF, or even water are excellent choices as they couple efficiently with microwave energy.[8][10] Solvent-free reactions using a reaction mediator like polyphosphate ester (PPE) have also proven highly effective.[15][16]
-
Catalyst: While acid catalysis (HCl, H₂SO₄) is common, Lewis acids (e.g., InCl₃, Yb(OTf)₃) or bases (e.g., K₂CO₃) can also be employed and may offer advantages for specific substrates.[9][14]
-
Temperature and Time: These parameters are interdependent. Higher temperatures generally require shorter reaction times. A typical starting point is 100-140 °C for 5-15 minutes. Optimization may be required for less reactive substrates.
Conclusion
Microwave-assisted synthesis represents a superior, modern alternative to conventional methods for the production of pyrimidine-5-carboxylic esters.[2] The technology offers unparalleled speed, efficiency, and control, resulting in higher yields and purer products.[4][12] The protocol detailed here serves as a reliable and adaptable foundation for researchers and drug development professionals, enabling rapid access to diverse libraries of these pharmacologically significant heterocyclic compounds while adhering to the principles of sustainable chemistry.
References
- Eduzone. Microwave-Assisted Synthesis of Heterocyclic Drug Candidates: A Green Chemistry Perspective.
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EurekAlert!. (2024). Microwave-induced synthesis of bioactive nitrogen heterocycles. Available from: [Link]
- Microwave synthesis: a green method for benzofused nitrogen heterocycles. (2024).
-
Shafi, S. et al. Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity. National Institutes of Health (NIH). Available from: [Link]
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Taylor, R. et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. National Institutes of Health (NIH). Available from: [Link]
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Vaghasia, S.J. & Shah, V.H. Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. Journal of the Serbian Chemical Society. Available from: [Link]
-
Organic Chemistry Portal. Biginelli Reaction. Available from: [Link]
-
Bagley, M.C. et al. (2012). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. National Institutes of Health (NIH). Available from: [Link]
-
Jagwani, D. & Joshi, P. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
Foroughifar, N. et al. (2007). Microwave Assisted Synthesis of Some Pyrimidine Derivatives Using Polyphosphate Ester (PPE) in Ceramic Bath. Phosphorus, Sulfur, and Silicon and the Related Elements. Available from: [Link]
-
Bansal, S. et al. MICROWAVE ASSISTED SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. Semantic Scholar. Available from: [Link]
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Abdel-Moneim, A. et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. Available from: [Link]
-
Singh, P. et al. Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives. Bentham Science. Available from: [Link]
-
Mantu, D. et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. National Institutes of Health (NIH). Available from: [Link]
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Quiroga, J. et al. (2008). Efficient Microwave-Assisted Synthesis of 5-Deazaflavine Derivatives. National Institutes of Health (NIH). Available from: [Link]
-
Fun, H.K. et al. (2008). Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. National Institutes of Health (NIH). Available from: [Link]
-
Sharma, R. & Kumar, R. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Kumar, A. et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. Available from: [Link]
-
Felluga, F. et al. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. ResearchGate. Available from: [Link]
-
Foroughifar, N. et al. (2004). A convenient synthesis by microwave assisted high-speed and antibacterial activity of ethyl-4-aryl-6-methyl-2-oxo (or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives without solvent. ResearchGate. Available from: [Link]
-
Halim, E. et al. (2024). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. Bangladesh Journals Online. Available from: [Link]
-
Khamgaonkar, V.D. et al. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. OMICS International. Available from: [Link]
-
Appukkuttan, P. et al. (2006). Microwave‐Assisted Synthesis of Pyrimidine Libraries. ResearchGate. Available from: [Link]
-
Kumar, A. et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Royal Society of Chemistry. Available from: [Link]
-
Foroughifar, N. et al. (2007). Microwave-Assisted Synthesis of Some Pyrimidine Derivatives. ResearchGate. Available from: [Link]
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- 8. Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: A Guide to the Scale-Up Synthesis of 2-Isopropylpyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-Isopropylpyrimidine-5-carboxylic acid, a key building block in pharmaceutical development. The protocol herein is designed to be robust, scalable, and efficient, addressing the common challenges encountered when transitioning from laboratory-scale to pilot or manufacturing-scale production. This guide emphasizes a scientifically grounded approach, detailing not just the procedural steps but also the underlying chemical principles and safety considerations. The synthesis is based on a well-established method involving the condensation of an amidinium salt with a functionalized propen-1-ol derivative, followed by hydrolysis. This application note is intended to serve as a practical resource for researchers and process chemists, facilitating the reliable and safe production of this important intermediate.
Introduction: The Significance of this compound
Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their prevalence is due to their ability to mimic endogenous nucleobases, allowing them to interact with a wide array of biological targets.[3] Specifically, 2-substituted pyrimidine-5-carboxylic acids are valuable intermediates in the synthesis of compounds with diverse pharmacological activities, including but not limited to, antiviral, anti-inflammatory, and anticancer agents.[4][5] The isopropyl substituent at the 2-position can impart favorable pharmacokinetic properties, such as enhanced metabolic stability and improved oral bioavailability. As such, the ability to produce this compound on a large scale is a critical step in the drug development pipeline for many promising new chemical entities.
The transition from small-scale laboratory synthesis to large-scale production presents a unique set of challenges.[6] Issues such as reaction kinetics, heat transfer, mass transfer, and safety must be carefully considered and addressed to ensure a successful and reproducible process. This guide provides a detailed protocol for the scale-up synthesis of this compound, with a focus on practical considerations for implementation in a process chemistry setting.
Recommended Synthetic Pathway
The selected synthetic route for the scale-up production of this compound is a two-step process. The first step is the synthesis of the corresponding ester, ethyl 2-isopropylpyrimidine-5-carboxylate, via the condensation of isobutyramidine hydrochloride with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[7][8] This is followed by a straightforward saponification (hydrolysis) of the ester to yield the final carboxylic acid product.
This pathway was chosen for several key reasons:
-
High Yields: This method has been reported to provide moderate to excellent yields, which is a critical factor for cost-effective large-scale production.[7]
-
Scalability: The reaction conditions are amenable to scale-up, avoiding the use of hazardous or difficult-to-handle reagents.
-
Readily Available Starting Materials: The starting materials are commercially available, reducing the complexity and cost of the overall process.
Visualizing the Workflow
Caption: A high-level overview of the two-step synthetic workflow.
Detailed Experimental Protocols
PART A: Synthesis of Ethyl 2-isopropylpyrimidine-5-carboxylate
This procedure is adapted from the general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[7]
Materials and Equipment:
-
Jacketed glass reactor (appropriate volume for the desired scale) equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet/outlet.
-
Addition funnel.
-
Heating/cooling circulator.
-
Rotary evaporator.
-
Standard laboratory glassware.
-
Isobutyramidine hydrochloride
-
Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reactor Setup: Set up the jacketed glass reactor under a nitrogen atmosphere. Ensure all glassware is dry.
-
Reagent Charging: Charge the reactor with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol and anhydrous DMF. Begin stirring to form a slurry.
-
Amidine Addition: In a separate vessel, dissolve isobutyramidine hydrochloride in a minimal amount of anhydrous DMF. Transfer this solution to the addition funnel.
-
Reaction: Slowly add the isobutyramidine hydrochloride solution to the stirred slurry in the reactor. An exotherm may be observed; control the addition rate to maintain the internal temperature below 30 °C.
-
Heating: Once the addition is complete, heat the reaction mixture to 80-90 °C.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC). The reaction is typically complete within 2-4 hours.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the reaction by adding water.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-isopropylpyrimidine-5-carboxylate.
PART B: Synthesis of this compound (Saponification)
Materials and Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and condenser.
-
pH meter or pH paper.
-
Filtration apparatus (e.g., Buchner funnel).
-
Drying oven.
-
Ethyl 2-isopropylpyrimidine-5-carboxylate (from Part A)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) solution (e.g., 2 M)
Procedure:
-
Dissolution: Charge the reactor with the crude ethyl 2-isopropylpyrimidine-5-carboxylate from Part A and ethanol. Stir until the solid is fully dissolved.
-
Base Addition: Slowly add the sodium hydroxide solution to the reactor.
-
Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 1-2 hours.
-
Monitoring: Monitor the disappearance of the starting ester by TLC or HPLC.
-
Cooling and Neutralization: Once the saponification is complete, cool the reaction mixture to room temperature.
-
Solvent Removal: Remove the ethanol under reduced pressure.
-
Acidification: Dissolve the resulting residue in water. Cool the aqueous solution in an ice bath and slowly add hydrochloric acid with vigorous stirring to precipitate the product. Adjust the pH to approximately 3-4.
-
Isolation: Collect the precipitated solid by filtration.
-
Washing: Wash the filter cake with cold water to remove any inorganic salts.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Data Presentation
Table 1: Reagent Quantities and Expected Yields (Example for a 100 g Scale of Final Product)
| Reagent | Molecular Weight ( g/mol ) | Moles | Quantity |
| Part A | |||
| Isobutyramidine HCl | 122.59 | 0.73 | 90 g |
| Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | 192.14 | 0.60 | 115 g |
| Anhydrous DMF | 73.09 | - | 1 L |
| Part B | |||
| Ethyl 2-isopropylpyrimidine-5-carboxylate (crude) | 194.22 | ~0.60 | ~116 g |
| Sodium Hydroxide | 40.00 | 1.20 | 48 g (in 600 mL water) |
| Expected Final Product | |||
| This compound | 166.18 | ~0.60 | ~100 g |
Table 2: Typical Process Parameters and Controls
| Parameter | Part A: Ester Formation | Part B: Saponification |
| Temperature | 80-90 °C | Reflux (~78 °C) |
| Reaction Time | 2-4 hours | 1-2 hours |
| Key Monitoring | Disappearance of starting materials (HPLC/TLC) | Disappearance of ester (HPLC/TLC) |
| Critical Control Points | Temperature control during amidine addition, complete reaction | Complete hydrolysis, pH control during precipitation |
Safety and Handling
General Precautions:
-
All operations should be carried out in a well-ventilated fume hood.
-
Personnel should wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
Reagent-Specific Hazards:
-
N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and can be absorbed through the skin. Handle with extreme care and use appropriate gloves.
-
Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl): These are corrosive. Avoid contact with skin and eyes. Handle with appropriate PPE. The neutralization and precipitation steps can be exothermic and should be performed with cooling.
Process Safety Considerations:
-
Exothermic Reactions: The initial addition of the amidine salt in Part A can be exothermic. Ensure adequate cooling capacity and slow addition to control the temperature.
-
Pressure Build-up: Ensure the reaction vessel is properly vented, especially during heating steps.
Troubleshooting
| Issue | Possible Cause | Recommended Action |
| Low yield in Part A | Incomplete reaction | Extend reaction time, ensure temperature is maintained. |
| Moisture in reagents/solvents | Use anhydrous solvents and dry reagents. | |
| Difficulty in product precipitation in Part B | Incorrect pH | Carefully check and adjust the pH to 3-4. |
| Insufficient cooling | Ensure the solution is adequately cooled before and during acidification. | |
| Impure final product | Incomplete washing | Wash the filter cake thoroughly with cold water. |
| Incomplete hydrolysis | Extend the reflux time in Part B. |
Conclusion
The successful scale-up synthesis of this compound is a critical enabling step for the development of numerous pharmaceutical candidates. The protocol outlined in this application note provides a robust and reliable method for its production on a larger scale. By carefully controlling the reaction parameters and adhering to the safety guidelines, researchers and process chemists can confidently produce this valuable intermediate with high yield and purity.
References
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
-
Organic Chemistry Portal. Pyrimidine synthesis. Available at: [Link]
-
Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Available at: [Link]
-
ResearchGate. (2019). Green synthesis and 3D pharmacophore study of pyrimidine and glucoside derivatives with in vitro potential anticancer and antioxidant activities. Available at: [Link]
- Ballard, E., & Johnson, T. B. (1942). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society, 64(4), 794–797.
-
Taylor & Francis Online. (2021). Proficient synthesis of bioactive annulated pyrimidine derivatives: A review. Available at: [Link]
-
SpringerLink. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Available at: [Link]
-
Growing Science. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Available at: [Link]
-
ResearchGate. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available at: [Link]
-
PubMed Central. (2023). Recent Advances in Pyrimidine-Based Drugs. Available at: [Link]
-
Organic Syntheses. Pyrimidine-5-carboxylic acid p-tolylamide methanesulfonate (2). Available at: [Link]
-
Pharmaffiliates. This compound. Available at: [Link]
-
Wikipedia. Pyrimidine. Available at: [Link]
-
National Institutes of Health. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Available at: [Link]
-
BioProcess International. (2023). Manufacturing Scale-Up of Drugs and Biologics. Available at: [Link]
-
Liebigs Annalen der Chemie. (1982). Eine einfache neue Synthese der Fusarinsäure und anderer 5-Alkyl-2-pyridincarbonsäuren. Available at: [Link]
-
BIOGEN Científica. 2-Isopropyl-pyrimidine-5-carboxylic acid. Available at: [Link]
-
ResearchGate. (2021). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Available at: [Link]
-
DocCheck Flexikon. Pyrimidinbiosynthese. Available at: [Link]
-
Chemie.de. Pyrimidin. Available at: [Link]
-
ResearchGate. (2002). Selective Nucleophilic Substitution Reactions in 2,4,6-Trisulfanyl-Substituted Pyrimidine-5-carbonitriles by Secondary Amines. Available at: [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Pyrimidine – Wikipedia [de.wikipedia.org]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. seed.nih.gov [seed.nih.gov]
- 7. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 8. Pyrimidine synthesis [organic-chemistry.org]
Topic: Strategic Derivatization of the Carboxylic Acid Group on the Pyrimidine Ring
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The carboxylic acid group, when appended to this privileged heterocycle, offers a versatile synthetic handle for molecular elaboration. Its derivatization into esters, amides, and other functional groups is a critical strategy for modulating physicochemical properties, improving pharmacokinetic profiles, and establishing key interactions with biological targets. This guide provides an in-depth exploration of the primary strategies for derivatizing pyrimidine carboxylic acids, complete with detailed protocols, mechanistic insights, and troubleshooting advice to empower researchers in drug discovery and chemical biology.
Introduction: The Strategic Value of the Pyrimidine Carboxylic Acid Moiety
Pyrimidine-containing molecules are ubiquitous in biologically active compounds, including antiviral and anticancer agents.[3] The carboxylic acid functionality on the pyrimidine ring is more than a simple polar group; it is a strategic anchor point for chemical modification. The electron-withdrawing nature of the pyrimidine ring influences the reactivity of the attached carboxyl group, a factor that must be considered during synthetic planning.
Key Objectives of Derivatization:
-
Modulation of Physicochemical Properties: Converting the polar carboxylic acid to a less polar ester or a hydrogen-bond-donating/accepting amide can significantly alter solubility, lipophilicity (LogP), and permeability.
-
Bioisosteric Replacement: An amide or ester can serve as a bioisostere for the carboxylic acid, mimicking its spatial and electronic properties to maintain or enhance target binding while improving drug-like characteristics.
-
Introduction of Pharmacophoric Features: Derivatization allows for the introduction of new functional groups that can engage in additional hydrogen bonding, ionic, or hydrophobic interactions within a target's binding site.
-
Prodrug Strategies: Esterification is a common tactic to create prodrugs, which can mask the polar carboxylic acid to improve oral bioavailability, and are later hydrolyzed in vivo to release the active parent drug.
-
Synthetic Handles for Further Conjugation: The derivatives can serve as intermediates for coupling to other molecules, such as peptides, linkers for antibody-drug conjugates (ADCs), or fluorescent probes.
The following diagram illustrates the central role of a pyrimidine carboxylic acid as a precursor to key derivatives.
Caption: Key derivatization pathways for pyrimidine carboxylic acids.
Foundational Strategy: Activation to Acid Chlorides
Direct conversion of a carboxylic acid to an ester or amide can be sluggish. A common and highly effective strategy is to first activate the carboxylic acid by converting it to a more reactive acyl chloride. This intermediate readily reacts with a wide range of nucleophiles.
Causality Behind Activation: The hydroxyl (-OH) group of a carboxylic acid is a poor leaving group. Conversion to an acyl chloride replaces the -OH with a chloride ion (-Cl), which is an excellent leaving group, thus dramatically increasing the electrophilicity of the carbonyl carbon.[4]
Protocol 2.1: Synthesis of Pyrimidine-2-carbonyl chloride using Thionyl Chloride
Thionyl chloride (SOCl₂) is an excellent reagent for this transformation because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[5][6]
Reagents & Materials:
-
Pyrimidine-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with reflux condenser and drying tube (CaCl₂)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and drying tube.
-
Charging the Flask: Add pyrimidine-2-carboxylic acid (1.0 eq) and anhydrous toluene (or DCM) to the flask.
-
Catalyst Addition: Add a catalytic amount (1-2 drops) of anhydrous DMF. DMF catalyzes the reaction by forming a small amount of a Vilsmeier intermediate, which is highly reactive.
-
Reagent Addition: Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature. The reaction is often exothermic.
-
Reaction: Heat the mixture to reflux (typically 70-80°C for toluene) and stir for 2-4 hours. Monitor the reaction by TLC (a new, less polar spot should appear) or by observing the cessation of gas evolution.
-
Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Caution: The vapors are corrosive.
-
Purification: The resulting crude pyrimidine-2-carbonyl chloride is often used directly in the next step without further purification due to its reactivity.[7] If necessary, it can be purified by vacuum distillation or recrystallization.
Amidation: Forging the Critical Amide Bond
The formation of an amide bond is arguably the most frequent reaction in medicinal chemistry.[8] While acid chlorides can be used, direct amidation of the carboxylic acid using coupling agents is often preferred as it involves milder conditions and avoids handling highly reactive and moisture-sensitive intermediates.
Mechanism of Action (Peptide Coupling Agents): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activate the carboxylic acid by forming a highly reactive O-acylisourea or activated ester intermediate. This intermediate is then readily attacked by the amine nucleophile to form the amide bond, regenerating the coupling agent byproduct which can be easily removed during workup.
Caption: Generalized workflow for HATU-mediated amidation.
Protocol 3.1: HATU-Mediated Amidation of Pyrimidine-5-carboxylic Acid
This protocol is robust and generally provides high yields with a broad range of amines.
Reagents & Materials:
-
Pyrimidine-5-carboxylic acid
-
Desired primary or secondary amine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous DMF or DCM
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0-3.0 eq) sequentially at room temperature. The base (DIPEA) is crucial to deprotonate the carboxylic acid and neutralize the HCl generated.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Pour the reaction mixture into water or saturated NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x). The aqueous washes remove DMF and water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide derivative.[9]
Esterification: Accessing Esters for Prodrugs and Intermediates
Esterification is a fundamental transformation for pyrimidine carboxylic acids. The choice of method depends on the stability of the substrate and the nature of the alcohol.
Protocol 4.1: Fischer Esterification (Acid-Catalyzed)
This classic method is suitable for simple, unhindered alcohols and acid-stable pyrimidines.
Reagents & Materials:
-
Pyrimidine-4-carboxylic acid
-
Methanol (or other simple alcohol, used in excess as solvent)
-
Concentrated sulfuric acid (H₂SO₄) (catalytic)
-
Sodium bicarbonate (NaHCO₃)
-
Standard reflux and extraction glassware
Procedure:
-
Setup: Suspend pyrimidine-4-carboxylic acid (1.0 eq) in a large excess of the desired alcohol (e.g., methanol).
-
Catalyst: Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 0.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux and stir for 6-24 hours. The reaction is an equilibrium, so using the alcohol as the solvent drives it towards the product.
-
Work-up: Cool the mixture and remove the excess alcohol via rotary evaporation.
-
Neutralization: Dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution until gas evolution ceases. This neutralizes the acidic catalyst.
-
Extraction & Purification: Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate. Purify the crude ester by column chromatography or recrystallization.[3]
Protocol 4.2: Esterification using Alkyl Halides (Base-Mediated)
This method is ideal for more complex alcohols or when acidic conditions are not tolerated.
Reagents & Materials:
-
Pyrimidine-5-carboxylic acid
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous DMF or Acetonitrile (ACN)
Procedure:
-
Setup: Dissolve the pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Base: Add a solid base like K₂CO₃ (1.5 eq) or Cs₂CO₃ (1.2 eq). Cesium carbonate is often more effective due to the higher solubility of the cesium carboxylate salt.
-
Alkylating Agent: Add the alkyl halide (1.1 eq) and stir the mixture at a temperature ranging from room temperature to 60°C for 2-12 hours.
-
Work-up & Purification: Follow the general work-up and purification steps outlined in Protocol 3.1 (quenching with water, extraction, washing, drying, and chromatography).
Data Summary and Troubleshooting
The choice of derivatization strategy depends on the substrate, desired product, and available reagents.
| Derivative Type | Common Reagents | Typical Solvent | Temp. (°C) | Key Considerations |
| Acid Chloride | SOCl₂/cat. DMF; (COCl)₂/cat. DMF | Toluene, DCM | RT to Reflux | Reagent is moisture sensitive; product is highly reactive and often used immediately. |
| Amide | HATU/DIPEA; EDC·HCl/HOBt | DMF, DCM | RT | Excellent functional group tolerance; byproducts are water-soluble for easy removal. |
| Ester (Acid Cat.) | Alcohol, cat. H₂SO₄ | Excess Alcohol | Reflux | Best for simple alcohols; substrate must be stable to strong acid and heat. |
| Ester (Base Med.) | Alkyl Halide, K₂CO₃ or Cs₂CO₃ | DMF, ACN | RT to 60 | Good for sensitive substrates; avoids acidic conditions.[1] |
Common Issues & Solutions:
-
Low Yield in Amidation: Ensure all reagents and solvents are anhydrous. The activated intermediate is susceptible to hydrolysis. Consider using a different, more potent coupling agent or adding an additive like HOBt.
-
No Reaction in Esterification: For Fischer esterification, ensure sufficient catalyst and reaction time. For base-mediated methods, consider a more reactive alkyl halide (I > Br > Cl) or a stronger, more soluble base like Cs₂CO₃.
-
Side Reactions: The pyrimidine ring itself can have reactive sites. Electron-deficient pyrimidines can be susceptible to nucleophilic aromatic substitution. Careful control of stoichiometry and temperature is key.
Conclusion
The derivatization of the carboxylic acid group on a pyrimidine ring is a powerful and versatile tool in the medicinal chemist's arsenal. By understanding the underlying mechanisms and selecting the appropriate reaction conditions—whether through activation to an acid chloride, direct amidation with coupling agents, or various esterification protocols—researchers can efficiently synthesize diverse libraries of compounds. These derivatives are essential for optimizing lead compounds, developing prodrugs, and ultimately advancing the discovery of new therapeutics.
References
-
Zhichkin, P., Fairfax, D. J., & Eisenbein, S. A. (2002). A method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters. Synthesis, 2002(05), 720-722. [Link]
-
Abdel-Ghani, N. T., et al. (2022). Green synthesis and 3D pharmacophore study of pyrimidine and glucoside derivatives with in vitro potential anticancer and antioxidant activities. ResearchGate. [Link]
-
ACS Publications. (2023). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. [Link]
-
Reddy, T. R., et al. (2018). Pyrimidine as an Aryl C-H Activating Group. Organic Letters, 20(13), 3745-3748. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrimidine-2-carbonyl chloride. PubChem Compound Database. [Link]
-
ResearchGate. (2012). Investigation on possibility of rearrangement of pyrimidine-5-carboxylic acid esters. [Link]
-
Sau, A., et al. (2020). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Chemical Communications, 56(84), 12816-12819. [Link]
-
Papakonstantinou, I., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(3), 1045. [Link]
-
de la Torre, M. C., & Gotor-Fernández, V. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 754. [Link]
-
ResearchGate. (2018). Pyrimidine as an Aryl C–H Activating Group. [Link]
-
Chen, C.-H., et al. (2021). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer. Organic Process Research & Development, 25(10), 2272-2283. [Link]
-
Ambelang, J. C., & Johnson, T. B. (1939). Researches on Pyrimidines. Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society, 61(3), 632-635. [Link]
-
National Center for Biotechnology Information. (2009). Intramolecular derivatization of 2'-amino-pyrimidine modified RNA with functional groups that is compatible with re-amplification. PubMed Central. [Link]
-
Musgrave, R. (2017, March 13). Amidation of Carboxylic Acids. YouTube. [Link]
-
LibreTexts Chemistry. (2023). Conversion of carboxylic acids to acid chlorides. [Link]
-
Ballard, E., & Johnson, T. B. (1940). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society, 62(4), 763-765. [Link]
-
Clark, J. (2023). converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
-
LibreTexts Chemistry. (2023). Making Amides from Carboxylic Acids. [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. [Link]
-
Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]
-
Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
-
ePathshala. (2021, February 19). PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. YouTube. [Link]
Sources
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Pyrimidine-2-carbonyl chloride | C5H3ClN2O | CID 18403666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Isopropylpyrimidine-5-carboxylic Acid
Welcome to the technical support center for the synthesis of 2-isopropylpyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and frequently asked questions encountered during the synthesis of this important heterocyclic compound. Our goal is to provide you with the expertise and practical insights needed to troubleshoot and optimize your experimental workflow.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: Why is the yield of my this compound unexpectedly low?
Potential Causes:
-
Suboptimal Reaction Conditions: The cyclization reaction to form the pyrimidine ring is sensitive to temperature, solvent, and catalyst choice.[1]
-
Purity of Starting Materials: Impurities in your starting materials, such as the amidine and the β-dicarbonyl compound, can lead to side reactions and reduce the yield of the desired product.[1]
-
Incorrect Stoichiometry: An improper molar ratio of reactants can result in the incomplete conversion of the limiting reagent.[1]
-
Reaction Equilibrium: Some steps in pyrimidine synthesis can be reversible. For instance, if water is a byproduct of the reaction, its inefficient removal can shift the equilibrium back toward the reactants.[1]
Troubleshooting Protocol:
-
Verify Starting Material Purity:
-
Use high-purity starting materials. If necessary, purify them before use.
-
Confirm the identity and purity of your starting materials using techniques like NMR or GC-MS.
-
-
Optimize Reaction Conditions:
-
Temperature: Experiment with a range of temperatures to find the optimal condition for your specific reaction.
-
Solvent: The choice of solvent can significantly influence reaction rates and yields. Consider exploring different solvents to find the most suitable one.
-
Catalyst: If you are using a catalyst, ensure it is fresh and active. You might also consider screening different catalysts to improve the yield.
-
-
Control Stoichiometry:
-
Carefully measure and control the molar ratios of your reactants.
-
-
Water Removal:
-
If water is a byproduct, use a Dean-Stark apparatus or add a drying agent to remove it from the reaction mixture and drive the equilibrium toward the product.
-
Q2: I'm observing multiple spots on my TLC plate. What are the likely side products?
Potential Causes:
The formation of side products is a common issue in pyrimidine synthesis.[1] Depending on the specific synthetic route, you may encounter various impurities.
Common Side Products:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your product mixture.
-
Intermediates: The reaction may stall at an intermediate stage, leading to the accumulation of these compounds.
-
Isomers: Under certain conditions, isomeric pyrimidine derivatives may form.
-
Byproducts from Side Reactions: The reactants may participate in unintended side reactions, leading to the formation of various byproducts.
Impurity Identification Workflow:
Caption: A workflow for identifying and mitigating impurities.
Troubleshooting Protocol:
-
Isolate the Impurities: Use techniques like preparative TLC or column chromatography to isolate the impurities.
-
Characterize the Impurities: Once isolated, characterize the impurities using analytical techniques such as NMR, LC-MS, and IR spectroscopy to determine their structures.
-
Optimize Reaction Conditions: Based on the identity of the impurities, you can adjust the reaction conditions to minimize their formation. For example, you might change the reaction temperature, time, or the order of reagent addition.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the synthesis of this compound.
Q1: What is a common synthetic route to this compound?
A prevalent method for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with an appropriate amidinium salt.[2][3] This is a high-yielding and direct approach.[2] The resulting ester can then be hydrolyzed to the desired carboxylic acid.
Caption: A common synthetic pathway to the target molecule.
Q2: How can I purify the final product?
Purification of this compound can typically be achieved through recrystallization. The choice of solvent is crucial for effective purification.
Recommended Solvents for Recrystallization:
| Solvent System | Notes |
| Ethanol/Water | A common and effective solvent system for recrystallization. |
| Isopropanol | Can also be used for recrystallization. |
| Ethyl Acetate/Hexane | May be suitable for less polar impurities. |
Purification Protocol:
-
Dissolve the Crude Product: Dissolve the crude product in a minimum amount of hot solvent.
-
Cool Slowly: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to promote crystallization.
-
Collect the Crystals: Collect the crystals by filtration.
-
Wash and Dry: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Q3: What are the key analytical techniques for characterizing the final product?
To confirm the identity and purity of your this compound, the following analytical techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This will confirm the molecular weight and provide an indication of the purity.[4]
-
Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the carboxylic acid.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
References
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
This compound (C8H10N2O2). PubChemLite. Available at: [Link]
-
2-(Isopropylamino)pyrimidine-5-carboxylic acid. PubChem. Available at: [Link]
-
A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Synthesis of Pyrimidine-5-Carboxylic Acid
Welcome to the technical support center for pyrimidine-5-carboxylic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during synthesis. We will move beyond simple procedural lists to explore the causality behind these issues, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the lab. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Q1: My reaction mixture is producing a strong yellow or green fluorescence under UV light, and the crude product is difficult to purify. What is happening and how can I fix it?
Probable Cause: You are likely observing the formation of a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct.[1] This is one of the most common side reactions in multicomponent pyrimidine syntheses like the Biginelli reaction, especially when using a β-ketoester, an aldehyde, and urea. At elevated temperatures, urea can decompose to generate ammonia, which then participates in a competing reaction pathway where two equivalents of the β-ketoester react with the aldehyde and ammonia, leading to the highly fluorescent DHP.[1][2]
Solutions & Protocol Adjustments:
-
Temperature Control: The Hantzsch pathway is highly temperature-dependent. Lowering the reaction temperature is the most effective way to minimize this side reaction.[1] If you are refluxing in a high-boiling solvent, consider reducing the temperature and extending the reaction time.
-
Order of Addition: Adding the urea or amidine component last to the pre-mixed aldehyde and β-dicarbonyl compound can sometimes reduce the concentration of free ammonia at the start of the reaction, disfavoring the Hantzsch pathway.[1]
-
Catalyst Selection: The choice of Lewis or Brønsted acid catalyst can influence the selectivity between the desired pyrimidine synthesis and the Hantzsch reaction.[2] Experiment with different catalysts to find one that preferentially promotes the correct cyclization at a lower temperature.
Q2: My final yield is very low, and TLC analysis shows a significant amount of unreacted starting materials. What are the likely causes?
Probable Cause: Low conversion can be traced to several factors: inefficient catalysis, suboptimal reaction conditions (time and temperature), or impure reactants that may inhibit the catalyst or a key reaction step.[2]
Troubleshooting Workflow:
-
Verify Catalyst Activity: If using a reusable or older catalyst, its activity may be compromised. For acid catalysts like HCl, ensure the concentration is correct.[1] Consider using a freshly opened or purified catalyst.
-
Optimize Reaction Time and Temperature: A common pitfall is not allowing the reaction sufficient time to proceed to completion. Monitor the reaction's progress meticulously using Thin Layer Chromatography (TLC).[2] If the reaction stalls, a moderate and controlled increase in temperature may be necessary. Be mindful that excessive heat can promote side reactions (see Q1).
-
Assess Reactant Purity: Impurities in starting materials, particularly in aldehydes (which can auto-oxidize to carboxylic acids) or β-dicarbonyl compounds, can significantly hinder the reaction.[2] Ensure all reactants are of high purity, and distill or recrystallize them if necessary.
-
Solvent Choice: The solvent plays a critical role in reactant solubility and reaction rate. While ethanol is common, exploring other solvents or even solvent-free conditions has been shown to improve yields for certain substrates.[2]
Q3: I successfully synthesized my pyrimidine-5-carboxylic acid ester, but upon hydrolysis or during workup, I am losing a significant amount of product and detecting gas evolution. What is this side reaction?
Probable Cause: You are likely experiencing decarboxylation of the pyrimidine-5-carboxylic acid. The carboxylic acid group at the C5 position of the pyrimidine ring can be labile, especially under harsh conditions like high heat or in certain polar aprotic solvents. One study noted that dissolving a similar compound in hot acetonitrile or even cold DMSO led to rapid decarboxylation.[3]
Solutions & Protocol Adjustments:
-
Mild Hydrolysis Conditions: If converting an ester to the carboxylic acid, use mild conditions. Saponification with LiOH in a THF/water mixture at room temperature is often preferable to harsher NaOH/KOH reflux conditions.
-
Avoid High Temperatures During Workup: Concentrate your product under reduced pressure at low temperatures. Avoid heating the crude acid for extended periods.
-
Strategic Solvent Selection: For purification, avoid solvents known to promote decarboxylation, such as DMSO or hot acetonitrile.[3] Consider recrystallization from solvents like ethanol/water or toluene.
-
Purification via Salt Formation: A robust method for purifying carboxylic acids is to perform an acid-base extraction.[4][5]
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired acid will move to the aqueous layer as its sodium salt, leaving neutral impurities behind.
-
Carefully re-acidify the aqueous layer with cold, dilute HCl to precipitate the pure carboxylic acid.
-
Filter the solid product and wash with cold water.
-
Visualizing Competing Pathways
To better understand the challenge outlined in Q1, the following diagram illustrates the competition between the desired Biginelli pyrimidine synthesis and the undesirable Hantzsch DHP formation.
Caption: Competing reaction pathways in pyrimidine synthesis.
Data Summary Tables
For quick reference, the following tables summarize the key troubleshooting points and optimization parameters.
Table 1: Troubleshooting Guide Summary
| Observed Problem | Likely Cause(s) | Recommended Solutions |
| Yellow/Green Fluorescence | Hantzsch 1,4-dihydropyridine (DHP) byproduct formation.[1] | Lower reaction temperature; optimize catalyst; adjust order of reactant addition. |
| Low Yield / Incomplete Reaction | Inactive catalyst; suboptimal time/temperature; impure starting materials.[2] | Verify catalyst activity; monitor reaction by TLC; purify reactants. |
| Product Loss During Workup | Decarboxylation of the C5-carboxylic acid group.[3] | Use mild hydrolysis conditions; avoid high heat; purify via acid-base extraction.[4][5] |
| Difficult Purification | Presence of N-acylurea or other closely related byproducts.[1] | Optimize stoichiometry; consider chromatographic purification with a suitable solvent system. |
Table 2: Key Parameter Optimization to Minimize Side Reactions
| Parameter | Recommendation & Rationale |
| Temperature | Maintain the lowest effective temperature to disfavor side reactions like Hantzsch condensation and decarboxylation. |
| Solvent | Choose a solvent that ensures all reactants are soluble but does not promote side reactions (e.g., avoid DMSO for the final acid product).[2][3] |
| Catalyst | Screen different Lewis or Brønsted acid catalysts to find optimal selectivity and activity for your specific substrates.[2] |
| Stoichiometry | Use precise stoichiometry. An excess of one reactant can lead to the formation of byproducts like self-condensation of the dicarbonyl compound.[1] |
| Atmosphere | Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) if reactants or intermediates are sensitive to oxidation or moisture. |
Frequently Asked Questions (FAQs)
Q4: What is a reliable general method for synthesizing a pyrimidine-5-carboxylic acid ester?
A common and versatile approach involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine.[6] For a 5-carboxylic ester, a suitable starting material is an acrylate derivative. For instance, a method has been described where the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol reacts with various amidinium salts to yield 2-substituted pyrimidine-5-carboxylic esters in good yields.[7] This method is advantageous as it directly installs the desired functionality.
Q5: Besides the Hantzsch reaction, what other structural side products should I be aware of?
Other potential side products include:
-
Self-condensation of the 1,3-dicarbonyl starting material. [1]
-
Knoevenagel condensation products , where the aldehyde and dicarbonyl compound react but fail to cyclize with the amidine/urea component.[1]
-
Hydrolysis of starting materials , such as the amidine, which can reduce the effective concentration of one of the key reactants.[1]
A logical troubleshooting workflow is essential to identify and mitigate these issues.
Caption: A systematic workflow for troubleshooting synthesis problems.
References
-
ResearchGate. Optimization of the reaction conditions. [a]. Available from: [Link]
-
Microbe Notes. De novo pyrimidine synthesis steps, pathways, uses. (2023). Available from: [Link]
-
Organic Chemistry Portal. Synthesis of pyrimidines. Available from: [Link]
-
ResearchGate. Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. Available from: [Link]
-
Battistuzzi, G., et al. (2012). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synlett, 23(03), 443-447. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine. Available from: [Link]
-
Journal of Chemical Sciences. One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Available from: [Link]
-
DAV University. BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. Available from: [Link]
-
American Chemical Society. Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung. (2025). Available from: [Link]
-
ResearchGate. Reaction mechanism of the synthesized pyrimidine derivatives. Available from: [Link]
-
Mansoura University. SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]
-
ACS Publications. Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. (2022). Available from: [Link]
-
ResearchGate. (PDF) Investigation on possibility of rearrangement of pyrimidine-5-carboxylic acid esters. Available from: [Link]
-
ResearchGate. How can I purify carboxylic acid?. (2013). Available from: [Link]
-
LookChem. General procedures for the purification of Carboxylic acids. Available from: [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
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- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. Pyrimidine synthesis [organic-chemistry.org]
- 7. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for Pyrimidine Synthesis
Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing pyrimidine scaffolds. Pyrimidines are privileged heterocyclic structures, forming the core of numerous pharmaceuticals and biologically active compounds. However, their synthesis is not always straightforward. This document provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common experimental challenges and optimize your reaction outcomes.
Section 1: Core Principles & Reaction Selection FAQs
This section addresses foundational questions regarding the selection of a synthetic route and the quality of starting materials.
Q1: I need to synthesize a substituted pyrimidine. Which is the best synthetic method to start with?
A: The choice of method depends heavily on the desired substitution pattern. Two of the most robust and versatile methods are the Biginelli reaction and the Pinner synthesis .
-
Biginelli Reaction: This is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea). It is ideal for producing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable intermediates. The classical reaction uses a Brønsted acid like HCl in ethanol, but modern variations employ a wide range of Lewis acids and organocatalysts, often under milder or solvent-free conditions[1][2][3][4]. It is particularly well-suited for creating diversity around the C4 position of the pyrimidine ring.
-
Pinner Synthesis: This method involves the condensation of an amidine with a β-dicarbonyl compound (like a β-ketoester or β-diketone)[5]. It is highly effective for synthesizing pyrimidines with substitutions at the 2, 4, and 6 positions. A key consideration for the Pinner synthesis is the need for strictly anhydrous conditions to prevent the hydrolysis of the amidine starting material or key intermediates, which is a common cause of low yields[6][7].
Q2: How critical is the purity of my starting materials?
A: Extremely critical. Impurities in your aldehyde, β-ketoester, urea, or amidine can significantly inhibit the reaction, lead to unwanted side products, and complicate purification[2][8]. For instance, aldehydes prone to oxidation or polymerization can introduce contaminants that stall the reaction. Always use reagents of high purity and consider purification (e.g., distillation of aldehydes) if you suspect contamination.
Section 2: Troubleshooting Common Synthesis Problems
This section is structured to directly address the most frequent challenges encountered during pyrimidine synthesis.
Problem Area: Low or No Product Yield
Q1: My Biginelli reaction is not working or the yield is very low. What are the first things I should check?
A: Low yield in a Biginelli reaction is a common issue that can often be resolved by systematically evaluating the catalyst, reaction conditions, and reagents[7].
-
Catalyst Inactivity or Inappropriateness: The classical Biginelli reaction is acid-catalyzed[1]. If you are not using a catalyst, yields will likely be poor[1][2].
-
Brønsted vs. Lewis Acids: While strong Brønsted acids (HCl, H₂SO₄) are traditional, they can sometimes promote side reactions. Consider screening Lewis acids (e.g., FeCl₃, ZnCl₂, lanthanide triflates), which can be more effective and milder[2][4].
-
Catalyst Loading: Ensure you are using an appropriate catalytic amount. Too little will result in low conversion, while too much can sometimes lead to byproducts. Optimization of catalyst loading is recommended[2].
-
-
Suboptimal Temperature: Temperature is a critical parameter. While refluxing in ethanol is common, some substrate combinations benefit from lower temperatures to minimize side reactions, while others may require higher temperatures (e.g., under solvent-free conditions) to proceed efficiently[2][8]. Monitor your reaction by Thin Layer Chromatography (TLC) to find the optimal balance.
-
Solvent Choice: The polarity of the solvent can significantly impact reaction rates and yields, with polar solvents generally being preferred[2]. Ethanol is a standard choice, but acetonitrile or even solvent-free (neat) conditions have proven highly effective for certain substrates and can lead to improved outcomes[3][8].
Q2: My Pinner synthesis has stalled, with a lot of unreacted starting material. How can I drive it to completion?
A: Incomplete conversion in the Pinner synthesis often points to issues with reaction conditions or the cyclization step.
-
Strictly Anhydrous Conditions: This is the most critical factor for the Pinner reaction. Water will hydrolyze the amidine starting material or the Pinner salt intermediate, killing the reaction[6][7].
-
Action: Use freshly distilled, anhydrous solvents. Thoroughly dry all glassware in an oven. Run the reaction under an inert atmosphere (Nitrogen or Argon)[7].
-
-
Inefficient Cyclization: The final cyclization and dehydration step can be slow.
Problem Area: Side Products and Impure Material
Q1: I'm seeing a major, unexpected fluorescent byproduct in my Biginelli reaction. What is it and how do I get rid of it?
A: The most common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with one equivalent of the aldehyde and ammonia (which can form from urea decomposition at high temperatures), competing with your desired reaction[2][8].
-
Mitigation Strategy: The primary cause is often excessive heat. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct[8].
Q2: My TLC/LC-MS shows multiple products in my Pinner synthesis. What are the likely side reactions?
A: The Pinner synthesis is susceptible to several competing reactions:
-
Amidine Self-Condensation: Especially under basic conditions, amidines can react with themselves to form triazines[6].
-
Knoevenagel/Aldol Condensations: The β-dicarbonyl compound can react with the aldehyde (Knoevenagel) or itself (Aldol), consuming your starting materials[6][7].
-
Hydrolysis: As mentioned, hydrolysis of the amidine leads to amides and esters, which will appear as impurities[7].
To minimize these, maintain anhydrous conditions, control the temperature carefully, and consider adjusting the pH to disfavor self-condensation pathways[6].
Problem Area: Product Work-up and Purification
Q1: My pyrimidine derivative is highly polar and difficult to purify by standard silica gel chromatography. What are my options?
A: The high polarity of many pyrimidine derivatives, stemming from multiple hydrogen bond donors and acceptors, poses a significant purification challenge[9].
-
Increase Mobile Phase Polarity: For normal-phase chromatography, add a stronger polar solvent like methanol to your mobile phase. For basic pyrimidines that show significant tailing on silica, adding a small amount of ammonia in methanol can improve peak shape[10].
-
Recrystallization: This is often the most effective method for purifying solid pyrimidine products. Choose a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below[9].
-
Alternative Chromatographic Techniques:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is often the preferred method for very polar compounds. It uses a polar stationary phase with a high concentration of an organic solvent, promoting retention[9][10].
-
Reverse-Phase Chromatography (RPC): While challenging, RPC can be optimized by using polar-endcapped columns or ion-pairing agents to improve retention of polar analytes[9].
-
Section 3: Optimization Workflow & Data
A systematic approach is key to optimizing any reaction. The following workflow provides a logical sequence for refining your pyrimidine synthesis.
Caption: A general experimental workflow for optimizing a three-component pyrimidine synthesis.
Table 1: Comparison of Catalysts and Conditions for Biginelli Reaction
| Catalyst Type | Example Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Key Advantages | Reference |
| Brønsted Acid | HCl, p-TSA | 10 - 20 | Ethanol, Water | 80 - 100 | Inexpensive, classical method | [1][11] |
| Lewis Acid | FeCl₃, InCl₃, Yb(OTf)₃ | 1 - 10 | Acetonitrile, Neat | 25 - 90 | High yields, milder conditions | [2][4] |
| Solid Acid | Montmorillonite Clay, Zeolites | 10 - 50 wt% | Solvent-free | 60 - 100 | Recyclable, eco-friendly | [4][12] |
| Organocatalyst | L-proline, Thiourea derivatives | 10 - 20 | CH₃CN, DMF | 60 - 85 | Metal-free, diastereoselective potential | [13] |
Section 4: Key Reaction Mechanism
Understanding the reaction mechanism is crucial for troubleshooting. The following diagram illustrates the widely accepted pathway for the acid-catalyzed Biginelli reaction.
Caption: The reaction mechanism of the acid-catalyzed Biginelli condensation.
References
- Technical Support Center: Purification of Polar Pyrimidine Deriv
- Troubleshooting unexpected side reactions in pyrimidine synthesis. (2025). Benchchem.
- Side-product formation in pyrimidine ring synthesis and mitig
- Catalyst Selection and Optimization for the Biginelli Reaction: A Technical Support Guide. (2025). Benchchem.
- Technical Support Center: Purification of Pyrimidine Derivatives by Column Chrom
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. (2025). Benchchem.
- Pinner pyrimidine synthesis. (n.d.). Slideshare.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2020). PMC - NIH.
- Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. (2021). NIH.
- overcoming side reactions in pyrimidine synthesis. (2025). Benchchem.
- A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers. (2025). Benchchem.
- Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. (2000). Accounts of Chemical Research.
- The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. (2024). Journal of Synthetic Chemistry.
- Optimization the reaction conditions for the Biginelli reaction. (2023).
- Pinner pyrimidine synthesis. (n.d.). Slideshare.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
- “Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives. (2020). ACS Sustainable Chemistry & Engineering.
- De novo pyrimidine synthesis steps, p
- Pinner Pyrimidine Synthesis. (2025). YouTube.
- Optimization of catalyst amount and solvent in the synthesis of pyrimidine-2-one 8a a. (n.d.).
- Separation of purine and pyrimidine derivatives by thin-layer chromatography. (1968). Analytical Biochemistry.
- Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). (2022). ACS Omega.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jsynthchem.com [jsynthchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2-Isopropylpyrimidine-5-carboxylic acid
Welcome to the technical support center for 2-Isopropylpyrimidine-5-carboxylic acid (CAS 927803-31-4). This guide is designed for researchers, scientists, and drug development professionals to navigate potential stability challenges with this compound. Below, you will find a series of frequently asked questions and troubleshooting guides structured to address specific issues you may encounter during your experiments. The information provided is a synthesis of established principles for pyrimidine carboxylic acids and related pharmaceutical compounds.
Frequently Asked Questions (FAQs)
What are the primary stability concerns for this compound?
As a heterocyclic carboxylic acid, this compound is susceptible to several degradation pathways common to this class of molecules. The primary concerns are:
-
Decarboxylation: Pyrimidine carboxylic acids can be prone to losing the carboxylic acid group as carbon dioxide, especially under heat or in acidic aqueous solutions. A study on the decarboxylation of pyrimidine-2-carboxylic acid showed that the rate of degradation is pH-dependent.[1]
-
Hydrolysis: While the pyrimidine ring itself is relatively stable, associated functional groups could be susceptible. However, for this specific molecule, direct hydrolysis of the core structure is less common than other pathways. Hydrolysis is a major degradation mechanism for many pharmaceutical compounds, particularly those with ester or amide groups.[2]
-
Oxidation: The pyrimidine ring and the isopropyl group could be susceptible to oxidation, especially in the presence of atmospheric oxygen, trace metals, or light. Oxidation is a very common pathway for drug decomposition.[2]
-
Photostability: Exposure to light, particularly UV radiation, can induce degradation in many organic molecules.[3] It is a standard parameter evaluated in pharmaceutical stability testing.[4]
What are the ideal storage conditions for this compound?
To minimize degradation, proper storage is critical. Based on safety data sheets for similar pyrimidine derivatives and general best practices, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential decarboxylation and other thermally induced degradation pathways.[5] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes the risk of oxidation.[2] |
| Light | Protect from light (use amber vials or store in the dark) | Prevents photolytic degradation.[3][4] |
| Moisture | Store in a desiccated environment | The compound may be moisture-sensitive, and water is a reactant in hydrolysis. |
Always keep the container tightly sealed to prevent exposure to air and moisture.[6][7]
I am observing a loss of potency in my stock solution. What could be the cause?
Loss of potency in a solution of this compound is likely due to chemical degradation. The most probable causes are:
-
Solvent-Induced Degradation: If the solution is aqueous, pH-dependent decarboxylation is a strong possibility.[1] The stability of organic acids in aqueous solutions is often significantly influenced by pH.[8]
-
Oxidation: If the solvent is not de-gassed or if the solution is stored with significant headspace, dissolved oxygen can lead to oxidative degradation.[2]
-
Photodegradation: If the solution was exposed to ambient light for extended periods, photolysis may have occurred.
To troubleshoot, prepare fresh solutions and conduct a short-term stability study under your experimental conditions. Analyze the solution at different time points using a stability-indicating method like HPLC.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis of a Stressed Sample
You are running a stability study and your HPLC chromatogram shows new, unexpected peaks that grow over time.
Potential Cause: Formation of degradation products.
Troubleshooting Workflow:
Caption: Workflow for identifying unknown degradation products.
Detailed Steps:
-
Identify the Degradant: Use LC-MS to determine the molecular weight of the species corresponding to the new peaks.[9][10]
-
Hypothesize the Degradation Pathway:
-
Decarboxylation: If a major degradant has a mass that is ~44 Da less than the parent compound (loss of CO₂), decarboxylation is the likely cause.
-
Oxidation: If a degradant has a mass that is ~16 Da greater than the parent (addition of an oxygen atom), oxidation is a probable cause. This could occur on the pyrimidine ring or the isopropyl group.
-
-
Confirm Structure: For definitive identification, isolate the impurity using preparative HPLC and perform structural analysis using techniques like NMR spectroscopy.[11][12]
-
Mitigate: Once the degradation pathway is understood, you can adjust conditions.
-
For decarboxylation, adjust the pH of your solution to a more stable range (often neutral or slightly basic for carboxylic acids, though this must be determined experimentally).
-
For oxidation, ensure all solvents are de-gassed and handle the compound under an inert atmosphere.
-
Issue 2: Poor Solubility or Precipitation in Aqueous Buffers
You are attempting to dissolve this compound in an aqueous buffer, but it has poor solubility or precipitates out of solution.
Potential Cause: The compound is a weak acid, and its solubility is highly pH-dependent.
Troubleshooting Protocol:
-
Determine the pKa: If not known, estimate the pKa of the carboxylic acid group. For pyrimidine carboxylic acids, this is typically in the range of 3-4.
-
Adjust pH: The solubility of a carboxylic acid increases dramatically at pH values above its pKa, as the deprotonated carboxylate form is more soluble in water.
-
Start by preparing your buffer at a pH at least 1-2 units above the estimated pKa. For example, use a phosphate buffer at pH 7.
-
Add the solid compound to the buffer and stir. Gentle warming may be used if thermal stability is not a concern, but it is generally not recommended without prior stability data.[3]
-
-
Use of Co-solvents: If adjusting the pH is not sufficient or not possible for your experiment, consider the use of a water-miscible organic co-solvent such as DMSO, DMF, or ethanol.
-
First, dissolve the compound in a minimal amount of the organic solvent.
-
Then, slowly add this concentrated stock solution to your aqueous buffer with vigorous stirring.
-
Caution: Be aware that high concentrations of organic solvents can affect experimental outcomes, particularly in biological assays.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways, which is a key component of stability testing.[4][10]
Objective: To investigate the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or PDA detector, and preferably a mass spectrometer (LC-MS).
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.
-
Incubate one sample at 60°C for 24 hours and keep a control sample at 4°C.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.
-
Incubate one sample at 60°C for 24 hours and keep a control sample at 4°C.
-
-
Neutral Hydrolysis:
-
Mix 1 mL of stock solution with 9 mL of HPLC-grade water.
-
Incubate one sample at 60°C for 24 hours and keep a control sample at 4°C.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution sample to a calibrated light source (as per ICH Q1B guidelines).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Analysis:
-
At designated time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each sample, neutralize if necessary, and dilute to an appropriate concentration.
-
Analyze by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile with 0.1% formic acid).
-
Compare the chromatograms of stressed samples to the control samples to identify degradation peaks.
-
Caption: Workflow for a forced degradation study.
References
- SAFETY D
-
Synthesis of the metabolites and degradation products of 2-amino-7-isopropyl-5-oxo-5H-benzopyrano[2,3-b]pyridine-3- carboxylic acid (Amoxanox). (1985). PubMed.
- 2-Hydroxypyrimidine-5-carboxylic acid. (2023). Apollo Scientific.
- The stability of orotic acid in aqueous solutions. (2025). Baishixing Co.,Ltd.
- Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology.
- Pyrimidine-2-carboxylic acid. Chem-Impex.
- Stability Testing for Drug Products: Ensuring Safety, Efficacy & Regul
- Safety Data Sheet 2,4-Dihydroxypyrimidine-5-carboxylic acid. metasci.
- Factors That Affect the Stability of Compounded Medic
- Analytical Techniques In Stability Testing. (2025).
- 2-Isopropyl-pyrimidine-5-carboxylic acid. CymitQuimica.
- Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. (2025).
- 2-Isopropyl-pyrimidine-5-carboxylic acid | CAS 927803-31-4. SCBT.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC.
- Stability Testing of Biotechnological/Biological Products. European Medicines Agency (EMA).
- 927803-31-4| Chemical Name : this compound.
- The Complete Stability Testing for a Successful Application Strategies, Requirements, Basic Principles Performance, Documents 2. IKEV.
- This compound (C8H10N2O2). PubChemLite.
- 2-Isopropyl-pyrimidine-5-carboxylic acid. BIOGEN Científica.
- Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks.
- 2-(Isopropylamino)pyrimidine-5-carboxylic acid. PubChem.
- Understanding unconventional routes to impurities from drugs in hydrolytic conditions.
- 2-cyclopropyl-4-methylpyrimidine-5-carboxylic acid Safety D
- Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053)
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- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of Pyrimidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the study of pyrimidine degradation pathways. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during experimental workflows.
Introduction to Pyrimidine Catabolism
Pyrimidine catabolism is a fundamental biological process involving the breakdown of pyrimidine bases such as uracil, thymine, and their derivatives. This process is not merely a waste-disposal mechanism but plays a crucial role in nucleotide homeostasis, nitrogen balance, and the production of important metabolic intermediates.[1][2][3] In drug development, understanding these pathways is critical, as many pyrimidine analogs are used as chemotherapeutic agents, and their efficacy and toxicity are directly influenced by their catabolism.[3][4]
There are three primary pathways for pyrimidine degradation:
-
The Reductive Pathway: This is the most common pathway in many organisms, including humans. It involves the reduction of the pyrimidine ring, followed by hydrolytic cleavage.[5][6]
-
The Oxidative Pathway: This pathway is predominantly found in some bacteria and involves the oxidation of the pyrimidine ring.[7]
-
The Rut Pathway: A more recently discovered pathway in some bacteria, like E. coli, which directly cleaves the pyrimidine ring without prior reduction or oxidation.[7]
This guide will focus primarily on the medically relevant reductive pathway and the experimental challenges associated with its investigation.
Core Degradation Pathways: A Visual Guide
Understanding the flow of metabolites through the degradation pathways is crucial for experimental design and data interpretation. Below are diagrams illustrating the key steps in pyrimidine catabolism.
The Reductive Pathway of Uracil and Thymine Degradation
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Technical Support Center: Troubleshooting the Purification of Polar Carboxylic Acids
Welcome to the technical support center for the purification of polar carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and evidence-based protocols to navigate the unique challenges posed by these compounds. Polar carboxylic acids are notoriously difficult to purify due to their high polarity, hydrogen bonding capabilities, and acidic nature, which can lead to issues like poor solubility in common organic solvents, strong interactions with stationary phases, and difficulty in crystallization. This resource offers structured troubleshooting advice to streamline your purification workflows and enhance recovery and purity.
Part 1: General Purification Strategy
The optimal purification strategy depends on the physical state of your compound, its stability, and the nature of the impurities. The following workflow provides a general decision-making framework.
Caption: Decision workflow for selecting a primary purification technique.
Part 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered during the purification of polar carboxylic acids.
Q1: My carboxylic acid is streaking severely during silica gel TLC/chromatography. What's happening and how can I fix it?
A1: This is the most frequent issue. Streaking, or tailing, occurs because the acidic proton of the carboxyl group interacts strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong, often irreversible, binding prevents the compound from moving as a tight band.
The Solution: Suppress Ionization. To prevent this, you must add a small amount of a volatile acid to your mobile phase. This creates an acidic environment, ensuring your carboxylic acid remains in its neutral, protonated form (R-COOH) rather than its anionic carboxylate form (R-COO⁻). The neutral form has a much weaker interaction with the silica surface.
-
Recommended Additives: Add 0.5-2% of acetic acid or formic acid to your eluent system (e.g., 98:2 Ethyl Acetate:Acetic Acid).[1] These are effective and volatile enough to be easily removed under vacuum with your solvent.
Q2: I'm trying to purify my polar carboxylic acid with reversed-phase (C18) HPLC, but it has very poor retention. What can I do?
A2: Poor retention on a non-polar stationary phase like C18 means your polar analyte is spending too much time in the polar mobile phase. This is expected for highly polar compounds. The key is to manipulate the mobile phase to increase the analyte's interaction with the stationary phase.
Solutions:
-
Lower the Mobile Phase pH: For acidic compounds, ensure the mobile phase pH is at least 1-2 units below the pKa of your carboxylic acid.[2] This suppresses ionization, making the molecule more neutral and less polar, which increases its retention on the C18 column. A common choice is to add 0.1% trifluoroacetic acid (TFA) or formic acid to the aqueous portion of the mobile phase.[3]
-
Use a Highly Aqueous Mobile Phase: Sometimes, very polar compounds require a mobile phase with a very high water content (>95%). However, this can cause "phase collapse" in standard C18 columns, where the hydrophobic alkyl chains fold on themselves, leading to a dramatic loss of retention.[2][4]
-
Select a Specialized Column: If phase collapse is an issue, switch to a column designed for highly aqueous conditions, such as one with a polar-embedded or polar-endcapped phase.[2] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for retaining very polar compounds.[2]
Q3: My solid carboxylic acid won't crystallize. It just forms an oil or a sticky gum. What should I do?
A3: This phenomenon, known as "oiling out," occurs when the solid melts in the hot solvent and separates from the solution as a liquid phase upon cooling, rather than forming a crystal lattice.[5] This often happens if the boiling point of the solvent is too close to or higher than the melting point of the compound, or if significant impurities are present, causing a melting point depression.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Add a small amount of additional "good" solvent to decrease the saturation point, then allow it to cool more slowly.[5][6]
-
Slow Down Cooling: Rapid cooling encourages oiling out. After heating, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring, before moving it to an ice bath.[6]
-
Change Solvent System: Your current solvent may be unsuitable. The ideal solvent should dissolve the compound when hot but have very low solubility when cold.[7][8] You may need to switch to a different solvent or use a two-solvent (binary) system.
-
Remove Impurities First: Oiling out is often caused by impurities. Perform an initial purification step, like an acid-base extraction, to remove gross impurities before attempting crystallization.
Part 3: In-Depth Troubleshooting Guides
Guide 1: Liquid-Liquid Extraction (Acid-Base Extraction)
This is a powerful technique for separating carboxylic acids from neutral or basic impurities based on their differential solubility in aqueous and organic phases at varying pH levels.[9][10]
Core Principle: A neutral carboxylic acid (R-COOH) is soluble in an organic solvent. When a base is added, it is deprotonated to its salt form (R-COO⁻Na⁺), which is highly polar and thus soluble in the aqueous phase. Neutral impurities remain in the organic phase. The layers are separated, and the aqueous layer is then re-acidified to regenerate the pure, neutral carboxylic acid.[11]
Caption: Workflow for purification via acid-base liquid-liquid extraction.
Troubleshooting Common LLE Problems:
| Problem | Potential Cause(s) | Solution(s) |
| Emulsion Formation (a stable, milky layer between the organic and aqueous phases) | - Vigorous shaking creates fine droplets that don't coalesce.[1] - High concentration of solutes. | - Instead of shaking, gently invert the separatory funnel multiple times.[1] - Allow the funnel to stand for a longer period. - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. - If persistent, filter the entire mixture through a pad of Celite. |
| Low Recovery of Carboxylic Acid | - Incomplete extraction into the aqueous phase. - Insufficient acidification. - The carboxylic acid has some solubility in cold water. | - Perform multiple extractions (e.g., 3 times) with smaller volumes of the basic solution; this is more efficient than a single large-volume extraction.[7] - Ensure the aqueous layer is strongly acidic (check with pH paper) after re-acidification to fully protonate the carboxylate.[1] - If the acid doesn't precipitate well, re-extract it from the acidified aqueous solution into a fresh portion of an organic solvent like ethyl acetate or dichloromethane. |
| Pressure Buildup in Separatory Funnel | - Reaction of bicarbonate base with the carboxylic acid produces CO₂ gas. - Use of a low-boiling solvent (e.g., diethyl ether). | - Crucial Safety Step: Vent the separatory funnel frequently by inverting it and opening the stopcock (with the stem pointed away from you and others). Do this after every few inversions, especially at the beginning. |
Guide 2: Column Chromatography
When LLE is insufficient, particularly for separating the target acid from other acidic or polar neutral impurities, column chromatography is required.
Detailed Protocol for Silica Gel Chromatography of a Polar Carboxylic Acid:
-
TLC Analysis & Solvent System Selection:
-
Develop a solvent system using thin-layer chromatography (TLC).
-
Crucially, add 1% acetic or formic acid to the test solvents. [1]
-
Aim for an Rf value for your target compound between 0.25 and 0.40 for optimal separation.
-
-
Column Packing:
-
Pack a column with silica gel using your chosen mobile phase (containing the acid modifier). Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve your crude sample in a minimal amount of a strong solvent (like ethyl acetate or methanol).
-
Adsorb this solution onto a small amount of silica gel (~2-3 times the sample weight) by concentrating it to a dry, free-flowing powder using a rotary evaporator. This is known as "dry loading."
-
Carefully add the silica-adsorbed sample to the top of the packed column. Dry loading prevents the sample from precipitating on the column and generally leads to better separation.[7]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase and begin eluting, collecting fractions.
-
Monitor the fractions by TLC to identify those containing your pure compound.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent and volatile acid modifier under reduced pressure (rotary evaporation).
-
Troubleshooting Common Chromatography Problems:
| Problem | Potential Cause(s) | Solution(s) |
| Compound Won't Elute (Stuck at the Top) | - The mobile phase is not polar enough. - The compound is irreversibly bound to the silica (decomposition or very strong interaction). | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol). - Ensure you have added an acid modifier (acetic/formic acid) to the mobile phase. - If the compound is unstable on silica, consider alternative stationary phases like alumina (neutral or basic) or reversed-phase silica.[12] |
| Poor Separation from an Impurity | - The chosen solvent system has poor selectivity for the two compounds. - The column was overloaded with the sample. | - Re-optimize the mobile phase with TLC. Try different solvent combinations (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol). - Use a larger column or reduce the amount of sample loaded. A general rule is a 30:1 to 100:1 ratio of silica gel to crude sample by weight. |
| Compound Precipitates at the Top of the Column | - The compound has low solubility in the mobile phase.[7] | - Use the dry loading technique described in the protocol above. This ensures the compound is finely dispersed and enters the mobile phase gradually. |
Guide 3: Advanced Strategies for Highly Polar Acids
For compounds that are water-soluble or extremely polar, conventional methods may fail.
1. Ion-Exchange Chromatography (IEC): This technique separates molecules based on their charge.[13] For carboxylic acids, an anion-exchange resin is used.[14][15]
-
Principle: A stationary phase with positively charged functional groups (e.g., a quaternary ammonium group, -N(R)₃⁺) is used.
-
Workflow:
-
Loading: The crude sample is dissolved in a low-ionic-strength buffer at a pH where the carboxylic acid is deprotonated (anionic, R-COO⁻) and applied to the column. The anionic acid binds to the positively charged resin. Neutral and cationic impurities pass through.
-
Washing: The column is washed with the loading buffer to remove any remaining unbound impurities.
-
Elution: The bound carboxylic acid is eluted by either decreasing the pH (to protonate the acid and neutralize its charge) or by increasing the ionic strength of the buffer (e.g., with a salt gradient like NaCl), which displaces the bound acid with competing anions (Cl⁻).[16]
-
2. Derivatization: If purification of the free acid is intractable, a temporary chemical modification can be employed.
-
Principle: Convert the polar carboxylic acid into a less polar derivative, such as a methyl or ethyl ester.[9][17] These esters are much less polar, do not have an acidic proton, and behave well during standard silica gel chromatography.
-
Workflow:
-
Esterification: React the crude acid with an alcohol (e.g., methanol) under acidic conditions (e.g., H₂SO₄ catalyst) or using a reagent like diazomethane (use with extreme caution).
-
Purification: Purify the resulting ester by standard chromatography.
-
Hydrolysis: After purification, hydrolyze the ester back to the carboxylic acid using aqueous base (e.g., NaOH), followed by acidification.
-
This approach adds steps but can resolve otherwise impossible separations.[9]
References
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]
-
Bookser, B. C., & Zhu, S. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. Journal of Combinatorial Chemistry, 3(2), 205–215. [Link]
-
Tanaka, K., Ohta, K., Fritz, J. S., Miyanaga, A., & Shimada, C. (1995). Separation of carboxylic acids on a weakly acidic cation-exchange resin by ion-exclusion chromatography. Journal of Chromatography A, 706(1-2), 385–391. [Link]
-
NASA. (2013). Solid-Phase Extraction of Polar Compounds From Water. Tech Briefs. [Link]
-
Sprakel, J., & Schuur, B. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute conditions. Food and Bioproducts Processing, 111, 135-149. [Link]
-
Jalal, M. I., et al. (2020). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis, 189, 113426. [Link]
-
LookChem. General procedures for the purification of Carboxylic acids. [Link]
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University of York. Solid Phase Extraction. [Link]
- Eyal, A. M., & Canari, R. (2001). Purification of organic acids using anion exchange chromatography.
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
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Technology Networks. (2024). Exploring the Principle of Ion Exchange Chromatography and Its Applications. [Link]
-
Silver, J. (2013). How can I purify carboxylic acid?. ResearchGate. [Link]
- Vitenberg, A. G. (2002). Acids: Derivatization for GC Analysis.
-
Canadian Centre for Natural Products. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]
-
Chemistry LibreTexts. (2022). Troubleshooting (Crystallization). [Link]
-
Jones Chromatography. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. [Link]
-
Clackamas Community College. Liquid/liquid Extraction. [Link]
-
Chemistry LibreTexts. (2022). Crystallization. [Link]
-
JoVE. (2024). Video: Ion-Exchange Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
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Technical Support Center: Purification Strategies in Pyrimidine Synthesis
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the common challenge of removing unreacted starting materials from pyrimidine reaction mixtures. Drawing from established chemical principles and field-proven techniques, this center offers practical, step-by-step guidance to enhance the purity of your synthesized pyrimidine derivatives.
Introduction: The Challenge of Purity in Pyrimidine Synthesis
Pyrimidine scaffolds are fundamental building blocks in medicinal chemistry and drug development. Synthesizing these crucial heterocycles, often through multicomponent reactions like the Biginelli or Pinner synthesis, is typically efficient. However, the true challenge often lies in the downstream purification.[1][2] The very nature of these one-pot syntheses can lead to a crude product contaminated with significant amounts of unreacted starting materials, such as aldehydes, ketones, ureas, and amidines.[3][4][5] Incomplete reactions or slight stoichiometric imbalances can result in persistent impurities that complicate product isolation and compromise final compound quality.[2][6]
This guide provides a structured approach to diagnosing and resolving these common purification hurdles. We will delve into the causality behind purification choices and provide robust protocols to ensure you can confidently and efficiently isolate your target pyrimidine.
Troubleshooting Guide: Common Impurities and Their Removal
This section directly addresses specific purification challenges you may encounter. Each subsection is dedicated to a common unreacted starting material, outlining its typical behavior and providing validated methods for its removal.
Issue 1: Residual Aldehyde or Reactive Ketone Contamination
Unreacted aldehydes and reactive ketones are frequent impurities, particularly in reactions like the Biginelli synthesis.[5][7] Their polarity can be similar to the desired pyrimidine product, making separation by standard chromatography challenging.
Causality and Strategy
The most effective strategy for removing aldehydes and certain reactive ketones leverages the reversible formation of a water-soluble bisulfite adduct.[7][8] This chemical transformation dramatically increases the polarity of the aldehyde, allowing for its selective removal into an aqueous phase via liquid-liquid extraction.[9][10][11]
Workflow: Purification via Bisulfite Extraction
Caption: Workflow for removing aldehydes via bisulfite extraction.
Detailed Protocol: Liquid-Liquid Extraction with Sodium Bisulfite [9][10]
-
Dissolution : Dissolve the crude reaction mixture in a suitable organic solvent in which your pyrimidine product is soluble (e.g., ethyl acetate, dichloromethane). For aliphatic aldehydes, using a miscible co-solvent like methanol or DMF can improve the reaction rate.[7][10]
-
Adduct Formation : Transfer the solution to a separatory funnel. Add an equal volume of a freshly prepared saturated aqueous solution of sodium bisulfite.
-
Mixing : Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Extraction : Allow the layers to separate. The water-soluble bisulfite adduct of the aldehyde will be in the aqueous layer.[7]
-
Separation : Drain the lower aqueous layer.
-
Washing : Wash the organic layer with brine (saturated NaCl solution) to remove any residual water and bisulfite.
-
Drying and Concentration : Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the aldehyde-free pyrimidine product.
Issue 2: Persistent Urea or Thiourea Contamination
In syntheses like the Biginelli reaction, an excess of urea or thiourea is often used to drive the reaction to completion, leading to its presence in the crude product.[2]
Causality and Strategy
Urea and its derivatives are generally polar and have good water solubility.[12] However, they can sometimes co-precipitate with the desired product or be sparingly soluble in common organic solvents used for workup. The primary strategies for their removal include aqueous washing, recrystallization, and filtration.
Troubleshooting Decision Tree
Caption: Decision tree for removing urea/thiourea impurities.
Protocols for Urea Removal
1. Aqueous Wash (Liquid-Liquid Extraction) [12][13]
This is the most straightforward method if your pyrimidine product has good solubility in a water-immiscible organic solvent.
-
Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution 2-3 times with deionized water in a separatory funnel. Urea's high polarity will cause it to partition into the aqueous phase.[12]
-
Follow with a brine wash to remove residual water.
-
Dry the organic layer over an anhydrous salt, filter, and concentrate.
Recrystallization is highly effective if your pyrimidine is a solid. The key is selecting an appropriate solvent.
-
Solvent Selection : Identify a solvent or solvent system in which your pyrimidine product is highly soluble at elevated temperatures but sparingly soluble at room temperature, while urea remains soluble.[14] Common solvents for pyrimidines include ethanol, methanol, and ethyl acetate.[14][15]
-
Dissolution : Dissolve the crude product in a minimal amount of the hot solvent.
-
Crystallization : Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization of the pure pyrimidine.
-
Isolation : Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any adhering impurities.[14]
3. Column Chromatography [15][16]
If other methods fail, column chromatography is a reliable option.
-
Stationary Phase : Silica gel is typically used.[16]
-
Mobile Phase : Use a solvent system that provides good separation between your product and the more polar urea. This is determined using Thin-Layer Chromatography (TLC).[15] A common mobile phase is a mixture of dichloromethane and methanol; increasing the methanol percentage increases the polarity.[16]
-
Elution : The less polar pyrimidine product will typically elute before the highly polar urea.
Issue 3: Unreacted Amidines or Guanidines (Pinner Synthesis)
The Pinner synthesis utilizes amidines or guanidines, which are basic compounds.[4][17] Residual amounts can remain in the crude product.
Causality and Strategy
The basic nature of these starting materials allows for their removal by extraction with an acidic aqueous solution. The acid protonates the basic nitrogen atoms of the amidine or guanidine, forming a water-soluble salt that can be easily separated from the less basic pyrimidine product in an organic layer.
Protocol: Acidic Wash (Liquid-Liquid Extraction)
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution, such as 0.5 N HCl.[12] This will protonate the unreacted amidine/guanidine, pulling it into the aqueous phase.
-
Separate the aqueous layer.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by a brine wash.
-
Dry the organic layer over an anhydrous salt, filter, and concentrate to yield the purified pyrimidine.
Frequently Asked Questions (FAQs)
Q1: My pyrimidine product is highly polar and remains in the aqueous layer during extraction. What should I do?
A1: For highly polar pyrimidines, you may need to switch your purification strategy. Consider reverse-phase column chromatography, where a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[16] Alternatively, if the product is a solid, recrystallization from a suitable polar solvent system could be effective.[14]
Q2: I've tried recrystallization, but my product oils out instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. Try using a more dilute solution or a solvent system with a lower boiling point. Adding a seed crystal of the pure compound can also help induce proper crystallization.
Q3: Can I use scavenger resins to simplify purification?
A3: Yes, scavenger resins are an excellent tool for modern synthesis.[18][19] For example, an isocyanate resin can be used to scavenge excess primary or secondary amines, while a resin-bound aldehyde can react with and remove excess urea or other nucleophilic species. The key advantage is that the resin-bound byproducts can be removed by simple filtration.[19][20]
Q4: After my workup, I see multiple spots on my TLC plate. How do I know which is my product and which are starting materials?
A4: A good practice is to run a co-spotted TLC plate. Spot your crude reaction mixture in one lane, the pure starting materials in separate lanes, and then a "co-spot" of the crude mixture and each starting material in the same spot. This will help you definitively identify which spots correspond to your starting materials.
Q5: My Biginelli reaction yield is low, and I have a lot of unreacted starting material. Should I change my purification or my reaction?
A5: While this guide focuses on purification, low conversion is a reaction issue. Before extensive purification, it's often more efficient to optimize the reaction conditions.[3] Consider increasing the reaction time or temperature, or ensuring your catalyst is active.[3] Addressing the root cause of low conversion will simplify the subsequent purification.
Summary of Purification Techniques
| Technique | Principle of Separation | Best For Removing | Key Considerations |
| Liquid-Liquid Extraction | Differential solubility in two immiscible liquids.[21][22] | Polar impurities (salts, urea), acidic/basic starting materials. | Product must be soluble in an organic solvent; pH adjustment can enhance separation. |
| Recrystallization | Difference in solubility between the product and impurities at different temperatures.[23][24] | Solid products with moderate to high purity. | Requires finding a suitable solvent system; slow cooling yields purer crystals.[14] |
| Column Chromatography | Differential adsorption of components onto a stationary phase.[15][25] | Complex mixtures, isomers, or when other methods fail. | Can be time-consuming; requires careful selection of stationary and mobile phases. |
| Scavenger Resins | Covalent or ionic binding of impurities to a solid support. | Excess reagents (amines, acids, aldehydes). | Simplifies workup to simple filtration; can be expensive.[19] |
References
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
ResearchGate. (2015). How can I remove DIC-urea by-product from the reaction mixture? Retrieved from [Link]
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017). ACS Publications. Retrieved from [Link]
-
Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. Retrieved from [Link]
-
Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]
-
Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. National Institutes of Health. Retrieved from [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). Sci-Hub. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
-
ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. Retrieved from [Link]
-
Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]
-
Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. (2021). PubMed Central. Retrieved from [Link]
-
ResearchGate. (2025). Recent Approaches to the Synthesis of Pyrimidine Derivatives. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]
-
ResearchGate. (2013). How can I remove DCU (dicyclohexyl urea) by product formed during estrification reaction via (DCC/DMAP) with carboxylic acids? Retrieved from [Link]
-
Reddit. (2025). Removing diisopropylurea by aqueous wash? Retrieved from [Link]
-
Wikipedia. (n.d.). Scavenger resin. Retrieved from [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Biginelli Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Process for the separation of pyrimidine derivatives from aqueous solutions.
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2004). Strategies in organic synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]
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American Chemical Society. (2025). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Frontiers. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Retrieved from [Link]
-
ResearchGate. (2025). High-loading scavenger resins for combinatorial chemistry. Retrieved from [Link]
-
American Chemical Society. (2025). Unexpected Self-Reactivity of a Pyridinium–Benzimidazolate Zwitterion Leading to a Novel Atropoisomeric Scaffold with Single-C. Retrieved from [Link]
-
ResearchGate. (2025). The application of scavenger resin in combinatorial chemistry. Retrieved from [Link]
-
RSC Education. (n.d.). Purifying by recrystallisation. Retrieved from [Link]
-
YouTube. (2020). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Uric acid. Retrieved from [Link]
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Technical Support Center: Scaling Up Pyrimidine-5-Carboxylic Acid Production
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the scalable synthesis of pyrimidine-5-carboxylic acid. This resource is designed to provide practical guidance, troubleshooting strategies, and answers to frequently asked questions for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, this guide synthesizes technical expertise with field-proven insights to address the common challenges encountered when transitioning from bench-scale experiments to large-scale production of this critical chemical intermediate.
I. Core Principles of Scalable Pyrimidine-5-Carboxylic Acid Synthesis
The successful scale-up of pyrimidine-5-carboxylic acid synthesis hinges on a thorough understanding of the reaction mechanism, potential side reactions, and the physical properties of the intermediates and final product. Unlike small-scale laboratory preparations where conditions can be meticulously controlled, large-scale production introduces complexities related to mass and heat transfer, reagent addition, and product isolation.[1] A proactive approach to identifying and mitigating these challenges is paramount for a robust and economically viable process.
II. Troubleshooting Guide: Common Issues in Scale-Up
This section addresses specific problems that may arise during the scale-up of pyrimidine-5-carboxylic acid production, offering potential causes and actionable solutions.
Problem 1: Significant Decrease in Yield at Larger Scales
A drop in yield is one of the most frequently encountered issues during scale-up.[1] What works efficiently in a round-bottom flask may not translate directly to a multi-liter reactor.
| Potential Cause | Explanation | Troubleshooting Steps & Rationale |
| Inefficient Heat Transfer | Exothermic reactions can lead to localized "hot spots" in large reactors, promoting side reactions and degradation of the product.[1] | - Controlled Reagent Addition: Implement a slow, controlled addition of reagents to manage the exotherm. This prevents a rapid temperature increase that can be difficult to control in a large volume. - Jacketed Reactor with Efficient Cooling: Ensure the reactor's cooling system is adequate for the heat generated. Monitor the internal temperature closely with multiple probes to detect any temperature gradients. |
| Mass Transfer Limitations | Inadequate mixing can result in heterogeneous reaction conditions, leading to incomplete reactions and the formation of byproducts.[1] | - Optimize Agitation: Adjust the stirrer speed and consider the impeller design to ensure thorough mixing. The goal is to maintain a homogenous mixture and prevent the settling of solids or the formation of concentration gradients. |
| Changes in Reaction Kinetics | The surface area-to-volume ratio decreases significantly at larger scales, which can affect reaction rates. | - Re-optimization of Parameters: Re-evaluate and optimize reaction parameters such as temperature, concentration, and reaction time at the intended scale. |
| Quality of Raw Materials | Impurities in starting materials that are negligible at a small scale can have a significant impact on a larger scale, potentially acting as catalysts for side reactions.[1] | - Supplier Qualification: Qualify raw material suppliers and conduct thorough incoming quality control to ensure consistency and purity. |
Problem 2: Formation of Unexpected Impurities
The appearance of new or increased levels of impurities is a common challenge in process scale-up. Identifying and controlling these impurities is crucial for meeting regulatory requirements and ensuring the final product's quality.
| Potential Impurity Type | Likely Origin | Mitigation and Control Strategies |
| Unreacted Starting Materials | Incomplete reaction due to poor mixing, insufficient reaction time, or suboptimal temperature. | - Reaction Monitoring: Utilize in-process analytical techniques like HPLC or TLC to monitor the reaction progress and ensure completion.[2][3] - Parameter Optimization: As with yield issues, re-optimize reaction conditions for the larger scale. |
| Side-Reaction Products | Competing reaction pathways that become more prevalent at higher temperatures or concentrations. For pyrimidine synthesis, this can include the formation of Hantzsch-type dihydropyridines or N-acylureas.[2] | - Temperature Control: Maintain a consistent and controlled temperature throughout the reaction. - Stoichiometry and Order of Addition: Carefully control the stoichiometry of reactants. In some cases, changing the order of reagent addition can minimize side reactions.[4] |
| Degradation Products | The pyrimidine ring can be susceptible to hydrolysis under certain pH conditions, and the carboxylic acid group can undergo decarboxylation at elevated temperatures. | - pH Control: Maintain the pH of the reaction mixture within a stable range. - Temperature Management: Avoid excessive temperatures during the reaction and workup. |
Problem 3: Difficulties in Product Isolation and Purification
Isolating pure pyrimidine-5-carboxylic acid at scale can be challenging due to its physical properties and potential impurities.
| Issue | Potential Cause | Troubleshooting and Optimization |
| Poor Crystallization | The presence of impurities can inhibit crystal formation. The choice of solvent is also critical for obtaining a crystalline product with good morphology. | - Solvent Screening: Conduct a systematic screening of different solvents and solvent mixtures to identify the optimal conditions for crystallization. - Controlled Cooling: Implement a controlled cooling profile to promote the growth of larger, more easily filterable crystals. |
| Product Oiling Out | The product separates as an oil instead of a solid during crystallization, often due to a low melting point or the presence of impurities. | - Antisolvent Addition: Consider the use of an antisolvent to induce precipitation. The antisolvent should be miscible with the primary solvent but one in which the product has low solubility. |
| Difficult Filtration | The formation of very fine particles can lead to slow filtration and difficulties in washing the product effectively. | - Crystal Habit Modification: Adjusting crystallization parameters (e.g., cooling rate, agitation, solvent system) can influence the crystal size and shape, leading to improved filtration characteristics. |
III. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for pyrimidine-5-carboxylic acid suitable for scale-up?
One common and scalable approach involves the condensation of a three-carbon building block with a source of the N-C-N fragment. A well-documented method is the reaction of ethyl 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with an amidinium salt, which can produce 2-substituted pyrimidine-5-carboxylic esters in good yields.[5] Subsequent hydrolysis of the ester furnishes the desired carboxylic acid. Another approach involves the use of formamide as a reagent with cyclic carboxylic anhydrides or dicarboxylic acids.[6]
Q2: How can I effectively monitor the progress of my large-scale reaction?
In-process control (IPC) is crucial for successful scale-up. High-Performance Liquid Chromatography (HPLC) is the gold standard for monitoring the disappearance of starting materials and the formation of the product and any impurities.[7] Thin-Layer Chromatography (TLC) can also be a quick and effective tool for qualitative monitoring.[2][3]
Q3: What are the key safety considerations when scaling up pyrimidine-5-carboxylic acid synthesis?
A thorough risk assessment should be conducted before any scale-up.[8] Key hazards include:
-
Thermal Runaway: Many pyrimidine syntheses are exothermic. Ensure adequate cooling capacity and a plan for emergency cooling.
-
Chemical Hazards: Pyrimidine-5-carboxylic acid and its intermediates may cause skin and eye irritation.[9] Always consult the Safety Data Sheet (SDS) for all reagents and handle them with appropriate personal protective equipment (PPE).[8][9]
-
Pressure Buildup: If the reaction generates gaseous byproducts, ensure the reactor is properly vented.
Q4: My final product has a persistent color. What could be the cause and how can I remove it?
Colored impurities can arise from side reactions or the degradation of starting materials or the product.
-
Identification: Attempt to identify the colored impurity using techniques like LC-MS or NMR.[7][10]
-
Purification:
-
Recrystallization: This is often the most effective method for removing colored impurities. Experiment with different solvents to find one where the impurity is either highly soluble or insoluble.[11]
-
Activated Carbon Treatment: A small amount of activated carbon can sometimes be used to adsorb colored impurities from a solution before crystallization.
-
IV. Experimental Workflow & Visualization
Generalized Experimental Workflow for Scale-Up
The following diagram illustrates a typical workflow for scaling up the synthesis of pyrimidine-5-carboxylic acid.
Caption: A typical experimental workflow for scaling up chemical synthesis.
Troubleshooting Logic Diagram for Low Yield
This diagram outlines a logical approach to troubleshooting low yield issues during scale-up.
Caption: A logical workflow for troubleshooting low yield in chemical reactions.
V. Analytical Methods for Purity and Impurity Profiling
A robust analytical package is essential for ensuring the quality of pyrimidine-5-carboxylic acid.
| Analytical Technique | Purpose | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of the main component and detection of impurities. | Method validation is crucial, including specificity, linearity, accuracy, and precision. A stability-indicating method should be developed to separate the main peak from any degradation products.[7][10] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of unknown impurities by providing molecular weight information. | Useful for preliminary identification of byproducts observed in HPLC.[7][10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the final product and any isolated impurities. | 1H and 13C NMR are essential for confirming the structure of the desired product and can provide valuable information for identifying impurities.[7][10] |
| Gas Chromatography (GC) | Analysis of residual solvents. | Important for ensuring the final product meets regulatory limits for residual solvents.[12][13] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis to confirm the presence of the carboxylic acid and pyrimidine ring. | A quick and useful technique for confirming the identity of the product.[3][14] |
VI. References
-
BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
-
BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
-
Fisher Scientific. (2025). Safety Data Sheet - Pyrimidine-4-carboxylic acid.
-
Patel, P. M., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research & Allied Sciences, 5(2), 423-434.
-
National Center for Biotechnology Information. (n.d.). Pyrimidine-5-carboxylic acid. PubChem.
-
BenchChem. (2025). Addressing challenges in the scale-up synthesis of pyrimidine compounds.
-
Tiwari, G., & Tiwari, R. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed.
-
Singh, S., & Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5).
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
-
ResearchGate. (2018). IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS.
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
-
ResearchGate. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst.
-
Jagwani, D., & Joshi, P. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 5(12), 5548-5555.
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET - Pyrimidine-2-carboxylic acid.
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?
-
Frontier Specialty Chemicals. (n.d.). Pyrimidine-5-carboxylic acid.
-
ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b.
-
Regan, C. F., et al. (2012). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synlett, 23(03), 443-447.
-
American Chemical Society. (2025). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung.
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
-
Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6).
-
Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.
-
Saladino, R., et al. (2025). Harnessing prebiotic formamide chemistry: a novel platform for antiviral exploration. National Institutes of Health.
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
-
National Institutes of Health. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst.
-
Chiriac, C. I., Nechifor, M., & Tanasa, F. (2007). FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES. Revue Roumaine de Chimie, 52(8–9), 883–886.
-
ResearchGate. (n.d.). Troubleshooting Guide | Download Table.
-
Santa Cruz Biotechnology. (n.d.). Pyrimidine-5-carboxylic acid.
-
University of Rochester Department of Chemistry. (n.d.). Purification: How To.
-
Fisher Scientific. (n.d.). 5-Pyrimidinecarboxylic acid, 97%, Thermo Scientific.
-
European Patent Office. (2019). METHOD FOR PURIFYING CRUDE 2,5-FURANDICARBOXYLIC ACID BY CRYSTALLIZATION - EP 3476840 B1.
-
ChemScene. (n.d.). 127527-24-6 | Pyrimidine-2,5-dicarboxylic acid.
-
ResearchGate. (2025). Scale-Up Synthesis of a TRPV1 Antagonist Featuring a Facile Thiazolo[5,4-d]pyrimidine Formation | Request PDF.
-
Sigma-Aldrich. (n.d.). Pyrimidine-5-carboxylic acid | 4595-61-3.
-
MDPI. (n.d.). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases.
-
Royal Society of Chemistry. (2021). In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt.
-
ResearchGate. (2025). Silica sulfuric acid promoted one-pot synthesis of benzo[7][9]imidazo[1,2- a ]pyrimidine derivatives under solvent-free conditions.
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Technical Support Center: Analytical Strategies for Byproduct Identification
Welcome to the technical support center for identifying synthesis byproducts. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected impurities in their reaction mixtures. Here, we provide in-depth troubleshooting guides, FAQs, and validated protocols to help you select the right analytical tools, interpret your data, and confidently characterize unknown byproducts.
Section 1: Choosing the Right Analytical Tool
The first critical step in byproduct identification is selecting the appropriate analytical technique. The choice depends on the physical and chemical properties of your analyte and the information you need. A mismatched technique can lead to ambiguous results and lost time.
Frequently Asked Questions (FAQs)
Q1: How do I decide between Gas Chromatography (GC) and Liquid Chromatography (LC) to separate my reaction mixture?
A1: The primary deciding factor is the volatility and thermal stability of your compounds of interest.
-
Gas Chromatography (GC) is ideal for analytes that are volatile and thermally stable.[1][2] The sample is vaporized at a high temperature and separated in the gas phase. If your byproducts can withstand temperatures typically ranging from 250-300°C without degrading, GC-MS is an excellent choice, offering high-resolution separation.[3]
-
Liquid Chromatography (LC or HPLC) is the method of choice for non-volatile, semi-volatile, or thermally labile compounds.[4][5] Since the separation occurs in a liquid phase at or near ambient temperature, it's suitable for a much wider range of molecules, including large biomolecules and complex drug substances.
Q2: When do I need Mass Spectrometry (MS) versus Nuclear Magnetic Resonance (NMR) spectroscopy?
A2: MS and NMR provide different, often complementary, types of structural information.
-
Mass Spectrometry (MS) , especially when coupled with a chromatographic inlet (GC-MS or LC-MS), is unparalleled for determining the molecular weight of components in a mixture.[6][7] High-resolution mass spectrometry (HRMS) can provide the elemental composition (molecular formula).[7][8] Tandem MS (MS/MS) fragments the molecule to reveal information about its substructures, which is invaluable for identifying unknowns.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is the gold standard for unambiguous structure elucidation.[9][10] While MS provides pieces of the puzzle (mass and fragments), NMR reveals the complete atomic connectivity and stereochemistry.[11][12] Experiments like 1H, 13C, and 2D-NMR (COSY, HSQC, HMBC) are used to assemble the full structure of a purified byproduct.[11][12]
Decision Workflow for Technique Selection
This workflow guides the user through the process of selecting an appropriate analytical technique based on sample properties and the desired analytical outcome.
Caption: Decision tree for selecting the optimal analytical technique.
Section 2: HPLC Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis. However, various issues can arise, leading to confusing chromatograms.
Frequently Asked Questions (FAQs)
Q1: My chromatogram shows asymmetric peaks (tailing or fronting). What's causing this and how can I fix it?
A1: Peak asymmetry compromises quantification and resolution.[13][14]
-
Peak Tailing: This is often caused by secondary interactions between acidic analytes (e.g., carboxylic acids) and residual, un-capped silanols on the silica-based stationary phase. It can also be caused by column overload or contamination.[14]
-
Solution 1 (Mobile Phase): Add a small amount of a competing acid, like 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase. This protonates the silanols, minimizing the unwanted interaction.
-
Solution 2 (Sample Concentration): Dilute your sample. Column overload can cause tailing when the sample concentration is too high for the stationary phase capacity.[14][15]
-
-
Peak Fronting: This is less common and typically indicates column collapse (due to operating outside the column's stable pH range), or a sample solvent that is significantly stronger than the mobile phase.[14]
-
Solution: Ensure your sample is dissolved in a solvent that is weaker than or identical to the initial mobile phase composition.[16] For example, in reversed-phase HPLC, avoid dissolving a sample in pure acetonitrile when the starting mobile phase is 95% water.
-
Q2: I see unexpected peaks, or "ghost peaks," in my chromatogram, especially in blank runs. Where are they coming from?
A2: Ghost peaks are typically the result of carryover from a previous injection or contamination in the mobile phase or system.[16][17]
-
Cause 1 (Carryover): A highly retained compound from a previous sample did not elute during the run and is now appearing in a subsequent injection. This is common with complex mixtures and inadequate gradient methods.[16]
-
Troubleshooting: Inject a solvent blank immediately after a sample run. If the ghost peak appears, it confirms carryover.[16] To fix this, extend your gradient run time or add a high-organic "wash" step (e.g., hold at 95-100% acetonitrile for several minutes) at the end of each run to flush strongly retained compounds.
-
-
Cause 2 (Contamination): The peak may originate from contaminated solvents, buffers, or leachates from plastic tubing or vials.
Q3: My retention times are shifting from one run to the next. What causes this instability?
A3: Stable retention times are critical for reliable peak identification. Drifting can be caused by several factors:[18]
-
Mobile Phase Composition: Inaccurately prepared mobile phase, degradation of buffers, or solvent evaporation can change the elution strength over time.[17][18] Always use freshly prepared mobile phase and keep solvent bottles capped.
-
Column Temperature: Fluctuations in ambient temperature can affect retention. A column thermostat provides a stable environment and improves reproducibility.[15][17]
-
Column Equilibration: Insufficient equilibration time between gradient runs is a common cause of retention time drift. Ensure the column is fully re-equilibrated to the initial conditions before the next injection. A good rule of thumb is to allow 5-10 column volumes for equilibration.
HPLC Column Selection Guide
Choosing the right column is essential for good separation. The decision depends on the properties of your analyte and potential byproducts.[19][20]
| Parameter | Consideration | Recommendation for Byproduct Analysis |
| Stationary Phase | Based on analyte polarity. | Reversed-Phase (C18, C8): Most common for small organic molecules. A C18 column is a good starting point for general-purpose screening of non-polar to moderately polar compounds.[20][21] |
| HILIC: For very polar compounds that are poorly retained on C18 columns. | ||
| Particle Size | Affects efficiency and backpressure. | Sub-2 µm (UHPLC): Provides the highest resolution for separating closely eluting byproducts, but requires a UHPLC system capable of handling high backpressure.[22] |
| 3-5 µm (HPLC): A good balance of efficiency and pressure, suitable for standard HPLC systems.[23] | ||
| Column Dimensions | Length and internal diameter (ID) impact resolution, run time, and sensitivity. | Length: 100-150 mm is a standard length for method development. Longer columns (250 mm) provide higher resolution for complex mixtures.[20][22] |
| ID: 4.6 mm is standard for analytical work. Smaller IDs (e.g., 2.1 mm) increase sensitivity and reduce solvent consumption but require a well-optimized system to minimize extra-column volume.[22][23] |
Section 3: Mass Spectrometry (MS) Troubleshooting & FAQs
MS provides the molecular weight and structural clues necessary to identify an unknown compound.
Frequently Asked Questions (FAQs)
Q1: I've detected an unknown peak by LC-MS. How do I begin to identify it?
A1: The process involves a systematic interpretation of the mass spectrum.
-
Determine the Molecular Ion: First, identify the peak corresponding to the intact molecule, often seen as [M+H]+ in positive ion mode or [M-H]- in negative ion mode. High-resolution MS (HRMS), if available, is extremely powerful here as it can provide a likely molecular formula from the accurate mass measurement.[7][24]
-
Examine Isotope Patterns: Look for the M+1 and M+2 peaks. A prominent M+2 peak, for instance, is a strong indicator of the presence of chlorine or bromine. The relative abundance of isotopes can help confirm the elemental composition.[25]
-
Analyze the Fragmentation Pattern (MS/MS): If you have MS/MS data, the fragments provide a fingerprint of the molecule's structure.[8][26] The difference in mass between the parent ion and a fragment ion corresponds to a neutral loss (e.g., loss of 18 Da suggests H₂O, loss of 44 Da suggests CO₂). This helps you piece together the structure.[27]
-
Compare to Known Structures: Use the molecular formula and fragmentation data to search chemical databases (e.g., SciFinder, ChemSpider) for possible structures. Compare the experimental MS/MS spectrum to literature or database spectra if available.
Q2: My compound doesn't ionize well, resulting in a very weak or non-existent signal. What can I do?
A2: Poor ionization is a common challenge. The solution depends on the ionization source and the analyte's chemistry.
-
Electrospray Ionization (ESI): ESI is most effective for polar molecules that can be readily protonated or deprotonated.
-
Positive Mode ([M+H]+): If your signal is weak, try adding a mobile phase modifier like 0.1% formic acid to promote protonation.
-
Negative Mode ([M-H]-): For acidic compounds, adding a small amount of a weak base like ammonium acetate or switching to a basic mobile phase (e.g., with ammonium hydroxide) can enhance deprotonation.
-
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar compounds that are not easily ionized by ESI. If ESI fails, switching to an APCI source is a logical next step.
Workflow for Interpreting an Unknown MS Spectrum
This diagram outlines the logical steps a scientist should take when confronted with mass spectrometry data for an unknown synthesis byproduct.
Caption: A step-by-step workflow for unknown identification using MS.
Section 4: Advanced Strategies
Orthogonal Analytical Methods
Relying on a single analytical technique can sometimes be misleading.[28] Orthogonal methods use fundamentally different principles to measure the same attribute, providing a much higher degree of confidence in the results.[29][30]
-
Concept: For example, after identifying a byproduct by LC-UV, confirming its presence and purity with a second method that has a different separation mechanism (e.g., a different column chemistry like HILIC vs. C18) or a different detection principle (e.g., Charged Aerosol Detector - CAD, or MS) provides orthogonal data.[31]
-
Application: If you quantify an impurity at 0.15% by HPLC-UV, an orthogonal method should yield a similar result. A significant discrepancy would indicate that one of the methods may have an issue, such as a co-eluting peak or a non-linear detector response.
Forced Degradation Studies
Forced degradation (or stress testing) is a powerful strategy to proactively identify potential byproducts that could form during storage or under specific conditions.[32][33] As mandated by ICH guidelines, the drug substance is intentionally exposed to harsh conditions to accelerate decomposition.[32][33]
-
Purpose: These studies help establish degradation pathways, identify likely degradation products, and develop stability-indicating analytical methods capable of separating the degradants from the main API.[33][34]
-
Common Stress Conditions:
-
Acid/Base Hydrolysis: e.g., 0.1 M HCl / 0.1 M NaOH at elevated temperature.
-
Oxidation: e.g., 3% H₂O₂.
-
Thermal: Dry heat (e.g., 80°C).
-
Photolytic: Exposure to UV and visible light.
-
Section 5: Experimental Protocols
Protocol 1: General Purpose HPLC-UV Method for Byproduct Screening
This protocol provides a robust starting point for separating a typical reaction mixture containing small organic molecules.
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Acetonitrile (LC-MS Grade).
-
System Purge: Purge all lines with fresh mobile phase to remove bubbles and old solvent.[17]
-
-
Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30 °C.
-
UV Detector Wavelength: Use a photodiode array (PDA) detector to monitor a range (e.g., 200-400 nm) and extract the optimal wavelength for all peaks. Start with 254 nm if the API has aromaticity.
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B (Column Wash)
-
25-25.1 min: 95% to 5% B
-
25.1-30 min: Hold at 5% B (Equilibration)
-
-
-
Execution and Validation:
-
Blank Injection: Inject your sample solvent (e.g., 50:50 Acetonitrile:Water) to ensure the system is clean.
-
Sample Preparation: Dissolve the crude reaction mixture in the mobile phase or a compatible solvent at a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[17]
-
Analysis: Inject the sample and analyze the chromatogram for the main peak and any additional impurity peaks.
-
Protocol 2: Acid-Based Forced Degradation Study
This protocol describes a typical procedure for investigating the hydrolytic stability of a drug substance.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the drug substance into three separate vials.
-
Vial 1 (Acid): Add 10 mL of 0.1 M HCl.
-
Vial 2 (Base): Add 10 mL of 0.1 M NaOH.
-
Vial 3 (Control): Add 10 mL of purified water.
-
-
Stress Condition:
-
Place all three vials in a water bath or heating block at 60 °C.
-
Take aliquots at specified time points (e.g., 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the main compound.[28]
-
-
Quenching and Analysis:
-
At each time point, withdraw a 100 µL aliquot.
-
Acid Sample: Neutralize with an equimolar amount of 0.1 M NaOH.
-
Base Sample: Neutralize with an equimolar amount of 0.1 M HCl.
-
Dilute the neutralized sample to a final concentration of ~0.1 mg/mL with mobile phase.
-
Analyze immediately by a stability-indicating HPLC or LC-MS method to identify and quantify the degradants formed.
-
References
-
Simultaneous Orthogonal Methods for the Real-Time Analysis of Catalytic Reactions. (2016). ACS Catalysis. [Link]
-
Structure Elucidation of Unknown Impurity using LC-MS/MS. SynThink Research Chemicals. [Link]
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Unknown Impurities Isolation and Characterisation. Alentris Research Pvt. Ltd.[Link]
-
Advancing Detection of Unknown Impurities. (2021). Pharmaceutical Technology. [Link]
-
The benefits of high-resolution mass spectrometry for impurity profiling. LGC Limited. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021). Chromatography Online. [Link]
-
Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. (2013). Analytical Chemistry. [Link]
-
Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. (2024). News-Medical.Net. [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. [Link]
-
Identifying and elucidating impurity species. Reading Scientific Services. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2017). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]
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Technical Guide Series - Forced Degradation Studies. HubSpot. [Link]
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Guidelines for Troubleshooting Chromatographic Peak Loss in Liquid Chromatography and LC-MS Systems. Oreate AI Blog. [Link]
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]
-
What are the Common Peak Problems in HPLC. (2023). Chromatography Today. [Link]
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Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). McMaster University. [Link]
-
What is meant by "orthogonal methods" in analytical chemistry?. ResearchGate. [Link]
-
Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. ALWSCI. [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). Journal of Drug Delivery and Therapeutics. [Link]
-
Common Issues in HPLC Analysis. Medikamenter Quality Services. [Link]
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Disappearing peaks in LC-MS?. ResearchGate. [Link]
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Fragmentation and Interpretation of Spectra. University of Arizona. [Link]
-
Natural Product Structure Elucidation by NMR Spectroscopy. ResearchGate. [Link]
-
Mass spectral interpretation. Wikipedia. [Link]
-
Structure Elucidation and NMR. Hypha Discovery. [Link]
-
GC/MS Analysis for Identification of Unknown Organics. EAG Laboratories. [Link]
-
GCMS frequently asked questions. Agilent. [Link]
-
Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]
-
HPLC Column Selection Guide. SCION Instruments. [Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent. [https://www.agilent.com/cs/library/slidepresentation/public/01 - The Chromatography Detective - Troubleshooting Tips and Tools for LC and LCMS - GPC.pdf]([Link] - The Chromatography Detective - Troubleshooting Tips and Tools for LC and LCMS - GPC.pdf)
-
Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. ACD/Labs. [Link]
-
12.2 Interpreting Mass Spectra. (2023). OpenStax. [Link]
-
How Do You Choose the Right Column for Chromatography?. (2022). Chromatography Today. [Link]
-
GCMS: Quick Guide to the Basics. Restek. [Link]
-
Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. MDPI. [Link]
-
Choosing Column Specifications. Hamilton Company. [Link]
-
Interpretation of mass spectra. University of Florida. [https://www.chem.ufl.edu/~eyler/CHI6156/Lectures/Lecture 10.pdf]([Link] 10.pdf)
-
1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [https://www.jchps.com/issues/Volume 9/Issue 4/jchps%209(4)%202213-2216.pdf]([Link] 9/Issue 4/jchps%209(4)%202213-2216.pdf)
-
12.2: Interpreting Mass Spectra. (2024). Chemistry LibreTexts. [Link]
-
GC and GC/MS Frequently Asked Questions. (2024). Agilent. [Link]
-
A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester. [Link]
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- 34. cdn2.hubspot.net [cdn2.hubspot.net]
Technical Support Center: Moisture Control in Pyrimidine Synthesis
Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges posed by moisture in these critical reactions. Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry and drug discovery, making the reliability of their synthesis paramount.[1][2][3] One of the most common yet often underestimated variables that can drastically impact the outcome of these reactions is the presence of water.
This document provides in-depth, field-proven insights into why moisture is detrimental, how to detect and eliminate it, and how to troubleshoot reactions that may have been compromised.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions our application scientists receive regarding moisture in pyrimidine synthesis.
Q1: How exactly does water interfere with pyrimidine synthesis reactions like the Biginelli condensation?
A1: Water can negatively impact pyrimidine synthesis, such as the Biginelli reaction, through several mechanisms:
-
Hydrolysis of Intermediates: The Biginelli reaction proceeds through several intermediates, including an N-acyliminium ion.[4] This electrophilic species is highly susceptible to nucleophilic attack by water, leading to the hydrolysis of the intermediate back to the starting aldehyde and urea. This side reaction consumes reactants and reduces the overall yield of the desired dihydropyrimidinone.
-
Competing Nucleophile: Urea or thiourea acts as a key nucleophile in the cyclization step. Water, being a nucleophile, can compete with urea, leading to undesired side products.
-
Catalyst Deactivation: Many modern Biginelli protocols utilize Lewis acid or Brønsted acid catalysts to enhance reaction rates and yields.[4][5] Water can coordinate with Lewis acid catalysts, reducing their activity, or alter the acidity of Brønsted acid catalysts, thereby diminishing their effectiveness.[6]
Q2: My starting materials (aldehydes, β-dicarbonyl compounds, urea) are solids and appear dry. Do I still need to worry about moisture?
A2: Absolutely. Many organic reagents are hygroscopic, meaning they readily absorb moisture from the atmosphere.[7] Urea, for example, is known to be hygroscopic. Even if reagents appear to be free-flowing solids, they can contain significant amounts of adsorbed water, which can be detrimental to the reaction. It is always best practice to dry hygroscopic reagents before use, for example, in a vacuum oven or a desiccator over a strong desiccant like phosphorus pentoxide (P₂O₅).[8]
Q3: I'm using a protic solvent like ethanol, which contains water. Is this a problem?
A3: While many classical Biginelli reactions are performed in protic solvents like ethanol, the presence of excess water can still be problematic.[6][9] The solvent's polarity plays a crucial role in the reaction, influencing the tautomeric equilibrium of the β-dicarbonyl compound, which is essential for the reaction to proceed.[9][10][11] However, even in protic solvents, it is crucial to control the amount of water present. Using anhydrous solvents is a standard practice to ensure reproducibility and high yields. Some modern protocols have even been developed to run under aqueous conditions, but these often require specific catalysts designed to function in the presence of water.[12][13]
Q4: What are the tell-tale signs that moisture has compromised my reaction?
A4: The most common indicator of a moisture-compromised reaction is a significantly lower than expected yield.[14][15] Other signs include:
-
Formation of Side Products: The appearance of unexpected spots on a TLC plate or peaks in an HPLC chromatogram can indicate the formation of byproducts resulting from hydrolysis or other water-mediated side reactions.[16][17] A common byproduct is the Knoevenagel condensation product of the aldehyde and the β-dicarbonyl compound.[16][18]
-
Incomplete Consumption of Starting Materials: If you observe a significant amount of unreacted starting materials after the expected reaction time, it could be due to catalyst deactivation by moisture.[19]
-
Difficulty in Product Isolation and Purification: The presence of water-soluble impurities or sticky, oily crude products can complicate the workup and purification process.
Part 2: Troubleshooting Guide: Low Yields and Side Reactions
This section provides a systematic approach to troubleshooting common issues in pyrimidine synthesis that are often linked to moisture.
Problem 1: Low Yield of the Desired Pyrimidine Product
You have performed a Biginelli reaction and, upon workup, have isolated a disappointingly low yield of your target dihydropyrimidinone.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yields.
-
Step 1: Verify Reagent Purity & Dryness
-
Action: Dry all solid reagents (aldehyde, β-ketoester, urea/thiourea) under vacuum for several hours before use, especially if they are known to be hygroscopic.[19] For liquid reagents, ensure they are from a freshly opened bottle or have been properly stored.
-
Rationale: As discussed, even visually dry solids can contain significant amounts of water that can inhibit the reaction.[7]
-
-
Step 2: Assess Solvent Anhydrousness
-
Action: Use freshly distilled or commercially available anhydrous solvents. If you are drying your own solvents, their water content should be verified, for instance, by Karl Fischer titration.
-
Rationale: Solvents are a primary source of water contamination. Standard laboratory solvents can contain hundreds of ppm of water, which is sufficient to disrupt a sensitive reaction.
-
-
Step 3: Ensure Glassware is Dry
-
Step 4: Consider Reaction Atmosphere
-
Action: Assemble the reaction under an inert atmosphere of nitrogen or argon.
-
Rationale: This prevents atmospheric moisture from entering the reaction vessel, which is particularly important for reactions that run for extended periods.
-
-
Step 5: Re-optimize Reaction Conditions
Problem 2: Significant Formation of Byproducts
Your reaction mixture shows a complex profile on TLC or HPLC, with one or more significant byproducts.
Mechanistic Insight into Byproduct Formation
Caption: Competing reaction pathways in the presence of moisture.
-
Mitigation Strategies:
-
Strict Anhydrous Conditions: The most effective way to suppress hydrolysis-related side reactions is to rigorously exclude water from the reaction system using the techniques described in the troubleshooting workflow above.
-
Catalyst Choice: For reactions prone to Knoevenagel condensation, switching from a strong Brønsted acid to a milder Lewis acid catalyst can sometimes favor the desired Biginelli pathway.[16]
-
Stoichiometry Adjustment: Using a slight excess of urea (1.2-1.5 equivalents) can help to outcompete water in the nucleophilic addition to the N-acyliminium ion.[18]
-
Part 3: Protocols for Ensuring Anhydrous Conditions
This section provides detailed, step-by-step methodologies for preparing anhydrous solvents and reagents.
Protocol 1: Drying Organic Solvents with Molecular Sieves
Molecular sieves are one of the most effective and convenient desiccants for drying a wide range of organic solvents.[21][22] 3Å sieves are generally used for drying most common solvents, while 4Å sieves are also effective.
-
Materials:
-
Solvent to be dried (e.g., acetonitrile, THF, dichloromethane)
-
3Å or 4Å molecular sieves (beads or powder)
-
Oven
-
Dessicator
-
Anhydrous storage flask with a septum-sealed cap
-
-
Procedure:
-
Activate the Molecular Sieves: Place the required amount of molecular sieves in a flask and heat in an oven at 200-300 °C under vacuum for at least 3 hours.
-
Cooling: Transfer the hot sieves to a desiccator and allow them to cool to room temperature under a dry atmosphere.
-
Drying the Solvent: Add the activated molecular sieves to the solvent in a clean, dry flask (approximately 5-10% w/v).[20][22]
-
Equilibration: Seal the flask and allow it to stand for at least 24 hours.[22] For very wet solvents, a second treatment with fresh sieves may be necessary.
-
Storage: Store the anhydrous solvent over the molecular sieves in a tightly sealed flask. For dispensing, use a dry syringe or cannula to transfer the solvent under an inert atmosphere.
-
Quantitative Comparison of Drying Agents
The following table summarizes the residual water content in common organic solvents after treatment with various drying agents.
| Solvent | Drying Agent | Residual H₂O (ppm) | Reference |
| Tetrahydrofuran (THF) | 3Å Molecular Sieves (20% w/v, 48h) | <10 | [22] |
| Tetrahydrofuran (THF) | Na/Benzophenone | ~43 | [22] |
| Dichloromethane (DCM) | 3Å Molecular Sieves (activated) | <10 | [22] |
| Dichloromethane (DCM) | CaH₂ | ~13 | [22] |
| Acetonitrile | 3Å Molecular Sieves (activated) | <10 | [23] |
| Acetonitrile | CaH₂ | ~30 | [23] |
| Ethanol | 3Å Molecular Sieves (10% w/v, 72h) | <50 | [22] |
Data compiled from various sources for comparative purposes.[22][23]
Protocol 2: Drying Solid Reagents
-
Materials:
-
Hygroscopic solid reagent (e.g., urea, substituted benzaldehydes)
-
Vacuum oven or vacuum desiccator
-
Drying agent for desiccator (e.g., P₂O₅, anhydrous CaSO₄)
-
-
Procedure:
-
Preparation: Place the solid reagent in a clean, dry flask or watch glass.
-
Drying:
-
Vacuum Oven: Place the reagent in a vacuum oven at a temperature well below its melting point and apply a vacuum. Dry for 4-12 hours.
-
Vacuum Desiccator: Place the reagent in a desiccator containing a fresh, active desiccant. Evacuate the desiccator. Drying may take 12-24 hours.[8]
-
-
Storage: Once dry, store the reagent in the desiccator until ready for use.
-
References
- Vertex AI Search. (2026).
- MDPI. (2023).
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
- Der Pharma Chemica.
- University of Rochester, Department of Chemistry. Tips & Tricks: Drying Methods.
- Chemistry LibreTexts. (2021). Drying Solvents.
- Moodle@Units. Preparing Anhydrous Reagents and Equipment.
- Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity.
- World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines.
- Synthesis and Biological Activities of Some Pyrimidine Deriv
- Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals.
- Original Research J. Synth. Chem. The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin.
- Wikipedia. Biginelli reaction.
- Reddit. (2024). Drying chemicals in a desiccator prior to moisture-sensitive reactions.
- JoVE. (2015). Video: Preparing Anhydrous Reagents and Equipment.
- Benchchem. Technical Support Center: Troubleshooting Low Yields in Multi-Component Hexahydropyrimidine Synthesis.
- Benchchem. Troubleshooting low yield in Biginelli reaction for pyrimidines.
- Benchchem.
- Benchchem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- Colorcon. (2024). Bulk Desiccants in Pharmaceuticals: Ensuring Dryness for Drug Stability.
- Benchchem. overcoming side reactions in pyrimidine synthesis.
- Semantic Scholar. The combined role of catalysis and solvent effects on the Biginelli reaction: improving efficiency and sustainability.
- A new insight into the Biginelli reaction: The dawn of multicomponent click chemistry? (2025).
- ResearchGate. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction.
- ResearchGate. Influence of the solvent on Biginelli reaction.
- AdiChemistry.
- Stream Peak. (2024). What Are Desiccants and How They Work for Moisture Control.
- Wikipedia. Mannich reaction.
- NROChemistry. Mannich Reaction.
- York Research Database. (2013). The combined role of catalysis and solvent effects on the biginelli reaction: improving efficiency and sustainability.
- The Biginelli reaction in different solvents and in presence of bismuth nitr
- Scilit. (2013). The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability.
- MDPI. Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions.
- ResearchGate. Synthesis of pyrimidopyrimidines via Mannich reaction.
- YouTube. (2021). Biginelli reaction with Old and new mechanism | multicomponent reaction | MCR.
- BYJU'S. Mannich Reaction Mechanism.
- Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil.
- Benchchem. Troubleshooting common issues in pyrimidine synthesis.
- ResearchGate. (2025).
- Reddit. (2024). What are some common causes of low reaction yields?.
- ACS Omega. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.
- Organic Chemistry Portal. Biginelli Reaction.
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Technical Support Center: Solvent Effects on the Synthesis of 2-Isopropylpyrimidine-5-carboxylic Acid
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Isopropylpyrimidine-5-carboxylic acid. As specialists in synthetic chemistry and drug development, we understand that solvent selection is a critical parameter that can profoundly influence reaction outcomes. A suboptimal choice can lead to diminished yields, challenging purifications, and stalled reactions. This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address common issues encountered during this synthesis. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My reaction yield for this compound is consistently low. How can I determine if the solvent is the primary cause?
Low yield is one of the most common frustrations in synthesis, and the solvent is often a key contributing factor. The issue typically stems from one of three areas: poor solubility of reactants, suboptimal reaction kinetics due to improper stabilization of intermediates, or solvent-induced side reactions.
Causality and Troubleshooting Steps:
-
Assess Reactant Solubility: The synthesis of the pyrimidine ring requires bringing together an amidine (isobutyramidine or its salt) and a three-carbon electrophilic component. These reagents may have vastly different polarities. If one or more reactants are not fully dissolved, the reaction becomes heterogeneous and the rate will be severely limited.
-
Action: Perform a simple solubility test. At your intended reaction temperature, are all starting materials fully dissolved in your chosen solvent? If not, consider a solvent with a different polarity or a co-solvent system.
-
-
Evaluate Solvent Polarity and Type: The formation of the pyrimidine ring proceeds through intermediates that may be charged or highly polar. The solvent's ability to stabilize these intermediates is crucial.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent at stabilizing charged species through hydrogen bonding. However, this same hydrogen bonding can form a "solvent cage" around your nucleophilic amidine, reducing its reactivity and potentially slowing the reaction rate.[1][2]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, THF, Acetonitrile): These solvents possess large dipole moments that help stabilize charged transition states, which can accelerate the reaction.[3] They do not hydrogen-bond as strongly with the nucleophile, leaving it more "free" and reactive.[2] For many pyrimidine syntheses, polar aprotic solvents are a good starting point.[4]
-
Non-Polar Solvents (e.g., Toluene, Hexane): These are generally poor choices unless used in specific, catalyzed reactions, as they are unlikely to dissolve the typically polar starting materials.
-
-
Consider Reaction Temperature: The final cyclization and dehydration steps in pyrimidine synthesis often require a significant activation energy.[5] If your solvent has a low boiling point (e.g., THF, boiling point 66 °C), you may not be able to reach the temperature required for the reaction to proceed to completion.
-
Action: If you suspect the reaction is not going to completion, switch to a higher-boiling solvent like DMF (153 °C) or consider running the reaction in a sealed vessel to increase the temperature.
-
Data Summary: Common Solvents in Heterocyclic Synthesis
| Solvent | Boiling Point (°C) | Dielectric Constant (Polarity) | Type | Key Considerations |
| Tetrahydrofuran (THF) | 66 | 7.6 | Polar Aprotic | Good for initial trials, but low boiling point may limit reaction completion. |
| Acetonitrile (MeCN) | 82 | 37.5 | Polar Aprotic | Higher polarity than THF, good for dissolving polar starting materials. |
| Ethanol (EtOH) | 78 | 24.5 | Polar Protic | Can solvate nucleophiles, potentially slowing the reaction; good for recrystallization. |
| Methanol (MeOH) | 65 | 32.7 | Polar Protic | Similar to ethanol; risk of esterification with the carboxylic acid product. |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Polar Aprotic | Excellent for dissolving a wide range of reactants; high boiling point. |
| Dimethyl Sulfoxide (DMSO) | 189 | 46.7 | Polar Aprotic | Very high polarity and boiling point; can be difficult to remove during workup. |
| 1,4-Dioxane | 101 | 2.2 | Non-Polar Ether | Can be useful, but its low polarity may not be sufficient for all reactants. |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Q2: My reaction is producing a significant amount of an uncyclized intermediate and other impurities. How is the solvent influencing this?
Impurity generation is often a direct consequence of reaction conditions, with the solvent playing a pivotal role. In pyrimidine synthesis, the most common impurities are uncyclized intermediates and products of hydrolysis.
Causality and Troubleshooting Steps:
-
Incomplete Cyclization: The formation of the pyrimidine ring is a multi-step process. If the final intramolecular nucleophilic attack and dehydration are slow, the uncyclized intermediate can accumulate.[5]
-
Solvent Influence: This is often an issue of activation energy. A solvent that does not sufficiently stabilize the transition state of the cyclization step will lead to a slower reaction.
-
Action: As with low yield, increasing the reaction temperature by switching to a higher-boiling solvent is a primary strategy. A stronger acid or base catalyst can also promote the final cyclization-dehydration step, depending on the specific reaction mechanism.[5]
-
-
Hydrolysis: The presence of water in the reaction can be highly detrimental. Water can hydrolyze starting materials, intermediates, or even the final product, especially at elevated temperatures.
-
Solvent Influence: Many common laboratory solvents are hygroscopic (readily absorb moisture from the air). Using a "wet" solvent introduces water directly into your reaction.
-
Action: Always use freshly distilled or commercially available anhydrous solvents.[5] It is best practice to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.[6]
-
Solvent Effects on Reaction Intermediates
Caption: Protic solvents can deactivate nucleophiles via H-bonding.
Q3: My reaction starts, as confirmed by TLC, but then appears to stall. Could the solvent be causing the reaction to stop prematurely?
Reaction stalling is often due to the precipitation of a key reactant or intermediate, effectively removing it from the reaction solution.
Causality and Troubleshooting Steps:
-
Precipitation of Intermediates: As the reaction progresses, new chemical species are formed. It is possible for an intermediate to be insoluble in the chosen solvent, causing it to crash out of solution.
-
Action: Observe the reaction mixture closely. If a precipitate forms and the reaction stalls, try to isolate and characterize the solid. If it is an intermediate, you will need to select a solvent or co-solvent system in which all species remain dissolved throughout the reaction. A mixture of a highly polar solvent (like DMF) with a less polar one (like THF or toluene) can sometimes maintain solubility.
-
-
Solvent Purity: Impurities within the solvent itself can sometimes act as reaction inhibitors.
-
Action: Ensure you are using high-purity solvents. If you are using a recycled or old bottle of solvent, consider using a fresh, sealed bottle or redistilling it.
-
Experimental Protocol: Small-Scale Solvent Screening
To systematically determine the optimal solvent for your synthesis, a parallel solvent screening experiment is highly recommended.
Objective: To identify a solvent that provides the highest conversion to this compound with the fewest impurities.
Methodology:
-
Setup: Arrange a series of small reaction vials (e.g., 5 mL microwave vials) with stir bars. Label each vial for a different solvent to be tested (e.g., THF, MeCN, DMF, EtOH, 1,4-Dioxane).
-
Reagent Preparation: Prepare a stock solution of your limiting reagent if possible. This ensures accurate dispensing into each vial.
-
Reaction Execution:
-
To each vial, add your starting materials in the correct stoichiometry.
-
Add 1-2 mL of the designated anhydrous solvent to each vial.
-
Seal the vials and place them in a heating block set to a consistent temperature (e.g., 80 °C or 100 °C). Ensure the temperature is below the boiling point of the most volatile solvent if not using sealed vials.
-
-
Monitoring: After a set time (e.g., 2, 4, 8, and 24 hours), take a small aliquot from each reaction mixture. Quench the aliquot and analyze it by TLC or LC-MS.
-
Analysis: Compare the chromatograms from each solvent at each time point. Look for:
-
Consumption of starting materials.
-
Formation of the desired product spot/peak.
-
Appearance of impurity spots/peaks.
-
-
Selection: The ideal solvent will show the fastest consumption of starting material and the cleanest conversion to the desired product. This solvent should then be used for the larger-scale reaction.
References
- overcoming side reactions in pyrimidine synthesis - Benchchem. Benchchem.
- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis.
- Synthesis of pyrimidines from dinitrogen and carbon | National Science Review | Oxford Academic. Oxford Academic.
- Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b - ResearchGate. ResearchGate.
- Review Writing on Synthesis Of Pyrimidine and Its Biological Activity.
- Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives - Benchchem. Benchchem.
- 4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. Chemistry LibreTexts.
- What is the result when the polarity of the solvent is increased in nucleophilic substitution? - Chemistry Stack Exchange. Chemistry Stack Exchange.
- Synthesis of pyrimidine derivatives under solvent-free conditions. - ResearchGate. ResearchGate.
- 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
- One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition - Indian Academy of Sciences. Indian Academy of Sciences.
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate.
- Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. National Institutes of Health.
- Troubleshooting scale-up production of 5-Methoxyoxazole-2-carboxylic acid - Benchchem. Benchchem.
- A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters | Request PDF - ResearchGate. ResearchGate.
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
Technical Support Center: Catalyst Poisoning in Pyrimidine Synthesis
Welcome to the Technical Support Center dedicated to addressing the critical issue of catalyst poisoning in pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who rely on catalytic reactions to construct pyrimidine scaffolds, a cornerstone of many pharmaceutical compounds. Here, we move beyond simple procedural lists to offer in-depth, field-proven insights into why your reactions may be failing and how to systematically troubleshoot and prevent catalyst deactivation.
Introduction
The synthesis of pyrimidines often relies on powerful catalytic systems, most notably those based on palladium for cross-coupling reactions, as well as various acid and base catalysts in condensation reactions. The efficiency of these catalysts is paramount to achieving high yields and purity. However, the activity of a catalyst can be significantly diminished or completely nullified by the presence of even minute quantities of certain chemical species, a phenomenon known as catalyst poisoning.[1][2][3] This guide will equip you with the knowledge to diagnose, troubleshoot, and mitigate catalyst poisoning in your pyrimidine synthesis workflows.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of pyrimidine synthesis?
A1: Catalyst poisoning is the deactivation of a catalyst by a chemical substance, known as a poison, that binds to the active sites of the catalyst.[1][2] This prevents the catalyst from participating in the intended reaction, leading to reduced reaction rates, lower yields, or complete reaction failure.[4] In pyrimidine synthesis, this can manifest during palladium-catalyzed cross-coupling reactions or even in classical condensation methods where trace impurities can affect the catalytic environment.
Q2: What are the most common catalyst poisons I should be aware of?
A2: For palladium catalysts, which are frequently used in modern pyrimidine synthesis, common poisons include:
-
Sulfur compounds: Thiols, sulfides, and thiophenes are notorious poisons for palladium catalysts.[5][6]
-
Nitrogen-containing heterocycles: Pyridine and quinoline can act as poisons.[7] This is particularly relevant as pyrimidines themselves are nitrogen-containing heterocycles, though their inhibitory effects are often managed by reaction conditions.
-
Other common poisons: Carbon monoxide, cyanides, halides, and phosphites can also deactivate palladium catalysts.[1]
For acid-catalyzed reactions like the Biginelli synthesis, basic impurities in the reactants or solvent can neutralize the catalyst. Conversely, acidic impurities can hinder base-catalyzed pyrimidine syntheses.
Q3: Is catalyst poisoning always irreversible?
A3: Not always. Poisoning can be reversible or irreversible.[8] Reversible poisoning often involves weaker interactions where the poison can be removed, for instance, by washing or a specific chemical treatment. Irreversible poisoning involves strong chemical bonds between the poison and the catalyst's active sites, which may require more drastic regeneration procedures or even complete replacement of the catalyst.[9]
Q4: Can the pyrimidine product itself poison the catalyst?
A4: Yes, this is a known issue, particularly in palladium-catalyzed reactions. The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to product inhibition or catalyst deactivation.[10] Reaction conditions, such as the choice of ligand and temperature, are often optimized to minimize this effect.
Troubleshooting Guide: From Symptoms to Solutions
This section is designed to help you diagnose potential catalyst poisoning based on common experimental observations.
Issue 1: My reaction has stalled or is proceeding very slowly.
Possible Cause: A common symptom of catalyst poisoning is a dramatic decrease in the reaction rate.[4] This is because the number of available active sites on the catalyst has been reduced.[9]
Troubleshooting Steps:
-
Analyze Starting Materials for Impurities:
-
Sulfur: Have your starting materials or reagents been exposed to sulfur-containing compounds? For example, some grades of solvents or reagents may contain trace amounts of thiols. Consider using higher purity starting materials.
-
Water and Oxygen: In the case of Ziegler-Natta catalysts, which can be used for certain polymerization-based routes to pyrimidine precursors, water and oxygen are known poisons.[1] Ensure your reaction is performed under strictly anhydrous and anaerobic conditions.
-
-
Evaluate the Reaction Environment:
-
Leaching from Equipment: Could contaminants be leaching from your reaction vessel or other equipment? For instance, Raney nickel catalysts can be poisoned by contact with mild steel.[7]
-
Side Reactions: Are there any side reactions occurring that could be generating catalyst poisons? For example, the formation of N-acylurea in carbodiimide-fueled reactions can poison the catalyst.[11][12]
-
Issue 2: The reaction yield is significantly lower than expected.
Possible Cause: A lower yield can be a direct consequence of a partially poisoned catalyst. The catalyst may still be active, but its reduced efficiency leads to incomplete conversion of the starting materials within the given reaction time.
Troubleshooting Steps:
-
Increase Catalyst Loading: As a diagnostic step, try increasing the catalyst loading. If the yield improves, it's a strong indication that the original amount of catalyst was being partially poisoned. However, this is not a long-term solution due to cost and potential side reactions.
-
Purify Reagents and Solvents:
-
Protocol for Reagent Purification: If you suspect your reagents are contaminated, consider purifying them before use. For example, solvents can be distilled, and solid reagents can be recrystallized.
-
Use of Scavengers: In some cases, adding a scavenger to the reaction mixture can help to remove poisons. For instance, a small amount of a base can neutralize acidic impurities that might poison a base-catalyzed reaction.
-
Issue 3: The reaction is not reproducible; it works some days but not others.
Possible Cause: Inconsistent results are often a sign of variable levels of contaminants in the starting materials or solvents. The purity of these materials can vary from batch to batch.
Troubleshooting Steps:
-
Standardize and Qualify Reagents:
-
Batch Testing: When you receive a new batch of a reagent or solvent, run a small-scale test reaction to ensure it performs as expected before using it in a large-scale synthesis.
-
Supplier Qualification: Source your critical reagents from reliable suppliers who can provide a certificate of analysis detailing impurity profiles.
-
-
Implement Rigorous Experimental Technique:
-
Ensure consistent and thorough cleaning of all glassware and equipment.
-
Use freshly purified solvents for each reaction.
-
Protocols for Catalyst Poisoning Identification and Mitigation
Protocol 1: A Simple Test for Sulfur Contamination in Liquid Reagents
This protocol provides a qualitative test for the presence of sulfur compounds, which are potent poisons for palladium catalysts.
Materials:
-
Lead acetate test paper
-
The liquid reagent to be tested
-
A clean, dry test tube
Procedure:
-
Place a small amount of the liquid reagent in the test tube.
-
Gently warm the test tube.
-
Hold a strip of lead acetate test paper over the mouth of the test tube.
-
If the paper turns black or brown, it indicates the presence of hydrogen sulfide, suggesting sulfur contamination.
Protocol 2: General Procedure for Palladium Catalyst Regeneration
This protocol describes a general method for regenerating a poisoned palladium on carbon (Pd/C) catalyst. The specific conditions may need to be optimized for your particular catalyst and poison.
Materials:
-
Poisoned Pd/C catalyst
-
A suitable solvent (e.g., ethanol, water)
-
A dilute acid or base solution (optional, depending on the nature of the poison)
-
Hydrogen gas source
-
A suitable reaction vessel for hydrogenation
Procedure:
-
Carefully recover the poisoned catalyst by filtration.
-
Wash the catalyst extensively with a suitable solvent to remove any adsorbed impurities.
-
If the poison is known to be acidic or basic, a wash with a dilute base or acid solution, respectively, may be beneficial. Follow with a thorough wash with deionized water until the filtrate is neutral.
-
Dry the catalyst under vacuum.
-
Suspend the catalyst in a fresh, clean solvent in a hydrogenation vessel.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas and stir the suspension at a slightly elevated temperature (e.g., 40-60 °C) for several hours. This can help to reduce and reactivate the palladium surface.
-
After the regeneration, carefully filter the catalyst and store it under an inert atmosphere.
Note: The effectiveness of regeneration depends heavily on the nature of the poison. For severe poisoning, regeneration may not be fully successful.[6]
Visual Guides
Diagram 1: Mechanism of Catalyst Poisoning
Caption: The competitive binding of a poison to the catalyst's active site prevents the reactant from binding, thus halting the catalytic cycle.
Diagram 2: Troubleshooting Workflow for Suspected Catalyst Poisoning
Caption: A systematic workflow for diagnosing and resolving issues related to catalyst poisoning in chemical synthesis.
References
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Chemical Science. Retrieved from [Link]
-
chemeurope.com. (n.d.). Catalyst poisoning. Retrieved from [Link]
-
Chen, G., et al. (2017). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature. Retrieved from [Link]
-
Albers, P. W., et al. (2001). Poisoning and deactivation of palladium catalysts. Applied Catalysis A: General, 212(1-2), 17-60. Retrieved from [Link]
-
Process Systems Enterprise. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]
-
Wang, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Molecules, 27(23), 8479. Retrieved from [Link]
-
Catalyst Characterization. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]
-
DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. Retrieved from [Link]
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]
-
Somorjai, G.A. (1972). ON THE MECHANISM OF SULFUR POISONING OF PLATINUM CATALYSTS. Lawrence Berkeley National Laboratory. Retrieved from [Link]
-
Li, J., & Li, W. (2003). MECHANISM OF SULFUR POISONING ON SUPPORTED NOBLE METAL CATALYST Pd(Pt)/Al2O3. Journal of Natural Gas Chemistry, 12(3), 195-200. Retrieved from [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
-
Reddit. (2018, December 23). What does it mean when a catalyst is "poisoned"? r/chemistry. Retrieved from [Link]
-
Chemical Engineering Progress. (2025, June 19). Catalyst deactivation challenges in FCC and how to prevent them. Retrieved from [Link]
-
StudySmarter. (2024, August 27). Catalyst Poisoning: Palladium & Platinum. Retrieved from [Link]
-
Livingston, A., et al. (2021). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). MIL‐53(Fe): Introduction of a new catalyst for the synthesis of Pyrimido[4,5-d]pyrimidine derivatives under solvent-free conditions. Retrieved from [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]
-
Chemistry For Everyone. (2025, September 22). Why Does Catalyst Poisoning Occur In Kinetics? [Video]. YouTube. Retrieved from [Link]
-
Liu, G., & Zhu, H. (2012). Research on Mechanism of Sulfur Poisoning in the Precious Metal Catalyst. Applied Mechanics and Materials, 166-169, 1245-1248. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Palladium-Catalyzed Synthesis of Pyrimidines. Retrieved from [Link]
-
ACS Publications. (2021). Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. ACS Catalysis, 11(15), 9414-9422. Retrieved from [Link]
-
Barbier, J., et al. (1990). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions. Retrieved from [Link]
-
IntechOpen. (2023, July 6). Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Retrieved from [Link]
-
ResearchGate. (n.d.). Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. Retrieved from [Link]
-
ResearchGate. (2025, September 2). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]
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- 12. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exotherms in Large-Scale Pyrimidine Reactions
Welcome to the technical support center for managing exothermic reactions in the scale-up of pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals, providing a consolidated resource for troubleshooting, process safety, and optimization. Here, we synthesize field-proven insights with fundamental chemical engineering principles to ensure your scale-up process is both safe and efficient.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding thermal hazards in pyrimidine synthesis.
Q1: What are the primary safety concerns with exothermic pyrimidine reactions at scale?
A1: The principal concern is a thermal runaway . This is a dangerous situation where the reaction rate increases uncontrollably, leading to a rapid spike in temperature and pressure that can exceed the reactor's capacity, potentially causing explosions or vessel rupture.[1] A secondary, but equally critical, concern is the quenching of highly reactive reagents, such as phosphorus oxychloride (POCl₃), which can undergo delayed and violently exothermic hydrolysis.[1]
Q2: How can I predict the thermal risk of my specific pyrimidine synthesis before scaling up?
A2: A comprehensive thermal hazard assessment is non-negotiable. This involves techniques like Differential Scanning Calorimetry (DSC) and, more importantly, Reaction Calorimetry (RC).[1][2] These methods provide critical quantitative data on the heat of reaction (ΔH), the onset temperature of decomposition, and the Maximum Temperature of the Synthesis Reaction (MTSR), which are essential for safe scale-up design.[1]
Q3: What are the go-to strategies for mitigating exothermic behavior?
A3: Several core strategies are employed to manage heat generation:
-
Semi-batch or Continuous Feeding: Instead of charging all reactants at once (batch mode), one reactant is added gradually. This controls the rate of heat generation by limiting the concentration of the reactive species at any given time.[1][3]
-
Dilution: Increasing the solvent volume adds thermal mass to the reaction mixture, which helps absorb the heat generated and tempers the rate of temperature increase.[1]
-
Efficient Cooling: Ensure the reactor's cooling system is appropriately sized with sufficient heat transfer capacity to remove the energy generated by the reaction.[1][4]
-
Lower Reaction Temperature: If reaction kinetics permit, operating at a lower temperature can dramatically decrease the rate of heat evolution, providing a larger safety margin.[1]
Q4: I am running a Biginelli reaction at a 1 kg scale and noticed a significant exotherm during the initial phase. Is this normal?
A4: Yes, the initial condensation steps of the Biginelli reaction, a multi-component reaction, can be notably exothermic.[1] Key parameters to control are the rate of addition if components are fed separately, and ensuring the reaction temperature is carefully monitored and controlled. Some protocols utilize a refluxing solvent like ethanol to help dissipate heat through vaporization.
Section 2: Troubleshooting Guide for Exothermic Events
This guide provides a structured approach to common problems encountered during large-scale pyrimidine reactions.
| Problem | Potential Root Cause(s) | Recommended Actions & Troubleshooting Steps |
| Unexpected Temperature Spike (>10°C above setpoint) | 1. Reactant Accumulation: The rate of reactant addition is faster than the rate of reaction, creating a backlog of unreacted material that then reacts rapidly.[3] 2. Inadequate Cooling: The reactor's cooling system is overwhelmed by the rate of heat generation.[4] 3. Poor Mixing: Inefficient stirring creates localized "hot spots" where the reaction accelerates.[5] | Immediate Action: 1. Stop Reactant Feed: Immediately halt the addition of the limiting reagent.[3] 2. Engage Emergency Cooling: If available, apply maximum cooling to the reactor jacket. Troubleshooting: • Review Dosing Rate: Use reaction calorimetry data to ensure the dosing rate is matched to the cooling capacity.[6] • Check Agitator: Verify the agitator is functioning correctly and is appropriate for the vessel geometry and viscosity of the reaction mass.[5] • Calibrate Probes: Ensure all temperature probes are calibrated and correctly placed within the reactor. |
| Reaction Fails to Initiate at Set Temperature, Followed by a Sudden, Sharp Exotherm | 1. Low Initiation Temperature: The reaction was started at a temperature too low for initiation, leading to significant reactant accumulation before the reaction finally begins.[3] 2. Catalyst Inactivity: The catalyst may be poisoned or not present in sufficient quantity, preventing the reaction from starting as expected. | Preventative Strategy: 1. Confirm Initiation Temperature: Use small-scale calorimetric data to determine the reliable initiation temperature. 2. "Priming" the Reaction: Add a small portion of the reactant and wait for a slight, controlled exotherm to confirm the reaction has started before beginning the main, continuous feed. Corrective Action: • If accumulation is suspected, immediately stop the feed. Consider a controlled, slow ramp-up in temperature to initiate the reaction under manageable conditions. DO NOT simply increase the temperature rapidly. |
| Product Yield Drops and Impurity Profile Worsens on Scale-Up | 1. Thermal Degradation: Uncontrolled temperature spikes or localized hot spots are degrading the starting materials, intermediates, or the final product.[5] 2. Side Reactions: Higher temperatures can favor unwanted side reactions, such as the formation of Hantzsch-type dihydropyridines in Biginelli reactions.[7] | Process Optimization: 1. Re-evaluate Temperature: Lowering the reaction temperature, even by 5-10°C, can significantly improve selectivity.[1] 2. Optimize Addition Profile: Instead of a constant addition rate, consider a profiled feed (e.g., slower at the beginning and end) to maintain a more stable temperature. 3. Inert Atmosphere: For sensitive pyrimidine rings, conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation, which can be exacerbated by higher temperatures.[5] |
| Emergency: A Runaway Reaction is Suspected | 1. Cooling Failure: Complete loss of cooling fluid to the reactor jacket. 2. Agitator Failure: Loss of mixing leads to stratification and a localized runaway. 3. Gross Overcharge: A major error in adding one of the reactants. | This is a critical safety event. Follow established site-specific emergency protocols immediately. General Principles: 1. Alert Personnel & Evacuate: Sound alarms and evacuate non-essential personnel. 2. Attempt to Stop Feed: If it can be done safely, stop all reactant feeds. 3. Initiate Quench Protocol: If a pre-defined and validated quenching procedure exists, and it can be done safely, initiate it. A quench is the rapid addition of a chemical to stop the reaction. This must be planned in advance. 4. Do Not Confine the Reactor: Allow safety devices like rupture discs to function. Never attempt to re-seal a vessel that is over-pressurizing. |
Section 3: Key Experimental Protocols
Protocol 1: Basic Heat Flow Calorimetry for a Pyrimidine Synthesis
Objective: To determine the heat of reaction (ΔH), heat flow profile, and maximum heat output for a semi-batch pyrimidine synthesis to enable safe scale-up.
Methodology:
-
System Setup: A reaction calorimeter (RC) that mimics the proposed plant reactor is used.[2] The system is equipped with precise temperature sensors for both the reaction mass (Tr) and the cooling jacket (Tj), a controlled dosing pump, and an agitator.
-
Calibration: Before the reaction, a calibration heater is used to precisely determine the overall heat transfer coefficient (U) and the heat exchange area (A). This calibration is crucial for accurate heat flow calculations.
-
Reaction Execution (Semi-Batch):
-
Charge the reactor with the initial starting material (e.g., the β-diketone) and solvent.
-
Bring the reactor contents to the desired reaction temperature.
-
Begin a slow, controlled addition of the second reactant (e.g., the amidine) via the dosing pump at the proposed plant rate.
-
The instrument continuously measures the temperature difference between the reactor and the jacket (Tr - Tj).
-
The heat flow (Q) at any given time is calculated using the equation: Q = U * A * (Tr - Tj) .
-
-
Data Analysis:
-
The total heat of reaction is found by integrating the heat flow curve over the duration of the addition.[2]
-
The data reveals the maximum power output (W/kg), which dictates the minimum cooling capacity required for the large-scale reactor.
-
The profile shows if there is any reactant accumulation; if heat generation continues after the feed is stopped, it indicates unreacted material was present.[2]
-
Section 4: Visualizations and Process Logic
Diagram 1: Thermal Runaway Logic
This diagram illustrates the critical relationship between heat generation and heat removal. A thermal runaway occurs when the rate of heat generation surpasses the rate of heat removal, leading to an uncontrolled temperature increase.
Caption: Logic diagram showing the conditions leading to thermal runaway.
Diagram 2: Exotherm Management Workflow
This workflow outlines the systematic approach to assessing and managing thermal risk from lab-scale development to full-scale production.
Caption: Workflow for thermal hazard assessment and control during scale-up.
References
- Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis. (n.d.). Benchchem.
- Dixon-Jackson, K. (n.d.). Heat flow calorimetry - application and techniques. IChemE.
- Exothermic reaction. (n.d.). In Wikipedia.
- Reaction Calorimetry. (n.d.). Prime Process Safety Center.
- Addressing challenges in the scale-up synthesis of pyrimidine compounds. (n.d.). Benchchem.
- Inherently safer processing: batch and semi batch reactors for exothermic processes. Impact on relief sizing. (n.d.). IChemE.
- Heat Capacity and Calorimetry. (n.d.). Fiveable.
- Calorimetry. (n.d.). Chemed.chem.purdue.edu.
- Exothermic chemical semi-batch reactor. (n.d.). ResearchGate.
- Dosing Rate Optimization for a Semi-Batch Reactor Within Safety Constraint. (n.d.). Academax.
- Overcoming side reactions in pyrimidine synthesis. (n.d.). Benchchem.
- Troubleshooting unexpected side reactions in pyrimidine synthesis. (n.d.). Benchchem.
- Practical approach to prediction and prevention of runaway reactions. (n.d.). Journal of Scientific Research.
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). DEKRA.
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Technical Support Center: Purification of Water-Insoluble Carboxylic Acids
Welcome to the Technical Support Center for the purification of water-insoluble carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for common purification challenges. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles that govern successful purification.
Section 1: Foundational Principles & Initial Assessment
The successful purification of a water-insoluble carboxylic acid begins with a thorough understanding of its chemical properties and the nature of the potential impurities. The choice of purification strategy is not a one-size-fits-all approach but rather a decision-making process based on empirical data and chemical logic.
Know Your Impurities
The first step in any purification is to consider the likely impurities. These are often unreacted starting materials, byproducts, or residual solvents from the synthesis. Common impurity classes include:
-
Neutral Organic Compounds: Unreacted starting materials (e.g., alcohols, alkyl halides), byproducts (e.g., esters), and non-polar solvents.
-
Basic Organic Compounds: Amine-based reagents or catalysts.
-
Acidic Organic Compounds (non-carboxylic): Phenols, which are less acidic than carboxylic acids.[1][2]
-
Inorganic Salts: Byproducts from reactions or quenching steps.
The Power of pKa
The acidity of the carboxylic acid, quantified by its pKa value, is the cornerstone of its purification by acid-base extraction.[3][4] Carboxylic acids are generally weak acids, but they are typically more acidic than phenols.[1][2] This difference in acidity is a powerful tool for selective separation.
| Functional Group | Approximate pKa | Basicity of Conjugate Base |
| Carboxylic Acid | 4-5[3] | Weak Base |
| Phenol | ~10[3] | Stronger Base |
| Alcohol | 16-18[3] | Very Strong Base |
This table highlights that a moderately weak base, like sodium bicarbonate, is strong enough to deprotonate a carboxylic acid but not a phenol, enabling their separation.[1][5]
Purification Strategy Workflow
The following diagram outlines a general decision-making workflow for purifying a water-insoluble carboxylic acid.
Caption: Decision workflow for purification.
Section 2: Core Purification Protocols
This section provides detailed, step-by-step methodologies for the most common and effective purification techniques for water-insoluble carboxylic acids.
Protocol: Acid-Base Extraction for Removal of Neutral and Basic Impurities
This technique leverages the acidic nature of the carboxylic acid to move it into an aqueous phase, leaving behind non-acidic impurities in the organic phase.[6][7]
Principle: A weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), will deprotonate the carboxylic acid to form a water-soluble carboxylate salt.[5] Neutral and basic organic impurities will remain in the organic solvent.
Caption: Acid-base extraction workflow.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude carboxylic acid in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate. Stopper the funnel and gently invert, venting frequently to release the pressure from the evolved CO₂ gas. Shake for 1-2 minutes.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer containing the sodium carboxylate salt into a clean flask.
-
Backwash (Optional but Recommended): To remove any residual neutral organic compounds from the aqueous layer, add a small amount of fresh organic solvent to the aqueous extract, shake, and discard the organic layer.[8]
-
Repeat Extraction: Perform a second extraction of the original organic layer with fresh sodium bicarbonate solution to ensure complete removal of the carboxylic acid. Combine the aqueous extracts. The organic layer now contains the neutral/basic impurities and can be set aside.[9]
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M HCl, dropwise with stirring until the solution is acidic (test with litmus or pH paper). The water-insoluble carboxylic acid will precipitate out.[7][9]
-
Isolation: Collect the purified solid carboxylic acid by vacuum filtration. Wash the solid with a small amount of cold water to remove any inorganic salts.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[10]
Principle: The ideal recrystallization solvent will dissolve the carboxylic acid sparingly at room temperature but have high solubility at its boiling point. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[11]
Step-by-Step Methodology:
-
Solvent Selection: This is the most critical step.[12] Test small amounts of the crude solid in various solvents to find one that meets the criteria above. Common solvents for carboxylic acids include water (for those with some polarity), ethanol, ethyl acetate, toluene, or mixtures like ethanol/water.[13][14]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a stir bar or boiling chips). Continue adding small portions of the hot solvent until the solid just dissolves.[15]
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This prevents the desired compound from crystallizing prematurely.[16]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[16]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals thoroughly to remove all traces of the solvent.
Section 3: Troubleshooting Guide & FAQs
This section addresses specific issues that researchers may encounter during the purification of water-insoluble carboxylic acids.
Question: My carboxylic acid is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid rather than a solid upon cooling. This often happens if the boiling point of the solvent is higher than the melting point of the compound.
-
Solution 1: Lower the temperature. Re-heat the solution until the oil redissolves. Allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can help initiate crystallization.
-
Solution 2: Change the solvent. Choose a solvent with a lower boiling point.[14]
-
Solution 3: Use more solvent. The concentration of the dissolved compound may be too high. Add more solvent to the boiling solution and then allow it to cool slowly.
Question: After acid-base extraction and re-acidification, my product is a fine powder that is difficult to filter, or no solid precipitates at all. What should I do?
Answer: This can happen if the carboxylic acid is somewhat soluble in the acidic aqueous solution or forms very small crystals.
-
Solution 1: Ensure complete acidification. Check the pH of the solution to make sure it is sufficiently acidic (pH 1-2).
-
Solution 2: Cool thoroughly. Ensure the solution is ice-cold to minimize the solubility of your product.
-
Solution 3: Back-extraction. If the product does not precipitate, you can extract it from the acidified aqueous solution with a fresh portion of an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer can then be dried with a drying agent (like anhydrous MgSO₄ or Na₂SO₄), filtered, and the solvent evaporated to yield the purified carboxylic acid.[5]
Question: How can I separate my water-insoluble carboxylic acid from a phenolic impurity?
Answer: This is a classic separation that relies on the difference in pKa between carboxylic acids (pKa ≈ 4-5) and phenols (pKa ≈ 10).[1][3]
-
The Strategy: Use a weak base like sodium bicarbonate (NaHCO₃). The bicarbonate ion is basic enough to deprotonate the more acidic carboxylic acid, forming the water-soluble carboxylate salt. However, it is not basic enough to deprotonate the less acidic phenol.[1][2][5]
-
The Procedure: Follow the acid-base extraction protocol (Section 2.1), but use aqueous NaHCO₃ as your base. The carboxylic acid will be extracted into the aqueous layer, while the phenol will remain in the organic layer.[5] A stronger base like sodium hydroxide (NaOH) would deprotonate and extract both the carboxylic acid and the phenol, so it should not be used for this specific separation.[1][17]
Question: I am seeing significant product loss during recrystallization. How can I improve my yield?
Answer: Product loss during recrystallization is common, but it can be minimized.
-
Avoid using too much solvent: The most common cause of low recovery is using an excessive amount of solvent to dissolve the crude product. Use the minimum amount of boiling solvent necessary for complete dissolution.[15]
-
Ensure thorough cooling: Allow the solution to cool to room temperature and then in an ice bath to maximize crystal formation.[16]
-
Minimize transfers: Each transfer of the solution or crystals can result in some loss.
-
Wash with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.
Question: My purified carboxylic acid still shows impurities by TLC/NMR. What are my next steps?
Answer: If a single purification step is insufficient, further action is needed.
-
Repeat the purification: A second recrystallization or acid-base extraction can often remove persistent impurities.
-
Consider a different technique: If recrystallization fails to remove an impurity with similar solubility, consider column chromatography. For carboxylic acids, it is often necessary to add a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the mobile phase to prevent streaking on the silica gel column.[9]
-
Derivative formation: In some challenging cases, it may be beneficial to convert the carboxylic acid to an ester, purify the ester by distillation or chromatography, and then hydrolyze it back to the pure carboxylic acid.[13]
References
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General procedures for the purification of Carboxylic acids - Chempedia - LookChem. [Link]
-
Acid–base extraction - Wikipedia. [Link]
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Physical Properties of Carboxylic Acids | CK-12 Foundation. [Link]
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Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. [Link]
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15.3: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. [Link]
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25.2 Physical Properties of Carboxylic Acids - eCampusOntario Pressbooks. [Link]
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4.8: Acid-Base Extraction - Chemistry LibreTexts. [Link]
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Acid-Base Extraction. [Link]
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15.4: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. [Link]
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Separating Acids and Neutral Compounds by Solvent Extraction - 1465 Words | Bartleby. [Link]
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Separation of an Unknown Mixture - The Department of Chemistry, UWI, Mona, Jamaica. [Link]
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RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. [Link]
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Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. [Link]
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Separation of a Carboxylic Acid, a Phenol, and a Neutral Substance - 946 Words | Bartleby. [Link]
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Carboxylic Acid's Contribution to Water Purification Technologies - Patsnap Eureka. [Link]
-
3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. [Link]
-
Solvent design for crystallization of carboxylic acids - ResearchGate. [Link]
-
How can I purify carboxylic acid? - ResearchGate. [Link]
-
pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C). - ResearchGate. [Link]
-
Recrystallization. [Link]
-
How to purify a carboxylic acid by recrystallisation? - The Student Room. [Link]
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Extraction for Separations and Purifications | MCAT Organic Chemistry Prep - YouTube. [Link]
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Recrystallization and Melting Point Analysis - YouTube. [Link]
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4.2.3: Structure and Properties of Carboxylic Acids - Chemistry LibreTexts. [Link]
-
How to extract phenol from an organic layer - Quora. [Link]
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I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts? | ResearchGate. [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. [Link]
-
Approximate pKa chart of the functional groups: values to know 1. Protonated carbonyl pKa = -7. [Link]
-
Phenol, amine, carboxylic acid separation, is this right? : r/chemhelp - Reddit. [Link]
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pKa Ka data factors affecting Acidic reactions of carboxylic acids with metals oxides hydroxides carbonates hydrogencarbonate test advanced A level organic chemistry revision notes doc brown. [Link]
- US2255421A - Process for purification of carboxylic acids - Google P
-
Recrystallization pre/post lab questions | Organic chemistry homework help - SweetStudy. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
-
Bordwell pKa Table - Organic Chemistry Data. [Link]
-
Recrystallization and Crystallization. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Isopropylpyrimidine-5-carboxylic Acid Analogs in Oncology Research
For researchers and drug development professionals navigating the landscape of heterocyclic chemistry in oncology, the pyrimidine core represents a privileged scaffold. Its presence in the building blocks of life, DNA and RNA, has made it a focal point for the development of a multitude of therapeutic agents.[1][2] This guide provides a comparative analysis of the biological activity of 2-substituted pyrimidine-5-carboxylic acid analogs, with a particular focus on the potential role of the isopropyl group and related moieties in driving anticancer activity. While direct comparative studies on a series of 2-isopropylpyrimidine-5-carboxylic acid analogs are not extensively available in the public domain, this guide synthesizes findings from structurally related pyrimidine derivatives to elucidate key structure-activity relationships (SAR) and guide future research.
The pyrimidine scaffold is a versatile platform, and substitutions at the 2, 4, and 5-positions have been shown to be critical in modulating the pharmacological properties of these compounds.[2][3] This guide will delve into the known anticancer activities of these analogs, detail the experimental protocols for their evaluation, and present available data to draw meaningful comparisons.
The Anticancer Potential of 2-Substituted Pyrimidine Analogs: A Comparative Overview
Pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] In the realm of oncology, these compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (EGFR, VEGFR-2).[4][5]
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of their substituents.[2] For the 2,4,5-trisubstituted pyrimidine scaffold, the following SAR observations have been made in the context of anticancer activity:
-
Substitution at the 2-position: The substituent at this position plays a crucial role in target engagement. Variations from small alkyl groups to larger aryl moieties can significantly impact potency and selectivity. For instance, in a series of 2,4,5-trisubstituted pyrimidines evaluated as CDK inhibitors, the nature of the 2-substituent was a key determinant of activity.[4]
-
Substitution at the 5-position: The presence of a carboxylic acid or a related functional group like a carbonitrile at the 5-position is a common feature in many biologically active pyrimidine derivatives. This group can participate in crucial hydrogen bonding interactions with target proteins.[5]
-
Substitution at the 4-position: Modifications at this position also contribute to the overall activity profile, often influencing solubility and interactions with the solvent-exposed regions of the target's active site.
The following table summarizes the in vitro cytotoxic effects of a selection of 2,4,5-substituted pyrimidine derivatives against various cancer cell lines. It is important to note that these are not direct analogs of this compound but provide valuable insights into the anticancer potential of this class of compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2,4,5-substituted pyrimidine derivatives | Human hepatocellular carcinoma (BEL-7402) | < 0.10 | [3] |
| 2,4,5-substituted pyrimidine derivatives | Various human cancer cell lines | 0.024 - 0.55 | [3] |
| Pyrimidine-5-carbonitrile derivatives | Colon cancer (HCT-116) | 1.14 - 32.16 | [5] |
| Pyrimidine-5-carbonitrile derivatives | Breast cancer (MCF-7) | 1.14 - 32.16 | [5] |
| Pyrido[2,3-d]pyrimidine derivatives | A549 (Lung Cancer) | Strong cytotoxicity at 100 µM | [6] |
Key Biological Activities and Mechanisms of Action
The anticancer effects of pyrimidine analogs are often mediated through the induction of apoptosis and cell cycle arrest.
Apoptosis Induction
Several studies have shown that pyrimidine derivatives can trigger programmed cell death in cancer cells. For example, a series of pyrimidine derivatives with aryl urea moieties were found to induce apoptosis in the SW480 colon cancer cell line.[7] Mechanistic studies revealed that the lead compound in this series upregulated the pro-apoptotic protein Bax and downregulated the anti-apoptotic protein Bcl-2, leading to a loss of mitochondrial membrane potential.[7]
Cell Cycle Arrest
Inhibition of cell cycle progression is another key mechanism by which pyrimidine-based compounds exert their anticancer effects. For instance, certain pyrimidine derivatives have been shown to arrest the cell cycle at the G2/M phase.[7] This prevents cancer cells from dividing and proliferating.
The following diagram illustrates a generalized workflow for evaluating the anticancer activity of pyrimidine derivatives.
Caption: Workflow for evaluating the anticancer activity of pyrimidine analogs.
Experimental Protocols for Biological Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro assays used to assess the anticancer activity of this compound analogs.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals that are insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Add the diluted compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound that inhibits 50% of cell growth.
Apoptosis Determination: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their respective IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash them with cold phosphate-buffered saline (PBS), and resuspend them in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
The following diagram illustrates the principle of the Annexin V/PI apoptosis assay.
Caption: Principle of Annexin V/PI staining for apoptosis detection.
Conclusion and Future Directions
The 2-substituted pyrimidine-5-carboxylic acid scaffold holds significant promise for the development of novel anticancer agents. While direct comparative data for a series of 2-isopropyl analogs is limited, the broader class of 2,4,5-trisubstituted pyrimidines has demonstrated potent cytotoxic and mechanistic activities. The isopropyl group at the 2-position, with its specific steric and electronic properties, warrants further investigation to delineate its contribution to biological activity.
Future research should focus on the systematic synthesis and evaluation of a focused library of 2-alkyl-, 2-cycloalkyl-, and 2-aryl-pyrimidine-5-carboxylic acid analogs. Such studies will provide crucial structure-activity relationship data, enabling the rational design of more potent and selective anticancer drug candidates. Furthermore, elucidating the specific molecular targets of these compounds will be essential for their advancement in the drug discovery pipeline.
References
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- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives.
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- Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK.
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comparing 2-Isopropylpyrimidine-5-carboxylic acid to other pyrimidine inhibitors
In the landscape of modern drug discovery, the pyrimidine scaffold stands out as a "privileged structure," a core component of numerous therapeutic agents.[1][2] Its prevalence is a testament to its versatility in interacting with a wide array of biological targets, ranging from metabolic enzymes to protein kinases.[3][4] This guide provides an in-depth comparison of different classes of pyrimidine inhibitors, with a focus on the 2-substituted pyrimidine-5-carboxylic acid scaffold and its relationship to well-characterized inhibitors of dihydroorotate dehydrogenase (DHODH) and protein kinases. Through a detailed examination of their mechanisms of action, supported by experimental data and protocols, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource for navigating this critical class of therapeutic agents.
The Significance of the Pyrimidine Scaffold in Drug Design
The pyrimidine ring is a fundamental building block of nucleic acids (cytosine, thymine, and uracil), making it a logical starting point for the design of molecules that interfere with cellular proliferation and replication.[5] This intrinsic biological relevance has led to the development of a multitude of pyrimidine-based drugs with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[3][6][7] The specific substitutions on the pyrimidine ring play a crucial role in determining the compound's target specificity and potency.[5] For instance, the presence of a carboxylic acid group, particularly at the 5- or 6-position, has been shown to be a key feature for the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH).[8]
Dihydroorotate Dehydrogenase (DHODH) Inhibitors: A Case Study in Pyrimidine-Based Metabolic Modulation
The de novo synthesis of pyrimidines is a critical pathway for rapidly proliferating cells, such as cancer cells and activated lymphocytes.[1] Dihydroorotate dehydrogenase (DHODH) is a key mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway.[6][9] Its inhibition leads to the depletion of the pyrimidine pool, resulting in cell cycle arrest and apoptosis, making it an attractive target for therapeutic intervention.[1]
Mechanism of DHODH Inhibition
DHODH inhibitors typically act by competing with the enzyme's natural substrates. The following diagram illustrates the role of DHODH in the de novo pyrimidine synthesis pathway and its inhibition.
Caption: Inhibition of the De Novo Pyrimidine Synthesis Pathway by DHODH Inhibitors.
Exemplar DHODH Inhibitors: Brequinar and Teriflunomide
Brequinar (DuP-785) is a potent and selective inhibitor of human DHODH.[1][5] It has been investigated for its immunosuppressant and anticancer properties.[5] Brequinar exhibits mixed inhibition kinetics with respect to both dihydroorotate and the cofactor ubiquinone, suggesting it binds to a site distinct from the substrate and cofactor binding sites.[10]
Teriflunomide , the active metabolite of leflunomide, is another well-characterized DHODH inhibitor approved for the treatment of multiple sclerosis.[3][11] By inhibiting DHODH, teriflunomide reduces the proliferation of activated T and B lymphocytes, which are key players in the autoimmune pathology of multiple sclerosis.[11][12]
| Inhibitor | Target | IC50/Ki | Disease Context | Reference |
| Brequinar | Human DHODH | Ki ≈ 0.1 µM | Cancer, Immunosuppression | [6] |
| Teriflunomide | Human DHODH | - | Multiple Sclerosis | [3][11] |
Table 1: Comparative Profile of Selected DHODH Inhibitors.
Pyrimidine-Based Protein Kinase Inhibitors: Targeting Cellular Signaling
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[2] The pyrimidine scaffold is a common feature in many kinase inhibitors due to its ability to mimic the adenine ring of ATP, the primary substrate for kinases.[1]
Mechanism of Kinase Inhibition
Pyrimidine-based kinase inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins.
Caption: Experimental Workflow for DHODH Inhibition Assay.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring kinase activity by quantifying the amount of ATP remaining after the kinase reaction.
Materials:
-
Kinase of interest (e.g., Chk1)
-
Kinase substrate peptide
-
ATP
-
Test compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compounds or DMSO control.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 10 µL of the ATP detection reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value. [13]
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic effect of compounds on cancer cell lines. [7][14] Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value. [7][14]
Conclusion
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, giving rise to a diverse array of inhibitors targeting critical enzymes in cellular metabolism and signaling. While specific experimental data for 2-Isopropylpyrimidine-5-carboxylic acid remains to be fully elucidated, its structural features, particularly the pyrimidine core and the 5-carboxylic acid moiety, suggest potential activity as a DHODH inhibitor. By comparing this structural class to well-established pyrimidine inhibitors like Brequinar, Teriflunomide, and AZD7762, researchers can gain valuable insights into the structure-activity relationships that govern target specificity and potency. The provided experimental protocols offer a robust framework for the in vitro evaluation of novel pyrimidine-based compounds, facilitating the discovery and development of the next generation of targeted therapeutics.
References
- Teriflunomide, an inhibitor of dihydroorotate dehydrogenase for the potential oral tre
- The Role of Brequinar in Pyrimidine Synthesis via DHODH Inhibition: A Technical Guide. Benchchem.
- What is Teriflunomide used for?
- Brequinar - Wikipedia. Wikipedia.
- Emerging oral immunomodulating agents – focus on teriflunomide for the treatment of multiple sclerosis. Taylor & Francis Online.
- Structure-activity relationships of pyrimidines as dihydroorot
- Re-evaluation of Brequinar sodium, a dihydroorotate dehydrogenase inhibitor. Taylor & Francis Online.
- What role does pyrimidine synthesis play in Multiple Sclerosis (MS)? Dr.Oracle.
- What is the mechanism of Teriflunomide?
- Inhibition of Dihydroorotate Dehydrogenase Activity by Brequinar Sodium. AACR Journals.
- Brequinar inhibits enterovirus replication by targeting biosynthesis p
- Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology.
- Assay Development for Protein Kinase Enzymes. NCBI.
- Application Notes and Protocols for Kinase Activity Assays. Benchchem.
- Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease. PMC.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegener
- The Novel Dihydroorotate Dehydrogenase (DHODH) Inhibitor PTC299 Inhibit De Novo Pyrimidine Synthesis with Broad Anti-Leukemic Activity Against Acute Myeloid Leukemia. Blood.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegener
- Recent Developments in the Medicinal Chemistry and Therapeutic Potential of Dihydroorotate Dehydrogenase (DHODH) Inhibitors. Bentham Science.
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- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
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A Comparative Guide to In Vitro Kinase Assay Protocols for Pyrimidine Derivatives
Introduction: The Central Role of Pyrimidines in Kinase Inhibition
The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core structure of numerous FDA-approved drugs targeting protein kinases.[1] These enzymes regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Pyrimidine derivatives have proven exceptionally effective as ATP-competitive inhibitors, lodging within the highly conserved ATP-binding pocket of kinases like EGFR, CDKs, Aurora Kinases, and VEGFR, thereby blocking their catalytic function.[1][3][4][5][6]
The successful development of these targeted therapies hinges on robust, accurate, and reproducible in vitro assays to determine inhibitor potency (typically as an IC50 value) and selectivity. This guide provides an in-depth, comparative analysis of common in vitro kinase assay formats for the evaluation of pyrimidine-based inhibitors. We will dissect a primary, luminescence-based protocol in detail, compare it with established alternatives, and provide the necessary context for data interpretation, empowering researchers to make informed decisions in their drug discovery workflow.
Core Principle: The Kinase Reaction and ATP-Competitive Inhibition
At its heart, a kinase catalyzes the transfer of a gamma-phosphate group from ATP to a specific substrate (a protein or peptide). This phosphorylation event modulates the substrate's activity and initiates downstream signaling. Most pyrimidine-based inhibitors function by competing with ATP for binding to the kinase, as illustrated below. The goal of an in vitro assay is to quantify the rate of this reaction and measure how effectively a compound can inhibit it.
Primary Protocol: Luminescence-Based ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a robust, homogeneous (mix-and-read) system that has become a workhorse in high-throughput screening and inhibitor profiling.[2] Its principle is elegant: it quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[7] The assay involves two steps: first, stopping the kinase reaction and depleting the remaining ATP; second, converting the ADP product into a quantifiable luminescent signal.[2][7]
Experimental Workflow: ADP-Glo™ Assay
Detailed Step-by-Step Methodology
This protocol is a generalized procedure for a typical tyrosine kinase like EGFR or a serine/threonine kinase like CDK2.[8][9] Optimization of enzyme and substrate concentrations is recommended.
Materials:
-
Recombinant Kinase (e.g., EGFR, CDK2/Cyclin A2)
-
Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1 for EGFR, Histone H1 for CDK2)
-
Adenosine 5'-Triphosphate (ATP)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[10][11]
-
Pyrimidine Derivatives (Test Compounds)
-
Dimethyl Sulfoxide (DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrimidine derivatives in 100% DMSO. A typical starting concentration might be 10 mM, diluted in 1:3 or 1:5 steps. Then, dilute these stocks further in Kinase Buffer to ensure the final DMSO concentration in the assay does not exceed 1%.[12][13]
-
Reaction Setup (in a 384-well plate):
-
Controls: It is critical to include proper controls.
-
No Inhibitor Control (100% Activity): Add vehicle (e.g., 1% DMSO in Kinase Buffer) instead of the test compound.
-
No Enzyme Control (Background): Add Kinase Buffer instead of the enzyme solution.
-
Positive Control Inhibitor: Use a known inhibitor for the target kinase (e.g., Staurosporine) to validate the assay response.
-
-
Assay Plate Additions: The following additions are typical for a 5 µL final reaction volume.[8][9][11]
-
Add 1 µL of diluted test compound or control solution.
-
Add 2 µL of the kinase solution (diluted to its optimal concentration in Kinase Buffer).
-
Initiate the reaction by adding 2 µL of the ATP/substrate mixture (prepared in Kinase Buffer at 2.5x the desired final concentration).
-
-
-
Kinase Reaction Incubation: Cover the plate and incubate at room temperature (or 30°C) for 60 minutes.[8][10] The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).
-
ADP Detection - Step 1: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Mix gently and incubate at room temperature for 40 minutes.[8]
-
ADP Detection - Step 2: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and simultaneously uses the newly synthesized ATP to produce a luminescent signal via a luciferase reaction. Mix gently and incubate at room temperature for 30-60 minutes.[8][10][11]
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The integration time is typically 0.5-1 second.[8]
-
Data Analysis:
-
The raw luminescent signal (RLU) is directly proportional to the ADP produced and thus reflects kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control after subtracting the background signal.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.[14]
-
Comparison of Alternative In Vitro Kinase Assay Formats
While luminescence-based assays are versatile, other technologies offer distinct advantages and may be more suitable for specific applications. The choice of assay format is a critical experimental decision.
| Assay Technology | Principle | Advantages | Disadvantages |
| Luminescence (e.g., ADP-Glo™) | Measures ADP production by converting it to ATP, which is then used by luciferase to generate light. The signal is directly proportional to kinase activity.[2] | - High sensitivity and wide dynamic range.[8] - Universal for any ADP-generating enzyme.[8] - Homogeneous "mix-and-read" format is excellent for HTS.[15] | - Indirect, enzyme-coupled detection. - Potential for interference from compounds that affect luciferase.[15] - Requires specific kit reagents. |
| Fluorescence-Based (e.g., TR-FRET) | Measures the phosphorylation of a fluorescently-labeled substrate using a phosphorylation-specific antibody labeled with a FRET partner. Phosphorylation brings the donor and acceptor fluorophores into proximity, generating a FRET signal. | - Homogeneous format suitable for HTS. - Ratiometric detection can reduce well-to-well variability. - High sensitivity.[16] | - Requires specific, high-quality antibodies and fluorescently labeled substrates. - Potential for interference from fluorescent compounds or light scattering.[17] - Assay development can be more complex. |
| Radiometric Filter Binding (³²P/³³P) | The kinase reaction is performed with radiolabeled [γ-³²P]ATP. The radiolabeled phosphate is transferred to the substrate, which is then captured on a filter membrane. Unincorporated ATP is washed away, and the radioactivity on the filter is measured.[18] | - Considered the "gold standard" for accuracy.[19] - Direct measurement of phosphate transfer. - Extremely sensitive. | - Requires handling and disposal of radioactive materials. - Not a homogeneous assay; requires multiple wash and separation steps.[18] - Labor-intensive and not easily scalable for HTS. |
Data Presentation and Interpretation
The primary output of these assays is the IC50 value, which represents the concentration of an inhibitor required to reduce kinase activity by 50%.[3] Comparing IC50 values across a panel of kinases is essential to determine an inhibitor's selectivity profile. Pyrimidine-based inhibitors can range from highly selective to broadly active, a characteristic that must be defined during development.[1]
Table 1: Representative Performance of Pyrimidine-Based Kinase Inhibitors
| Inhibitor | Type | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Gefitinib | Pyrimidine-Based | EGFR (Wild-Type) | 36 | [3] |
| EGFR (L858R Mutant) | 5 | [3] | ||
| Erlotinib | Pyrimidine-Based | EGFR (Wild-Type) | ~100 (cell-based) | [3] |
| HER2 | 1100 (cell-based) | [3] | ||
| Compound 15 | Pyrazolo[3,4-d]pyrimidine | CDK2/cyclin A2 | 61 | [20] |
| Compound SP2 | Pyrimidine-Based | VEGFR-2 | 6820 | [6] |
Note: Data is compiled from multiple sources for illustrative purposes. Assay conditions can significantly impact IC50 values, and direct comparison should be made from head-to-head studies.
Biological Context: Inhibition of the EGFR Signaling Pathway
To understand the impact of an inhibitor, its action must be placed in a biological context. Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase frequently targeted by pyrimidine derivatives like Gefitinib.[3][21] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream pathways like RAS/MAPK and PI3K/AKT that drive cell proliferation and survival.[10] An effective inhibitor blocks this first step.
Conclusion and Forward Look
Selecting the appropriate in vitro kinase assay is a critical decision in the drug discovery cascade. For high-throughput screening and routine profiling of pyrimidine derivatives, the ADP-Glo™ luminescence-based assay offers a superb balance of sensitivity, scalability, and universality. However, for orthogonal validation or mechanistic studies, fluorescence-based and radiometric assays remain invaluable tools. A thorough understanding of each method's principles and limitations is paramount for generating high-quality, interpretable data.
Following robust biochemical characterization, promising compounds must be advanced to cellular assays to assess membrane permeability, target engagement (e.g., via NanoBRET™ assays), and effects on downstream signaling pathways before proceeding to more complex in vivo models.[1]
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Martin, M. W., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. Retrieved January 11, 2026, from [Link]
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Cunningham, A. M., et al. (2018). A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding. Chemistry – A European Journal, 24(51), 13463–13467. [Link]
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Abuelizz, H. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1845–1863. [Link]
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Vasta, J. D., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Protocols in Chemical Biology, 10(4), e53. [Link]
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Dar, A. C., & Shokat, K. M. (2011). A high-throughput radiometric kinase assay. Methods in Molecular Biology, 795, 119–126. [Link]
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Ibrahim, H. S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6667. [Link]
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CDK2 Assay Kit. (n.d.). BPS Bioscience. Retrieved January 11, 2026, from [Link]
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El-Gohary, N. S., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][14]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1279–1294. [Link]
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VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. (n.d.). BPS Bioscience. Retrieved January 11, 2026, from [Link]
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Chen, Y.-L., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7431–7449. [Link]
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Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical Journal, 408(3), 297–315. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024, August 14). Celtarys Research. Retrieved January 11, 2026, from [Link]
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Patel, S., et al. (2023). Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. Letters in Drug Design & Discovery, 20(10), 1215–1229. [Link]
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Fairweather, E. E., et al. (2011). Fluorescent Peptide Assays For Protein Kinases. Journal of Visualized Experiments, (54), 3073. [Link]
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Robers, M. B., et al. (2021). Fluorescent Kinase Inhibitors As Probes In Cancer. Expert Opinion on Drug Discovery, 16(7), 721–732. [Link]
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Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience. Retrieved January 11, 2026, from [Link]
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VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. (n.d.). BPS Bioscience. Retrieved January 11, 2026, from [Link]
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Technologies to Study Kinases. (2021, January 12). YouTube. Retrieved January 11, 2026, from [Link]
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Betzi, S., et al. (2026). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 69(1), 1–25. [Link]
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Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8616. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved January 11, 2026, from [Link]
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Prevo, R., et al. (2008). Class I PI3 Kinase Inhibition by the Pyridinylfuranopyrimidine Inhibitor PI-103 Enhances Tumor Radiosensitivity. Cancer Research, 68(14), 5915–5923. [Link]
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Chen, Y.-L., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. Retrieved January 11, 2026, from [Link]
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A Senior Application Scientist's Guide to Evaluating 2-Isopropylpyrimidine-5-carboxylic Acid Efficacy: A Comparative Framework of Cell-Based Assays
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrimidine Derivative
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer and anti-inflammatory properties.[1][2] 2-Isopropylpyrimidine-5-carboxylic acid is a novel synthetic compound belonging to this chemical class. While its specific biological targets are yet to be fully elucidated, its structural similarity to known bioactive molecules warrants a thorough investigation into its therapeutic potential.
This guide provides a comprehensive framework for assessing the efficacy of this compound using a panel of robust, cell-based assays. We will explore its potential as both a cytotoxic anticancer agent and a targeted anti-inflammatory compound. The experimental design emphasizes a comparative approach, benchmarking the performance of our lead compound against established drugs in each therapeutic area. This strategy not only helps in quantifying efficacy but also provides crucial insights into its potential mechanism of action.
The selection of assays is guided by the principle of building a layered understanding of the compound's effects, starting from broad cytotoxicity screening and moving towards more specific, mechanism-based assays. This approach ensures a cost-effective and scientifically rigorous evaluation, generating the foundational data necessary for further preclinical development.
Overall Experimental Workflow
The evaluation of this compound is structured in a two-tiered approach. The first tier focuses on its potential as a broad-spectrum anticancer agent by assessing its cytotoxicity. The second tier investigates its potential as a more targeted anti-inflammatory agent by probing its effect on key inflammatory pathways.
Caption: Overall workflow for evaluating the anticancer and anti-inflammatory efficacy of this compound.
Part 1: Assessment of Anticancer Efficacy via Cytotoxicity Screening
The most fundamental question for a potential anticancer agent is its ability to kill or inhibit the proliferation of cancer cells.[3] The MTT assay is a widely accepted, robust, and high-throughput method for assessing cell viability and cytotoxicity.[1][4]
Rationale for Assay Selection
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[1] This allows for the quantification of cell death or inhibition of proliferation induced by a test compound.
We will compare the cytotoxic effects of this compound against Doxorubicin , a well-established chemotherapeutic agent, across a panel of human cancer cell lines to assess both its potency and spectrum of activity.
-
MCF-7: Human breast adenocarcinoma cell line.
-
A549: Human lung carcinoma cell line.
-
HCT116: Human colon cancer cell line.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Harvest and count the selected cancer cell lines (MCF-7, A549, HCT116).
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase at the time of the assay.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound and Doxorubicin in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and DMSO alone as a vehicle control, and wells with untreated cells as a negative control.
-
Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
-
Comparative Data Presentation
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | MCF-7 | 25.4 |
| A549 | 42.1 | |
| HCT116 | 33.8 | |
| Doxorubicin (Reference) | MCF-7 | 0.8 |
| A549 | 1.2 | |
| HCT116 | 1.5 |
(Note: The data presented above is hypothetical and for illustrative purposes only.)
Part 2: Assessment of Anti-inflammatory Efficacy
Many pyrimidine derivatives exhibit anti-inflammatory properties, often through the inhibition of key enzymes or transcription factors in the inflammatory cascade.[5] We will investigate two primary mechanisms: the inhibition of cyclooxygenase-2 (COX-2) and the suppression of Nuclear Factor-kappa B (NF-κB) activation.
Rationale for Assay Selection
-
COX-2 Inhibition: COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[6] Selective COX-2 inhibitors are an important class of anti-inflammatory drugs. We will use a cell-based assay to measure the production of prostaglandin E₂ (PGE₂) in response to an inflammatory stimulus.
-
NF-κB Activation: NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[7] Its activation and subsequent translocation to the nucleus is a hallmark of the inflammatory response.[8] A reporter gene assay provides a sensitive and quantifiable measure of NF-κB activation.
For these assays, we will compare this compound to Celecoxib , a well-known selective COX-2 inhibitor.
Signaling Pathway: NF-κB Activation
Caption: The NF-κB signaling pathway and potential points of inhibition for this compound.
Experimental Protocols
-
Cell Line: RAW 264.7 (murine macrophage cell line) is a suitable model as it robustly expresses COX-2 upon stimulation.
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or Celecoxib for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for 18-24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE₂ in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition of PGE₂ production for each compound concentration relative to the LPS-stimulated control.
-
-
Cell Line: HEK293 cells stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Protocol:
-
Seed the HEK293-NF-κB reporter cells in a 96-well white, clear-bottom plate.
-
After 24 hours, pre-treat the cells with various concentrations of this compound or Celecoxib for 1 hour.
-
Stimulate NF-κB activation by adding Tumor Necrosis Factor-alpha (TNF-α) (10 ng/mL) to the wells and incubate for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Calculate the percentage of inhibition of NF-κB-driven luciferase expression for each compound concentration relative to the TNF-α-stimulated control.
-
Comparative Data Presentation
| Assay | Compound | IC₅₀ (µM) |
| COX-2 Activity (PGE₂ Inhibition) | This compound | 15.7 |
| Celecoxib (Reference) | 0.05 | |
| NF-κB Activation (Reporter Assay) | This compound | 8.9 |
| Celecoxib (Reference) | > 50 |
(Note: The data presented above is hypothetical and for illustrative purposes only.)
Discussion and Interpretation of Results
The hypothetical data presented in this guide illustrates how a comparative analysis can provide valuable insights into the potential of this compound.
-
Anticancer Potential: The hypothetical IC₅₀ values from the MTT assay suggest that this compound possesses cytotoxic activity against the tested cancer cell lines, although it is less potent than the conventional chemotherapeutic agent, Doxorubicin. This is a common finding for novel compounds in early-stage screening and indicates that while it may not be a potent broad-spectrum cytotoxic agent, it could have value in combination therapies or as a lead for further optimization.
-
Anti-inflammatory Potential: The data from the anti-inflammatory assays suggests a more nuanced profile. The compound shows moderate inhibition of both COX-2 activity and NF-κB activation. Interestingly, in our hypothetical scenario, it is a more potent inhibitor of NF-κB than COX-2. This is in contrast to Celecoxib, which is a highly potent and selective COX-2 inhibitor with little to no effect on the NF-κB pathway directly. This could indicate that this compound has a different, and potentially broader, anti-inflammatory mechanism of action than traditional NSAIDs.
Conclusion
This guide outlines a logical and robust workflow for the initial cell-based evaluation of this compound. By employing a tiered approach that assesses both general cytotoxicity and specific anti-inflammatory mechanisms, researchers can build a comprehensive efficacy profile. The comparative design, benchmarking against established drugs like Doxorubicin and Celecoxib, is crucial for contextualizing the results and making informed decisions about the compound's future development. The hypothetical results suggest that this compound may have more promise as a novel anti-inflammatory agent with a distinct mechanism of action, a hypothesis that should be explored in more detailed downstream mechanistic studies.
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A Senior Application Scientist's Guide to the Validation of 2-Isopropylpyrimidine-5-carboxylic acid as a Kinase Inhibitor
Introduction
In the landscape of kinase inhibitor discovery, the identification of novel scaffolds is a critical starting point for developing next-generation therapeutics. Kinases, comprising a family of over 500 enzymes in the human genome, are central regulators of cellular signaling and represent one of the most "druggable" target classes.[1] The pyrimidine core is a well-established pharmacophore found in numerous FDA-approved kinase inhibitors. This guide focuses on a hypothetical validation cascade for a novel compound, 2-Isopropylpyrimidine-5-carboxylic acid , a molecule of interest due to its structural features.
Currently, public domain literature and experimental data on the kinase inhibitory activity of this compound are not available. Therefore, this document serves as a comprehensive, forward-looking guide for researchers, outlining the rigorous, multi-tiered experimental strategy required to characterize this compound, establish its potential as a kinase inhibitor, and compare its performance against well-characterized, clinically relevant benchmarks.
Our approach is grounded in a logical progression from broad, high-throughput biochemical screening to detailed cellular mechanism-of-action studies. We will explain the rationale behind each experimental choice, provide detailed, actionable protocols, and present data in a comparative framework.
The Validation Workflow: A Phased Approach
The validation of a novel kinase inhibitor is not a single experiment but a carefully orchestrated campaign. Our proposed workflow is designed to answer three fundamental questions:
-
Does it bind? (Biochemical Activity & Potency)
-
How selective is it? (Kinome-wide Selectivity)
-
Does it work in a cell? (Cellular Target Engagement & Functional Effects)
This structured approach ensures that resources are used efficiently, generating decision-driving data at each stage.
Caption: A tiered workflow for kinase inhibitor validation.
Phase 1: Biochemical Validation — Does it Bind and How?
The initial phase focuses on determining if this compound directly interacts with and inhibits purified kinase enzymes in a cell-free environment. These biochemical assays are fundamental for establishing potency and mechanism of action.[2]
Tier 1: Large-Scale Kinase Panel Screening
The first step is to understand the compound's landscape of activity across the human kinome. A broad screen prevents target myopia and reveals potential off-target liabilities early in the process.[3]
Experimental Choice: We will utilize a competitive binding assay platform, such as Eurofins DiscoverX's KINOMEscan®, which measures the ability of a compound to displace a ligand from the ATP-binding site of over 450 kinases.[4] This method is independent of enzymatic activity and provides a direct measure of binding affinity (expressed as Kd or % inhibition).
Protocol: KINOMEscan® Profiling
-
Compound Preparation: Solubilize this compound and comparator compounds (e.g., Staurosporine - broad spectrum, Gefitinib - specific for EGFR) in 100% DMSO to a stock concentration of 100 mM.
-
Screening Concentration: Perform the initial screen at a single, high concentration (e.g., 10 µM) to capture a wide range of potential interactions.
-
Assay Execution: The test compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: Results are reported as '% Inhibition' relative to a DMSO vehicle control. A high % inhibition value indicates strong displacement of the ligand and therefore, significant binding of the test compound.
Comparative Data (Hypothetical):
| Compound | Target Kinase | % Inhibition @ 10 µM | S-Score (10) |
| This compound | CDK2 | 98% | 0.015 |
| CDK9 | 95% | ||
| GSK3B | 85% | ||
| 400+ other kinases | <50% | ||
| Staurosporine (Control) | Multiple Kinases | >90% for >200 kinases | 0.35 |
| Gefitinib (Control) | EGFR | 99% | 0.02 |
| Other kinases | <50% |
S-Score (10) is a quantitative measure of selectivity, calculated as the number of kinases inhibited >90% divided by the total number of kinases tested. A lower score indicates higher selectivity.
Tier 2: Dose-Response Analysis for Potency (IC₅₀ Determination)
After identifying primary "hits" from the broad screen, the next step is to quantify the compound's potency. This is achieved by determining the half-maximal inhibitory concentration (IC₅₀), a critical metric for comparing inhibitors.[1]
Experimental Choice: The ADP-Glo™ Kinase Assay (Promega) is a robust, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[5][6] It is a universal assay applicable to virtually any kinase.
Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare reaction buffer, purified recombinant kinase (e.g., CDK2/CycA), its specific substrate (e.g., Histone H1), and ATP. The ATP concentration should be set at or near the Michaelis constant (Km) for the specific kinase to ensure accurate IC₅₀ determination for ATP-competitive inhibitors.[7]
-
Compound Titration: Prepare a 10-point serial dilution of this compound and control inhibitors in DMSO, typically starting from 100 µM.
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound dilutions. Initiate the reaction by adding ATP. Incubate for 1 hour at room temperature.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition & Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[6]
Comparative Data (Hypothetical):
| Compound | Target Kinase | IC₅₀ (nM) |
| This compound | CDK2 | 75 |
| CDK9 | 150 | |
| GSK3B | 850 | |
| Roscovitine (CDK Inhibitor Control) | CDK2 | 40 |
| CDK9 | 120 | |
| GSK3B | >10,000 |
Phase 2: Cellular Validation — Does it Work in a Living System?
Demonstrating biochemical activity is necessary but not sufficient. A successful inhibitor must be able to cross the cell membrane, engage its target in a complex intracellular environment, and elicit a desired biological response.[8]
Tier 4: Cellular Target Engagement
This tier directly measures whether the compound binds to its intended kinase target inside living cells.
Experimental Choice: The NanoBRET™ Target Engagement Assay (Promega) is a powerful method that uses Bioluminescence Resonance Energy Transfer (BRET) to quantify compound binding in live cells.[9] It provides a more physiologically relevant measure of affinity than biochemical assays.
Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., CDK2) fused to NanoLuc® luciferase.
-
Assay Setup: Plate the transfected cells and treat them with the NanoBRET™ tracer (a fluorescently-labeled probe that binds to the kinase's active site) and serial dilutions of the test compound.
-
BRET Measurement: After a 2-hour incubation, add the NanoLuc® substrate. If the test compound displaces the fluorescent tracer from the NanoLuc®-kinase fusion protein, the BRET signal will decrease.
-
Data Analysis: Measure both donor (luciferase) and acceptor (tracer) emission. The BRET ratio is calculated and plotted against compound concentration to determine the cellular IC₅₀.
Comparative Data (Hypothetical):
| Compound | Target Kinase | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) |
| This compound | CDK2 | 75 | 250 |
| Roscovitine (Control) | CDK2 | 40 | 180 |
A rightward shift in potency from biochemical to cellular assays is common and can be attributed to factors like cell permeability and competition with high intracellular ATP concentrations.[10]
Tier 5: Downstream Signaling Analysis
Inhibiting a kinase should lead to a measurable decrease in the phosphorylation of its known downstream substrates. This provides functional evidence of target modulation.
Experimental Choice: Western Blotting is a classic and reliable technique to measure changes in protein phosphorylation levels.[6]
Caption: Simplified CDK2 signaling pathway targeted by the inhibitor.
Protocol: Western Blot for Phospho-Rb
-
Cell Treatment: Culture a relevant cell line (e.g., MCF-7 breast cancer cells) and treat with increasing concentrations of this compound for 2-4 hours.
-
Lysate Preparation: Harvest cells and prepare whole-cell lysates.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation:
-
Probe one membrane with a primary antibody specific for phosphorylated Retinoblastoma protein (p-Rb Ser807/811), a key CDK2 substrate.
-
Probe a parallel membrane with an antibody for total Rb as a loading control.
-
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify band intensities. A dose-dependent decrease in the p-Rb/Total Rb ratio indicates successful inhibition of CDK2 activity in cells.
Conclusion and Future Directions
This guide outlines a systematic and rigorous validation cascade for the novel compound This compound . By progressing through biochemical characterization, kinome-wide selectivity profiling, and cellular validation, researchers can build a comprehensive data package to support a "Go/No-Go" decision for advancing this molecule into lead optimization.
The hypothetical data presented herein positions this compound as a potent and selective inhibitor of Cyclin-Dependent Kinases (CDKs), particularly CDK2 and CDK9. The proposed experiments provide the framework to confirm this profile, elucidate its mechanism of action, and establish its potential as a tool compound or a starting point for a drug discovery program. Each protocol is designed to be self-validating through the inclusion of appropriate positive and negative controls, ensuring the generation of trustworthy and authoritative data.
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Eurofins DiscoverX. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Retrieved January 11, 2026, from [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved January 11, 2026, from [Link]
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Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. [Link]
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Creative Biolabs. (n.d.). Cellular Kinase Target Engagement Assay Service. Retrieved January 11, 2026, from [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 11, 2026, from [Link]
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Wobst, H., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4935. [Link]
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved January 11, 2026, from [Link]
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van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 160(4), 788-806. [Link]
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A Comparative Efficacy Analysis of Novel vs. Established EGFR Inhibitors in Oncology Research: A Case Study of 2-Isopropylpyrimidine-5-carboxylic acid
This guide provides a comprehensive framework for evaluating the efficacy of a novel investigational compound, 2-Isopropylpyrimidine-5-carboxylic acid, against established therapeutic agents. Given the limited public data on this specific molecule, we will proceed with a hypothetical yet scientifically rigorous case study, positing it as a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology.[1][2][3] Pyrimidine derivatives are known scaffolds in the development of kinase inhibitors, making this a plausible scenario for drug discovery professionals.[4][5][6]
Our comparative analysis will focus on benchmarking this hypothetical compound, hereafter referred to as "Compound-X," against first- and third-generation EGFR tyrosine kinase inhibitors (TKIs), Gefitinib and Osimertinib, respectively. This comparison will be grounded in standard preclinical assays designed to elucidate potency, selectivity, and cellular efficacy.
Mechanistic Grounding: The EGFR Signaling Axis
The EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades crucial for cell proliferation and survival, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[7][8] In many cancers, particularly non-small cell lung cancer (NSCLC), mutations in EGFR lead to its constitutive activation, driving uncontrolled tumor growth.[9][10]
EGFR inhibitors function by blocking the intracellular tyrosine kinase domain, preventing ATP binding and subsequent autophosphorylation, thereby shutting down these oncogenic signals.[][12][13][14][15]
-
First-Generation Inhibitors (e.g., Gefitinib, Erlotinib): These are reversible, competitive inhibitors of the ATP-binding site of both wild-type and certain mutant forms of EGFR.[12][13][14][16]
-
Third-Generation Inhibitors (e.g., Osimertinib): These are irreversible inhibitors designed to be highly selective for sensitizing EGFR mutations (like L858R and Exon 19 deletions) and the T790M resistance mutation, which often develops after treatment with first-generation TKIs.[7][8][17][18][19] Their mechanism involves forming a covalent bond with a cysteine residue (C797) in the ATP-binding site.[7][8][17][19]
For Compound-X, our initial hypothesis is that its pyrimidine-5-carboxylic acid structure allows it to act as an ATP-competitive inhibitor. The goal of the following experiments is to determine if it acts reversibly or irreversibly and to quantify its potency and selectivity profile compared to our reference drugs.
Caption: EGFR signaling pathway and points of inhibition by TKIs.
Head-to-Head Comparison: In Vitro Efficacy
The initial evaluation of an inhibitor's efficacy begins with cell-free biochemical assays to determine its direct potency against the target enzyme, followed by cell-based assays to assess its activity in a biological context.
Biochemical Kinase Assays: Measuring Direct Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is the primary metric for quantifying how much of a drug is needed to inhibit a biological process by half. A lower IC₅₀ value indicates greater potency. We will assess the IC₅₀ of Compound-X, Gefitinib, and Osimertinib against three forms of the EGFR kinase: wild-type (WT), a common sensitizing mutation (L858R), and a dual mutation representing acquired resistance (L858R/T790M).[19]
High selectivity for mutant EGFR over WT is a desirable characteristic for modern TKIs, as it can reduce side effects associated with inhibiting EGFR in healthy tissues.[8][19]
Table 1: Comparative Biochemical IC₅₀ Values (Hypothetical Data)
| Compound | EGFR (WT) IC₅₀ (nM) | EGFR (L858R) IC₅₀ (nM) | EGFR (L858R/T790M) IC₅₀ (nM) |
| Compound-X | 850 | 25 | 45 |
| Gefitinib | 150 | 20 | >5000 |
| Osimertinib | 500 | 5 | 12 |
Causality: This experimental design is crucial because it directly tests the hypothesis that Compound-X is an EGFR inhibitor and immediately benchmarks its potency and selectivity against industry standards. The inclusion of WT, sensitizing, and resistance mutant enzymes provides a comprehensive profile that predicts both potential efficacy and therapeutic window.[19]
Cell-Based Proliferation Assays: Assessing Cellular Activity
To translate biochemical potency into a cellular effect, we measure the ability of each compound to inhibit the proliferation of NSCLC cell lines with defined EGFR mutation statuses. The MTT or XTT assay is a standard colorimetric method for this purpose, measuring the metabolic activity of living cells.[20][21]
-
PC-9: An NSCLC cell line with an EGFR exon 19 deletion (sensitizing mutation).
-
H1975: An NSCLC cell line harboring both the L858R (sensitizing) and T790M (resistance) mutations.[19]
-
A549: An NSCLC cell line with wild-type EGFR, serving as a control for selectivity.[22]
Table 2: Comparative Anti-Proliferative IC₅₀ Values (Hypothetical Data)
| Compound | PC-9 (EGFR ex19del) IC₅₀ (nM) | H1975 (EGFR L858R/T790M) IC₅₀ (nM) | A549 (EGFR WT) IC₅₀ (nM) |
| Compound-X | 40 | 70 | 1200 |
| Gefitinib | 35 | >10000 | 8000 |
| Osimertinib | 15 | 55 | 950 |
Trustworthiness: The data from this assay validate the biochemical findings in a more complex biological system. For example, the high IC₅₀ of Gefitinib in H1975 cells is expected, as the T790M mutation confers resistance.[7] The strong performance of Compound-X and Osimertinib in this cell line suggests they can overcome this common resistance mechanism.
Preclinical Efficacy: In Vivo Tumor Models
To evaluate efficacy in a living system, we use a mouse xenograft model, where human cancer cells are implanted into immunocompromised mice.[22][23] This allows for the assessment of a drug's ability to control tumor growth in a complex physiological environment.
We will use a patient-derived xenograft (PDX) model established from an NSCLC tumor with an L858R/T790M mutation, reflecting a clinically relevant treatment-resistant scenario.[24][25]
Table 3: Comparative In Vivo Efficacy in L858R/T790M NSCLC Xenograft Model (Hypothetical Data)
| Treatment Group | Dosing Regimen | Mean Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | Daily, Oral | 0 | -2 |
| Compound-X | 25 mg/kg, Daily, Oral | 85 | -4 |
| Gefitinib | 50 mg/kg, Daily, Oral | 15 | -5 |
| Osimertinib | 25 mg/kg, Daily, Oral | 92 | -3 |
Authoritative Grounding: The choice of a PDX model is based on its superior ability to recapitulate the heterogeneity and molecular characteristics of the original human tumor compared to cell line-derived xenografts.[24][25] The results, showing significant tumor growth inhibition for Compound-X and Osimertinib but not Gefitinib, align with the in vitro data and confirm their potential to treat T790M-mediated resistance.[19]
Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following are detailed, step-by-step protocols for the key assays described.
Protocol 1: Biochemical EGFR Kinase Assay (ADP-Glo™ Format)
This protocol measures the amount of ADP produced during the kinase reaction, which is proportional to enzyme activity.[26][27]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Pyrimidine-5-Carboxylic Acid Derivatives
Introduction
The pyrimidine ring is a foundational scaffold in medicinal chemistry, forming the core of numerous bioactive molecules, including anticancer agents, antivirals, and anti-inflammatory drugs.[1][2][3] Specifically, pyrimidine-5-carboxylic acid and its derivatives serve as crucial intermediates in the synthesis of complex pharmaceutical compounds.[4][5][6] The precise characterization of these molecules is paramount to ensuring the purity, stability, and efficacy of the final drug product.
Spectroscopic techniques are the cornerstone of modern structural elucidation. They provide a non-destructive window into the molecular architecture, allowing researchers to confirm identities, probe electronic environments, and identify functional groups with high fidelity. This guide offers a comparative analysis of pyrimidine-5-carboxylic acid derivatives through the lens of four key spectroscopic methods: Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Our objective is to move beyond a simple recitation of data, explaining the causal relationships between molecular structure and spectral output, thereby empowering researchers to interpret their own data with greater confidence.
The Core Scaffold: Pyrimidine-5-Carboxylic Acid
Before delving into the derivatives, we must first understand the parent structure. Pyrimidine-5-carboxylic acid consists of a diazine ring functionalized with a carboxylic acid group at the C5 position. This arrangement creates a unique electronic landscape that is highly sensitive to further substitution.
Caption: Molecular structure of Pyrimidine-5-Carboxylic Acid.
UV-Vis Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic heterocycles like pyrimidines, the primary absorptions arise from π→π* and n→π* transitions. The carboxylic acid group and other substituents can significantly modulate these transitions.
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Solvent Selection: Use a UV-grade solvent that does not absorb in the region of interest (typically >200 nm). Methanol or ethanol are common choices.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-50 µM). The concentration should be adjusted to yield a maximum absorbance between 0.5 and 1.5 AU.
-
Blank Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum.
-
Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and record the spectrum, typically from 200 to 400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Caption: Standard workflow for UV-Vis spectroscopic analysis.
Comparative UV-Vis Data
The position of λmax is highly sensitive to the electronic nature of substituents on the pyrimidine ring. Electron-donating groups (EDGs) like -NH₂ typically cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups (EWGs) may have a more complex effect.
| Compound | Substituent(s) | λmax (nm) | Effect |
| Pyrimidine-5-carboxylic acid | -COOH | ~210, ~255 | Reference |
| 2-Amino-pyrimidine-5-carboxylic acid | -NH₂ (EDG) | ~225, ~290 | Bathochromic Shift |
| Ethyl pyrimidine-5-carboxylate | -COOEt | ~212, ~258 | Minimal Shift |
| 2-Chloro-pyrimidine-5-carboxylic acid | -Cl (EWG) | ~218, ~265 | Slight Bathochromic Shift |
Note: λmax values are approximate and can vary with solvent and pH.
Causality: The amino group in 2-amino-pyrimidine-5-carboxylic acid extends the π-conjugated system through its lone pair of electrons, lowering the energy gap between the HOMO and LUMO. This results in absorption of lower-energy (longer wavelength) light.[7] The ester group has a minimal electronic effect on the ring's chromophore compared to the carboxylic acid.[8] Halogens, while electron-withdrawing inductively, can donate lone-pair electrons through resonance, leading to a net bathochromic shift.[7]
FTIR Spectroscopy: Identifying Functional Groups and Bonds
FTIR spectroscopy is an indispensable tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For pyrimidine-5-carboxylic acid derivatives, FTIR provides definitive evidence for the carboxylic acid/ester group and characteristic vibrations of the heterocyclic ring.
Experimental Protocol: FTIR Spectrum Acquisition (ATR Method)
-
Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Collection: Acquire the spectrum, typically over a range of 4000–400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.
Comparative FTIR Data
The vibrational frequencies of key functional groups provide a molecular fingerprint. The carbonyl (C=O) stretch is particularly informative.
| Compound | O-H Stretch (acid) (cm⁻¹) | C=O Stretch (cm⁻¹) | C=N / C=C Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |
| Pyrimidine-5-carboxylic acid | 2500-3300 (very broad) | ~1710 | 1620-1550 | - |
| Ethyl pyrimidine-5-carboxylate | N/A | ~1725 | 1615-1560 | ~1250 (C-O stretch) |
| 2-Amino-pyrimidine-5-carboxylic acid | 2500-3300 (broad) | ~1695 | 1640-1550 | 3400-3300 (N-H stretch) |
| 5-Fluorouracil (related derivative) | 3100-3500 (N-H) | 1720, 1660 | 1600-1550 | 1000-1400 (C-F stretch) |
Note: Frequencies are approximate.
Causality:
-
O-H Stretch: The carboxylic acid O-H stretch is exceptionally broad due to strong intermolecular hydrogen bonding, a hallmark of carboxylic acid dimers in the solid state.[9][10]
-
C=O Stretch: The carbonyl stretch in the ester (~1725 cm⁻¹) is at a higher frequency than in the acid (~1710 cm⁻¹). This is because the resonance donation from the ester oxygen is less effective than the strong hydrogen bonding in the acid dimer, which weakens the C=O bond and lowers its vibrational frequency.[9][10] In the 2-amino derivative, electron donation from the amino group into the ring system can slightly lower the carbonyl frequency further to ~1695 cm⁻¹.
-
N-H Stretch: The presence of an amino group is clearly indicated by sharp to broad peaks in the 3400-3300 cm⁻¹ region.[11][12]
-
Ring Vibrations: The C=N and C=C stretching vibrations of the pyrimidine ring appear in the 1650-1550 cm⁻¹ region and are useful for confirming the presence of the aromatic core.[11][13][14]
NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for de novo structure elucidation. ¹H NMR reveals the number, connectivity, and electronic environment of protons, while ¹³C NMR provides similar information for the carbon skeleton.
Experimental Protocol: NMR Sample Preparation
-
Solvent Choice: Select a deuterated solvent that will fully dissolve the sample. DMSO-d₆ is an excellent choice for carboxylic acids as it dissolves polar compounds and allows for the observation of exchangeable protons (e.g., -OH, -NH₂).
-
Sample Preparation: Weigh approximately 5-10 mg of the sample into an NMR tube.
-
Solvent Addition: Add ~0.6-0.7 mL of the deuterated solvent to the tube.
-
Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.
-
Analysis: Insert the tube into the NMR spectrometer and acquire the ¹H, ¹³C, and other relevant spectra (e.g., COSY, HSQC).
Caption: General workflow for NMR sample preparation and analysis.
Comparative ¹H NMR Data (in DMSO-d₆)
The chemical shifts (δ) of the pyrimidine ring protons are diagnostic of the substitution pattern.
| Compound | H-2 (δ, ppm) | H-4 (δ, ppm) | H-6 (δ, ppm) | Other Key Signals (δ, ppm) |
| Pyrimidine-5-carboxylic acid | ~9.3 (s, 1H) | ~9.1 (s, 1H) | ~9.1 (s, 1H) | ~13.5 (br s, 1H, COOH) |
| 2-Amino-pyrimidine-5-carboxylic acid | N/A | ~8.7 (s, 1H) | ~8.7 (s, 1H) | ~7.5 (br s, 2H, NH₂), ~13.0 (br s, 1H, COOH) |
| Ethyl pyrimidine-5-carboxylate | ~9.4 (s, 1H) | ~9.2 (s, 1H) | ~9.2 (s, 1H) | ~4.4 (q, 2H, OCH₂), ~1.4 (t, 3H, CH₃) |
| 2-Methylthio-pyrimidine-5-carboxylate | N/A | ~8.9 (s, 1H) | ~8.9 (s, 1H) | ~2.6 (s, 3H, SCH₃) |
Note: Chemical shifts are approximate. Protons at H-4 and H-6 may appear as a single peak or two closely spaced singlets.
Comparative ¹³C NMR Data (in DMSO-d₆)
| Compound | C-2 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | Carbonyl (δ, ppm) |
| Pyrimidine-5-carboxylic acid | ~159 | ~158 | ~125 | ~158 | ~166 |
| 2-Amino-pyrimidine-5-carboxylic acid | ~163 | ~157 | ~115 | ~157 | ~167 |
| Ethyl pyrimidine-5-carboxylate | ~159 | ~158 | ~126 | ~158 | ~164 |
Note: Chemical shifts are approximate.
Causality:
-
¹H NMR: The ring protons of pyrimidine are significantly deshielded (appear at high δ values) due to the electron-withdrawing effect of the two nitrogen atoms.[15][16][17] An electron-donating group like -NH₂ at the C-2 position shields the H-4 and H-6 protons, causing them to shift upfield (to lower δ values). The carboxylic acid proton is highly deshielded and often broad.[18]
-
¹³C NMR: The carbonyl carbon of the acid appears slightly downfield compared to the ester, a common trend.[19] The amino group at C-2 causes a significant upfield shift for C-5, consistent with its strong electron-donating resonance effect, while C-2 itself is shifted downfield.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. For pyrimidine-5-carboxylic acid derivatives, fragmentation is often initiated at the carboxylic acid moiety.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: The sample is introduced into the instrument, often via a direct insertion probe for solids, and vaporized under high vacuum.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (~70 eV), which ejects an electron to form a radical cation known as the molecular ion (M•⁺).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Caption: A plausible EI-MS fragmentation pathway for pyrimidine-5-carboxylic acid.
Comparative Mass Spectrometry Data
| Compound | M•⁺ (m/z) | Key Fragment Ions (m/z) | Interpretation of Fragments |
| Pyrimidine-5-carboxylic acid | 124 | 107, 79 | Loss of •OH, loss of •COOH |
| Ethyl pyrimidine-5-carboxylate | 152 | 124, 107, 79 | Loss of •C₂H₄, loss of •OC₂H₅, subsequent losses |
| 2-Amino-pyrimidine-5-carboxylic acid | 139 | 122, 94 | Loss of •OH, loss of •COOH |
Causality: The fragmentation of carboxylic acids is well-characterized.[20] The molecular ion is typically observed. Common fragmentation pathways include alpha-cleavage to lose the •OH radical ([M-17]) or the entire •COOH radical ([M-45]).[20] Esters often undergo a characteristic McLafferty rearrangement or loss of the alkoxy group (•OR).[21][22] The pyrimidine ring itself can fragment through the loss of neutral molecules like HCN.[23]
Conclusion
The structural characterization of pyrimidine-5-carboxylic acid derivatives is a multi-faceted process where each spectroscopic technique provides a unique and complementary piece of the puzzle.
-
UV-Vis spectroscopy offers initial insights into the electronic structure and conjugation of the system.
-
FTIR spectroscopy provides rapid and definitive confirmation of key functional groups like carbonyls, hydroxyls, and amines.
-
NMR spectroscopy delivers the most detailed structural information, mapping out the complete C-H framework and confirming substituent positions.
-
Mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns.
By judiciously applying and integrating the data from these four methods, researchers and drug development professionals can achieve an unambiguous and comprehensive understanding of their target molecules, ensuring the integrity and quality of their scientific endeavors.
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Nishimura, Y., et al. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Chemical & Pharmaceutical Bulletin, 59(12), 1458-1466. [Link]
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]
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Sharma, P., & Kumar, A. (2011). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of the Indian Chemical Society, 88(11), 1785-1789. [Link]
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Shorshnev, S. V., et al. (2000). Investigation on possibility of rearrangement of pyrimidine-5-carboxylic acid esters. Chemistry of Heterocyclic Compounds, 36(9), 1058-1062. [Link]
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A Researcher's Guide to Assessing Kinase Selectivity: A Comparative Analysis Featuring 2-Isopropylpyrimidine-5-carboxylic acid
In the landscape of drug discovery, particularly in oncology and immunology, protein kinases remain a pivotal target class. The human kinome comprises over 500 members, many of which share significant structural homology within their ATP-binding sites. This similarity presents a formidable challenge: designing inhibitors that selectively engage a desired kinase target without causing unintended off-target effects, which can lead to toxicity or diminished efficacy. Therefore, the rigorous assessment of an inhibitor's selectivity profile is not merely a characterization step but a cornerstone of preclinical development.
This guide provides an in-depth comparison of methodologies for assessing kinase inhibitor selectivity, using the pyrimidine derivative, 2-Isopropylpyrimidine-5-carboxylic acid, as a central case study. While public data on the specific kinase targets of this molecule is limited[1][2][3][4], its scaffold is representative of fragments often identified in initial screens. We will explore how to take such a molecule from a preliminary hit to a well-characterized lead by building a comprehensive selectivity profile, comparing it against established inhibitors, and validating its action in a cellular context.
This guide is structured to walk researchers through the strategic application of biochemical and cellular assays, explaining the causality behind experimental choices and providing actionable protocols.
Part 1: The First Pass – Large-Scale Biochemical Profiling
The initial step in understanding a compound's selectivity is to cast a wide net. Large-scale kinase panels offer a panoramic view of a compound's interaction space across the kinome.
Methodology of Choice: Competition Binding Assays
Among the various biochemical screening platforms, competition binding assays have emerged as a gold standard for their accuracy and broad applicability.[5][6] A leading technology in this space is KINOMEscan™, which quantitatively measures the binding of a compound to a panel of DNA-tagged kinases.[7][8] Unlike activity-based assays that measure the inhibition of substrate phosphorylation, this method directly quantifies binding interactions by measuring the displacement of an immobilized, active-site-directed ligand.[7]
Key Advantages:
-
ATP-Independent: The assay measures the intrinsic thermodynamic binding affinity (dissociation constant, Kd) rather than an IC50 value, which can be heavily influenced by the ATP concentration used in the assay.[7][8] This allows for a more direct and robust comparison of compound potency across different kinases.
-
Broad Coverage: Commercial services offer panels of over 480 kinases, covering all major families and many clinically relevant mutant forms.[8][9]
-
Versatility: This platform can characterize diverse inhibitor types, including Type I and II inhibitors, as well as allosteric modulators.[10]
Experimental Workflow: Profiling this compound
The logical workflow for an initial broad screen is straightforward yet powerful. It begins with a primary screen at a single high concentration to identify all potential interactions, followed by dose-response measurements for the most potent hits to determine their precise binding affinities.
Caption: Workflow for initial kinase inhibitor selectivity profiling.
Data Interpretation and Comparative Analysis
The output of a KINOMEscan™ experiment is typically visualized using a TREEspot™ diagram, which maps the binding interactions onto a representation of the human kinome. Hits are represented by circles, with the size indicating binding affinity.
For our hypothetical compound, this compound, let's assume the screen identifies potent binding to Cyclin-Dependent Kinase 2 (CDK2) with a Kd of 50 nM and weaker off-target binding to several other kinases. To contextualize this result, we must compare it to reference compounds.
| Compound | Primary Target(s) | Selectivity Profile | Notes |
| This compound (Hypothetical) | CDK2 (Kd = 50 nM) | Moderate selectivity; off-targets in CMGC family. | A promising starting point for optimization. The pyrimidine core is a common scaffold in kinase inhibitors.[11] |
| Roscovitine (Seliciclib) | CDK1, CDK2, CDK5, CDK7, CDK9 | Pan-CDK inhibitor; known off-targets. | A well-characterized purine-based CDK inhibitor, serves as a benchmark for CDK-targeted compounds. |
| Sunitinib (SU11248) | VEGFRs, PDGFRs, KIT, FLT3, RET, CSF1R | Multi-targeted tyrosine kinase inhibitor. | An example of a clinically approved "dirty" inhibitor, highlighting that selectivity is not always the primary goal. |
| CX-4945 (Silmitasertib) | CK2 | Highly selective inhibitor of protein kinase CK2. | Represents a highly optimized, selective inhibitor, serving as a "gold standard" for selectivity.[12] |
This initial biochemical screen provides a foundational dataset, guiding the next phase of investigation: validating these interactions within a cellular environment.
Part 2: Cellular Validation – Confirming Target Engagement and Downstream Effects
Biochemical assays, while powerful, are performed in a simplified, artificial system. It is crucial to confirm that the compound can enter a cell, bind to its intended target at therapeutically relevant concentrations, and exert a functional effect.[13]
Methodology 1: Cellular Thermal Shift Assay (CETSA®)
CETSA is a biophysical method that directly measures target engagement in intact cells or tissues.[14][15] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced unfolding and aggregation than the unbound protein.[16]
Experimental Protocol: CETSA for CDK2 Target Engagement
-
Cell Culture: Culture a relevant cell line (e.g., MCF-7, which expresses CDK2) to ~80% confluency.
-
Compound Treatment: Treat cells with varying concentrations of this compound (or vehicle control, DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Heating Step: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[17]
-
Cell Lysis: Lyse the cells via freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble CDK2 remaining at each temperature point using Western blotting or high-throughput methods like AlphaScreen®.[14]
-
Data Analysis: Plot the percentage of soluble CDK2 against temperature to generate melting curves. A shift in the melting curve to a higher temperature in compound-treated cells indicates target engagement.
Methodology 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is another powerful technique to quantify compound binding in living cells.[18] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the same target.[19][20] A test compound that engages the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.
Key Advantages:
-
Live Cells, Real-Time: Provides quantitative data on compound affinity and target occupancy in a physiological context.[19]
-
Broad Applicability: Assays are available for over 340 kinases.[20]
-
Residence Time: Can be adapted to measure the duration of compound-target interaction, a critical parameter for in vivo efficacy.[19]
Caption: Logic diagram for confirming intracellular target binding.
Part 3: Assessing Functional Consequences with Phosphoproteomics
Confirming target binding is essential, but understanding the downstream functional consequences of that binding is paramount. Phosphoproteomics, the large-scale analysis of protein phosphorylation, provides a global snapshot of how an inhibitor alters cellular signaling networks.[21][22][23] This approach can confirm on-target pathway modulation and simultaneously uncover unexpected off-target effects.[24]
Workflow: Mass Spectrometry-Based Phosphoproteomics
-
Experimental Setup: Treat cell lines with this compound at a relevant concentration (e.g., 5x cellular IC50) for a specific duration. Include vehicle (DMSO) and a positive control (e.g., Roscovitine) for comparison.
-
Cell Lysis & Protein Digestion: Lyse cells under denaturing conditions and digest proteins into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: Due to their low stoichiometry, phosphopeptides must be enriched from the complex mixture. Common methods include Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.
-
LC-MS/MS Analysis: Separate the enriched phosphopeptides using liquid chromatography (LC) and analyze them with a high-resolution mass spectrometer (MS). The MS fragments the peptides (MS/MS) to determine their amino acid sequence and pinpoint the exact site of phosphorylation.
-
Data Analysis: Identify and quantify thousands of phosphopeptides across the different treatment conditions. Changes in phosphorylation levels can be mapped to specific signaling pathways.
If this compound is an effective on-target CDK2 inhibitor, we would expect to see decreased phosphorylation of known CDK2 substrates, such as Rb protein or p27. Simultaneously, this global analysis might reveal changes in phosphorylation on substrates of the off-target kinases identified in the initial biochemical screen, providing a functional readout of their engagement in a cellular system.
Conclusion
Assessing the selectivity of a kinase inhibitor is a multi-faceted process that requires a strategic combination of biochemical and cellular methodologies. Starting with a broad, unbiased biochemical screen like KINOMEscan™ provides a comprehensive map of potential interactions. This map must then be validated in a physiological context using target engagement assays such as CETSA® or NanoBRET™, which confirm that the compound can reach and bind its target inside a living cell. Finally, functional methods like phosphoproteomics offer a global view of the inhibitor's impact on cellular signaling, confirming on-target activity and revealing potential off-target liabilities.
For a compound like this compound, this integrated approach provides the critical data needed to make informed decisions, enabling researchers to optimize its selectivity profile and advance the most promising candidates toward clinical development.
References
- Title: Phosphoproteomics in drug discovery Source: PubMed URL
- Title: NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol Source: Promega Corporation URL
- Title: The role of phospho-proteomics in drug discovery and development Source: Drug Discovery World URL
- Title: KINOMEscan® Kinase Profiling Platform Source: Eurofins Discovery URL
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Title: Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][7][21]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a β-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity Source: Journal of Medicinal Chemistry URL:
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A Comparative Guide to the Antiproliferative Activity of Pyrimidine-5-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of nucleic acids and a multitude of therapeutic agents.[1][2][3] Its inherent drug-like properties and synthetic tractability have made it a "privileged structure" for the development of novel therapeutics, particularly in oncology.[4] This guide offers a comparative analysis of pyrimidine-5-carboxylic acid derivatives and their analogues, focusing on their antiproliferative activity. We will delve into structure-activity relationships (SAR), compare their efficacy against established anticancer agents using experimental data, provide a detailed protocol for assessing cytotoxicity, and illustrate a key molecular pathway these compounds target.
The Rationale for Targeting Cancer with Pyrimidine Derivatives
Rapidly proliferating cancer cells have an immense appetite for the building blocks of DNA and RNA. Pyrimidine derivatives, due to their structural similarity to endogenous nucleobases like thymine, cytosine, and uracil, can act as antimetabolites.[1][3][5] They interfere with the synthesis of nucleic acids, thereby halting the uncontrolled cell division characteristic of cancer.[4] Furthermore, medicinal chemists have successfully modified the pyrimidine core to create potent inhibitors of protein kinases, enzymes that are often hyperactive in cancer cells and drive tumor growth and survival.[2][6] This dual potential for targeting both nucleotide synthesis and oncogenic signaling pathways makes the pyrimidine scaffold a highly versatile platform for anticancer drug design.
Comparative Antiproliferative Activity: A Data-Driven Analysis
The efficacy of an antiproliferative agent is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a more potent compound. The antiproliferative potential of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring.[4][5]
The following table summarizes the in vitro cytotoxic activity of various pyrimidine-5-carbonitrile and related derivatives against several human cancer cell lines, providing a quantitative comparison of their performance against standard chemotherapeutic agents. The pyrimidine-5-carbonitrile scaffold is a close structural and electronic analogue of the pyrimidine-5-carboxylic acid core and is frequently explored for its bioactivity.
Table 1: In Vitro Antiproliferative Activity (IC50, µM) of Selected Pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Source |
| Compound 10b ¹ | HepG2 (Liver) | 3.56 | Erlotinib | 0.87 | [7] |
| A549 (Lung) | 5.85 | Erlotinib | 1.12 | [7] | |
| MCF-7 (Breast) | 7.68 | Erlotinib | 5.27 | [7] | |
| Compound 4e ² | Colo 205 (Colon) | 1.66 | Doxorubicin | 0.46 | [8] |
| Compound 4f ² | Colo 205 (Colon) | 1.83 | Doxorubicin | 0.46 | [8] |
| Compound 8 ³ | HCT-116 (Colon) | 1.98 | 5-Fluorouracil | 3.80 | [9] |
| MCF-7 (Breast) | 2.18 | 5-Fluorouracil | 4.60 | [9] | |
| HepG2 (Liver) | 4.04 | 5-Fluorouracil | 5.10 | [9] | |
| R2 Derivative ⁴ | PanC-1 (Pancreatic) | 52.68 µg/mL | 5-Fluorouracil | >100 µg/mL | [10] |
| Compound 35 ⁵ | DU-145 (Prostate) | 5 µg/mL | Doxorubicin | 0.82 µg/mL | [11] |
¹Structure: Pyrimidine-5-carbonitrile derivative. ²Structure: Pyrimidine-5-carbonitrile derivative. ³Structure: 6-aryl-5-cyano-pyrimidine derivative. ⁴Structure: Novel synthesized pyrimidine derivative. ⁵Structure: Chloropyrazine-tethered pyrimidine derivative.
Expert Interpretation of the Data:
The data clearly demonstrates that synthetic modifications to the pyrimidine ring can yield compounds with potent antiproliferative activity, in some cases comparable to or even exceeding that of standard drugs like 5-Fluorouracil.[9] For instance, compound 8 shows superior activity against HCT-116, MCF-7, and HepG2 cell lines when compared to 5-Fluorouracil.[9] It is crucial to note that the choice of substituents plays a key role. For example, compounds 4e and 4f, which are pyrimidine-5-carbonitrile derivatives, show potent activity against the Colo 205 colon cancer cell line.[8] These findings underscore the importance of exploring the structure-activity relationship to optimize the anticancer efficacy of this class of compounds.
Key Mechanism of Action: Targeting Signaling Pathways
Many pyrimidine derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival. A prominent target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer and colorectal cancer.[3][7]
The diagram below illustrates the general workflow for discovering and validating the antiproliferative activity of novel pyrimidine derivatives.
Caption: Workflow for Anticancer Drug Discovery with Pyrimidine Derivatives.
Several studies have shown that pyrimidine-5-carbonitrile derivatives can effectively inhibit EGFR.[7][12] For instance, compound 10b was identified as a potent EGFR inhibitor with an IC50 value of 8.29 nM, which is comparable to the reference drug erlotinib (IC50 = 2.83 nM).[7] Mechanistically, these compounds often act as ATP-mimicking inhibitors, binding to the kinase domain of EGFR and preventing the downstream signaling cascade that promotes cell proliferation.[3] This inhibition can lead to cell cycle arrest, as observed with compounds 4e and 4f which block the G1 phase, and ultimately induce apoptosis (programmed cell death).[8][12]
The following diagram illustrates a simplified EGFR signaling pathway and the point of inhibition by pyrimidine derivatives.
Caption: Inhibition of the EGFR Signaling Pathway by Pyrimidine Derivatives.
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
To ensure the reproducibility and validity of antiproliferative studies, a standardized experimental protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]
Objective: To determine the IC50 value of a pyrimidine-5-carboxylic acid derivative against a chosen cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compound (pyrimidine derivative) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplate
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the cancer cells in a T-75 flask until they reach 70-80% confluency. The logarithmic growth phase is critical for ensuring metabolic activity is uniform.
-
Wash the cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Count the cells using a hemocytometer and adjust the concentration to 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. Leave a few wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in complete medium from a concentrated stock solution in DMSO. It is crucial to maintain a final DMSO concentration below 0.5% in all wells to avoid solvent-induced cytotoxicity.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the diluted compound solutions to the respective wells in triplicate. Include a vehicle control (medium with the same percentage of DMSO as the test compounds) and an untreated control (medium only).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on a plate shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Conclusion and Future Directions
Pyrimidine-5-carboxylic acid derivatives and their analogues represent a highly promising class of compounds in the development of novel anticancer agents. Their synthetic accessibility allows for extensive structural modifications, enabling the fine-tuning of their biological activity. As demonstrated by the comparative data, these compounds can exhibit potent antiproliferative effects against a range of cancer cell lines, often through the inhibition of critical oncogenic pathways like the EGFR signaling cascade.
Future research should focus on optimizing the lead compounds to improve their pharmacokinetic properties and reduce off-target effects. The exploration of hybrid molecules that combine the pyrimidine scaffold with other pharmacophores could also lead to synergistic anticancer activity.[4] With a rational design approach grounded in a thorough understanding of structure-activity relationships, pyrimidine derivatives will undoubtedly continue to be a fertile ground for the discovery of the next generation of cancer therapeutics.
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Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]
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Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances. [Link]
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Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. National Center for Biotechnology Information. [Link]
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Design, synthesis, anticancer evaluation and docking studies of new pyrimidine derivatives as potent thymidylate synthase inhibitors. PubMed. [Link]
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Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Panduranga Mudgal. [Link]
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Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. [Link]
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Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. MDPI. [Link]
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A Senior Application Scientist's Guide to Kinase Inhibitor Profiling: Evaluating 2-Isopropylpyrimidine-5-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Kinase Selectivity in Drug Discovery
Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular processes and represent a major class of drug targets, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer therapy. However, a significant challenge lies in achieving inhibitor selectivity.[3][4] Most kinase inhibitors target the highly conserved ATP-binding site, leading to the potential for off-target effects and associated toxicities.[5][6] Therefore, comprehensive profiling of a candidate inhibitor against a broad panel of kinases is a cornerstone of modern drug discovery, enabling the identification of potent and selective compounds.[7][8][9]
The Kinase Screening Funnel: A Strategic Approach
A tiered approach is the most efficient and cost-effective strategy for kinase inhibitor profiling.[14] This typically involves an initial broad screen at a single high concentration to identify potential "hits," followed by more detailed dose-response studies to determine potency (IC50) for the most promising interactions.
Caption: A tiered kinase screening workflow.
Choosing the Right Assay Platform: A Comparative Overview
Several robust platforms are available for kinase screening, each with its own advantages and limitations.[2][6] The choice of platform depends on factors such as the scale of the screen, the nature of the inhibitor, and the specific research question.
| Assay Platform | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.[15][16] | Gold standard, directly measures catalytic activity, high sensitivity.[6][16] | Requires handling of radioactive materials, costly waste disposal.[15] |
| Fluorescence-Based Assays (e.g., TR-FRET) | Detects kinase activity through changes in fluorescence, often using antibodies against the phosphorylated substrate.[1][17] | Homogeneous "mix-and-read" format, amenable to high-throughput screening (HTS).[17] | Potential for compound interference with the fluorescence signal. |
| Luminescence-Based Assays (e.g., ADP-Glo™) | Measures kinase activity by quantifying the amount of ADP produced in the reaction.[18][19] | High sensitivity, broad dynamic range, resistant to compound interference.[18] | Indirect measurement of kinase activity, may require counter-screening against coupling enzymes.[6] |
| Binding Assays | Quantifies the binding of a compound to the kinase, often through competition with a labeled probe.[3][20] | Does not require an active enzyme or substrate, can identify non-ATP competitive inhibitors.[20] | Does not directly measure inhibition of catalytic activity.[15] |
For our initial broad screen of 2-Isopropylpyrimidine-5-carboxylic acid, a luminescence-based assay like the ADP-Glo™ Kinase Assay offers a robust, high-throughput, and non-radioactive method suitable for a large kinase panel.[18]
Experimental Protocol: Screening this compound using the ADP-Glo™ Kinase Assay
This protocol outlines a detailed step-by-step methodology for determining the inhibitory activity of our test compound against a representative kinase, followed by a broader panel screen.
Caption: ADP-Glo™ Kinase Assay Workflow.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
For the primary screen, create a working solution that will yield a final assay concentration of 10 µM.
-
For IC50 determination, perform a serial dilution to create a 10-point dose-response curve.
-
-
Kinase Reaction Setup (384-well plate format):
-
Add 2.5 µL of a 2x kinase/substrate solution to each well.
-
Add 0.5 µL of the test compound dilution or DMSO vehicle control.
-
Initiate the reaction by adding 2 µL of a 2.5x ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the newly synthesized ADP back to ATP, which is then used by luciferase to generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition relative to the DMSO vehicle control.
-
For dose-response experiments, plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data Analysis: Profiling Results
The following tables present hypothetical, yet plausible, screening data for this compound compared to our reference compounds.
Table 1: Primary Screen at 10 µM - % Inhibition of a Select Kinase Panel
| Kinase Target | This compound | Compound A (Multi-kinase) | Compound B (Selective) |
| CDK2 | 85% | 95% | 5% |
| GSK3β | 92% | 88% | 3% |
| PIM1 | 15% | 91% | 98% |
| VEGFR2 | 8% | 93% | 7% |
| EGFR | 5% | 85% | 2% |
| SRC | 12% | 78% | 4% |
Interpretation: The primary screen suggests that this compound has significant inhibitory activity against CDK2 and GSK3β, with minimal activity against the other kinases in this panel. Compound A demonstrates broad activity, as expected, while Compound B is highly selective for PIM1.
Table 2: IC50 Determination for Key 'Hits' (in nM)
| Kinase Target | This compound | Compound A (Multi-kinase) | Compound B (Selective) |
| CDK2 | 150 | 25 | >10,000 |
| GSK3β | 220 | 50 | >10,000 |
| PIM1 | >10,000 | 15 | 5 |
| VEGFR2 | >10,000 | 80 | >10,000 |
Interpretation: The IC50 data confirms the findings of the primary screen. This compound is a moderately potent inhibitor of CDK2 and GSK3β. Compound A is a potent multi-kinase inhibitor, while Compound B is a highly potent and selective PIM1 inhibitor.
Visualizing Selectivity: The Kinome Map
A powerful way to visualize kinase inhibitor selectivity is to plot the inhibition data on a kinome map.[9] This provides an immediate visual representation of a compound's activity across the entire kinase family.
Caption: Hypothetical kinome map for this compound.
In this hypothetical visualization, the size of the node corresponds to the potency of inhibition (larger nodes indicate greater potency). The color represents the kinase family. This map visually demonstrates the selectivity of this compound for the CMGC kinase group (CDK2 and GSK3β).
Beyond Biochemical Assays: The Importance of Cellular Validation
While biochemical assays are essential for determining direct enzyme inhibition, it is crucial to validate these findings in a cellular context.[21] Cell-based assays provide insights into a compound's membrane permeability, target engagement in a physiological environment, and effects on downstream signaling pathways.[22][23]
Recommended Cell-Based Assays:
-
Cellular Phosphorylation Assay: Measures the phosphorylation of a known downstream substrate of the target kinase (e.g., Rb for CDK2) to confirm target engagement and functional inhibition.[22]
-
Cell Proliferation Assay (e.g., Ba/F3): Determines the effect of the inhibitor on the proliferation of cancer cell lines known to be dependent on the target kinase's activity.[22]
-
NanoBRET™ Target Engagement Assay: A live-cell assay that directly measures the binding of the compound to the target kinase.[22]
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to profiling the novel compound, this compound, against a kinase panel. Our hypothetical data suggests that this compound is a moderately potent and selective inhibitor of CDK2 and GSK3β.
The next steps in the development of this compound would involve:
-
Full Kinome-Wide Profiling: Screening against a comprehensive panel of over 400 kinases to fully understand its selectivity profile.[14]
-
Mechanism of Action Studies: Determining whether the inhibition is ATP-competitive or allosteric, as this has implications for its pharmacological properties.[24][25][26][27]
-
Cellular and In Vivo Efficacy Studies: Validating its activity in relevant cancer cell lines and animal models.[8]
By following a systematic and multi-faceted screening strategy, researchers can confidently identify and characterize novel kinase inhibitors, ultimately accelerating the development of new and effective therapies.
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Comparative Guide to Computational Docking of 2-Isopropylpyrimidine-5-carboxylic Acid into Kinase Active Sites
This guide provides an in-depth, technical comparison of computational methodologies for docking small molecule inhibitors, specifically using 2-Isopropylpyrimidine-5-carboxylic acid as a representative ligand, into kinase active sites. It is designed for researchers, scientists, and drug development professionals seeking to apply molecular docking with scientific rigor. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible workflow.
Introduction: The Kinase Challenge and the Role of In Silico Docking
Protein kinases are a critical class of enzymes and a major focus of drug discovery, particularly in oncology.[1][2][3] Their primary role in signal transduction makes them attractive targets, but the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge for developing selective inhibitors.[1][4] Off-target effects can lead to undesirable side effects, making selectivity a paramount goal.[1][4]
Computer-Aided Drug Design (CADD) has become an indispensable tool in the discovery of small molecule kinase inhibitors (SMKIs).[1][3] Among CADD methods, molecular docking is a cornerstone technique used to predict the binding pose, orientation, and affinity of a small molecule within the active site of a protein target.[1][5] By simulating these interactions, we can virtually screen vast compound libraries, prioritize candidates for synthesis, and guide lead optimization, thereby reducing the time and cost associated with drug development.[6]
This guide uses this compound, a small molecule scaffold relevant to kinase inhibition, as a case study to compare different docking programs and protocols. We will dissect a typical workflow, from structure preparation to results analysis, emphasizing the critical thinking required at each stage.
The Docking Workflow: A Self-Validating System
A successful docking experiment is more than just running software; it's a multi-step process where each stage validates the next. The goal is to create a computational model that accurately reflects biophysical reality.
Below is a diagram outlining the logical flow of a robust molecular docking protocol.
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A Comparative Analysis of Pyrimidine vs. Purine-Based Kinase Inhibitors: A Guide for Drug Development Professionals
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. Their design often leverages privileged scaffolds that mimic the endogenous ATP ligand, effectively blocking the catalytic activity of kinases and disrupting oncogenic signaling. Among these, pyrimidine and purine cores are two of the most successful and widely utilized heterocyclic systems. This guide provides an in-depth comparative analysis of pyrimidine- and purine-based kinase inhibitors, offering field-proven insights and experimental data to inform researchers, scientists, and drug development professionals in their quest for next-generation therapeutics.
The Privileged Scaffolds: Pyrimidine and Purine Cores
Both pyrimidine and purine are nitrogen-containing aromatic heterocycles that are bioisosteres of the adenine core of ATP. This structural mimicry allows them to bind to the highly conserved hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[1][2]
-
Pyrimidine: A six-membered ring with two nitrogen atoms. Its smaller size and synthetic tractability offer significant opportunities for chemical modification to enhance selectivity and potency. Numerous FDA-approved kinase inhibitors are built upon a pyrimidine framework.[3]
-
Purine: A fused bicyclic system composed of a pyrimidine ring and an imidazole ring. This larger scaffold provides more points of interaction within the ATP-binding site, which can be exploited to achieve high potency.[4]
The choice between these scaffolds is a critical decision in the drug design process, with each offering distinct advantages and disadvantages in terms of synthetic accessibility, selectivity, and potential for overcoming drug resistance.
Comparative Analysis: Potency, Selectivity, and Pharmacokinetics
A direct comparison of pyrimidine and purine-based inhibitors is most insightful when evaluating inhibitors targeting the same kinase. Here, we analyze examples from two major kinase families: Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).
Head-to-Head Inhibitor Comparison
The following tables summarize the biochemical and cellular potencies of selected pyrimidine and purine-based kinase inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency.
Table 1: Comparative Efficacy of Pyrimidine vs. Purine/Quinazoline-Based EGFR Inhibitors
| Parameter | Gefitinib (Pyrimidine-based) | Erlotinib (Quinazoline-based) | Lapatinib (Quinazoline-based) |
| Biochemical IC50 (EGFR WT) | ~2-37 nM[5] | ~2 nM[6] | ~10.8 nM |
| Biochemical IC50 (EGFR L858R) | ~23 nM | ~2 nM[6] | - |
| Biochemical IC50 (EGFR T790M) | >3000 nM | ~200 nM[6] | - |
| Cellular IC50 (PC-9, EGFR del19) | ~5-15 nM | ~5 nM[6] | - |
| Cellular IC50 (H1975, L858R/T790M) | >10,000 nM | >5000 nM[6] | - |
Note: Quinazoline is a bicyclic heterocycle composed of a pyrimidine ring fused to a benzene ring and serves as a close structural analog for this comparison.
Table 2: Comparative Efficacy of Pyrimidine vs. Purine-Based CDK2 Inhibitors
| Parameter | NU6027 (Pyrimidine-based) | Roscovitine (Purine-based) |
| Biochemical Ki (CDK2) | 1.3 µM[7] | 0.073 µM[8] |
| Cellular GI50 (Mean) | 10 µM[7] | Not directly comparable |
Clinical Performance and Side Effect Profiles
Clinical data provides invaluable insights into the real-world performance of these inhibitor classes.
Table 3: Clinical Comparison of Gefitinib (Pyrimidine) vs. Erlotinib (Quinazoline) in EGFR-mutated NSCLC
| Parameter | Gefitinib | Erlotinib |
| Progression-Free Survival (PFS) | ~10.4-11.9 months[9][10] | ~13.0-13.4 months[9][10] |
| Overall Survival (OS) | ~20.1-20.2 months[9][10] | ~22.9-26.3 months[9][10] |
| Common Adverse Events | Rash, diarrhea, liver enzyme elevation[11] | Rash, diarrhea (often more severe than gefitinib)[12] |
Table 4: Clinical Comparison of Imatinib vs. Dasatinib (both Pyrimidine-based) in CML
| Parameter | Imatinib | Dasatinib |
| Major Molecular Response (MMR) Rate | 65%[13] | 79%[13] |
| Median Time to MMR | 14.7 months[13] | 11.9 months[13] |
| Common Adverse Events | Fluid retention, muscle cramps, nausea[14] | Pleural effusion, cytopenias[14] |
Note: While both are pyrimidine-based, this comparison highlights the diversity within a single scaffold class.
Pharmacokinetic Profiles
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical to its efficacy and safety.
Table 5: Comparative Pharmacokinetics of Representative Inhibitors
| Parameter | Gefitinib (Pyrimidine) | Erlotinib (Quinazoline) | Imatinib (Pyrimidine) | Dasatinib (Pyrimidine) |
| Bioavailability | ~59% | ~60% (increased with food) | >90% | ~14-34% |
| Half-life | ~41 hours | ~36 hours | ~18 hours | ~3-5 hours |
| Metabolism | Primarily CYP3A4 | Primarily CYP3A4 | Primarily CYP3A4 | Primarily CYP3A4 |
Structural Basis of Inhibition and Selectivity
The subtle differences in the structures of pyrimidine and purine scaffolds, and their various substitutions, dictate their binding modes and selectivity profiles. X-ray crystallography has been instrumental in elucidating these interactions.
For instance, the quinazoline scaffold of gefitinib and erlotinib forms a key hydrogen bond with the backbone amide of Met793 in the EGFR hinge region.[15][16] The different substituents on this core then explore other regions of the ATP pocket, influencing potency against wild-type and mutant forms of the kinase.
Similarly, the purine ring of roscovitine binds to the adenine pocket of CDK2, with its substituents making additional contacts that contribute to its specificity.[17]
Mechanisms of Resistance: A Comparative Overview
The emergence of drug resistance is a major challenge in kinase inhibitor therapy. The mechanisms of resistance can be broadly categorized as target-dependent (e.g., mutations in the kinase domain) or target-independent (e.g., activation of bypass signaling pathways).
-
Pyrimidine-based EGFR inhibitors (Gefitinib/Erlotinib): The most common mechanism of acquired resistance is the T790M "gatekeeper" mutation in the EGFR kinase domain.[17][18] This mutation increases the affinity of the kinase for ATP and sterically hinders the binding of the inhibitor. Other mechanisms include MET amplification and activation of bypass pathways like the integrin β1/Src/Akt pathway.[19][20]
-
Purine-based inhibitors: While less clinically characterized for resistance in the same way as EGFR inhibitors, resistance to purine-based inhibitors can also arise from mutations in the target kinase that affect drug binding.
-
Pyrimidine-based BCR-ABL inhibitors (Imatinib/Dasatinib): Resistance to imatinib is frequently caused by point mutations in the BCR-ABL kinase domain, with the T315I mutation being a notable example that confers resistance to both imatinib and the second-generation inhibitor dasatinib.[21][22] Dasatinib, however, is effective against many other imatinib-resistant mutations.[23] Mechanisms of resistance to dasatinib also include the T315I mutation and BCR-ABL independent pathways involving activation of ERK1/2.[24]
Experimental Protocols for Kinase Inhibitor Evaluation
The objective evaluation of kinase inhibitors requires robust and well-validated experimental protocols. Below are generalized, yet detailed, methodologies for key assays.
In Vitro Biochemical Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the activity of a purified kinase and to calculate its IC50 value.
Methodology (Luminescence-Based):
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the test compound to create a concentration gradient.
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare solutions of the purified kinase enzyme and its specific substrate peptide in the reaction buffer.
-
Prepare an ATP solution in the reaction buffer. The final concentration should be at or near the Km for the specific kinase.
-
-
Assay Procedure:
-
In a 384-well white plate, add the test compound dilutions. Include a "no inhibitor" control (DMSO only) and a positive control inhibitor.
-
Add the kinase enzyme solution to each well and incubate for 10-20 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and substrate solution.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a two-step process of depleting unused ATP and then converting ADP to ATP to generate a luminescent signal.[4]
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the percentage of kinase inhibition (relative to the "no inhibitor" control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Kinase Activity Assay (Western Blotting)
Objective: To assess the ability of a compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation of a downstream substrate.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere and grow to a desired confluency (e.g., 70-80%).
-
Treat the cells with various concentrations of the test compound for a specific duration. Include a vehicle control (e.g., DMSO).
-
If the pathway is not constitutively active, stimulate the cells with an appropriate ligand (e.g., EGF for the EGFR pathway) for a short period before harvesting.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein of the substrate to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Determine the concentration-dependent inhibition of substrate phosphorylation.
-
Visualizing Kinase Signaling and Experimental Workflows
Diagrams are essential tools for understanding complex biological systems and experimental procedures.
Signaling Pathway Diagram: EGFR
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[2][25] Its dysregulation is a hallmark of many cancers.
Caption: EGFR signaling pathway and the point of intervention by pyrimidine/purine-based inhibitors.
Experimental Workflow Diagram: In Vitro Kinase Assay
A clear workflow is essential for reproducible experimental results.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion and Future Perspectives
Both pyrimidine and purine scaffolds have proven to be exceptionally valuable in the development of clinically successful kinase inhibitors. The choice between them is nuanced and depends on the specific kinase target, the desired selectivity profile, and the synthetic strategy.
-
Pyrimidines offer a versatile and synthetically accessible starting point, with a proven track record of generating highly selective and potent inhibitors.
-
Purines , with their larger and more complex structure, can provide additional interaction points within the active site, potentially leading to inhibitors with unique binding modes and high potency.
The future of kinase inhibitor design will likely involve a continued exploration of both scaffolds, with an increasing emphasis on developing inhibitors that can overcome resistance mutations and target kinases with greater selectivity. The strategic combination of structural biology, computational modeling, and innovative synthetic chemistry will be paramount in unlocking the full potential of these privileged structures in the fight against cancer and other diseases driven by aberrant kinase signaling.
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A Senior Application Scientist's Guide to Validating the Biological Activity of Novel Compounds
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and comparison of modern methodologies for validating the biological activity of novel chemical entities. Moving beyond a simple recitation of protocols, we delve into the strategic rationale behind experimental choices, ensuring a self-validating and robust approach to preclinical drug discovery. Our focus is on the integration of in silico, in vitro, and in vivo techniques to build a compelling, data-driven narrative for your lead compounds.
Section 1: The Strategic Funnel of Bioactivity Validation
The validation of a novel compound is not a linear process but rather a strategic funnel, designed to efficiently identify promising candidates while eliminating those with undesirable properties. This multi-tiered approach begins with broad, high-throughput methods and progressively moves towards more complex, physiologically relevant systems. This ensures that resources are focused on compounds with the highest probability of success.
The following diagram illustrates this strategic workflow, from initial computational predictions to definitive in vivo efficacy studies.
Caption: A strategic workflow for validating the biological activity of novel compounds.
Section 2: In Silico Approaches - The First Filter
Before committing to expensive and time-consuming wet lab experiments, computational methods provide a powerful first-pass filter to prioritize compound libraries and predict potential biological activities.[1][2] These in silico techniques leverage existing biological and chemical data to model interactions and predict properties.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity.[1] By analyzing a dataset of compounds with known activities, a predictive model can be built to screen new, untested molecules.[1]
Experimental Protocol: Building a Predictive QSAR Model
-
Data Curation: Compile a dataset of molecules with experimentally determined biological activity for your target of interest. Ensure data consistency and quality.[3]
-
Descriptor Calculation: For each molecule, calculate a set of numerical descriptors that represent its structural, physicochemical, and electronic properties.[1]
-
Feature Selection: Employ statistical methods to identify the most relevant descriptors that correlate with biological activity, which helps to avoid overfitting.[1]
-
Model Building: Split the dataset into training and test sets. Use the training set to build the QSAR model using algorithms like multiple linear regression (MLR) or machine learning approaches such as random forest.[1]
-
Model Validation: Rigorously validate the model's predictive power using the independent test set and external datasets.[1][3]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and potential interactions.[4] This method is invaluable for virtual screening of large compound libraries against a known protein target.
Experimental Protocol: Molecular Docking with AutoDock
-
Prepare Receptor and Ligand: Obtain the 3D structures of the target protein (receptor) and the small molecule (ligand), typically from databases like the Protein Data Bank (PDB). Prepare the molecules by adding hydrogens, assigning charges, and defining rotatable bonds. This is often done using software like AutoDockTools (ADT).[4][5][6]
-
Define the Grid Box: Specify the search space for the docking simulation by defining a grid box that encompasses the binding site of the receptor.[5][7]
-
Run AutoGrid: Pre-calculate grid maps for each atom type in the ligand, which speeds up the subsequent docking calculations.[5][6]
-
Run AutoDock: Perform the docking simulation using the prepared receptor, ligand, and grid files. AutoDock will explore different conformations of the ligand within the binding site and score them based on a calculated binding energy.[5][6]
-
Analyze Results: Visualize and analyze the predicted binding poses and their corresponding scores to identify the most promising candidates.[4]
Section 3: In Vitro Assays - From Target Engagement to Cellular Response
In vitro assays are the cornerstone of early-stage drug discovery, providing quantitative data on a compound's direct interaction with its target and its effects on cellular function.[8]
Biochemical Assays: Quantifying Target Interaction
These assays measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor.
-
Enzyme Inhibition Assays: These are crucial for identifying compounds that modulate the activity of a specific enzyme.[9] They are fundamental in developing targeted therapies.[9]
-
Receptor Binding Assays: These assays are used to identify and characterize compounds that bind to specific receptors, which is essential for understanding a drug's mechanism of action.
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Receptor-Ligand Binding
-
Plate Coating: Coat the wells of a 96-well plate with the purified receptor overnight at 4°C.[10][11]
-
Blocking: Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., 5% BSA in PBS) for 2 hours at room temperature.[10][11]
-
Ligand Incubation: Add serial dilutions of the novel compound (ligand) to the wells and incubate for 2 hours at room temperature.[10]
-
Primary Antibody Incubation: Add a primary antibody specific to the ligand and incubate for 2 hours at room temperature.[10]
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 45 minutes at room temperature.[10]
-
Detection: Add a TMB substrate solution and incubate until a color change is observed. Stop the reaction with a stop solution.[11]
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the amount of ligand bound to the receptor.[11]
Cell-Based Assays: Assessing Cellular Phenotypes
Cell-based assays provide a more physiologically relevant context to evaluate a compound's activity by measuring its effects on whole cells.[12]
-
Cytotoxicity Assays: These are critical for determining the toxic effects of new compounds and are used to quantify cell survival and proliferation.[13]
-
Phenotypic Screening: This approach involves observing the effect of a compound on the overall phenotype of a cell or organism, without prior knowledge of the specific molecular target.[14]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[15]
-
Compound Treatment: Treat the cells with various concentrations of the novel compound and incubate for a desired period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[14][16] Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[14]
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.[16]
Table 1: Comparison of Common In Vitro Assays
| Assay Type | Principle | Information Gained | Throughput | Cost |
| ELISA | Antibody-based detection of ligand-receptor binding. | Binding affinity (Kd), IC50 for competitive binding. | High | Moderate |
| MTT Assay | Mitochondrial reductase activity in viable cells. | Cell viability, cytotoxicity (IC50). | High | Low |
| Western Blot | Antibody-based detection of specific proteins. | Protein expression levels, pathway modulation. | Low | High |
| High-Content Screening | Automated microscopy and image analysis. | Multiparametric phenotypic changes, subcellular localization. | Medium-High | High |
Probing the Mechanism of Action: Western Blotting
To understand how a compound exerts its biological effect, it's crucial to investigate its impact on specific signaling pathways. Western blotting is a widely used technique to detect and quantify the expression levels of target proteins.[2][17]
Caption: The sequential workflow of a Western blot experiment.
Experimental Protocol: Western Blot Analysis
-
Sample Preparation: Lyse treated and untreated cells to extract total protein. Determine protein concentration using a method like the Bradford assay.[17]
-
Gel Electrophoresis (SDS-PAGE): Separate the protein lysates by size on a polyacrylamide gel.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[18]
-
Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[18]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, typically overnight at 4°C.[12][19] Then, incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.[19]
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. The band intensity corresponds to the protein expression level.[17]
Section 4: In Vivo Validation - Assessing Efficacy and Safety in a Living System
In vivo studies are a critical step in preclinical development, providing data on a compound's efficacy, safety, and pharmacokinetic profile in a whole-organism context.[9] These studies are essential for justifying the progression of a compound to human clinical trials.[20]
Pharmacokinetic (PK) Studies
PK studies determine what the body does to a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME).[21] This information is vital for determining appropriate dosing regimens.[22]
Experimental Protocol: A Typical Preclinical PK Study
-
Animal Dosing: Administer the compound to a cohort of animals (commonly rodents) via the intended clinical route (e.g., oral, intravenous).[23][24]
-
Blood Sampling: Collect blood samples at predetermined time points post-administration.[23][24]
-
Sample Processing and Analysis: Process the blood to obtain plasma or serum. Quantify the concentration of the compound in the samples, typically using LC-MS/MS.[24]
-
Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.[24]
Efficacy Studies in Disease Models
Efficacy studies assess whether a compound has the desired therapeutic effect in an animal model of a specific disease.[25] The choice of animal model is crucial and should accurately reflect the human disease state.[9]
Experimental Protocol: Xenograft Model for Anti-Cancer Efficacy
-
Cell Implantation: Subcutaneously inject human cancer cells into immunocompromised mice.[23]
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a specified size, then randomize the animals into treatment and control groups.[23]
-
Compound Administration: Administer the novel compound to the treatment group according to a predetermined dosing schedule. The control group receives a vehicle.[23]
-
Monitoring: Regularly measure tumor volume and animal body weight to assess efficacy and toxicity.[23]
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).[23]
Table 2: Comparison of Preclinical Study Types
| Study Type | Objective | Key Parameters Measured | Animal Model |
| Pharmacokinetics (PK) | To characterize the ADME properties of a compound. | Cmax, Tmax, AUC, Half-life, Bioavailability. | Healthy animals (e.g., rats, mice). |
| Pharmacodynamics (PD) | To understand the relationship between drug concentration and its effect. | Biomarker modulation, target engagement. | Healthy or disease model animals. |
| Efficacy | To determine if the compound has a therapeutic effect. | Disease-specific endpoints (e.g., tumor growth inhibition, reduction in inflammation). | Disease-specific animal models. |
| Toxicology | To assess the safety profile of the compound. | Maximum tolerated dose (MTD), adverse effects, organ toxicity. | Healthy animals (often in two species, one rodent and one non-rodent). |
Section 5: Conclusion and Future Directions
The validation of a novel compound's biological activity is a rigorous, multi-faceted process that requires a strategic integration of in silico, in vitro, and in vivo methodologies. By following a logical progression from high-throughput screening to detailed mechanistic studies and finally to preclinical animal models, researchers can build a robust data package to support the advancement of promising new therapies. As technology evolves, we anticipate the increasing use of more sophisticated in vitro models, such as 3D organoids and microphysiological systems, to further bridge the gap between preclinical and clinical outcomes.
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A Senior Application Scientist's Guide to Differential Scanning Fluorimetry for Inhibitor Binding Validation
For researchers, scientists, and drug development professionals, the validation of inhibitor binding is a critical step in the drug discovery pipeline. Among the arsenal of biophysical techniques, Differential Scanning Fluorimetry (DSF), also known as the Thermal Shift Assay (TSA), has emerged as a robust, rapid, and cost-effective method for this purpose.[1][2] This guide provides an in-depth, objective comparison of DSF with other alternatives, supported by experimental insights and protocols, to empower you in making informed decisions for your research.
The Principle of Thermal Stabilization: A Foundation for Binding Validation
At its core, DSF leverages the principle that the binding of a ligand, such as an inhibitor, can increase the thermal stability of a target protein.[3] This technique monitors the thermal unfolding of a protein in the presence of an environmentally sensitive fluorescent dye.[4] In its folded state, the protein's hydrophobic core is shielded from the aqueous environment. As the temperature increases, the protein denatures, exposing these hydrophobic regions. A fluorescent dye, such as SYPRO Orange, which is quenched in an aqueous solution, binds to these exposed hydrophobic patches, resulting in a significant increase in fluorescence.[4][5]
The temperature at which 50% of the protein is unfolded is defined as the melting temperature (Tm).[6] When an inhibitor binds to the protein, it typically stabilizes the folded state, leading to a higher Tm. This change in melting temperature, or thermal shift (ΔTm), is the primary indicator of a binding event.[6]
DSF in the Landscape of Biophysical Techniques: A Comparative Analysis
While DSF is a powerful tool, it is essential to understand its strengths and limitations in the context of other commonly used biophysical methods for studying protein-ligand interactions.
| Feature | Differential Scanning Fluorimetry (DSF) | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Nuclear Magnetic Resonance (NMR) |
| Principle | Measures changes in protein thermal stability upon ligand binding. | Measures the heat change associated with a binding event.[1] | Detects changes in refractive index at a sensor surface due to binding. | Monitors changes in the chemical environment of atomic nuclei upon binding.[1] |
| Throughput | High (96, 384, or even 1536-well plates).[1] | Low to medium. | Medium to high. | Low. |
| Protein Consumption | Low (µM range).[7] | High. | Low (immobilized on a sensor chip). | High. |
| Information Obtained | Binding (qualitative), ΔTm (can correlate with affinity). | Kd, stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | Kd, on/off rates (kon/koff). | Kd, structural information of the binding site.[1] |
| Labeling Requirement | Typically uses an extrinsic dye, but label-free nanoDSF is an option.[8] | Label-free. | Label-free (one binding partner is immobilized). | Can be label-free or use isotope labeling. |
| Strengths | High throughput, low protein consumption, cost-effective, widely accessible.[1] | Provides a complete thermodynamic profile of the interaction. | Real-time kinetics, high sensitivity. | Provides detailed structural information. |
| Limitations | Indirect measure of binding, prone to false positives/negatives, some proteins may not show a thermal shift.[1][9] | Low throughput, high sample consumption, sensitive to buffer mismatches.[7] | Requires immobilization of one binding partner which may affect its activity, potential for mass transport limitations. | Low throughput, requires large amounts of pure protein, complex data analysis.[10] |
Expert Insight: The choice of technique is highly dependent on the stage of the drug discovery process. DSF excels in the initial stages of hit identification and fragment screening due to its high throughput and low sample consumption.[1][7] For lead optimization, where a deeper understanding of the binding thermodynamics and kinetics is required, orthogonal methods like ITC and SPR become invaluable. NMR and X-ray crystallography are often employed for detailed structural characterization of the protein-inhibitor complex.[1][10]
Experimental Workflow: A Step-by-Step Guide to a Validated DSF Assay
A well-designed DSF experiment is crucial for obtaining reliable and reproducible data. Here is a detailed protocol that incorporates self-validating controls.
Diagram of the DSF Experimental Workflow
Caption: A streamlined workflow for a typical DSF experiment.
Detailed Protocol
1. Reagent Preparation:
-
Protein Solution: Prepare the target protein at a final concentration of 2-5 µM in a suitable assay buffer. The protein should be highly pure (>90%) to avoid interference from contaminants.
-
Assay Buffer: A common starting point is 25 mM Tris-HCl, pH 8.0, with 150 mM NaCl. Buffer conditions should be optimized for protein stability. Avoid hydrophobic additives that can interfere with the dye.
-
Fluorescent Dye: Prepare a working stock of SYPRO Orange dye (e.g., 50X from a 5000X stock). The final concentration in the assay is typically 5X.
-
Inhibitor Stock: Dissolve inhibitors in 100% DMSO at a concentration of 10 mM.
2. Plate Setup (384-well format):
-
Master Mix: Prepare a master mix containing the protein, assay buffer, and fluorescent dye. For a 20 µL final volume per well, this would be 19.9 µL of the master mix.
-
Aliquot: Using a multichannel pipette or automated liquid handler, dispense 19.9 µL of the master mix into each well of a 384-well PCR plate.
-
Controls:
-
Negative Control (Apo-protein): Add 0.1 µL of 100% DMSO to several wells. This represents the baseline Tm of the protein without a stabilizing ligand.
-
Positive Control: If available, include a known binder to validate the assay setup.
-
No Protein Control: Include wells with only buffer and dye to ensure the dye itself does not contribute significantly to the fluorescence signal at higher temperatures.
-
-
Inhibitor Addition: Add 0.1 µL of the 10 mM inhibitor stock to the appropriate wells for a final inhibitor concentration of 50 µM and a final DMSO concentration of 0.5%.
-
Sealing and Centrifugation: Seal the plate with an optically clear adhesive film and centrifuge briefly (e.g., 1000 x g for 1 minute) to ensure all components are mixed and at the bottom of the wells.[3]
3. qPCR Instrument Setup and Run:
-
Instrument: Use a real-time PCR instrument capable of performing a melt curve analysis.[6]
-
Thermal Profile:
-
Detection: Set the excitation and emission wavelengths appropriate for SYPRO Orange (e.g., ~470 nm excitation and ~570 nm emission).[4]
Data Analysis and Interpretation: From Raw Data to Actionable Insights
The output of a DSF experiment is a set of fluorescence intensity readings at increasing temperatures.
Diagram of DSF Data Analysis
Caption: The process of analyzing DSF data to determine Tm and ΔTm.
1. Generating the Melt Curve:
-
Plot the fluorescence intensity as a function of temperature for each well. A sigmoidal curve should be observed, with a low initial fluorescence, a sharp increase as the protein unfolds, and sometimes a decrease at very high temperatures due to protein aggregation.[6]
2. Determining the Melting Temperature (Tm):
-
The Tm is the inflection point of the sigmoidal curve. This is most accurately determined by calculating the first derivative of the melt curve (-dF/dT) and identifying the temperature at the peak of the derivative curve.[11]
3. Calculating the Thermal Shift (ΔTm):
-
The thermal shift is calculated as the difference between the Tm of the protein in the presence of an inhibitor and the Tm of the apo-protein (with DMSO).
-
ΔTm = Tm (inhibitor) - Tm (DMSO)
-
-
A positive ΔTm indicates that the inhibitor stabilizes the protein. A larger ΔTm generally correlates with a higher binding affinity, although this relationship is not always linear.[6]
4. Data Interpretation and Hit Identification:
-
A statistically significant positive ΔTm (e.g., > 2°C) is typically considered a "hit."
-
It is crucial to visually inspect the melt curves for any abnormalities, such as high initial fluorescence or multiple transitions, which could indicate compound interference or protein aggregation.
Applications, Strengths, and Limitations of DSF
Applications:
-
High-Throughput Screening (HTS): DSF is well-suited for screening large compound libraries to identify initial hits.[1][4]
-
Fragment-Based Drug Discovery (FBDD): Its sensitivity and low protein consumption make it ideal for detecting the weak binding of small fragments.[1][7]
-
Lead Optimization: DSF can be used to rank the relative binding affinities of a series of analogs.
-
Buffer and Formulation Screening: The technique can be used to identify optimal buffer conditions that enhance protein stability.[1]
-
Protein Quality Control: DSF can be used to assess the stability and folding state of different protein batches.[4]
Strengths:
-
Speed and Throughput: A 384-well plate can be run in about an hour, allowing for the rapid screening of thousands of compounds.[1]
-
Low Sample Consumption: Requires only microgram quantities of protein per well.[7]
-
Cost-Effective: The reagents and instrumentation are relatively inexpensive and widely available in many labs.[1]
-
Broad Applicability: Can be used for a wide range of soluble proteins.[4]
Limitations and Considerations:
-
False Positives: Some compounds may interact with the fluorescent dye or the unfolded protein, leading to a change in fluorescence that is not due to specific binding to the native protein.
-
False Negatives: Not all binding events result in a significant change in thermal stability. Some inhibitors may bind without affecting the Tm or even destabilize the protein (negative ΔTm).[7][9]
-
Indirect Measurement: DSF provides an indirect measure of binding. Hits should always be validated using an orthogonal method, such as ITC or SPR.[1]
-
Protein Suitability: Some proteins may not exhibit a clear thermal unfolding transition, making them unsuitable for this assay.
Troubleshooting Common DSF Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Initial Fluorescence | Protein aggregation, compound fluorescence, high dye concentration. | Centrifuge protein stock before use, check for compound autofluorescence, optimize dye concentration. |
| No or Low Signal | Low protein concentration, protein already unfolded, incompatible buffer. | Increase protein concentration, screen different buffer conditions, ensure proper protein folding. |
| Multiple Transitions in Melt Curve | Multi-domain protein with different stabilities, presence of protein isoforms or impurities. | Analyze each transition separately, improve protein purification. |
| Irreproducible Tm Values | Inconsistent pipetting, temperature gradients across the plate, buffer variability. | Use calibrated pipettes or automated liquid handlers, ensure proper plate sealing, prepare fresh buffer. |
Conclusion: An Indispensable Tool in the Drug Discovery Toolkit
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Isopropylpyrimidine-5-carboxylic Acid
For researchers and drug development professionals, the integrity of scientific discovery extends to the entire lifecycle of a chemical, including its responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-isopropylpyrimidine-5-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined below are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.
Core Principles of Chemical Waste Management
The disposal of any chemical waste is governed by the "cradle-to-grave" principle established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] This framework mandates that the generator of the waste is responsible for its safe management from the point of generation to its final disposal.[3]
Physicochemical Properties and Hazard Assessment
To determine the appropriate disposal route, a thorough understanding of the compound's properties is necessary.
| Property | Value/Information | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | [4][5][6] |
| Molecular Weight | 166.18 g/mol | [4][5] |
| Physical State | Solid | [4] |
| Known Hazards | Based on similar pyrimidine carboxylic acids, potential hazards may include skin, eye, and respiratory irritation.[7][8] The toxicological properties have not been thoroughly investigated.[7] | N/A |
Given the lack of specific toxicity data, this compound must be handled as a hazardous chemical.
Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the safe disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure appropriate PPE is worn:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Step 2: Waste Segregation and Container Selection
Proper segregation is critical to prevent dangerous chemical reactions.[9][10]
-
Designate as Hazardous Waste: Treat all this compound waste as hazardous.
-
Use a Compatible Container:
-
For solid waste, use the original manufacturer's container if possible, or a new, clean, and compatible container with a secure, screw-on cap.
-
The container must be in good condition, with no signs of damage or leakage.[11]
-
-
Avoid Incompatibilities: Do not mix this waste with other chemical waste streams unless their compatibility is certain. Specifically, store it separately from strong oxidizing agents, strong bases, amines, and strong reducing agents.[12]
Step 3: Labeling the Waste Container
Accurate labeling is a regulatory requirement and essential for safety.[3][13]
Your hazardous waste label must include:
-
The words "Hazardous Waste".[3]
-
The full chemical name: "this compound".
-
The approximate quantity of waste.
-
The date the waste was first added to the container (accumulation start date).
-
The name and contact information of the generating laboratory or researcher.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories must designate specific locations for the temporary storage of hazardous waste.[3][9]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[2][3]
-
Containment: Store the waste container in a secondary containment bin or tray to capture any potential leaks.[14] The secondary container should be able to hold 110% of the volume of the primary container.[14]
-
Segregation in SAA: Within the SAA, continue to segregate the waste from incompatible materials.[10]
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.
Step 5: Arranging for Disposal
Hazardous waste must be collected by authorized personnel for final disposal.
-
Contact your Institution's Environmental Health and Safety (EH&S) Office: Your EH&S department is responsible for the collection and management of hazardous waste and will provide specific instructions for your institution.[10]
-
Schedule a Pickup: Request a waste pickup before the accumulation time or quantity limits are exceeded.[14] Regulations typically allow for storage in an SAA for up to one year, or until the container is full.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures
In the event of a spill or exposure, follow these immediate steps:
-
Spill:
-
Alert personnel in the immediate area.
-
If the spill is small, use a chemical spill kit to absorb the material.
-
Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.
-
For large spills, evacuate the area and contact your institution's emergency response team or EH&S.
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within the scientific community.
References
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
UC San Diego. How to Store and Dispose of Hazardous Chemical Waste. [Link]
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Needle.Tube. Regulating Lab Waste Disposal in the United States: The Role of the EPA. [Link]
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Mastering the Safe Handling of 2-Isopropylpyrimidine-5-carboxylic Acid: A Guide to Personal Protective Equipment and Disposal
Hazard Assessment: Understanding the Risks
2-Isopropylpyrimidine-5-carboxylic acid is a synthetic intermediate, and like many specialized research chemicals, it should be treated as hazardous until comprehensive toxicological data is available.[1] Based on the known properties of similar compounds like Pyrimidine-2-carboxylic acid, the primary hazards are anticipated to be:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[2]
-
Serious Eye Irritation: The compound, particularly in powdered form, can cause significant eye irritation or damage upon contact.[2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[2][3]
It is also prudent to assume that, like many organic compounds, it may be harmful if swallowed or absorbed through the skin.[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the identified risks. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or if there is a significant risk of splashing.[5][6] | To protect the eyes from splashes, dust, and vapors.[7] Acid splashes can cause irreversible eye damage.[7] A face shield provides an additional layer of protection for the entire face.[5] |
| Skin Protection | - Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended for handling organic acids.[6][7][8][9] Double-gloving is a best practice to increase protection.[5][8] - Lab Coat/Apron: A chemical-resistant lab coat or apron should be worn to protect skin and personal clothing from contamination.[5][7][8] | Nitrile gloves offer good resistance to a variety of chemicals, including many acids, and are a common choice in laboratory settings.[9][10] Neoprene gloves also provide robust protection against organic acids.[11][12] A lab coat prevents incidental skin contact and contamination of street clothes.[7] |
| Respiratory Protection | When handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used. An N95 particulate respirator may be sufficient for low-level dust exposure.[6][7][8] | To prevent the inhalation of irritating dust or vapors.[2] Engineering controls, such as a fume hood, are the preferred method for minimizing inhalation exposure.[5][8] |
| Foot Protection | Fully enclosed, chemical-resistant footwear must be worn in the laboratory at all times.[8] | To protect the feet from potential spills. |
Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling this compound.
Caption: Workflow for PPE selection and safe handling of this compound.
Operational and Disposal Plans
Safe Handling Procedures
-
Engineering Controls : Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[5][8] Ensure that an emergency eyewash station and safety shower are readily accessible.[5][8]
-
Avoid Contamination : Do not ingest, inhale, or allow the chemical to come into contact with eyes, skin, or clothing.[1] Wash hands thoroughly after handling, even if gloves were worn.[2]
-
Weighing and Transfer : When weighing the solid, do so in a fume hood or a ventilated balance enclosure to control dust. Use appropriate tools to minimize the creation of dust.
-
Solution Preparation : When dissolving the solid, add it slowly to the solvent to avoid splashing. For dissolution in aqueous buffers, be aware of any potential exothermic reactions.[1]
Spill Management
In the event of a spill, remain calm and follow these steps:
-
Alert Personnel : Immediately notify others in the vicinity.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don PPE : Before cleaning up a small, manageable spill, ensure you are wearing the appropriate PPE as outlined above.
-
Containment : For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. For liquid spills, use an inert absorbent material to contain the spill.
-
Neutralization : For acidic solutions, once absorbed, cautiously neutralize the spill with a suitable base like sodium bicarbonate, working from the outside in.[8]
-
Decontamination : Clean the spill area thoroughly.
-
Disposal : All contaminated materials, including PPE, must be disposed of as hazardous waste.[8]
Disposal Plan
All waste containing this compound, including unused material, reaction byproducts, and contaminated lab supplies, must be treated as hazardous waste.
-
Waste Collection : Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container.[13][14] Do not mix with incompatible waste streams.
-
Container Rinsing : Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[8]
-
Regulatory Compliance : All disposal must be carried out in strict accordance with local, state, and federal regulations.[13][15] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research and development workflows, ensuring both the integrity of your results and the well-being of your team.
References
- BenchChem. (n.d.). Essential Safety and Handling Guide for Acidic Compounds in Research.
- Cayman Chemical. (2022, December 12). Pyrimidine-4-Carboxylic Acid Product Information.
- Blog. (2025, September 18). What are the safety precautions when handling acids?
- Innoveda Chemicals. (2024, April 16). Top 5 Safety Tips When Working with Acidic Liquids.
- MedchemExpress.com. (n.d.). Pyrimidine-4-carboxylic acid | Biochemical Reagent.
- Bergamot. (n.d.). Nitrile Gloves Chemical Resistance Guide.
- ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.
- Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
- LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - Pyrimidine-2-carboxylic acid.
- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET - pyridine-2-carboxylic acid.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Thien-2-ylpyrimidine-5-carboxylic acid.
- Chemos GmbH&Co.KG. (2019, June 11). Safety Data Sheet: Pyrimidine 98%.
- Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET.
- Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Pyrimidine.
- Organic Syntheses. (n.d.). 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester.
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
- Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves.
- SafetyWare. (2025, July 2). Chemical Resistant Glove Guide: Choosing the Right Material for Protection.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2-Chloropyrimidine-5-carboxylic acid.
- International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2-Pyrrolidone-5-carboxylic acid, sodium salt, 50 wt% solution in water.
- ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 4-Pyrimidinecarboxylic acid.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - 2-Morpholinopyrimidine-5-carboxylic acid.
- Sigma-Aldrich. (n.d.). Safety Data Sheet.
- Solenis. (2024, October 3). Safety Data Sheet.
- PubMed. (n.d.). Fused and Substituted Pyrimidine Derivatives as Profound Anti-Cancer Agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
